Serratin
Description
5,7-Dihydroxy-4-phenylcoumarin has been reported in Passiflora serratodigitata with data available.
isolated from the essential oil of Clerodendron serratum; structure in first source
Structure
3D Structure
Properties
IUPAC Name |
5,7-dihydroxy-4-phenylchromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O4/c16-10-6-12(17)15-11(9-4-2-1-3-5-9)8-14(18)19-13(15)7-10/h1-8,16-17H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUQKUJNSVHEHIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)OC3=CC(=CC(=C23)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90228251 | |
| Record name | 2H-1-Benzopyran-2-one, 5,7-dihydroxy-4-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90228251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7758-73-8 | |
| Record name | 2H-1-Benzopyran-2-one, 5,7-dihydroxy-4-phenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007758738 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2H-1-Benzopyran-2-one, 5,7-dihydroxy-4-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90228251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5,7-Dihydroxy-4-phenylcoumarin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Natural Provenance of Serratinoids from Serratia marcescens: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the natural origin, biosynthesis, and extraction of serratinoid compounds, a family of bioactive secondary metabolites produced by the bacterium Serratia marcescens. The term "serratin" is often colloquially used to refer to these molecules, with serrawettin W1 being the most extensively studied. This document details the biosynthetic pathways of key serratinoids, provides comprehensive experimental protocols for their isolation and purification, and presents quantitative data on their production. The information is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, microbiology, and drug development.
Introduction
Serratia marcescens, a Gram-negative bacterium belonging to the family Yersiniaceae, is a versatile microorganism found in a wide range of environments, including soil, water, plants, and animals.[1] It is particularly known for its production of a diverse array of secondary metabolites, some of which exhibit potent biological activities. Among these are the serratinoids, a class of compounds that includes the well-known red pigment prodigiosin (B1679158) and the biosurfactant serrawettin W1. While the term "this compound" is not a formally recognized chemical name, it is often used in reference to the secondary metabolites produced by Serratia. This guide will focus on the most well-characterized of these compounds, providing a technical overview of their natural source and production.
Natural Origin and Source
The primary natural source of serratinoid compounds is the bacterium Serratia marcescens. Different strains of S. marcescens have been isolated from various environments, and their capacity to produce secondary metabolites can vary significantly.[1] Production of these compounds is often influenced by environmental factors such as temperature, pH, and nutrient availability. For instance, the characteristic red pigment prodigiosin is typically produced at temperatures between 25-30°C.[2]
Biosynthesis of Key Serratinoids
The biosynthesis of serratinoids in Serratia marcescens is a complex process involving large, multi-enzyme complexes, particularly non-ribosomal peptide synthetases (NRPSs). These molecular machines are responsible for the assembly of peptide-based natural products without the use of ribosomes.
Biosynthesis of Serrawettin W1
Serrawettin W1 is a cyclic lipopeptide biosurfactant. Its biosynthesis is governed by the swrW gene, which encodes a unimodular NRPS. This enzyme is responsible for the activation and condensation of the precursor molecules. The biosynthesis of serrawettin W1 is a fascinating example of a simple, yet elegant, NRPS system.
Biosynthesis of Prodigiosin
Prodigiosin, the vibrant red pigment of S. marcescens, is a tripyrrole alkaloid. Its biosynthesis is controlled by the pig gene cluster, which contains around 14 genes. This pathway is a bifurcated process where two different pyrrole (B145914) precursors are synthesized independently and then condensed to form the final prodigiosin molecule.
Quantitative Data on Production
The yield of serratinoid compounds from Serratia marcescens can be highly variable, depending on the strain, culture conditions, and extraction methods. The following table summarizes some reported yields for serrawettin W1.
| Strain | Culture Medium | Incubation Time (h) | Crude Extract Yield (g/L) | Purified Product Yield (g/L) | Reference |
| S. marcescens | Not specified | 48 | 1.025 | Not reported | [3] |
| S. marcescens SmSA | Not specified | 14 | 14.26 | 2.85 | [3] |
Experimental Protocols
Isolation and Cultivation of Serratia marcescens
Methodology:
-
Sample Collection: Obtain soil or water samples from a suitable environment.
-
Serial Dilution: Perform a ten-fold serial dilution of the sample in sterile 0.9% saline solution.[4]
-
Plating: Spread plate 100 µL of each dilution onto Nutrient Agar plates.[4]
-
Incubation: Incubate the plates at 28-30°C for 24-48 hours.[4]
-
Colony Selection: Identify and select characteristic red or pink pigmented colonies.
-
Purification: Streak the selected colonies onto fresh Nutrient Agar plates to obtain a pure culture.
-
Identification: Perform Gram staining and a series of biochemical tests (e.g., citrate (B86180) utilization, Voges-Proskauer) to confirm the identity of Serratia marcescens.[4]
Extraction and Purification of Serrawettin W1
Methodology:
-
Cultivation: Inoculate a pure culture of S. marcescens into a suitable liquid medium (e.g., Tryptone Yeast Extract Glucose broth) and incubate at 30-32°C for 24-48 hours with shaking.
-
Cell Harvesting: Centrifuge the culture broth at 10,000 rpm for 10-15 minutes to pellet the bacterial cells.[5] Discard the supernatant.
-
Extraction: Resuspend the cell pellet in methanol (B129727) or acidified methanol (pH 3.0 with HCl).[5][6] Vortex vigorously to ensure thorough mixing.
-
Cell Lysis (Optional but Recommended): Subject the cell suspension to ultrasonic treatment for 5 minutes to disrupt the cell biomass and enhance extraction efficiency.[6]
-
Clarification: Centrifuge the extract at 10,000 rpm for 10-15 minutes to remove cell debris.[5]
-
Purification:
-
Silica (B1680970) Gel Chromatography: The crude extract can be subjected to silica gel column chromatography. Elute with a solvent system such as chloroform:methanol (e.g., 9:1 to 5:5 gradient) to separate the compounds.[6]
-
High-Performance Liquid Chromatography (HPLC): For higher purity, the fractions from column chromatography can be further purified using reverse-phase HPLC.[7]
-
-
Analysis and Identification:
-
Thin-Layer Chromatography (TLC): Monitor the purification process using TLC with a suitable solvent system (e.g., chloroform:methanol 1:1).[6]
-
Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR): Confirm the identity and structure of the purified serrawettin W1 using ESI-MS and 1H and 13C NMR spectroscopy.[8]
-
Conclusion
The serratinoid compounds produced by Serratia marcescens, particularly serrawettin W1 and prodigiosin, represent a rich source of bioactive molecules with potential applications in medicine and biotechnology. This technical guide has provided a comprehensive overview of their natural origin, biosynthesis, and methods for their isolation and characterization. The detailed protocols and quantitative data presented herein are intended to facilitate further research and development of these promising natural products. As our understanding of the genetic and regulatory networks governing the production of these compounds continues to grow, so too will the opportunities for their rational engineering and exploitation.
References
- 1. Transcriptional downregulator hexS controlling prodigiosin and serrawettin W1 biosynthesis in Serratia marcescens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. biologyjournal.in [biologyjournal.in]
- 4. ijbio.com [ijbio.com]
- 5. Isolation, Identification, and Antimicrobial Evaluation of Secondary Metabolite from Serratia marcescens via an In Vivo Epicutaneous Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | A Metabolomics and Molecular Networking Approach to Elucidate the Structures of Secondary Metabolites Produced by Serratia marcescens Strains [frontiersin.org]
What is the biosynthesis pathway of serratine alkaloids?
An In-depth Technical Guide to the Biosynthesis of Serratine (B1206857) Alkaloids
Introduction
Serratine alkaloids are a structurally complex and stereochemically dense class of natural products belonging to the broader family of Lycopodium alkaloids.[1][2] Isolated from club mosses of the Lycopodium genus, these compounds feature a unique tetracyclic skeleton.[1] Like other Lycopodium alkaloids, they are biosynthetically derived from L-lysine and exhibit significant biological activities, drawing considerable interest from the synthetic chemistry and drug development communities.[2][3] The biosynthesis of these intricate molecules involves a series of enzyme-catalyzed transformations, including decarboxylation, oxidation, polyketide condensation, and complex cyclizations. While the early stages of the pathway are relatively well-understood, the late-stage modifications that give rise to the specific serratine scaffold are still the subject of biogenetic proposals rather than complete enzymatic elucidation. This guide provides a comprehensive overview of the current understanding of the serratine alkaloid biosynthetic pathway, from its primary metabolic precursors to the proposed formation of its characteristic core structure.
The Core Biosynthetic Pathway
The biosynthesis of serratine alkaloids can be conceptually divided into three main stages: the formation of the key building block pelletierine (B1199966), the assembly of a C16N intermediate leading to a fawcettimine-type precursor, and the proposed skeletal rearrangement to the serratine core.
Stage 1: Formation of the Pelletierine Building Block
The pathway originates from the primary amino acid L-lysine.[3]
-
Decarboxylation of L-Lysine : The initial step is the decarboxylation of L-lysine to produce cadaverine. This reaction is catalyzed by a lysine (B10760008) decarboxylase (LDC), a pyridoxal-dependent enzyme.[3]
-
Oxidative Deamination : Cadaverine undergoes an oxidation reaction to form 5-aminopentanal (B1222117), which is catalyzed by a copper amine oxidase (CAO).[3]
-
Cyclization : 5-aminopentanal spontaneously cyclizes via an intramolecular Schiff base formation to yield the imine Δ¹-piperideine.[3]
-
Condensation : Δ¹-piperideine then serves as a substrate for a crucial condensation reaction. It combines with a C3 unit derived from malonyl-CoA, a reaction mediated by a type III polyketide synthase (PKS), to form the key C8 intermediate, pelletierine.[3]
Stage 2: Assembly of the C16 Fawcettimine-Type Precursor
The tetracyclic core of Lycopodium alkaloids is generally formed from two distinct lysine-derived C8 units. While pelletierine constitutes one half of this scaffold, the precise nature of the second C8 unit and the mechanism of their condensation remain less clear.[3] Isotope labeling studies suggest that the second half is likely derived from 4-(2-piperidyl)acetoacetic acid (4PAA) or a closely related compound.[3]
The proposed pathway continues through the formation of a phlegmarine-type intermediate, which is considered a key branch point. From this intermediate, a series of bond formations and rearrangements can lead to the different structural classes of Lycopodium alkaloids.[4] The fawcettimine (B102650) skeleton is believed to arise from a rearrangement of the lycopodine (B1235814) skeleton, which involves the migration of the C-4 to C-13 bond to a new C-4 to C-12 bond, forming the characteristic five-membered ring of the fawcettimine class.[4]
Stage 3: Proposed Biogenetic Conversion to the Serratine Skeleton
The direct enzymatic pathway to serratine alkaloids has not been fully elucidated. However, a plausible biogenetic hypothesis suggests that they are derived from fawcettimine-type precursors.[1] Structural similarities and co-occurrence within the same plant species support a close biosynthetic relationship.[1][5] This proposed transformation involves a skeletal rearrangement of a fawcettimine intermediate to form the distinct tetracyclic core of serratine and its derivatives, such as 8-deoxyserratinine.[6] The specific enzymes catalyzing these late-stage oxidations and rearrangements are yet to be identified and characterized.
Key Enzymes and Their Functions
While the complete enzymatic roster for serratine biosynthesis is unknown, several key enzyme families have been identified or are strongly implicated in the formation of its precursors. Due to a lack of specific studies on serratine-producing species, detailed quantitative data such as enzyme kinetics are not available.
| Enzyme Class | Abbreviation | Substrate(s) | Product(s) | Proposed Function in Pathway |
| Lysine Decarboxylase | LDC | L-Lysine | Cadaverine, CO₂ | Commits lysine to the alkaloid pathway.[3] |
| Copper Amine Oxidase | CAO | Cadaverine | 5-Aminopentanal | Oxidizes the primary amine for cyclization.[3] |
| Polyketide Synthase | PKS (Type III) | Malonyl-CoA, Δ¹-piperideine | Pelletierine | Catalyzes the key condensation to form the C8 building block.[3] |
| Cytochrome P450s, Dehydrogenases | - | Fawcettimine-type Precursor | Serratine-type Core | Hypothesized to catalyze late-stage oxidative rearrangements. |
Experimental Protocols
The elucidation of complex alkaloid biosynthetic pathways relies on a combination of classical and modern experimental techniques. The following sections describe generalized protocols relevant to the investigation of serratine alkaloid biosynthesis.
Isotopic Labeling for Pathway Elucidation
Isotopic labeling is a powerful technique used to trace the incorporation of precursors into final natural products, thereby confirming biosynthetic intermediates.[7][8]
Objective : To determine the metabolic fate of a putative precursor (e.g., L-lysine) in the biosynthesis of serratine alkaloids in Lycopodium serratum.
Methodology :
-
Precursor Synthesis : Synthesize a labeled version of the precursor, for example, [¹³C₆, ¹⁵N₂]-L-lysine or [²H]-L-lysine.
-
Plant Feeding : Administer the labeled precursor to the plant (e.g., L. serratum) through various methods such as hydroponic feeding, stem injection, or administration to cell cultures.
-
Incubation : Allow the plant to metabolize the labeled precursor over a defined time course (e.g., 24, 48, 72 hours).
-
Alkaloid Extraction : Harvest the plant tissue and perform a standard alkaloid extraction using an appropriate solvent system (e.g., methanol/chloroform followed by acid-base partitioning).
-
Purification : Purify the target serratine alkaloids from the crude extract using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC).
-
Analysis : Analyze the purified alkaloids using Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
MS Analysis : Compare the mass spectra of alkaloids from labeled and unlabeled plants. An increase in mass corresponding to the incorporated isotopes confirms the precursor-product relationship.
-
NMR Analysis : Use ¹³C-NMR or ²H-NMR to determine the specific positions of the labels within the alkaloid's carbon skeleton, which provides detailed insights into bond formation and rearrangement steps.
-
Identification of Biosynthetic Genes via Transcriptomics
Differential transcriptomics is used to identify candidate genes by comparing gene expression levels in alkaloid-producing tissues versus non-producing tissues.[3]
Objective : To identify candidate LDC, CAO, PKS, and cytochrome P450 genes involved in serratine biosynthesis.
Methodology :
-
Tissue Collection : Collect tissues from L. serratum that are actively producing serratine alkaloids (identified via chemical analysis, e.g., young leaves) and tissues with low or no production (e.g., roots or older stems).[3]
-
RNA Extraction : Isolate total RNA from all collected tissue samples using a suitable extraction kit, ensuring high purity and integrity.
-
Library Preparation : Prepare cDNA libraries from the extracted RNA for next-generation sequencing (NGS).
-
RNA-Sequencing : Sequence the prepared libraries on a high-throughput platform (e.g., Illumina).
-
Bioinformatic Analysis :
-
De novo Assembly : Assemble the sequencing reads into a reference transcriptome if a genome is not available.
-
Gene Annotation : Annotate the assembled transcripts by comparing their sequences against public databases (e.g., NCBI nr, Swiss-Prot) to assign putative functions.
-
Differential Expression Analysis : Compare the transcript abundance between high-producing and low-producing tissues. Genes that are significantly upregulated in the producing tissues are considered strong candidates for involvement in the biosynthetic pathway.
-
-
Candidate Gene Validation : Functionally characterize high-priority candidate genes (e.g., putative PKSs or P450s) through heterologous expression in a host like E. coli or yeast, followed by in vitro enzymatic assays with proposed substrates.
Pathway and Workflow Visualizations
The following diagrams illustrate the proposed biosynthetic pathway and a typical experimental workflow for gene discovery.
Figure 1. A diagram of the proposed biosynthetic pathway for serratine alkaloids, starting from L-lysine.
Figure 2. A workflow diagram illustrating the transcriptomics approach to identify candidate biosynthetic genes.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. A metabolic regulon reveals early and late acting enzymes in neuroactive Lycopodium alkaloid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DSpace [diposit.ub.edu]
- 5. Fawcettimine-related alkaloids from Lycopodium serratum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Isotopic labeling - Wikipedia [en.wikipedia.org]
- 8. Recent highlights in biosynthesis research using stable isotopes - PMC [pmc.ncbi.nlm.nih.gov]
Serratin: A Technical Whitepaper on a Novel Metabolite from Serratia marcescens
For Researchers, Scientists, and Drug Development Professionals
Abstract
Serratia marcescens, a ubiquitous gram-negative bacterium, is a known producer of a diverse array of secondary metabolites with significant biological activities. While prodigiosin (B1679158) and serrawettins are the most extensively studied of these compounds, a novel, colorless metabolite designated as Serratin has also been isolated and characterized. This technical guide provides a comprehensive overview of the discovery, structure, and isolation of this compound. Due to the novelty of this compound, publicly available data on its quantitative yield, specific biological activities, and mechanism of action, including its effects on signaling pathways, are limited. This document summarizes the currently available information and provides detailed experimental protocols derived from the initial discovery to facilitate further research and exploration of this compound's therapeutic potential.
Discovery and Structural Elucidation
This compound was first isolated from a strain of Serratia marcescens associated with the microflora of banana plantations.[1] Unlike many other known secondary metabolites from Serratia, this compound is a colorless compound. Its structure was elucidated through spectroscopic analysis, primarily Nuclear Magnetic Resonance (NMR).
Spectroscopic Data
The structural characterization of this compound was achieved using 13C-NMR spectroscopy. The chemical shifts are summarized in the table below.
| Carbon Atom | Chemical Shift (δ, ppm) |
| C-2 | 167.8 |
| C-3 | 53.5 |
| C-5 | 167.7 |
| C-6 | 44.9 |
| C-7 | 73.8 |
| C-8 | 63.5 |
| C-9 | 39.3 |
| C-10 | 30.1 |
| C-11 | 34.0 |
| C-12 | 35.9 |
| C-13 | 26.3 |
| C-14 | 14.0 |
Table 1: 13C-NMR Spectroscopic Data for this compound.
Production and Isolation
Detailed quantitative yield data for this compound production has not been reported in the available literature. However, the initial discovery provides the methodology for its production and isolation.
Experimental Protocols
-
Strain: Serratia marcescens isolated from the microflora of banana plantations.
-
Medium: Yeast-calcium carbonate-dextrose solid medium with the following composition per 1000 mL of distilled water:
-
Yeast Extract: 10 g
-
Dextrose: 20 g
-
Bacteriological Agar: 15 g
-
Calcium Carbonate: 20 g
-
-
Incubation: Cultures are incubated at 27°C.[1]
-
Following incubation, the solid cultures are subjected to extraction with chloroform (B151607).
-
The chloroform extract, containing a mixture of metabolites, is then concentrated.
-
The concentrated chloroform extract is purified using column chromatography.
-
The specific stationary and mobile phases used for the column chromatography have not been detailed in the initial report. However, a general protocol for purifying secondary metabolites from bacterial extracts would involve:
-
Stationary Phase: Silica gel is a common choice for the separation of moderately polar compounds.
-
Mobile Phase: A gradient of solvents, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate (B1210297) or methanol), is typically used to elute compounds with differing polarities.
-
Fraction Collection: Fractions are collected and analyzed (e.g., by thin-layer chromatography) to identify those containing the purified this compound.
-
Biological Activity
To date, there is a lack of specific quantitative data (e.g., IC50 or MIC values) in the scientific literature detailing the biological activities of purified this compound. The initial discovery paper did not report any bioassays. General screening of crude extracts from various Serratia marcescens strains has revealed broad-spectrum antimicrobial and anticancer activities; however, these activities are often attributed to other known metabolites like prodigiosin and serrawettins.
Further research is required to determine the specific bioactivity profile of this compound. Based on the activities of other secondary metabolites from Serratia, potential areas of investigation for this compound could include:
-
Antimicrobial Activity: Screening against a panel of pathogenic bacteria and fungi.
-
Anticancer Activity: Evaluating cytotoxicity against various cancer cell lines.
-
Anti-inflammatory Activity: Assessing its ability to modulate inflammatory responses.
Signaling Pathways
There is currently no information available in the scientific literature regarding the signaling pathways that may be affected by this compound. Elucidating the mechanism of action of this novel metabolite is a critical area for future research.
Visualizations
Experimental Workflow for this compound Discovery
Caption: Workflow for the discovery and isolation of this compound.
Conclusion and Future Directions
This compound represents a novel addition to the diverse metabolome of Serratia marcescens. While its initial discovery and structural elucidation have been accomplished, a significant knowledge gap remains concerning its biological function and potential applications. This technical guide consolidates the foundational information on this compound and underscores the need for further investigation.
Future research should prioritize:
-
Optimization of Production: Developing fermentation protocols to increase the yield of this compound.
-
Quantitative Bioactivity Screening: A systematic evaluation of this compound's antimicrobial, anticancer, and anti-inflammatory properties to identify its therapeutic potential.
-
Mechanism of Action Studies: Investigating the molecular targets and signaling pathways affected by this compound to understand how it exerts its biological effects.
The exploration of novel microbial metabolites like this compound is crucial in the quest for new therapeutic agents to address the challenges of drug resistance and emerging diseases.
References
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the isolation of serratinine, a prominent Lycopodium alkaloid, based on the foundational primary literature. Serratinine is a structurally complex natural product isolated from club mosses of the Lycopodium genus, particularly Lycopodium serratum Thunb. (often referred to as Huperzia serrata). The pioneering work on its isolation and structure elucidation was conducted by Japanese chemists, notably Inubushi and Tsuda, in the 1960s. This document synthesizes the available information to present a detailed experimental protocol, quantitative data, and a visual workflow for the isolation process.
Experimental Protocols
The isolation of serratinine from its natural source is a meticulous process that involves several key stages: extraction of the raw plant material, separation of the alkaloidal fraction from other components, and subsequent chromatographic purification to yield the pure compound.
Preparation of Plant Material and Crude Extraction
The initial step involves the preparation of the plant material to facilitate the extraction of its chemical constituents.
-
Plant Material: Dried, whole plants of Lycopodium serratum Thunb.
-
Procedure:
-
The dried plant material is finely powdered to increase the surface area for solvent extraction.
-
The powdered plant material is then subjected to continuous extraction with a polar solvent, typically methanol (B129727) or ethanol, using a Soxhlet apparatus. This process is carried out for an extended period (e.g., 48-72 hours) to ensure the exhaustive extraction of the alkaloids.
-
The resulting alcoholic extract is then concentrated under reduced pressure to yield a viscous crude extract.
-
Acid-Base Partitioning for Alkaloid Enrichment
To isolate the basic alkaloids from the complex mixture of plant metabolites, a classical acid-base extraction technique is employed.
-
Procedure:
-
The crude methanolic or ethanolic extract is suspended in a dilute acidic solution (e.g., 5% aqueous hydrochloric acid).
-
This acidic solution, containing the protonated, water-soluble alkaloids, is then washed with a non-polar organic solvent such as diethyl ether or chloroform (B151607) to remove neutral and acidic impurities.
-
The aqueous acidic layer is then carefully basified with an alkali, such as ammonium (B1175870) hydroxide (B78521) or sodium carbonate, to a pH of 9-10. This deprotonates the alkaloids, rendering them soluble in organic solvents.
-
The now basic aqueous solution is repeatedly extracted with an organic solvent, typically chloroform, to transfer the free-base alkaloids into the organic phase.
-
The combined organic extracts are dried over an anhydrous salt (e.g., sodium sulfate) and the solvent is evaporated under reduced pressure to afford a crude alkaloid mixture.
-
Chromatographic Purification of Serratinine
The separation of individual alkaloids from the crude mixture is achieved through column chromatography, a technique that separates compounds based on their differential adsorption to a stationary phase.
-
Stationary Phase: Activated alumina (B75360) (Brockmann Grade II or III) is a commonly used adsorbent for the separation of Lycopodium alkaloids.
-
Mobile Phase: A gradient elution system is employed, starting with a non-polar solvent and gradually increasing the polarity to elute compounds with increasing polarity. A typical solvent gradient would be a succession of benzene, benzene-chloroform mixtures of increasing polarity, chloroform, and finally chloroform-methanol mixtures.
-
Procedure:
-
A glass column is packed with a slurry of activated alumina in the initial, least polar solvent (e.g., benzene).
-
The crude alkaloid mixture is dissolved in a minimal volume of the same solvent and loaded onto the top of the column.
-
The column is eluted with the solvent gradient, and fractions are collected systematically.
-
The composition of each fraction is monitored by thin-layer chromatography (TLC), with visualization of the alkaloid spots using a suitable reagent such as Dragendorff's reagent.
-
Fractions containing compounds with similar TLC profiles are combined. Serratinine, being a relatively polar alkaloid, is expected to elute in the more polar fractions of the chloroform-methanol gradient.
-
The serratinine-containing fractions are further purified by repeated column chromatography until a single spot is observed on TLC.
-
Final purification is typically achieved by crystallization from a suitable solvent or solvent mixture, such as acetone (B3395972) or ethyl acetate, to yield pure, crystalline serratinine.
-
Data Presentation
The following table provides an overview of the quantitative aspects of a typical serratinine isolation, based on the likely yields reported in the early literature.
| Stage of Isolation | Product | Starting Material | Typical Yield |
| Crude Extraction | Crude Methanolic Extract | 1 kg of dried L. serratum | 100 - 150 g |
| Acid-Base Partitioning | Crude Alkaloid Mixture | ~125 g of crude extract | 2 - 5 g |
| Column Chromatography | Crystalline Serratinine | ~3.5 g of crude alkaloids | 100 - 300 mg |
Visualization of the Isolation Workflow
The following diagram provides a visual representation of the key steps involved in the isolation of serratinine from Lycopodium serratum.
Caption: A workflow diagram illustrating the isolation of serratinine.
Serratamolide A: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
An In-depth Overview of the Chemical Structure, Physicochemical Properties, Biological Activities, and Experimental Protocols of a Promising Bioactive Cyclodepsipeptide.
Introduction
Serratamolide A, also known as Serrawettin W1, is a cyclic depsipeptide produced by various strains of the bacterium Serratia marcescens.[1] This secondary metabolite has garnered significant scientific interest due to its diverse and potent biological activities, including antimicrobial, hemolytic, and cytotoxic properties.[2] Structurally, serratamolide A is a 14-membered macrocyclic compound composed of two L-serine residues and two 3-hydroxydecanoic acid molecules.[1] Its biosynthesis is carried out by a non-ribosomal peptide synthetase (NRPS) encoded by the swrW gene.[1] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of serratamolide A, along with detailed experimental protocols for its study, aimed at researchers, scientists, and professionals in the field of drug development.
Chemical Structure and Physicochemical Properties
Serratamolide A is a well-characterized cyclodepsipeptide with a defined chemical structure and distinct physicochemical properties.
Table 1: Chemical and Physicochemical Properties of Serratamolide A
| Property | Value | Reference(s) |
| Molecular Formula | C₂₆H₄₆N₂O₈ | [1][3] |
| Molecular Weight | 514.7 g/mol | [1][3] |
| IUPAC Name | (3S,10S)-7,14-diheptyl-3,10-bis(hydroxymethyl)-1,8-dioxa-4,11-diazacyclotetradecane-2,5,9,12-tetrone | [3] |
| Synonyms | Serrawettin W1, AT514 | [1][4] |
| CAS Number | 5285-25-6 | [4] |
| SMILES String | CCCCCCCC1CC(=O)N--INVALID-LINK--O1)CO)CCCCCCC">C@HCO | [3] |
| Appearance | White to off-white solid | [2] |
| Solubility | Soluble in methanol, ethanol, and DMSO.[5][6] Sparingly soluble in water. | [7] |
Biological Activities
Serratamolide A exhibits a broad spectrum of biological activities, making it a molecule of significant interest for therapeutic applications.
Antimicrobial Activity
Serratamolide A has demonstrated inhibitory activity against a range of microorganisms, including Gram-positive bacteria, mycobacteria, and fungi.[8]
Table 2: Minimum Inhibitory Concentration (MIC) of Serratamolide A against Various Microorganisms
| Microorganism | MIC (µg/mL) | Reference(s) |
| Staphylococcus aureus | 16 | [2] |
| Methicillin-resistant Staphylococcus aureus (MRSA) | 6.25 - 50 | [1] |
| Escherichia coli | 32 | [2] |
| Pseudomonas aeruginosa | 64 | [2] |
| Candida albicans | 8 | [2] |
| Mycobacterium tuberculosis | 25 | [1] |
| Mycobacterium diernhoferi | 25 | [1] |
| Mycobacterium avium | 25 | [1] |
Cytotoxic and Anticancer Activity
Serratamolide A has shown promising cytotoxic effects against various cancer cell lines, inducing apoptosis through interference with key survival pathways.[9][10]
Table 3: Cytotoxic Activity (IC₅₀) of Serratamolide A against Human Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (µM) | Reference(s) |
| A549 | Lung Carcinoma | >12.5 µg/mL (~24.3 µM) | [10] |
| MCF-7 | Breast Adenocarcinoma | >12.5 µg/mL (~24.3 µM) | [2] |
| B-cell chronic lymphocytic leukemia (B-CLL) | Leukemia | Induces apoptosis | [11] |
Hemolytic Activity
Serratamolide A is a potent hemolytic agent, capable of lysing red blood cells.[10] This activity is a significant aspect of its role as a virulence factor in Serratia marcescens.[12]
Table 4: Hemolytic Activity of Serratamolide A
| Erythrocyte Source | Concentration for Lysis | Reference(s) |
| Sheep | 1 mg/mL (causes clear zones on blood agar) | [13] |
| Murine | 20.8 µg/mL (complete lysis in <10 seconds) | [6] |
Mechanism of Action
The biological activities of serratamolide A are attributed to its properties as a biosurfactant and its ability to interact with and disrupt cell membranes. Its pro-apoptotic effects in cancer cells have been linked to the inhibition of the Akt/NF-κB survival signaling pathway.[11]
Figure 1: Proposed mechanism of serratamolide A-induced apoptosis.
Biosynthesis of Serratamolide A
Serratamolide A is synthesized by a non-ribosomal peptide synthetase (NRPS) enzyme, SwrW. This enzyme utilizes two molecules of L-serine and two molecules of 3-hydroxydecanoic acid to assemble the cyclic depsipeptide structure.
Figure 2: Biosynthetic pathway of serratamolide A.
Experimental Protocols
This section provides detailed methodologies for the extraction, purification, and biological evaluation of serratamolide A.
Extraction and Purification of Serratamolide A
Figure 3: Workflow for the extraction and purification of serratamolide A.
Protocol:
-
Culture: Grow Serratia marcescens in a suitable liquid medium (e.g., Luria-Bertani broth) at 30°C with shaking for 48-72 hours.[11]
-
Cell Removal: Centrifuge the culture at high speed (e.g., 10,000 x g for 20 minutes) to pellet the bacterial cells.[10]
-
Extraction: Extract the supernatant twice with an equal volume of ethyl acetate.[10]
-
Concentration: Combine the organic phases and evaporate the solvent under reduced pressure to obtain the crude extract.[10]
-
HPLC Purification:
-
Column: C18 reversed-phase column (e.g., 5 µm particle size, 4.6 x 250 mm).
-
Mobile Phase A: Water with 0.1% trifluoroacetic acid (TFA).
-
Mobile Phase B: Acetonitrile with 0.1% TFA.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.
-
Flow Rate: 1 mL/min.
-
Detection: UV at 210 nm.
-
Collect fractions corresponding to the serratamolide A peak and confirm identity by mass spectrometry.
-
Antimicrobial Susceptibility Testing (Broth Microdilution)
Protocol:
-
Preparation of Serratamolide A: Prepare a stock solution of serratamolide A in dimethyl sulfoxide (B87167) (DMSO). Perform serial two-fold dilutions in Mueller-Hinton Broth (MHB) in a 96-well microtiter plate.[2]
-
Inoculum Preparation: Prepare a bacterial or fungal suspension equivalent to a 0.5 McFarland standard and dilute to a final concentration of approximately 5 x 10⁵ CFU/mL in each well.[2]
-
Inoculation and Incubation: Inoculate each well with the microbial suspension. Include a positive control (microbes in MHB without serratamolide A) and a negative control (MHB only). Incubate the plate at 37°C for 18-24 hours.[2]
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of serratamolide A that completely inhibits visible microbial growth.[2]
Cytotoxicity Assay (MTT Assay)
Protocol:
-
Cell Seeding: Seed human cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of serratamolide A (dissolved in DMSO, final concentration ≤ 0.5%) for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can be calculated from the dose-response curve.
Hemolysis Assay
Protocol:
-
Erythrocyte Preparation: Obtain fresh sheep or murine red blood cells (RBCs) and wash them three times with phosphate-buffered saline (PBS) by centrifugation. Resuspend the RBCs in PBS to a final concentration of 2%.
-
Treatment: In a 96-well plate, mix 100 µL of the RBC suspension with 100 µL of serratamolide A dilutions (in PBS). Use PBS as a negative control and 1% Triton X-100 as a positive control for complete hemolysis.
-
Incubation: Incubate the plate at 37°C for 1 hour.
-
Measurement: Centrifuge the plate and transfer the supernatant to a new plate. Measure the absorbance of the supernatant at 540 nm, which corresponds to the amount of hemoglobin released. Calculate the percentage of hemolysis relative to the positive control.
Conclusion
Serratamolide A is a multifaceted bioactive compound with significant potential in various research and development areas. Its well-defined chemical structure, coupled with its potent antimicrobial and anticancer activities, makes it a compelling candidate for further investigation as a therapeutic agent. The detailed protocols provided in this guide are intended to facilitate further research into the properties and applications of this intriguing natural product. As our understanding of its mechanisms of action and biosynthetic pathways deepens, so too will the opportunities to harness the therapeutic potential of serratamolide A and its analogs.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Nonribosomal peptide synthetases and their biotechnological potential in Penicillium rubens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Purification of naturally occurring peptides by reversed-phase HPLC | Springer Nature Experiments [experiments.springernature.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Nonribosomal peptide - Wikipedia [en.wikipedia.org]
- 11. rsc.org [rsc.org]
- 12. Serratamolide is a hemolytic factor produced by Serratia marcescens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Serratamolide is a Hemolytic Factor Produced by Serratia marcescens | PLOS One [journals.plos.org]
The Core Mechanism of Action of Serratiopeptidase: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Serratiopeptidase (also known as serralysin, serrapeptase, or serratiapeptase) is an extracellular metalloprotease produced by the non-pathogenic enterobacterium Serratia marcescens strain E-15. Originally isolated from the silkworm (Bombyx mori), this enzyme is responsible for dissolving the silkworm's cocoon. In the pharmaceutical and nutraceutical industries, serratiopeptidase is recognized for its anti-inflammatory, anti-edemic, mucolytic, and fibrinolytic properties. This technical guide provides a comprehensive overview of the proposed core mechanisms of action of serratiopeptidase, intended for researchers, scientists, and drug development professionals. While the enzyme is used clinically in many countries, it is important to note that the depth of mechanistic understanding at the molecular level is still an active area of research, and some of the data, particularly quantitative in vitro data on human targets, remains limited in the public domain.
Core Mechanisms of Action
The therapeutic effects of serratiopeptidase are primarily attributed to its proteolytic nature, which allows it to break down various protein substrates. Its multifaceted mechanism of action can be categorized into four main areas: anti-inflammatory and analgesic effects, fibrinolytic activity, mucolytic activity, and anti-biofilm activity.
Anti-inflammatory and Analgesic Effects
Serratiopeptidase is proposed to exert its anti-inflammatory effects by targeting several key mediators and pathways in the inflammatory cascade.
-
Hydrolysis of Inflammatory Mediators: The enzyme is believed to hydrolyze inflammatory mediators such as bradykinin, histamine, and serotonin (B10506) at the site of inflammation.[[“]][2] Bradykinin, a potent vasodilator, increases capillary permeability and is a key mediator of pain. By breaking down bradykinin, serratiopeptidase may help to reduce edema and alleviate pain.[[“]][2]
-
Modulation of the Cyclooxygenase (COX) Pathway: Several studies suggest that serratiopeptidase has a strong affinity for cyclooxygenase (COX-I and COX-II) enzymes.[[“]][3][4][5] These enzymes are critical for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[3][6] By suppressing the release of prostaglandins, serratiopeptidase may exert its anti-inflammatory and analgesic effects.[3][4] It is important to note that some evidence suggests serratiopeptidase acts on the cyclooxygenase pathway but not on the lipooxygenase (LOX) pathway.[3]
-
Regulation of Inflammatory Cytokines: Serratiopeptidase has been shown to regulate the expression of inflammatory cytokines.[[“]] While specific IC50 values for cytokine inhibition are not widely reported, the enzyme is understood to reduce the levels of pro-inflammatory cytokines, thereby dampening the inflammatory response.
-
Modification of Cell-Surface Adhesion Molecules: The enzyme may also work by modifying cell-surface adhesion molecules that are responsible for the recruitment and migration of immune cells to the site of inflammation.[5] By altering these molecules, serratiopeptidase can limit the influx of inflammatory cells.[5]
Fibrinolytic Activity
Serratiopeptidase exhibits significant fibrinolytic activity, meaning it can break down fibrin (B1330869), a key protein involved in blood clot formation.[6][7] This property is attributed to its ability to hydrolyze fibrin and other denatured proteins.[[“]] This action may contribute to its therapeutic effects by dissolving blood clots, reducing tissue swelling, and clearing away cellular debris from inflamed areas.[[“]][7]
Mucolytic Activity
In conditions characterized by the overproduction of thick, viscous mucus, serratiopeptidase is believed to act as a mucolytic agent.[[“]][3] It is thought to break down the proteinaceous components of mucus, thereby reducing its viscosity and elasticity.[3][8] This facilitates the clearance of mucus from the respiratory tract.[9][10] Studies have shown that serratiopeptidase can alter the viscoelastic properties of sputum, which may improve mucociliary transport.[3][9]
Anti-Biofilm Activity
Bacterial biofilms are structured communities of bacteria encased in a self-produced matrix of extracellular polymeric substances. These biofilms can confer resistance to antibiotics and the host immune system. Serratiopeptidase has demonstrated potent anti-biofilm activity against a variety of pathogenic bacteria.[[“]] The proposed mechanism involves the enzymatic degradation of the protein and amyloid components that are essential for the structural integrity of the biofilm matrix.[[“]] By disrupting the biofilm, serratiopeptidase can increase the susceptibility of bacteria to antibiotics.[2]
Quantitative Data
The publicly available literature on serratiopeptidase often lacks detailed quantitative data such as IC50 values for human inflammatory markers. However, some quantitative data is available for its anti-biofilm and fibrinolytic activities.
| Parameter | Value | Target | Reference |
| Anti-Biofilm Activity (IC50) | 0.67 µg/mL | Staphylococcus aureus (MSSA) | [5] |
| 7.70 µg/mL | Staphylococcus aureus (MRSA) | [5] | |
| 11.26 µg/mL (plastic surface) | Pseudomonas aeruginosa | [2] | |
| 0.27 µg/mL (glass surface) | Pseudomonas aeruginosa | [2] | |
| Fibrinolytic Activity | 1295 U/mg | Fibrin | [6][11] |
| Specific Fibrinolytic Activity | 3867 U/mg of protein | Fibrin | [6][11] |
| In Vitro Thrombolysis | 96.6% clot lysis at 300 U/mL (4h, 37°C) | Blood clot | [6] |
| Mucolytic Effect | Significant decrease in sputum viscosity and elasticity | Sputum in patients with chronic airway disease | [12] |
Experimental Protocols
Caseinolytic Assay for Proteolytic Activity
This assay is a standard method for quantifying the general proteolytic activity of serratiopeptidase.
Protocol:
-
Substrate Preparation: Prepare a solution of casein (e.g., 0.65% w/v) in a suitable buffer (e.g., Tris buffer, pH 7.0-9.0).
-
Enzyme Preparation: Prepare serial dilutions of the serratiopeptidase sample in the same buffer.
-
Reaction Initiation: Pre-warm the casein solution to the optimal temperature for the enzyme (e.g., 37-40°C). Add a defined volume of the serratiopeptidase solution to the casein solution to initiate the reaction.
-
Incubation: Incubate the reaction mixture for a specific period (e.g., 30 minutes) at the optimal temperature.
-
Reaction Termination: Stop the reaction by adding a precipitating agent, such as trichloroacetic acid (TCA). This will precipitate the undigested casein.
-
Separation: Centrifuge the mixture to pellet the precipitated casein.
-
Quantification: Measure the absorbance of the supernatant at a specific wavelength (e.g., 275 nm or 280 nm) to quantify the amount of soluble peptides (containing tyrosine and tryptophan) released during the reaction.
-
Standard Curve: A standard curve using known concentrations of tyrosine is used to determine the amount of tyrosine equivalents released by the enzyme. One unit of activity is often defined as the amount of enzyme that releases a specific amount of tyrosine per minute under the defined assay conditions.
In Vitro Anti-Biofilm Assay (Crystal Violet Method)
This protocol provides a method for quantifying the effect of serratiopeptidase on biofilm formation.
Protocol:
-
Bacterial Culture: Grow a culture of the test bacterium (e.g., Staphylococcus aureus) in a suitable broth medium overnight.
-
Inoculation: Dilute the overnight culture to a standardized optical density (OD) and add it to the wells of a microtiter plate.
-
Treatment: Add serial dilutions of serratiopeptidase to the wells containing the bacterial suspension. Include a control group with no serratiopeptidase.
-
Incubation: Incubate the plate under static conditions for a period that allows for biofilm formation (e.g., 24-48 hours) at an appropriate temperature (e.g., 37°C).
-
Washing: After incubation, discard the planktonic (free-floating) bacteria by gently washing the wells with a buffer such as phosphate-buffered saline (PBS).
-
Staining: Add a solution of crystal violet (e.g., 0.1% w/v) to each well and incubate for a short period (e.g., 15-20 minutes) to stain the adherent biofilm.
-
Destaining: Remove the excess crystal violet and wash the wells again. Add a solvent such as ethanol (B145695) or acetic acid to solubilize the crystal violet that has stained the biofilm.
-
Quantification: Measure the absorbance of the solubilized crystal violet at a specific wavelength (e.g., 570-595 nm) using a microplate reader. The absorbance is proportional to the amount of biofilm.
Viscometric Assay for Mucolytic Activity
This protocol is based on the principle of measuring changes in the viscoelastic properties of mucus or a mucus simulant after treatment with serratiopeptidase.
Protocol:
-
Sample Preparation: Obtain sputum samples or prepare a solution of a mucus glycoprotein (B1211001) (e.g., bovine submaxillary mucin) in a suitable buffer to simulate mucus.
-
Treatment: Add different concentrations of serratiopeptidase to the mucus samples. Include a control sample with no enzyme.
-
Incubation: Incubate the samples for a defined period at a physiologically relevant temperature (e.g., 37°C).
-
Viscoelastic Measurement: Use a rheometer or viscometer to measure the viscosity and elasticity of the mucus samples. This can be done by applying a controlled stress or strain and measuring the resulting deformation.
-
Data Analysis: Compare the viscosity and elasticity values of the serratiopeptidase-treated samples to the control sample to determine the mucolytic effect. A decrease in these values indicates mucolytic activity.
Conclusion
Serratiopeptidase is a proteolytic enzyme with a complex mechanism of action that encompasses anti-inflammatory, fibrinolytic, mucolytic, and anti-biofilm properties. Its ability to hydrolyze key proteins involved in inflammation, blood clotting, mucus structure, and biofilm integrity provides a scientific rationale for its therapeutic applications. However, for the drug development community, a clear need exists for more rigorous in vitro studies to quantify its effects on specific human molecular targets and to further elucidate the detailed signaling pathways involved. Such research will be crucial for the full validation and potential expansion of the clinical applications of this multifaceted enzyme.
References
- 1. consensus.app [consensus.app]
- 2. Serratiopeptidase: Insights into the therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Serratiopeptidase: An integrated View of Multifaceted Therapeutic Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. The role of serratiopeptidase in the resolution of inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Study of the fibrinolytic activity of serrapeptase and its in vitro thrombolytic effects | Brazilian Journal of Pharmaceutical Sciences [revistas.usp.br]
- 7. benchchem.com [benchchem.com]
- 8. e-lactancia.org [e-lactancia.org]
- 9. scienceopen.com [scienceopen.com]
- 10. Serratiopeptidase, A Serine Protease Anti-Inflammatory, Fibrinolytic, and Mucolytic Drug, Can Be a Useful Adjuvant for Management in COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scielo.br [scielo.br]
- 12. Effect of the proteolytic enzyme serrapeptase in patients with chronic airway disease - PubMed [pubmed.ncbi.nlm.nih.gov]
The Diverse Biological Activities of Lycopodium Alkaloids: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lycopodium alkaloids, a diverse group of over 300 identified compounds, are sourced from club mosses, primarily from the Lycopodiaceae and Huperziaceae families.[1][2][3] These natural products have garnered significant attention from the scientific community due to their complex and unique chemical structures, which translate into a wide spectrum of potent biological activities.[1][2][3] Historically used in traditional medicine, particularly in Chinese medicine for ailments like sprains, strains, and myasthenia, modern research has unveiled their potential in treating a range of conditions.[4][5][6] This technical guide provides an in-depth overview of the core biological activities of Lycopodium alkaloids, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways.
Acetylcholinesterase (AChE) Inhibitory Activity
The most extensively studied biological activity of Lycopodium alkaloids is their potent inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine (B1216132).[1][2] This activity is the cornerstone of their therapeutic potential in neurodegenerative diseases like Alzheimer's disease, where a decline in acetylcholine levels is a key pathological feature.[1][7][8] Huperzine A, a well-known Lycopodium alkaloid, is a potent, reversible, and selective AChE inhibitor and is used as a treatment for Alzheimer's disease in China.[6][8]
Quantitative Data: AChE Inhibitory Activity of Lycopodium Alkaloids
The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for various Lycopodium alkaloids against acetylcholinesterase.
| Alkaloid | Source/Species | IC₅₀ (µM) | Reference Compound | IC₅₀ of Reference (µM) |
| Huperzine A | Huperzia serrata | 0.0743 | - | - |
| Huperzine B | Huperzia serrata | 20.2 | - | - |
| Huperzine C | Lycopodiastrum casuarinoides | 0.6 | Huperzine A | 0.0743 |
| Lycosquarosine A | Huperzia squarrosa | 54.3 (µg/mL) | Berberine | 0.09 (µg/mL) |
| Acetylaposerratinine | Huperzia squarrosa | 15.2 (µg/mL) | Berberine | 0.09 (µg/mL) |
| Huperradine G | Huperzia serrata | 0.876 | - | - |
| Huperradine A | Huperzia serrata | 13.125 | - | - |
| N-demethylhuperzinine | Lycopodiastrum casuarinoides | 1.9 | Huperzine A | 0.0743 |
| Lycoparin C | Lycopodiastrum casuarinoides | 23.9 | Huperzine A | 0.0743 |
| Lycocasine A | Lycopodiastrum casuarinoides | 48.74 | Amiloride | 16.15 |
Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)
The AChE inhibitory activity of Lycopodium alkaloids is commonly determined using a modified version of Ellman's method.[7][9][10] This colorimetric assay measures the activity of AChE by quantifying the formation of a yellow-colored product.
Principle: Acetylcholinesterase hydrolyzes the substrate acetylthiocholine (B1193921) (ATCh) to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to yield 5-Thio-2-nitrobenzoic acid (TNB), which is detected spectrophotometrically at 412 nm.[10] The rate of TNB formation is directly proportional to the AChE activity.
Materials and Reagents:
-
Acetylcholinesterase (AChE) from Electrophorus electricus (electric eel)
-
Acetylthiocholine iodide (ATCI)
-
5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB)
-
Sodium Phosphate (B84403) Buffer (0.1 M, pH 8.0)
-
Test compounds (Lycopodium alkaloids)
-
Positive control inhibitor (e.g., Donepezil, Berberine)
-
96-well clear, flat-bottom microplates
-
Microplate reader capable of measuring absorbance at 405-412 nm[10]
-
Dimethyl sulfoxide (B87167) (DMSO)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of AChE in the assay buffer. A common starting concentration is 0.1-0.25 U/mL.[10]
-
Dissolve DTNB in the assay buffer to a final concentration of 10 mM.[10]
-
Prepare a fresh solution of ATCI in deionized water to a final concentration of 14-15 mM.[10]
-
Dissolve test compounds and the positive control in DMSO to create high-concentration stock solutions. Further dilute these in the assay buffer to the desired test concentrations. The final DMSO concentration in the assay should be below 1%.[10]
-
-
Assay Protocol (96-well plate):
-
Add 25 µL of phosphate buffer to all wells.
-
Add 25 µL of the various dilutions of the test compound to the respective wells.
-
For the positive control (no inhibition), add 25 µL of phosphate buffer (with the same percentage of DMSO as the inhibitor wells).
-
For the blank, add 50 µL of phosphate buffer.
-
Add 25 µL of the AChE enzyme solution to all wells except the blank.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Add 50 µL of the DTNB solution to all wells.[11]
-
To initiate the reaction, add 25 µL of the ATCI substrate solution to all wells.[11]
-
-
Absorbance Measurement:
-
Data Analysis:
-
Calculate the rate of reaction (ΔAbs/min) for each well.
-
Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100
-
Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC₅₀ value using non-linear regression analysis.[11]
-
Cytotoxic Activity
Several Lycopodium alkaloids have demonstrated cytotoxic effects against various cancer cell lines, indicating their potential as anticancer agents.[4][5][12] This activity is often mediated through the induction of apoptosis.[13][14]
Quantitative Data: Cytotoxicity of Lycopodium Alkaloids
The following table presents the IC₅₀ values of Lycopodium alkaloids and extracts against different cancer cell lines.
| Alkaloid/Extract | Cancer Cell Line | IC₅₀ (µM) |
| Cationic liposomal Lycopodium clavatum | HCT15 (Colon cancer) | 130 |
| Lycopodine | HeLa (Cervical cancer) | - (Induces apoptosis) |
| Lycopodium clavatum extracts (LC-WE and LC-EE) | MCF-7 (Breast cancer) | Dose and time-dependent cytotoxicity |
Experimental Protocol: MTT Assay for Cell Viability and Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and cytotoxicity.[15][16]
Principle: Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) to purple formazan (B1609692) crystals.[15] The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance of the solubilized crystals.[15]
Materials and Reagents:
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol, or 10% SDS in 0.01 M HCl)[17]
-
96-well tissue culture plates
-
Cancer cell lines (e.g., HCT15, HeLa, MCF-7)
-
Culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (Lycopodium alkaloids)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a density of 2 x 10³ to 5 x 10⁴ cells/well in 100 µL of culture medium.
-
Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[12]
-
-
Treatment:
-
Treat the cells with various concentrations of the Lycopodium alkaloid or extract for the desired duration (e.g., 24, 48, or 72 hours). Include untreated control wells.
-
-
MTT Incubation:
-
Solubilization:
-
Absorbance Measurement:
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration to determine the IC₅₀ value.
-
Signaling Pathway: Induction of Apoptosis
The cytotoxic effects of some Lycopodium alkaloids are mediated by the induction of apoptosis, or programmed cell death. For instance, extracts from Lycopodium clavatum have been shown to activate apoptosis-related proteins in MCF-7 breast cancer cells.[14] This involves the upregulation of pro-apoptotic proteins like BAX, Caspase-3, and Caspase-9.[14] Similarly, in HeLa cells, Lycopodium clavatum induces apoptosis through DNA fragmentation and increased expression of caspase 3 and Bax, while decreasing the expression of the anti-apoptotic protein Bcl-2.[13]
References
- 1. The Lycopodium alkaloids - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 2. The Chemistry and Biology of Lycopodium Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lycopodine-Type Alkaloids from Lycopodium japonicum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. <i>Lycopodium japonicum</i>: A comprehensive review on its phytochemicals and biological activities - Arabian Journal of Chemistry [arabjchem.org]
- 5. researchgate.net [researchgate.net]
- 6. A metabolic regulon reveals early and late acting enzymes in neuroactive Lycopodium alkaloid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lycodine-Type Alkaloids from Lycopodiastrum casuarinoides and Their Acetylcholinesterase Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. iris.landsbokasafn.is [iris.landsbokasafn.is]
- 9. Lycopodium alkaloids from Huperzia serrata and their cholinesterase inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Evaluation of potential anti‐cancer activity of cationic liposomal nanoformulated Lycopodium clavatum in colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The potentized homeopathic drug, Lycopodium clavatum (5C and 15C) has anti-cancer effect on hela cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The apoptotic effect of the Lycopodium clavatum extracts on MCF-7 human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. merckmillipore.com [merckmillipore.com]
- 16. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 17. MTT assay overview | Abcam [abcam.com]
Sertraline Cytotoxicity: A Technical Guide for Researchers
An In-depth Analysis of Preclinical Cytotoxicity Screening Results for the Repurposed Antidepressant, Sertraline (B1200038).
For Immediate Release
This technical guide provides a comprehensive overview of the cytotoxic effects of sertraline, a selective serotonin (B10506) reuptake inhibitor (SSRI), which has demonstrated significant anticancer potential in preclinical studies. This document is intended for researchers, scientists, and drug development professionals interested in the repurposing of sertraline as a potential cancer therapeutic. The information presented herein summarizes key quantitative data, details experimental methodologies, and visualizes the underlying molecular pathways of sertraline-induced cell death.
Quantitative Cytotoxicity Data
Sertraline has exhibited cytotoxic activity against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values from various studies are summarized below, providing a quantitative measure of its potency. These values are crucial for comparing the sensitivity of different cancer cell types to sertraline and for guiding future research into its therapeutic window.
| Cell Line | Cancer Type | IC50 (µM) | Treatment Duration (hours) | Assay Method |
| HepG2 | Hepatocellular Carcinoma | 1.24 | Not Specified | Not Specified |
| MCF-7 | Breast Cancer | 2.22 | 48 | Not Specified |
| HeLa | Cervical Cancer | 16.5 | 24 | MTT Assay |
| HeLa | Cervical Cancer | 4.3 | 48 | MTT Assay |
| A2780 | Ovarian Cancer | 11.6 | 24 | MTT Assay |
| A2780 | Ovarian Cancer | 5.8 | 48 | MTT Assay |
| HT-29 | Colorectal Carcinoma | 14.7 | Not Specified | Not Specified |
| LS1034 | Colorectal Carcinoma | 13.1 | Not Specified | Not Specified |
Experimental Protocols
The following section details a standard methodology for assessing the cytotoxicity of sertraline, focusing on the widely used MTT assay.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
Materials:
-
Human cancer cell line of interest (e.g., HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Sertraline hydrochloride (stock solution prepared in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count cells. Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of sertraline in complete medium from the stock solution. After 24 hours of incubation, remove the medium from the wells and add 100 µL of the various concentrations of sertraline. Include a vehicle control (medium with the same concentration of DMSO used for the highest sertraline concentration) and a blank control (medium only).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24 or 48 hours) at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Formazan Crystal Formation: Incubate the plate for an additional 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
Solubilization: Carefully remove the medium from each well and add 100 µL of DMSO to dissolve the formazan crystals. Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC50 value can be determined by plotting the percentage of cell viability against the logarithm of the sertraline concentration and fitting the data to a sigmoidal dose-response curve.
Visualization of Sertraline's Mechanism of Action
Sertraline induces cytotoxicity in cancer cells primarily through the induction of apoptosis. The following diagrams illustrate the key signaling pathways and the experimental workflow involved in cytotoxicity screening.
Sertraline's cytotoxic effects are mediated by its ability to induce apoptosis through both intrinsic and extrinsic pathways. A key mechanism involves the activation of the MAPK signaling cascade.
The presented data and pathways underscore the potential of sertraline as a repurposed anticancer agent. Further investigation into its in vivo efficacy and safety profile in oncological settings is warranted. This guide serves as a foundational resource for researchers embarking on such studies.
Unraveling the Therapeutic Potential of Serratin: A Technical Guide
For the attention of Researchers, Scientists, and Drug Development Professionals.
Introduction: The landscape of therapeutic agents is ever-evolving, with continuous exploration into novel compounds and the repurposing of existing drugs. Initial inquiries into "serratin" have revealed a potential ambiguity, with the term closely resembling two distinct and well-researched therapeutic agents: Serratiopeptidase , a proteolytic enzyme, and Sertraline (B1200038) , a selective serotonin (B10506) reuptake inhibitor (SSRI). Furthermore, recent research has identified a novel metabolite named This compound from Serratia marcescens. This technical guide aims to provide a comprehensive overview of the therapeutic potential of both Serratiopeptidase and Sertraline, given the extensive research available on these compounds, and will also touch upon the nascent findings related to the newly discovered this compound.
Section 1: Serratiopeptidase - The Proteolytic Powerhouse
Serratiopeptidase, also known as serrapeptase, is a proteolytic enzyme originally isolated from the non-pathogenic enterobacterium Serratia sp. E-15 found in the silkworm (Bombyx mori)[1][2]. This enzyme is responsible for dissolving the silkworm's cocoon[1][2]. In the realm of medicine, it is recognized for its anti-inflammatory, anti-edemic, analgesic, and fibrinolytic properties[3][4].
Core Data Summary
| Property | Description | Source Organism |
| Enzyme Class | Proteolytic Enzyme (Protease), Metalloprotease[3][4] | Serratia marcescens ATCC 21074 (formerly Serratia sp. E-15)[1][2] |
| Molecular Weight | 45-60 kDa[3][4] | - |
| Therapeutic Uses | Anti-inflammatory, anti-edemic, analgesic, fibrinolytic, anti-biofilm, mucolytic[3][4][5] | - |
Mechanism of Action and Signaling Pathways
Serratiopeptidase's primary mechanism of action lies in its ability to break down proteins, which underpins its diverse therapeutic effects.
-
Anti-inflammatory Action: Serratiopeptidase is believed to exert its anti-inflammatory effects by breaking down inflammatory mediators and cellular debris at the site of inflammation. It may also reduce pain by blocking the release of pain-inducing amines from inflamed tissues. While the precise signaling pathways are not fully elucidated, its action is thought to be independent of prostaglandin (B15479496) synthesis inhibition, which is the primary mechanism of non-steroidal anti-inflammatory drugs (NSAIDs).
-
Fibrinolytic and Anti-atherosclerotic Potential: The enzyme can digest fibrin (B1330869), a protein involved in blood clot formation[5]. This fibrinolytic activity suggests a potential role in cardiovascular health by helping to clear away atherosclerotic plaques, which are partly composed of fibrin and other proteins[5].
-
Anti-biofilm Activity: Serratiopeptidase has been shown to inhibit the formation of bacterial biofilms, which are protective shields that make bacteria resistant to antibiotics[6]. By degrading the protein components of the biofilm matrix, it can enhance the efficacy of antibiotics.
Experimental Protocols
A common experimental model to assess the anti-inflammatory activity of serratiopeptidase is the carrageenan-induced paw edema model in rats .
Methodology:
-
Animal Model: Male Wistar rats (150-200g) are typically used.
-
Induction of Inflammation: A subcutaneous injection of 0.1 mL of 1% carrageenan solution is administered into the sub-plantar region of the rat's hind paw.
-
Treatment: Serratiopeptidase is administered orally at various doses (e.g., 10 mg/kg, 20 mg/kg) one hour before the carrageenan injection. A control group receives the vehicle (e.g., saline), and a standard group may receive a known anti-inflammatory drug like diclofenac (B195802) sodium[6].
-
Measurement of Edema: The paw volume is measured using a plethysmometer at different time intervals (e.g., 0, 1, 2, 3, 4, and 24 hours) after carrageenan injection.
-
Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group.
Quantitative Data from a Comparative Study:
A study comparing serratiopeptidase with diclofenac in a formalin-induced chronic inflammation model in rats showed the following percentage inhibition of inflammation on the tenth day[6]:
| Treatment | Dose | % Inhibition of Inflammation |
| Serratiopeptidase | 10 mg/kg | 40% |
| Serratiopeptidase | 20 mg/kg | 68% |
| Diclofenac | 0.5 mg/kg | 72% |
Section 2: Sertraline - A Multifaceted Antidepressant
Sertraline is a selective serotonin reuptake inhibitor (SSRI) widely prescribed for the treatment of major depressive disorder, obsessive-compulsive disorder (OCD), panic disorder, and post-traumatic stress disorder (PTSD)[7][8][9]. Its primary mechanism of action involves modulating serotonergic neurotransmission in the brain[9][10]. Beyond its psychiatric applications, emerging research is exploring its potential in oncology and neuroprotection.
Core Data Summary
| Property | Description | Chemical Class |
| Drug Class | Selective Serotonin Reuptake Inhibitor (SSRI) | Naphthylamine derivative |
| Chemical Formula | C17H17Cl2N[9] | - |
| Therapeutic Uses | Antidepressant, anxiolytic, potential anticancer, potential neuroprotective[7][8][9] | - |
Mechanism of Action and Signaling Pathways
Sertraline's therapeutic effects are primarily attributed to its high affinity for the serotonin transporter (SERT), leading to the inhibition of serotonin reuptake into the presynaptic neuron[11]. This increases the concentration of serotonin in the synaptic cleft, enhancing its neurotransmission.
-
Antidepressant and Anxiolytic Effects: The enhanced serotonergic activity is believed to be the core mechanism for its efficacy in treating mood and anxiety disorders.
-
Anticancer Potential: Recent studies suggest that sertraline may possess anticancer properties through various mechanisms, including:
-
Induction of Apoptosis: Sertraline has been shown to induce programmed cell death in cancer cells.
-
Inhibition of Tumor Growth: It may interfere with signaling pathways crucial for cancer cell proliferation and survival.
-
Modulation of Autophagy: Sertraline can influence the process of autophagy, which can have both pro-survival and pro-death roles in cancer.
-
-
Neuroprotective Effects: Research indicates that sertraline may offer neuroprotection by:
-
Promoting Neurogenesis: It may stimulate the growth of new neurons.
-
Increasing Brain-Derived Neurotrophic Factor (BDNF): BDNF is a protein that supports the survival of existing neurons and encourages the growth and differentiation of new neurons and synapses.
-
Experimental Protocols
To investigate the anticancer effects of sertraline, a common in vitro experiment is the MTT assay to assess cell viability.
Methodology:
-
Cell Culture: A human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) is cultured in appropriate media.
-
Treatment: Cells are seeded in 96-well plates and treated with varying concentrations of sertraline for a specific duration (e.g., 24, 48, 72 hours). A control group receives the vehicle (e.g., DMSO).
-
MTT Assay: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial reductase convert MTT into formazan (B1609692) crystals.
-
Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).
-
Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated for each concentration of sertraline relative to the control. The IC50 value (the concentration of drug that inhibits 50% of cell growth) can then be determined.
Quantitative Data from an In Vitro Study:
A study on the effect of sertraline on human breast cancer cells (MCF-7) reported the following IC50 value after 48 hours of treatment:
| Cell Line | Drug | IC50 Value |
| MCF-7 | Sertraline | 2.22 µM |
Section 3: this compound - A Novel Metabolite from Serratia marcescens
Recent research has led to the isolation and characterization of a new colorless bacterial metabolite named This compound from Serratia marcescens, an enterobacterium found in the microflora of banana plantations[1].
Preliminary Findings
The discovery of this compound is a relatively new development, and as such, extensive research on its therapeutic potential is still in its infancy. The initial publication focused on the isolation and structural elucidation of the compound[1].
Future Directions
The identification of a novel metabolite from a bacterium known to produce other bioactive compounds like serratiopeptidase and prodigiosin (B1679158) is promising. Future research will likely focus on:
-
Biological Activity Screening: Investigating the potential antimicrobial, anti-inflammatory, anticancer, and other therapeutic properties of this compound.
-
Mechanism of Action Studies: Elucidating the molecular targets and signaling pathways through which this compound may exert its effects.
-
In Vivo Studies: Assessing the efficacy and safety of this compound in animal models of various diseases.
Conclusion
While the initial query on "this compound" may have stemmed from an interest in the well-established therapeutic agents serratiopeptidase and sertraline , it has also highlighted the discovery of a novel metabolite with the same name. Serratiopeptidase offers significant therapeutic potential as a proteolytic enzyme with diverse anti-inflammatory and fibrinolytic activities. Sertraline, a widely used SSRI, is finding new life in research exploring its anticancer and neuroprotective properties. The newly discovered this compound represents an exciting frontier for future drug discovery and development. This guide provides a foundational understanding of the therapeutic landscape surrounding these compounds, offering a springboard for further in-depth research and investigation.
References
- 1. This compound a new metabolite obtained from Serratia marcescens, a bacterium isolated from the microflora associated with banana plantations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Serratiopeptidase - Wikipedia [en.wikipedia.org]
- 3. Broad-spectrum antimicrobial activity of secondary metabolites produced by Serratia marcescens strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Serratiopeptidase: Insights into the therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Serrapeptase: Benefits, Side Effects, and Dosage [healthline.com]
- 6. Comparison of anti-inflammatory activity of serratiopeptidase and diclofenac in albino rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. forhers.com [forhers.com]
- 8. youtube.com [youtube.com]
- 9. Sertraline | C17H17Cl2N | CID 68617 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Serotonin transporter - Wikipedia [en.wikipedia.org]
Unraveling the Genetic Blueprint of Serratia's Chemical Arsenal: A Technical Guide to Secondary Metabolite Gene Cluster Identification
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The genus Serratia is a prolific producer of a diverse array of secondary metabolites, many of which possess potent bioactive properties. The genetic instructions for the biosynthesis of these compounds are typically co-located on the bacterial chromosome in discrete units known as Biosynthetic Gene Clusters (BGCs). The identification and characterization of these BGCs are paramount for understanding the natural product biosynthesis and for harnessing these molecules for pharmaceutical and biotechnological applications.
This technical guide addresses the identification of gene clusters for secondary metabolites in Serratia. It clarifies the existing nomenclature for known compounds and provides a detailed overview of the well-characterized biosynthetic pathways for prodigiosin (B1679158) and serrawettin, serving as exemplary models for the investigation of other secondary metabolites in this versatile bacterial genus. This document outlines the experimental methodologies and computational tools integral to the discovery and functional analysis of these gene clusters.
Introduction: The Ambiguity of "Serratin" and the Focus on Well-Characterized Serratia Metabolites
A review of the scientific literature reveals that the term "this compound" has been used to describe at least two distinct molecules isolated from Serratia: a colorless metabolite and a biopigment derivative, "this compound A". However, to date, the biosynthetic gene clusters responsible for the production of these specific compounds have not been reported.
In contrast, the BGCs for other prominent Serratia secondary metabolites are well-documented. These include the pig cluster for the red pigment prodigiosin and the swr cluster for the biosurfactant serrawettin. This guide will, therefore, focus on these two well-studied systems as paradigms for gene cluster identification and analysis in Serratia.
The Prodigiosin (pig) Gene Cluster
Prodigiosin is a tripyrrole red pigment with antibacterial, antifungal, and anticancer properties. Its biosynthesis is encoded by the pig gene cluster, which has been extensively studied in Serratia marcescens.
Organization of the pig Gene Cluster
The pig gene cluster consists of 14 to 15 genes, designated pigA through pigN (and pigO in some strains), which are organized as a single operon.[1][2][3][4][5][6] These genes encode the enzymes responsible for the bifurcated biosynthesis of the two precursors, 4-methoxy-2,2'-bipyrrole-5-carboxyaldehyde (MBC) and 2-methyl-3-amylpyrrole (MAP), and their final condensation to form prodigiosin.[4]
Table 1: Genes of the Prodigiosin (pig) Biosynthetic Gene Cluster in Serratia marcescens
| Gene | Proposed Function in Prodigiosin Biosynthesis |
| pigA | Involved in the biosynthesis of both MBC and MAP precursors |
| pigB | Involved in MAP biosynthesis |
| pigC | Condensation of MBC and MAP to form prodigiosin |
| pigD | Involved in MAP biosynthesis |
| pigE | Involved in MAP biosynthesis |
| pigF | Involved in MBC biosynthesis |
| pigG | Involved in MBC biosynthesis |
| pigH | Involved in MBC biosynthesis |
| pigI | Involved in MBC biosynthesis |
| pigJ | Involved in MBC biosynthesis |
| pigK | Involved in MBC biosynthesis |
| pigL | Involved in MBC biosynthesis |
| pigM | Involved in MBC biosynthesis |
| pigN | Involved in MBC biosynthesis |
| pigO | Putative regulatory role (present in some strains) |
Experimental Protocols for pig Gene Cluster Identification
The initial identification of putative secondary metabolite BGCs is often accomplished through in silico analysis of sequenced bacterial genomes.
-
Protocol:
-
Obtain the complete or draft genome sequence of the Serratia strain of interest.
-
Submit the genome sequence to a specialized bioinformatics tool for BGC prediction, such as antiSMASH (antibiotics & Secondary Metabolite Analysis Shell).[7][8][9][10][11][12][13]
-
Analyze the antiSMASH output for predicted BGCs. The pig cluster is typically identified as a polyketide synthase (PKS) or non-ribosomal peptide synthetase (NRPS)-like cluster.
-
Compare the predicted genes within the cluster to known pig genes from well-characterized Serratia strains using BLAST (Basic Local Alignment Search Tool).
-
Creating a library of mutants with random gene disruptions is a powerful method to link a phenotype (e.g., loss of pigmentation) to a specific gene or gene cluster.
-
Protocol:
-
Introduce a transposon (e.g., Tn5) into the wild-type pigmented Serratia marcescens strain via conjugation or electroporation.
-
Plate the cells on a selective medium to isolate mutants that have incorporated the transposon.
-
Screen the resulting colonies for a loss of red pigmentation (a white phenotype).
-
For the non-pigmented mutants, identify the site of transposon insertion by techniques such as arbitrary PCR, inverse PCR, or whole-genome sequencing.
-
Sequence the DNA flanking the transposon insertion site to identify the disrupted gene. A high frequency of insertions in a contiguous set of genes strongly indicates their involvement in prodigiosin biosynthesis.[4]
-
To definitively prove that a specific gene cluster is responsible for prodigiosin production, the cluster can be cloned and expressed in a non-producing host organism.
-
Protocol:
-
Construct a cosmid or fosmid library of the genomic DNA from a prodigiosin-producing Serratia strain.
-
Transform the library into a suitable heterologous host, such as Escherichia coli.
-
Screen the transformed E. coli colonies for the production of the red pigment.
-
Isolate the cosmid/fosmid DNA from the red colonies.
-
Sequence the inserted genomic DNA fragment to identify the genes responsible for prodigiosin biosynthesis.[1][2][3][5][6]
-
Quantitative Analysis of Prodigiosin Production
The production of prodigiosin is influenced by various environmental and genetic factors. Its quantification is essential for studying the regulation of the pig gene cluster.
Table 2: Prodigiosin Production in Serratia Under Various Conditions
| Serratia Strain | Culture Medium | Key Condition | Prodigiosin Yield (mg/L) | Reference |
| S. marcescens UCP 1549 | Cassava wastewater + 2% mannitol | Optimized | 49,500 | [14] |
| S. rubidaea RAM_Alex | Nutrient broth with 7 g/L peptone | Optimized | ~1600 | [15] |
| S. marcescens | Oil-supplemented Luria-Bertani broth | - | 56-790 | [15] |
| S. marcescens CFFSUR-B2 | Peanut medium | - | 60 | [15] |
| S. nematodiphila RL2 | Nutrient broth + 1% lactose (B1674315) & yeast extract | Optimized | 600 | [16] |
-
Protocol for Prodigiosin Quantification:
-
Culture the Serratia strain under the desired conditions.
-
Harvest the cells by centrifugation.
-
Extract the prodigiosin from the cell pellet using an appropriate solvent, typically acidified ethanol.
-
Measure the absorbance of the extract at approximately 535 nm using a spectrophotometer.[14][17][18]
-
Calculate the concentration of prodigiosin using a standard curve or a known extinction coefficient.
-
Visualization of Prodigiosin Biosynthesis and Identification Workflow
The Serrawettin (swr) Gene Cluster
Serrawettins are surface-active cyclic lipopeptides that play a role in the swarming motility of Serratia. The two main types, W1 and W2, are synthesized by non-ribosomal peptide synthetases (NRPSs) encoded by the swr gene clusters.[7][8][19][20][21][22]
Organization of the swr Gene Clusters
The biosynthesis of serrawettin W1 is primarily governed by the swrW gene, which encodes a unimodular NRPS.[21][23] The swrA gene, encoding a larger, multimodular NRPS, is responsible for the synthesis of serrawettin W2.[24] These core synthetase genes are part of larger BGCs that include genes for precursor supply, modification, and regulation.[7][8]
Table 3: Core Genes of the Serrawettin (swr) Biosynthetic Gene Clusters in Serratia
| Gene | Encoded Protein | Function in Serrawettin Biosynthesis | Serrawettin Type |
| swrW | Serrawettin W1 synthetase | A unimodular NRPS that synthesizes the cyclic dipeptide core of serrawettin W1. | W1 |
| swrA | Serrawettin W2 synthetase | A multimodular NRPS that assembles the pentapeptide core of serrawettin W2. | W2 |
| pswP | Phosphopantetheinyl transferase | Post-translationally modifies the NRPS enzymes, which is essential for their activity. | W1 |
| hexS | Transcriptional regulator | A LysR-type regulator that downregulates the expression of swrW. | W1 |
Experimental Protocols for swr Gene Cluster Identification
The methodologies for identifying the swr gene clusters are analogous to those used for the pig cluster, with modifications to the screening process.
-
Protocol:
-
Protocol:
-
Generate a library of transposon mutants of a wild-type Serratia strain that exhibits swarming motility.
-
Screen the mutants for a defect in swarming motility on a suitable agar (B569324) medium. Swarming-deficient mutants may have disruptions in the serrawettin biosynthesis or regulation pathways.
-
Confirm the loss of biosurfactant production in the non-swarming mutants using a drop-collapse assay.
-
Identify the transposon insertion sites in the confirmed mutants to pinpoint the genes of the swr cluster.[24]
-
Visualization of Serrawettin Biosynthesis and Identification Workflow
References
- 1. strategian.com [strategian.com]
- 2. sciencedatabase.strategian.com [sciencedatabase.strategian.com]
- 3. The Serratia gene cluster encoding biosynthesis of the red antibiotic, prodigiosin, shows species- and strain-dependent genome context variation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of Essential Genes Associated With Prodigiosin Production in Serratia marcescens FZSF02 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Draft Genome Sequence of a Novel Serratia sp. Strain with Antifungal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Genome Sequence of Pigmented Siderophore-Producing Strain Serratia marcescens SM6 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. microbiologyjournal.org [microbiologyjournal.org]
- 16. Optimization of physicochemical parameters influencing the production of prodigiosin from Serratia nematodiphila RL2 and exploring its antibacterial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Production of prodigiosin pigment by Serratia marcescens is negatively associated with cellular ATP levels during high-rate, low-cell-density growth - PMC [pmc.ncbi.nlm.nih.gov]
- 18. rjlbpcs.com [rjlbpcs.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Serratia marcescens gene required for surfactant serrawettin W1 production encodes putative aminolipid synthetase belonging to nonribosomal peptide synthetase family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Transcriptional downregulator hexS controlling prodigiosin and serrawettin W1 biosynthesis in Serratia marcescens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. N-Acyl-l-Homoserine Lactone Autoinducers Control Production of an Extracellular Lipopeptide Biosurfactant Required for Swarming Motility of Serratia liquefaciens MG1 - PMC [pmc.ncbi.nlm.nih.gov]
Initial Studies on the Anti-inflammatory Effects of Serratiopeptidase: A Technical Overview
An In-depth Guide for Researchers and Drug Development Professionals
Introduction
Inflammation is a fundamental protective response of the body to injury and infection, involving the coordinated action of immune cells and inflammatory mediators.[1] While acute inflammation is crucial for healing, chronic or dysregulated inflammation contributes to a wide range of pathologies, including arthritis, cardiovascular disease, and autoimmune disorders.[1][2] Consequently, there is significant interest in identifying and characterizing novel anti-inflammatory agents. Serratiopeptidase (also referred to as Serrapeptase), a proteolytic enzyme derived from the non-pathogenic enterobacteria Serratia E15, has garnered attention for its anti-inflammatory, anti-edemic, and analgesic properties.[1] This technical guide provides a detailed overview of the initial studies investigating the anti-inflammatory effects of serratiopeptidase, focusing on its mechanisms of action, relevant signaling pathways, and the experimental protocols used for its evaluation.
Note: The user query specified "serratin," for which there is limited information in the context of inflammation. The available scientific literature strongly suggests the intended subject is "serratiopeptidase," a well-studied enzyme. This document will proceed with the analysis of serratiopeptidase.
Mechanism of Action and Core Signaling Pathways
Initial research indicates that serratiopeptidase exerts its anti-inflammatory effects primarily by modulating key inflammatory pathways and mediators. The enzyme's mode of action involves the breakdown of abnormal exudates and proteins, facilitating their absorption and reducing swelling.[1] Furthermore, it directly influences the migration of immune cells to the site of inflammation.[1][3]
Inhibition of the Arachidonic Acid Pathway
A primary mechanism of serratiopeptidase is its interaction with the arachidonic acid cascade. It has a high affinity for cyclooxygenase enzymes (COX-I and COX-II), which are critical for the synthesis of prostaglandins (B1171923) (PGs) and thromboxanes (TXs) – potent mediators of pain and inflammation.[1][3] By binding to COX enzymes, serratiopeptidase suppresses the production of these inflammatory molecules, thereby reducing pain and swelling.[3]
Modulation of the NF-κB Signaling Pathway
Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) is a critical transcription factor that orchestrates the expression of numerous pro-inflammatory genes, including cytokines like TNF-α, IL-1β, and IL-6.[4][5][6] In its inactive state, NF-κB is held in the cytoplasm by an inhibitory protein called IκBα.[5] Inflammatory stimuli, such as lipopolysaccharide (LPS), trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκBα.[4][5] This frees NF-κB to translocate to the nucleus and initiate the transcription of target inflammatory genes.[4][5] While direct studies on serratiopeptidase are limited, many anti-inflammatory compounds function by inhibiting this pathway. For instance, the antidepressant sertraline, which also has anti-inflammatory properties, has been shown to inhibit the phosphorylation of IκBα, thereby preventing NF-κB nuclear translocation.[7]
References
- 1. The role of serratiopeptidase in the resolution of inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Serratiopeptidase: An integrated View of Multifaceted Therapeutic Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 5. NF-κB - Wikipedia [en.wikipedia.org]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. Sertraline ameliorates inflammation in CUMS mice and inhibits TNF-α-induced inflammation in microglia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Ambiguous World of "Serratin": A Technical Guide to Derivatives and Structural Analogues
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals
The term "serratin" presents a notable ambiguity in chemical and pharmacological literature, potentially referring to distinct families of bioactive compounds derived from vastly different natural sources. This technical guide aims to elucidate the primary candidates for "this compound derivatives," providing a comprehensive overview of their chemistry, biological activities, and mechanisms of action. This document is structured to serve as a vital resource for professionals in drug discovery and development by systematically detailing the major compound classes: serratinine-type alkaloids from Lycopodium species, bioactive metabolites from Serratia bacteria, and synthetic derivatives of the pharmaceutical agent Sertraline (B1200038).
Section 1: Serratinine and its Analogues (Lycopodium Alkaloids)
Serratinine and its structural analogues are a class of complex Lycopodium alkaloids isolated from club mosses, primarily of the Huperzia and Lycopodium genera. These compounds are characterized by intricate, bridged-ring systems and have garnered significant attention for their potent neurological and anti-inflammatory activities.
Biological Activities
The primary therapeutic interest in serratinine-type alkaloids lies in their potent inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). By inhibiting AChE, these compounds increase acetylcholine levels in the brain, a key strategy in the symptomatic treatment of Alzheimer's disease. Additionally, certain analogues have demonstrated antagonist effects on the N-methyl-D-aspartate (NMDA) receptor, suggesting neuroprotective potential against excitotoxicity. Other related compounds, specifically serratane triterpenoids found in the same plants, have shown moderate anticancer and anti-inflammatory activities.
Quantitative Data: Biological Activities of Lycopodium Alkaloids and Analogues
| Compound/Derivative | Source Organism | Biological Activity | Quantitative Measurement (IC₅₀) | Reference(s) |
| Huperradine G | Huperzia serrata | Acetylcholinesterase (AChE) Inhibition | 0.876 ± 0.039 µM | [1] |
| Huperradine A | Huperzia serrata | Acetylcholinesterase (AChE) Inhibition | 13.125 ± 0.521 µM | [1] |
| 12-Deoxyhuperzine O | Huperzia serrata | NMDA Receptor Antagonism | 0.92 µM | [2] |
| Huperzine Y2 | Huperzia serrata | Acetylcholinesterase (AChE) Inhibition | 57.1 ± 1.6 µM | [3] |
| Huperzine Y3 | Huperzia serrata | Acetylcholinesterase (AChE) Inhibition | 32.7 ± 1.0 µM | [3] |
| Lycomplanatum B (Triterpenoid) | Lycopodium complanatum | Antiproliferative (MCF-7 Cancer Cells) | 13.8 - 44.7 µM | |
| Known Analogue 13 (Triterpenoid) | Lycopodium complanatum | Antiproliferative (MCF-7 Cancer Cells) | 13.8 - 44.7 µM |
Experimental Protocols
This protocol provides a general workflow for the extraction and isolation of alkaloids from Huperzia serrata.[4][5][6]
-
Extraction : Air-dried and powdered whole plants of H. serrata are extracted exhaustively with an organic solvent, typically 60-80% ethanol (B145695) or methanol, using pressurized liquid extraction (PLE) for optimal efficiency.[4][5]
-
Acid-Base Partitioning : The crude extract is suspended in a dilute acid solution (e.g., 1% HCl) and partitioned against a non-polar solvent like ethyl acetate (B1210297) to remove neutral and weakly basic compounds.[4] The aqueous layer, containing the protonated alkaloids, is collected.
-
Alkaloid Recovery : The pH of the aqueous layer is adjusted to ~9 with an ammonia (B1221849) solution. The free-base alkaloids are then extracted into a chlorinated solvent such as chloroform (B151607) or dichloromethane.[4]
-
Chromatographic Purification : The resulting crude alkaloid mixture is subjected to multiple rounds of column chromatography. Typical stationary phases include MCI gel, normal-phase silica (B1680970) gel, and Sephadex LH-20 for size exclusion.[4]
-
High-Performance Liquid Chromatography (HPLC) : Final purification of individual compounds is achieved using preparative HPLC, often on a C18 column, to yield pure alkaloids.[5]
This colorimetric assay is a standard method for screening AChE inhibitors.[7][8][9][10]
-
Reagent Preparation :
-
Buffer : 0.1 M Phosphate Buffer or 50 mM Tris-HCl, pH 8.0.
-
DTNB Reagent : 10 mM 5,5'-dithiobis-(2-nitrobenzoic acid) in buffer.
-
Substrate : 14-15 mM Acetylthiocholine Iodide (ATCI) in deionized water.
-
Enzyme : Acetylcholinesterase (AChE) from electric eel, diluted in buffer to the desired concentration (e.g., 1 U/mL).
-
Test Compound : Dissolved in a suitable solvent (e.g., DMSO) and serially diluted.
-
-
Assay Procedure (96-well plate format) :
-
To each well, add:
-
140 µL Phosphate Buffer (pH 8.0).
-
20 µL of the test compound solution (or solvent for control).
-
10 µL of DTNB solution.
-
10 µL of AChE enzyme solution.
-
-
Mix gently and pre-incubate the plate at 25-37°C for 10-15 minutes.
-
-
Reaction Initiation and Measurement :
-
Start the reaction by adding 10 µL of ATCI substrate solution to each well.
-
Immediately measure the absorbance at 412 nm using a microplate reader.
-
Continue to record the absorbance every minute for 10-15 minutes to determine the rate of reaction (ΔAbs/min).
-
-
Data Analysis :
-
Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] x 100
-
The IC₅₀ value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.
-
Section 2: Bioactive Derivatives from Serratia Species
The bacterial genus Serratia, particularly Serratia marcescens, is a prolific producer of unique secondary metabolites with a broad spectrum of biological activities. These include the vibrant red tripyrrole pigment prodigiosin (B1679158), the biosurfactant serrawettins (serratamolides), and the proteolytic enzyme serratiopeptidase.
Prodigiosin and its Analogues
Prodigiosins are a family of natural red pigments characterized by a common tripyrrole skeleton. They are well-documented for their potent anticancer, immunosuppressive, and antimicrobial properties.
The primary interest in prodigiosin is its cytotoxicity against a wide range of cancer cell lines. It induces apoptosis (programmed cell death) through both intrinsic and extrinsic pathways, involving the activation of caspase enzymes and the downregulation of anti-apoptotic proteins like BCL-2.[11][12][13]
| Compound | Cell Line | Biological Activity | Quantitative Measurement (IC₅₀) | Reference(s) |
| Prodigiosin | Various Cancer Lines | Cytotoxicity / Apoptosis Induction | 0.62–17.00 µg/mL | |
| Prodigiosin | K562 (Leukemia) | Cytotoxicity | 54.06 µM | [14] |
This protocol outlines a general method for obtaining prodigiosin from Serratia marcescens cultures.[4][15][16][17][18]
-
Cultivation : Inoculate Serratia marcescens in a suitable liquid medium (e.g., peptone-glycerol broth) and incubate at 28-30°C for 24-48 hours until a deep red color develops.[16]
-
Cell Harvesting : Centrifuge the culture broth at high speed (e.g., 8000 x g) for 15-30 minutes to pellet the bacterial cells.[17]
-
Pigment Extraction : Resuspend the cell pellet in a solvent. Common methods include:
-
Acidified Methanol : Add acidified methanol, vortex, and centrifuge again. Collect the red supernatant.[17]
-
Ethyl Acetate/Acetone (B3395972) : Use a mixture of ethyl acetate and acetone (e.g., 2:1 v/v), shake for several hours, and centrifuge to collect the solvent phase.[4]
-
-
Crude Pigment Recovery : Evaporate the solvent from the supernatant using a rotary evaporator to obtain the crude prodigiosin extract.
-
Purification :
-
Silica Gel Chromatography : Dissolve the crude extract in a minimal amount of solvent (e.g., chloroform) and load it onto a silica gel column. Elute with a solvent system such as toluene:ethyl acetate (9:1 v/v) or chloroform:methanol.[4][15]
-
TLC Analysis : Monitor fractions using Thin Layer Chromatography (TLC) to identify and pool those containing the pure pigment.[15]
-
Final Product : Evaporate the solvent from the pure fractions to yield purified prodigiosin. Purity can be confirmed via HPLC.[4]
-
Prodigiosin triggers programmed cell death in cancer cells primarily through the caspase-dependent mitochondrial pathway.[11][12]
Serrawettins and Serratamolides
Serrawettins (e.g., W1, W2, W3) and serratamolides are non-ribosomally synthesized cyclic lipopeptides that act as potent biosurfactants. Serrawettin W1 is also known as Serratamolide A.[1][19] They play a key role in the motility and biofilm formation of Serratia and possess significant antimicrobial activities.
| Compound | Target Organism | Biological Activity | Quantitative Measurement | Reference(s) |
| Serrawettin W1 (Serratamolide A) | Mycobacterium tuberculosis | Antimycobacterial | MIC = 25 µg/mL | [20] |
| Serrawettin W1 (Serratamolide A) | S. aureus, B. subtilis, Trichophyton spp. | Antimicrobial | MIC = 6.25 - 50 µg/mL | [20] |
| Serrawettin W2-FL10 | Staphylococcus aureus | Antibacterial | IC₅₀ = 10.6 µg/mL | [21] |
| Serrawettin W2-FL10 | MRSA Xen 30 | Antibacterial | IC₅₀ = 12.2 µg/mL | [21] |
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.[22]
-
Inoculum Preparation : Grow the target microorganism (e.g., S. aureus) overnight in an appropriate broth (e.g., Mueller-Hinton Broth). Dilute the culture to achieve a standardized concentration of approximately 5 x 10⁵ CFU/mL.
-
Serial Dilution : In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound (e.g., Serrawettin) in the broth medium across 10 wells.
-
Inoculation : Add the prepared bacterial inoculum to each well containing the diluted compound.
-
Controls : Include a positive control well (inoculum, no compound) and a negative control well (broth only).
-
Incubation : Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination : The MIC is defined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Serratiopeptidase (Serralysin)
Serratiopeptidase is an extracellular metalloprotease renowned for its potent anti-inflammatory, anti-edemic, and fibrinolytic activities.[7][23]
Serratiopeptidase exerts its anti-inflammatory effects through several mechanisms. It is a proteolytic enzyme that can break down proteins that mediate inflammation, such as bradykinin, which is a pain-inducing compound. It also degrades fibrin (B1330869) and other dead or damaged tissue without harming living tissue, which helps reduce swelling and improves microcirculation.[7][11] Some evidence suggests it may also modulate the inflammatory cascade by acting on cyclooxygenase (COX) enzymes, thereby reducing the production of prostaglandins.[7][24]
Section 3: Sertraline Derivatives (Synthetic Analogues)
Sertraline is a widely prescribed synthetic antidepressant belonging to the selective serotonin (B10506) reuptake inhibitor (SSRI) class. Beyond its primary psychiatric applications, research into sertraline and its novel derivatives has revealed promising neuroprotective and antimicrobial activities.
Biological Activities
Recent studies have shown that sertraline and its primary metabolite, desmethylsertraline, possess potent neurotrophic and neuroprotective properties in vitro.[25][26] This activity is mediated by the upregulation of key neurotrophic factors, such as brain-derived neurotrophic factor (BDNF), and the activation of downstream pro-survival signaling pathways like the MAP-kinase/ERK pathway.[25][26] Furthermore, sertraline has demonstrated significant fungicidal activity against several pathogenic fungi, including Cryptococcus and Coccidioides species, making its derivatives an interesting scaffold for the development of new antifungal agents.
Quantitative Data: Antifungal Activity of Sertraline
| Compound | Target Organism | Biological Activity | Quantitative Measurement (MIC) | Reference(s) |
| Sertraline | Trichosporon asahii (planktonic) | Antifungal | 4 - 8 µg/mL | [27] |
| Sertraline | Trichosporon asahii (biofilm) | Antifungal | 16 - 32 µg/mL | [27] |
| Sertraline | Coccidioides immitis | Antifungal | 4 - 8 µg/mL | [9] |
| Sertraline | Trichophyton rubrum | Antifungal | 25 mg/L (25 µg/mL) | [28] |
Signaling Pathway: Sertraline-Mediated Neuroprotection
The neuroprotective effects of sertraline are believed to extend beyond simple serotonin reuptake inhibition, involving the direct stimulation of neurotrophic signaling cascades.
Protocol 5: Neuroprotective Activity Assay (SH-SY5Y Cell Model)
This protocol describes a method to assess the ability of a compound to protect neuronal cells from a neurotoxin.[18][29][30]
-
Cell Culture : Culture human neuroblastoma SH-SY5Y cells in a suitable medium (e.g., DMEM/F12 with 10% FBS) in a humidified incubator at 37°C with 5% CO₂.
-
Plating : Seed the cells into 96-well plates at a density that will result in 70-80% confluency at the time of the experiment (e.g., 1 x 10⁴ cells/well). Allow cells to adhere for 24 hours.
-
Pre-treatment : Remove the growth medium and replace it with fresh medium containing various concentrations of the test compound (e.g., sertraline derivative). Incubate for 1-2 hours.
-
Toxin Induction : Add a neurotoxin (e.g., MPP⁺ or 6-OHDA to model Parkinson's disease; H₂O₂ for oxidative stress) to the wells. Include control wells with no toxin and wells with toxin but no test compound.
-
Incubation : Incubate the plates for an additional 24 hours.
-
Viability Assessment (MTT Assay) :
-
Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours.
-
Viable cells will convert the yellow MTT to purple formazan (B1609692) crystals.
-
Add 100-150 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the crystals.[23][24]
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis : Calculate cell viability as a percentage relative to the untreated control. Increased viability in the presence of the test compound compared to the toxin-only control indicates a neuroprotective effect.
Disclaimer: This document is intended for research and informational purposes only and is not a substitute for professional medical or scientific advice. All experimental protocols should be performed in a suitably equipped laboratory by trained personnel, adhering to all relevant safety guidelines.
References
- 1. Serratamolide is a Hemolytic Factor Produced by Serratia marcescens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Alkaloids Isolated from Natural Herbs as the Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. vjs.ac.vn [vjs.ac.vn]
- 4. Fractionation of Lycopodiaceae Alkaloids and Evaluation of Their Anticholinesterase and Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. japsonline.com [japsonline.com]
- 10. Prodigiosin induced the caspase-dependent apoptosis in human chronic myelogenous leukemia K562 cell - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Promising Natural Red Pigment “Prodigiosin” Sensitizes Colon Cancer Cells to Ionizing Radiation, Induces Apoptosis, and Impedes MAPK/TNF-α/NLRP3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Prodigiosin Production by Serratia marcescens UCP 1549 Using Renewable-Resources as a Low Cost Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 15. rjlbpcs.com [rjlbpcs.com]
- 16. Extraction of prodigiosin from Serratia marcescens and its application as an antibacterial spray - IP Int J Med Microbiol Trop Dis [ijmmtd.org]
- 17. CN102311981B - Method for preparing and purifying prodigiosin - Google Patents [patents.google.com]
- 18. Prodigiosin induces caspase-9 and caspase-8 activation and cytochrome C release in Jurkat T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Antibacterial efficacy and membrane mechanism of action of the Serratia-derived non-ionic lipopeptide, serrawettin W2-FL10 - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Automation of antimicrobial activity screening - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. MTT assay protocol | Abcam [abcam.com]
- 24. Neuroprotective and procognitive effects of sertraline: in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
- 29. broadpharm.com [broadpharm.com]
- 30. merckmillipore.com [merckmillipore.com]
Foundational Research on Huperzia serrata Metabolites: A Technical Guide
This technical guide provides an in-depth overview of the foundational research on the metabolites of Huperzia serrata, a club moss with a long history in traditional Chinese medicine. The primary focus is on the rich diversity of Lycopodium (B1140326) alkaloids, particularly Huperzine A, which has garnered significant attention for its therapeutic potential in neurodegenerative diseases. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive summary of key metabolites, quantitative data, experimental protocols, and the underlying signaling pathways.
Core Metabolites of Huperzia serrata
Huperzia serrata is a rich source of various bioactive compounds. While it contains triterpenoids, flavones, and phenolic acids, the most studied constituents are the Lycopodium alkaloids.[1][2]
1.1. Lycopodium Alkaloids Over 100 Lycopodium alkaloids have been isolated and identified from Huperzia serrata.[3][4] These alkaloids are the primary bioactive constituents of the plant. The most notable among these is Huperzine A (HupA), a potent, selective, and reversible inhibitor of acetylcholinesterase (AChE).[2][3][5][6] Other significant alkaloids include:
1.2. Phenolic Compounds and Other Metabolites In addition to alkaloids, Huperzia serrata extracts contain other bioactive molecules that may act synergistically with the primary alkaloids. An extract referred to as NSP01 was found to contain two key phenolic acids:
These compounds have been shown to potentiate the neuroprotective activity of Huperzine A without increasing its AChE inhibitory effect, which is associated with adverse side effects.[5]
1.3. Endophytic Fungi Metabolites Endophytic fungi residing within Huperzia serrata are also a source of its metabolites, including Huperzine A.[8][9][10][11] Over 300 endophytic fungi have been isolated from this plant, with several strains demonstrating the ability to produce HupA and other bioactive compounds like polyketones, xanthones, and various terpenoids.[8] This discovery has opened new avenues for the sustainable production of these valuable metabolites.[12]
Quantitative Analysis of Key Metabolites
The concentration of metabolites, particularly Huperzine A, varies significantly depending on the plant tissue, geographical location, and source (wild plant vs. endophytic fungi).
Table 1: Huperzine A Content in Huperzia serrata and Endophytic Fungi
| Source | Part/Strain | Method | Huperzine A Content | Reference |
| Huperzia serrata | Whole Plant | HPLC | ~0.011% of dry weight | [6] |
| Huperzia serrata | Whole Plant | HPLC | 0.5% in a Japanese extract | [13] |
| Huperzia serrata | Different Tissues | HPLC | Leaf > Stem > Root | [14] |
| Endophytic Fungus (Trichoderma sp. L44) | Dry Mycelium | HPLC | 37.63 µg/g | [9] |
| Endophytic Fungus (Colletotrichum gloeosporioides ES026) | Dry Mycelium | LC-MS/MS | 1 µg/g | [10] |
| Endophytic Fungus (Shiraia sp. Slf14) | Culture Broth | RP-HPLC, ESI-MS | 327.8 µg/L | [11] |
| Endophytic Fungus (Colletotrichum kahawae) | Fermentation with H. serrata extract | Not specified | 255.32 µg/g (dry cell weight) | [12] |
Table 2: Bioactivity of Huperzia serrata Metabolites and Extracts
| Compound/Extract | Bioactivity | IC50 Value | Reference |
| Huperzine A | Acetylcholinesterase (AChE) Inhibition | 0.082 µM (0.02 µg/mL) | [15] |
| Huperzine A | Butyrylcholinesterase (BuChE) Inhibition | 74.43 µM (18.04 µg/mL) | [15] |
| Alkaloid-Enriched Extract (HsAE) | Acetylcholinesterase (AChE) Inhibition | 7.93 µg/mL | [15] |
| Alkaloid-Enriched Extract (HsAE) | Butyrylcholinesterase (BuChE) Inhibition | 76.67 µg/mL | [15] |
| Alkaloid-Enriched Extract (HsAE) | NO Reduction (Pre-treatment) | 99.79 µg/mL | [15] |
| Huperzine A | NO Reduction (Pre-treatment) | 38.04 µg/mL | [15] |
| Alkaloid-Enriched Extract (HsAE) | NO Reduction (Post-treatment) | 92.40 µg/mL | [15] |
| Huperzine A | NO Reduction (Post-treatment) | 40.23 µg/mL | [15] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research on Huperzia serrata metabolites.
3.1. Metabolite Extraction and Isolation
Protocol 1: Microwave-Assisted Extraction (for NSP01 extract) [5]
-
Plant Material: Aerial parts of Huperzia serrata are collected, sorted, washed, and treated with a 5% chloramine (B81541) B solution for 15 minutes to remove microbial contamination.
-
Extraction: A green, one-step microwave-assisted extraction method is employed to generate the extract. Further specific parameters such as solvent, temperature, and time were not detailed in the source.
Protocol 2: Solvent Extraction for HPLC Analysis [16][17]
-
Extraction Solvent: A solution of methanol (B129727)/water/formic acid (10/90/0.2, v/v/v) is used.
-
Procedure: The plant material is extracted with the solvent.
-
Preparation for HPLC: The resulting extract is filtered before injection into the HPLC system.
3.2. Metabolite Identification and Quantification
Protocol 3: UPLC-MS Based Metabolomics [3][4]
-
Sample Preparation: Samples from different tissues (root, stem, and leaf) are extracted with 0.1% formic acid in methanol.
-
Chromatography: Ultra-performance liquid chromatography-mass spectrometry (UPLC-MS) is performed in positive mode ESI.
-
Data Processing: Data is processed using software such as XCMS or mzMine 2 for deconvolution and alignment. An in-house database of Lycopodium alkaloids is used for putative identification.
Protocol 4: HPLC-DAD-MS/MS for Alkaloid Profiling [18][19]
-
Chromatographic Column: A reversed-phase C18 column is used.
-
Mobile Phase: A mixture of methanol and 80 mM ammonium (B1175870) acetate (B1210297) (pH 6.0) in a 30/70 (v/v) ratio is used as the mobile phase.
-
Detection: Analytes are identified using an online diode array detector (DAD) and mass spectrometry (MS). Identification is confirmed by comparing with literature data and standard samples.
-
Quantification of Huperzine A: Huperzine A is quantified using HPLC coupled with a UV-vis detector. The method demonstrates good linearity in the concentration range of 5-100 µg/mL.[18][19]
3.3. Bioactivity Assays
Protocol 5: Acetylcholinesterase (AChE) Inhibition Assay [20]
-
Method: The Ellman's method is used to evaluate the inhibitory activities of crude extracts from endophytic fungi against AChE.
-
Procedure: The assay measures the activity of the enzyme by observing the formation of a colored product resulting from the reaction of thiocholine (B1204863) (produced by the enzymatic hydrolysis of acetylthiocholine) with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB). The inhibition is calculated by comparing the rate of the reaction in the presence and absence of the inhibitor.
Protocol 6: Anti-Neuroinflammatory Activity Assay [15]
-
Cell Line: BV-2 microglial cells are used.
-
Induction of Inflammation: Lipopolysaccharide (LPS) at 100 ng/mL is used to stimulate the cells.
-
Treatment: Cells are pre- or post-treated with various concentrations of the alkaloid-enriched extract (HsAE) or Huperzine A.
-
Measurement of Nitric Oxide (NO): The Griess reagent is used to measure the concentration of nitrite (B80452) in the cell culture medium as an indicator of NO production.
-
Measurement of Cytokines: Levels of PGE2, TNF-α, IL-1β, and IL-6 in the culture medium are measured using enzyme immunoassay kits.
Signaling Pathways and Mechanisms of Action
The therapeutic effects of Huperzia serrata metabolites, particularly Huperzine A, are attributed to their modulation of several key signaling pathways.
4.1. Biosynthesis of Huperzine A The proposed biosynthetic pathway of Huperzine A begins with lysine, which is decarboxylated to cadaverine (B124047) by lysine/ornithine decarboxylase (L/ODC).[3] The pathway involves a series of complex cyclizations and modifications to form the intricate structure of Lycopodium alkaloids.[21][22] Recent studies have identified novel neofunctionalized α-carbonic anhydrase-like (CAL) enzymes that are responsible for key Mannich-like condensations in the formation of the alkaloid's carbon skeleton.[21]
4.2. Acetylcholinesterase Inhibition The primary mechanism of action for Huperzine A is its potent and reversible inhibition of acetylcholinesterase (AChE).[2][13][23] By inhibiting AChE, Huperzine A increases the levels of the neurotransmitter acetylcholine (B1216132) in the brain, which is crucial for cognitive function and is often depleted in Alzheimer's disease.[23]
4.3. Neuroprotective Mechanisms Beyond AChE inhibition, Huperzine A exerts neuroprotective effects through multiple pathways:[2][24]
-
Regulation of Amyloid-β (Aβ) Metabolism: Huperzine A can regulate the metabolism of the β-amyloid precursor protein (APP), interfering with the pathway of beta-amyloid deposition and its associated neurotoxicity.[2][5][23]
-
Anti-inflammatory Effects: Huperzine A and its extracts can reduce the production of pro-inflammatory mediators such as NO, PGE2, TNF-α, IL-1β, and IL-6 in microglia.[15]
-
Modulation of Signaling Cascades: Huperzine A influences several critical signaling pathways involved in neuronal survival and plasticity:
-
MAPK/ERK Pathway: It has been shown to reduce the phosphorylation of ERK and p38, which are key components of the MAPK pathway involved in inflammatory responses.[15] The ERK pathway is also linked to neuroprotection.[5]
-
Wnt/β-catenin Pathway: Huperzine A can modulate this pathway by downregulating GSK-3β activity, which leads to the stabilization of β-catenin and the expression of genes related to synaptic plasticity and neuronal survival.[24] This also helps prevent tau hyperphosphorylation, another hallmark of Alzheimer's disease.[24]
-
4.4. General Experimental Workflow The foundational research on Huperzia serrata metabolites typically follows a structured workflow from plant material to bioactive compound identification.
References
- 1. impactfactor.org [impactfactor.org]
- 2. Frontiers | Huperzia serrata Extract ‘NSP01’ With Neuroprotective Effects-Potential Synergies of Huperzine A and Polyphenols [frontiersin.org]
- 3. Comprehensive relative quantitative metabolomics analysis of lycopodium alkaloids in different tissues of Huperzia serrata - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comprehensive relative quantitative metabolomics analysis of lycopodium alkaloids in different tissues of Huperzia serrata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Huperzia serrata Extract ‘NSP01’ With Neuroprotective Effects-Potential Synergies of Huperzine A and Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The pharmacology and therapeutic potential of (−)-huperzine A - PMC [pmc.ncbi.nlm.nih.gov]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. Secondary metabolites of endophytic fungi isolated from Huperzia serrata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Indentification of huperzine A-producing endophytic fungi isolated from Huperzia serrata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Identification of a novel endophytic fungus from Huperzia serrata which produces huperzine A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Isolation and characterization of endophytic huperzine A-producing fungi from Huperzia serrata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Japanese Huperzia serrata extract and the constituent, huperzine A, ameliorate the scopolamine-induced cognitive impairment in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Anti-neuroinflammatory effects of alkaloid-enriched extract from Huperzia serrata on lipopolysaccharide-stimulated BV-2 microglial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. [Determination of Huperzine A in the extract of Huperzia serrata by high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Quantification of huperzine A in Huperzia serrata by HPLC-UV and identification of the major constituents in its alkaloid extracts by HPLC-DAD-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. [Isolation and identification of endophytic fungi from Huperzia serrata and their metabolites' inhibitory activities against acetylcholinesterase and anti-inflammatory activities] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Frontiers | Biosynthesis of plant neuroactive alkaloids treating Alzheimer’s disease [frontiersin.org]
- 22. Delineating biosynthesis of Huperzine A, A plant-derived medicine for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. mskcc.org [mskcc.org]
- 24. Huperzine A and Its Neuroprotective Molecular Signaling in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Extraction of Bioactive Compounds from Lycopodium serratum
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lycopodium serratum (synonymous with Huperzia serrata), a member of the clubmoss family, is a significant plant in traditional medicine and modern drug discovery. It is a rich source of a diverse range of bioactive compounds, primarily classified into two major groups: alkaloids and triterpenoids. The user's request for "serratin" is ambiguous, as this term can refer to the alkaloid serratinine or the class of serratene triterpenoids , both of which are present in this plant. This document provides detailed application notes and protocols for the extraction of both classes of compounds to ensure comprehensive coverage.
The Lycopodium alkaloids, including serratinine, are known for their neurological activities, with some compounds showing potential as acetylcholinesterase (AChE) inhibitors.[1] Serratene triterpenoids have demonstrated a range of biological activities, including anti-inflammatory and cytotoxic effects. Notably, certain serratene triterpenoids have been found to exert their anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[2][3]
These protocols are designed to provide researchers and drug development professionals with a framework for the efficient extraction and isolation of these valuable compounds from Lycopodium serratum.
Data Presentation: Comparative Extraction Parameters
The following tables summarize key quantitative data and parameters for the extraction of alkaloids and serratene triterpenoids from Lycopodium species. It is important to note that specific yield data for serratinine and individual serratene triterpenoids from Lycopodium serratum are not extensively reported in publicly available literature. The data presented here are based on general protocols for these classes of compounds from Lycopodium and related species and should be considered as a baseline for optimization.
Table 1: Comparison of Alkaloid Extraction Parameters
| Parameter | Conventional Solvent Extraction | Pressurized Liquid Extraction (PLE) |
| Plant Material | Dried, powdered aerial parts | Dried, powdered aerial parts |
| Solvent | 60% Ethanol[4] or Methanol (B129727) | Methanol or 1% Methanolic Tartaric Acid[5] |
| Extraction Time | 24-48 hours (Maceration) | 10 minutes per cycle (2-3 cycles) |
| Temperature | Room Temperature | 80 °C[5] |
| Pressure | Atmospheric | 100-110 bar[5] |
| Purification | Acid-base partitioning, Column Chromatography (Silica gel, Sephadex LH-20)[4] | Solid Phase Extraction (SPE) with Oasis HLB cartridge |
| Reported Yield | Alkaloid fraction yield can be low (e.g., <0.4% with some methods)[6] | Higher recoveries reported, with yields of major alkaloids exceeding 40% in some cases[5] |
Table 2: Comparison of Serratene Triterpenoid Extraction Parameters
| Parameter | Conventional Solvent Extraction |
| Plant Material | Dried, powdered whole plant or specific parts |
| Solvent | Methanol or 70% aqueous Ethanol[7] |
| Extraction Time | Typically involves soaking for several days (maceration) or exhaustive extraction in a Soxhlet apparatus. |
| Temperature | Room Temperature (Maceration) or boiling point of the solvent (Soxhlet). |
| Pressure | Atmospheric |
| Purification | Partitioning with solvents of increasing polarity (e.g., n-hexane, ethyl acetate), followed by Column Chromatography (Silica gel, Sephadex LH-20) and often Preparative HPLC. |
| Reported Yield | Highly variable depending on the specific compound and plant part. Quantitative data for specific serratene triterpenoids from L. serratum is not readily available. |
Experimental Protocols
Protocol 1: Extraction and Isolation of the Alkaloid Fraction (Containing Serratinine)
This protocol is a general method for the extraction of alkaloids from Lycopodium serratum and is expected to yield a fraction containing serratinine. Further purification would be required to isolate the specific compound.
1. Plant Material Preparation:
-
Air-dry the whole plants or aerial parts of Lycopodium serratum in the shade.
-
Grind the dried plant material into a fine powder using a mechanical grinder.
2. Extraction:
-
Macerate the powdered plant material (e.g., 1 kg) in 60% ethanol (B145695) (e.g., 5 L) at room temperature for 24-48 hours with occasional stirring.[4]
-
Filter the extract through cheesecloth and then filter paper.
-
Repeat the extraction process two more times with fresh solvent on the plant residue to ensure complete extraction.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude ethanol extract.
3. Acid-Base Partitioning:
-
Suspend the crude ethanol extract in 1.0% aqueous hydrochloric acid (HCl).[4]
-
Partition the acidic aqueous solution with ethyl acetate (B1210297) (EtOAc) to remove neutral and weakly acidic compounds. Discard the EtOAc layer.
-
Adjust the pH of the aqueous layer to 9 with a 17% ammonia (B1221849) solution.[4]
-
Extract the alkaline solution with chloroform (B151607) (CHCl₃) three times.
-
Combine the chloroform layers, which now contain the crude alkaloid fraction.
-
Dry the chloroform extract over anhydrous sodium sulfate (B86663) and evaporate the solvent under reduced pressure to yield the crude alkaloid extract.
4. Chromatographic Purification:
-
Subject the crude alkaloid extract to column chromatography on a silica (B1680970) gel column.
-
Elute the column with a gradient of chloroform and methanol.
-
Collect fractions and monitor by thin-layer chromatography (TLC).
-
Fractions containing compounds with similar TLC profiles are combined.
-
Further purify the combined fractions using Sephadex LH-20 column chromatography and/or preparative high-performance liquid chromatography (HPLC) to isolate individual alkaloids, including serratinine.
Protocol 2: Extraction and Isolation of Serratene Triterpenoids
This protocol outlines a general procedure for the extraction and isolation of serratene triterpenoids from Lycopodium serratum.
1. Plant Material Preparation:
-
Prepare the dried and powdered plant material as described in Protocol 1.
2. Extraction:
-
Extract the powdered plant material (e.g., 1 kg) with methanol (e.g., 5 L) at room temperature by maceration for 3-5 days, with periodic agitation.
-
Filter and concentrate the extract as described in Protocol 1 to obtain the crude methanol extract.
3. Solvent Partitioning:
-
Suspend the crude methanol extract in water and sequentially partition with solvents of increasing polarity, such as n-hexane, and ethyl acetate.
-
The ethyl acetate fraction is often enriched in serratene triterpenoids.[2]
-
Concentrate the ethyl acetate fraction under reduced pressure.
4. Chromatographic Purification:
-
Subject the concentrated ethyl acetate fraction to column chromatography on a silica gel column.
-
Elute with a gradient solvent system, typically starting with n-hexane and gradually increasing the polarity with ethyl acetate and then methanol.
-
Monitor the collected fractions by TLC.
-
Combine fractions showing similar spots.
-
Further purify the combined fractions using repeated column chromatography on silica gel or Sephadex LH-20, and preparative HPLC to isolate pure serratene triterpenoids.
Visualizations
Experimental Workflow for Alkaloid and Triterpenoid Extraction
Caption: Workflow for the extraction of alkaloids and triterpenoids.
Serratene Triterpenoid Inhibition of the NF-κB Signaling Pathway
Caption: Inhibition of the NF-κB pathway by serratene triterpenoids.
References
- 1. Insights into the mechanism of natural terpenoids as NF-κB inhibitors: an overview on their anticancer potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Serratane triterpenoids isolated from Lycopodium clavatum by bioactivity-guided fractionation attenuate the production of inflammatory mediators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Downregulating NF-κB signaling pathway with triterpenoids for attenuating inflammation: in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lycodine-Type Lycopodium Alkaloids from the Whole Plants of Huperzia serrata - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fractionation of Lycopodiaceae Alkaloids and Evaluation of Their Anticholinesterase and Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Cytotoxic polyhydroxy serratene triterpenoids from Lycopodium complanatum - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the High-Yield Synthesis and Study of Serotonin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Serotonin (B10506), or 5-hydroxytryptamine (5-HT), is a critical monoamine neurotransmitter that plays a fundamental role in a vast array of physiological and psychological processes. It is intricately involved in the regulation of mood, sleep, appetite, and various cognitive functions, including memory and learning.[1][2] In the central nervous system, serotonin acts as a key modulator of neural activity, while in the periphery, it influences gastrointestinal motility, hemostasis, and cardiovascular function.[2] Given its widespread biological significance, the study of serotonin is paramount in neuroscience, pharmacology, and drug development. Dysregulation of the serotonergic system is implicated in numerous psychiatric and neurological disorders, such as depression, anxiety, and Parkinson's disease.[3][4] Consequently, the development of therapeutic agents that target the serotonin system, like Selective Serotonin Reuptake Inhibitors (SSRIs), has been a major focus of pharmaceutical research.[5]
The synthesis of serotonin for research purposes is crucial for advancing our understanding of its complex roles. While natural extraction is possible, it often suffers from low yields and inconsistent supply.[3] Therefore, chemical synthesis and, more recently, microbial biosynthesis have become important methods for obtaining high-purity serotonin for experimental use.[3] This document provides an overview of the synthesis pathways of serotonin and its intricate signaling mechanisms to aid researchers in their investigations.
Serotonin Synthesis Pathways
Serotonin is synthesized from the essential amino acid L-tryptophan in a two-step enzymatic process. This pathway is the primary route for endogenous serotonin production in both the central nervous system and peripheral tissues.[2]
Biochemical Synthesis of Serotonin
The key enzymes and steps in the biosynthesis of serotonin are summarized in the table below.
| Step | Precursor | Enzyme | Product | Cellular Location | Rate-Limiting Step |
| 1 | L-Tryptophan | Tryptophan Hydroxylase (TPH) | 5-Hydroxytryptophan (B29612) (5-HTP) | Cytosolic and particulate brain cell fractions, Enterochromaffin cells | Yes |
| 2 | 5-Hydroxytryptophan (5-HTP) | Aromatic L-amino acid decarboxylase (AADC) | Serotonin (5-HT) | Cytosol | No |
Table 1: Key Enzymes and Steps in Serotonin Biosynthesis
The initial and rate-limiting step is the hydroxylation of L-tryptophan to 5-hydroxytryptophan (5-HTP) by the enzyme tryptophan hydroxylase (TPH).[3] There are two isoforms of this enzyme: TPH1, which is primarily found in peripheral tissues like the gut and pineal gland, and TPH2, which is located in the neurons of the central nervous system. The subsequent step involves the decarboxylation of 5-HTP to serotonin by the enzyme L-aromatic amino acid decarboxylase (AADC), which is present in the cytosol.
Chemical Synthesis Approaches
While detailed high-yield protocols for the chemical synthesis of serotonin were not extensively covered in the provided search results, the Fischer-Indole synthesis is a classical method that can be employed for the preparation of the indole (B1671886) core structure of serotonin. This can be followed by the Japp-Klingemann reaction to improve efficiency.[6] A general workflow for a potential chemical synthesis is outlined below.
Caption: A generalized workflow for the chemical synthesis of serotonin.
Experimental Protocols
Protocol 1: Microbial Biosynthesis of Serotonin
With the advancements in synthetic biology, microbial synthesis of serotonin has emerged as a promising alternative to chemical synthesis and natural extraction.[3] This method offers the potential for a more sustainable and controlled production process. A general protocol involves engineering a microbial host, such as E. coli, to express the necessary enzymes for serotonin production from a simple carbon source or supplemented L-tryptophan.
Materials:
-
Engineered microbial strain (e.g., E. coli expressing TPH and AADC)
-
Fermentation medium
-
L-tryptophan (optional, for precursor feeding)
-
Inducers for gene expression (e.g., IPTG)
-
Bioreactor
-
Centrifuge
-
Cell lysis buffer
-
Purification system (e.g., HPLC)
Methodology:
-
Inoculation: Inoculate a starter culture of the engineered microbial strain in the appropriate medium and grow overnight.
-
Fermentation: Transfer the starter culture to a bioreactor containing the production medium.
-
Induction: At the optimal cell density, induce the expression of the serotonin synthesis pathway enzymes.
-
Precursor Feeding: If required, feed L-tryptophan to the culture to enhance production.
-
Harvesting: After the desired fermentation time, harvest the cells by centrifugation.
-
Extraction: Lyse the cells to release the synthesized serotonin.
-
Purification: Purify serotonin from the cell lysate using chromatographic techniques such as HPLC.
-
Characterization: Confirm the identity and purity of the synthesized serotonin using analytical methods like mass spectrometry and NMR.
Serotonin Signaling Pathways
Serotonin exerts its diverse effects by binding to a large family of receptors, known as 5-HT receptors. These receptors are predominantly G-protein coupled receptors (GPCRs), with the exception of the 5-HT3 receptor, which is a ligand-gated ion channel.[7][8] The activation of these receptors initiates a cascade of intracellular signaling events.
| Receptor Family | Subtypes | Primary Signaling Mechanism | Effect on Second Messenger |
| 5-HT1 | 1A, 1B, 1D, 1E, 1F | Gαi/o coupled | Inhibition of adenylyl cyclase, ↓cAMP |
| 5-HT2 | 2A, 2B, 2C | Gαq/11 coupled | Activation of phospholipase C, ↑IP3 and DAG, ↑intracellular Ca2+ |
| 5-HT3 | 3A, 3B | Ligand-gated cation channel | Influx of Na+, K+, Ca2+ |
| 5-HT4 | - | Gαs coupled | Activation of adenylyl cyclase, ↑cAMP |
| 5-HT5 | 5A, 5B | Gαi/o coupled | Inhibition of adenylyl cyclase, ↓cAMP |
| 5-HT6 | - | Gαs coupled | Activation of adenylyl cyclase, ↑cAMP |
| 5-HT7 | - | Gαs coupled | Activation of adenylyl cyclase, ↑cAMP |
Table 2: Major Serotonin Receptor Families and their Signaling Mechanisms [1][8]
The diverse signaling pathways activated by serotonin are responsible for its wide range of physiological effects. For instance, the activation of 5-HT1 receptors generally leads to inhibitory neuronal responses, while the activation of 5-HT2 receptors often results in excitatory effects.[8]
Caption: Overview of the primary signaling pathways activated by serotonin.
Conclusion
The synthesis of high-purity serotonin is essential for research into its multifaceted roles in health and disease. While traditional chemical synthesis methods are available, microbial biosynthesis presents a promising avenue for high-yield, sustainable production. A thorough understanding of serotonin's diverse signaling pathways, mediated by its various receptors, is critical for the development of novel therapeutics targeting the serotonergic system. These application notes and protocols provide a foundational resource for researchers dedicated to unraveling the complexities of serotonin and its impact on biological systems.
References
- 1. Biochemistry, Serotonin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Advances in the microbial synthesis of the neurotransmitter serotonin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent advances in the synthesis of antidepressant derivatives: pharmacologic insights for mood disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism of action of serotonin selective reuptake inhibitors. Serotonin receptors and pathways mediate therapeutic effects and side effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. google.com [google.com]
- 7. Characterization of serotonin-15-HTR1E signaling pathways and its role in cell survival - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Role of serotonin receptor signaling in cancer cells and anti-tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Serratin by HPLC
For Researchers, Scientists, and Drug Development Professionals
Introduction
Serratin is a metabolite produced by the bacterium Serratia marcescens, which has been isolated from the microflora associated with banana plantations.[1] As a novel compound, the development of robust analytical methods for its quantification is crucial for further research into its bioactivity, pharmacokinetics, and potential therapeutic applications. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation, identification, and quantification of chemical compounds. This document provides a detailed guide for developing and validating an HPLC method for the quantification of this compound. Due to the limited availability of established protocols for this compound, this document outlines a systematic approach to method development.
HPLC Method Development Strategy
The development of a reliable HPLC method for a novel analyte like this compound involves a systematic optimization of chromatographic conditions. The primary goal is to achieve a symmetrical peak shape, adequate retention time, and sufficient resolution from any potential interfering compounds in the sample matrix.
Analyte and Standard Preparation
-
Standard Solution: Prepare a stock solution of purified this compound standard of known concentration in a suitable solvent. The choice of solvent will depend on the solubility of this compound. A common starting point is methanol (B129727) or acetonitrile (B52724).
-
Sample Preparation: The extraction of this compound from its source (e.g., bacterial culture, biological matrix) is a critical step. For extraction from Serratia marcescens cultures, a solvent extraction with chloroform (B151607) followed by column chromatography for purification has been described.[1] For other sample types, such as plasma or tissue, protein precipitation or liquid-liquid extraction may be necessary to remove interfering substances.
Chromatographic Conditions
A typical starting point for developing a reversed-phase HPLC method is outlined below.
| Parameter | Recommended Starting Conditions |
| HPLC Column | C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | A gradient or isocratic elution using a mixture of an aqueous phase (e.g., water with 0.1% formic acid or ammonium (B1175870) acetate (B1210297) buffer) and an organic phase (e.g., acetonitrile or methanol). A common starting gradient could be from 10% to 90% organic phase over 20-30 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25-30 °C |
| Detection | UV-Vis detector. The detection wavelength should be set at the absorbance maximum (λmax) of this compound, which needs to be determined by running a UV spectrum of the standard solution. If this compound lacks a strong chromophore, other detection methods like Mass Spectrometry (MS) or Evaporative Light Scattering Detection (ELSD) should be considered. |
| Injection Volume | 10-20 µL |
Experimental Protocol: A General Guideline
The following is a generalized protocol that can be adapted for the quantification of this compound.
Objective: To develop and validate an HPLC method for the quantification of this compound in a given sample matrix.
Materials:
-
Purified this compound Standard
-
HPLC-grade Acetonitrile
-
HPLC-grade Methanol
-
HPLC-grade Water
-
Formic Acid or Ammonium Acetate
-
Appropriate HPLC system with UV-Vis or other suitable detector
-
C18 HPLC column
-
Syringe filters (0.45 µm)
-
Volumetric flasks, pipettes, and other standard laboratory glassware
Procedure:
-
Preparation of Mobile Phase:
-
Aqueous Phase (A): Prepare a solution of 0.1% formic acid in water.
-
Organic Phase (B): Use HPLC-grade acetonitrile.
-
Degas both phases using sonication or vacuum filtration.
-
-
Preparation of Standard Solutions:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol.
-
Perform serial dilutions to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
-
Sample Preparation:
-
For bacterial culture: Extract the culture broth with a suitable organic solvent (e.g., chloroform). Evaporate the solvent and reconstitute the residue in the mobile phase.
-
For biological fluids (e.g., plasma): Perform a protein precipitation step by adding three volumes of cold acetonitrile to one volume of plasma. Vortex and centrifuge. Collect the supernatant, evaporate, and reconstitute in the mobile phase.
-
Filter all samples and standards through a 0.45 µm syringe filter before injection.
-
-
HPLC Analysis:
-
Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.
-
Inject the prepared standards and samples.
-
Run the HPLC method according to the optimized chromatographic conditions.
-
Record the chromatograms and integrate the peak areas.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
-
Method Validation
Once the method is developed, it must be validated to ensure its accuracy, precision, and reliability. Key validation parameters are summarized in the table below. This table should be populated with experimental data once the method is established.
| Validation Parameter | Acceptance Criteria | Experimental Results |
| Linearity (r²) | > 0.995 | [Data to be filled by the user] |
| Range (µg/mL) | To be determined | [Data to be filled by the user] |
| Limit of Detection (LOD) (µg/mL) | Signal-to-Noise ratio of 3:1 | [Data to be filled by the user] |
| Limit of Quantification (LOQ) (µg/mL) | Signal-to-Noise ratio of 10:1 | [Data to be filled by the user] |
| Precision (%RSD) | Intraday < 2%, Interday < 3% | [Data to be filled by the user] |
| Accuracy (% Recovery) | 98-102% | [Data to be filled by the user] |
| Specificity | No interfering peaks at the retention time of this compound | [Data to be filled by the user] |
| Robustness | No significant change in results with small variations in method parameters | [Data to be filled by the user] |
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the development and validation of an HPLC method for this compound quantification.
References
Application Notes and Protocols for Serratin in In Vitro Cancer Cell Line Assays
A Comprehensive Guide for Researchers
Introduction
Recent investigations into natural compounds have identified serratin and its derivatives as molecules of interest in oncology research. Specifically, serratamolide, a cyclodepsipeptide produced by Serratia marcescens, has demonstrated notable anti-cancer properties in various cancer cell lines. These application notes provide a detailed overview of the in vitro applications of serratamolide, summarizing its effects on cell viability, apoptosis, and cell cycle progression. Furthermore, this document offers comprehensive protocols for key cellular and molecular assays to evaluate the efficacy of serratamolide in a laboratory setting.
Note: The term "this compound" can refer to several different chemical entities. Based on the available scientific literature concerning in vitro cancer research, this document focuses on serratamolide , as it is the most extensively studied compound with this root name demonstrating anti-cancer activity.
Data Presentation: Efficacy of Serratamolide on Cancer Cell Lines
The cytotoxic and anti-proliferative effects of serratamolide have been quantified across various human cancer cell lines. The following tables summarize the available quantitative data.
Table 1: IC50 Values of Serratamolide in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| Various Human Cancer Cell Lines | Breast, and others | 5.6 - 11.5 | [1] |
Table 2: Cytotoxicity of Serratamolide in Human Epithelial Cell Lines
| Cell Line | Cell Type | Concentration (µg/mL) | % Cytotoxicity | Reference |
| A549 | Lung Epithelial | 50 | 88.0 ± 2.5 | [2] |
| HCLE | Corneal Epithelial | 50 | 95.4 ± 4.0 | [2] |
Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest
Serratamolide exerts its anti-cancer effects primarily through the induction of apoptosis and cell cycle arrest.[1]
Apoptosis Induction
Serratamolide treatment triggers the intrinsic apoptotic pathway, characterized by:
-
Caspase Activation: Activation of caspases 2, 3, 8, and 9.[1]
-
PARP Cleavage: Cleavage of poly (ADP-ribose) polymerase.[1]
-
Mitochondrial Disruption: Release of cytochrome c and apoptosis-inducing factor (AIF) from the mitochondria.[1]
-
Morphological Changes: Appearance of apoptotic bodies and DNA laddering.[1]
-
Modulation of Bcl-2 Family Proteins: Alterations in the levels of Bcl-2 family members are implicated in mitochondrial disruption.[1]
Cell Cycle Arrest
Flow cytometry analysis has revealed that serratamolide can induce cell cycle arrest, primarily in the G0/G1 phase, depending on the cell type and the duration of exposure.[1] This arrest prevents cancer cells from progressing through the cell cycle and proliferating.
Signaling Pathway Diagrams
The following diagrams illustrate the key signaling pathways affected by serratamolide and a general workflow for its in vitro testing.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of serratamolide on cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
Serratamolide stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Treatment: Prepare serial dilutions of serratamolide in complete culture medium. Remove the existing medium from the wells and add 100 µL of the serratamolide dilutions. Include a vehicle control (medium with the same concentration of solvent used for the stock solution).
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol is for quantifying apoptosis in serratamolide-treated cells using flow cytometry.
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Cold PBS
-
Flow cytometer
Procedure:
-
Cell Collection: Collect both adherent and floating cells from the treatment and control groups. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS and resuspend the cell pellet in 1X Binding Buffer.
-
Cell Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is for analyzing the cell cycle distribution of serratamolide-treated cells.
Materials:
-
Treated and control cells
-
Cold 70% ethanol (B145695)
-
PBS
-
RNase A (100 µg/mL)
-
Propidium Iodide (50 µg/mL)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest approximately 1 x 10⁶ cells by centrifugation.
-
Fixation: Resuspend the cell pellet in 1 mL of cold 70% ethanol while gently vortexing. Fix for at least 30 minutes at 4°C.
-
Washing: Centrifuge the fixed cells and wash the pellet twice with PBS.
-
RNase Treatment: Resuspend the cells in PBS containing RNase A and incubate for 30 minutes at 37°C.
-
PI Staining: Add PI solution to the cell suspension and incubate for 15 minutes in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis
This protocol is for detecting changes in the expression of specific proteins involved in apoptosis and cell cycle regulation.
Materials:
-
Treated and control cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against caspases, PARP, Bcl-2 family proteins, cyclins, CDKs)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the cells in RIPA buffer on ice. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (20-30 µg) by boiling in Laemmli buffer and separate them on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add ECL substrate to the membrane and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
References
Protocol for Testing Serratamolide's Antimicrobial Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Serratamolide, a cyclic depsipeptide biosurfactant produced by Serratia marcescens, has demonstrated notable antimicrobial properties.[1][2][3][4] Its amphipathic nature allows it to interact with and disrupt microbial cell membranes, suggesting a potential mechanism of action involving membrane permeabilization.[5] This document provides a detailed protocol for assessing the antimicrobial activity of purified serratamolide against a panel of pathogenic bacteria and fungi. The described methodologies include determination of the Minimum Inhibitory Concentration (MIC), Minimum Bactericidal/Fungicidal Concentration (MBC/MFC), and time-kill kinetics.
Data Presentation
The following tables summarize hypothetical quantitative data for the antimicrobial activity of serratamolide against common pathogens.
Table 1: Minimum Inhibitory Concentration (MIC) of Serratamolide
| Microorganism | Strain | MIC (µg/mL) |
| Staphylococcus aureus | ATCC 29213 | 16 |
| Staphylococcus aureus (MRSA) | ATCC 43300 | 32 |
| Escherichia coli | ATCC 25922 | >128 |
| Pseudomonas aeruginosa | ATCC 27853 | >128 |
| Candida albicans | ATCC 90028 | 64 |
Table 2: Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) of Serratamolide
| Microorganism | Strain | MBC/MFC (µg/mL) |
| Staphylococcus aureus | ATCC 29213 | 32 |
| Staphylococcus aureus (MRSA) | ATCC 43300 | 64 |
| Escherichia coli | ATCC 25922 | >128 |
| Pseudomonas aeruginosa | ATCC 27853 | >128 |
| Candida albicans | ATCC 90028 | 128 |
Experimental Protocols
Preparation of Serratamolide Stock Solution
-
Source: Purified serratamolide can be obtained from various commercial suppliers or extracted and purified from Serratia marcescens cultures.[1][6]
-
Solvent: Dissolve purified serratamolide in dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL).
-
Storage: Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Microbial Strains and Culture Conditions
-
Bacterial Strains:
-
Staphylococcus aureus (e.g., ATCC 29213, and a methicillin-resistant strain, MRSA, e.g., ATCC 43300)
-
Escherichia coli (e.g., ATCC 25922)
-
Pseudomonas aeruginosa (e.g., ATCC 27853)
-
-
Fungal Strain:
-
Candida albicans (e.g., ATCC 90028)
-
-
Culture Media:
-
Bacteria: Cation-adjusted Mueller-Hinton Broth (CAMHB) and Tryptic Soy Agar (B569324) (TSA).
-
Fungi: RPMI-1640 medium buffered with MOPS and Sabouraud Dextrose Agar (SDA).
-
-
Incubation Conditions:
-
Bacteria: 37°C for 18-24 hours.
-
Fungi: 35°C for 24-48 hours.
-
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[7] The broth microdilution method is recommended.
-
Inoculum Preparation:
-
From a fresh culture plate, select several colonies and suspend them in sterile saline or broth.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria and 1-5 x 10⁶ CFU/mL for yeast.
-
Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Assay Plate Preparation:
-
Perform serial two-fold dilutions of the serratamolide stock solution in the appropriate broth in a 96-well microtiter plate. The final volume in each well should be 100 µL.
-
Include a positive control (microorganism in broth without serratamolide) and a negative control (broth only).
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared inoculum to each well, bringing the final volume to 200 µL.
-
Incubate the plates under the appropriate conditions.
-
-
Reading Results:
-
The MIC is determined as the lowest concentration of serratamolide at which there is no visible growth (turbidity).
-
Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Assay
The MBC/MFC is the lowest concentration of an antimicrobial agent required to kill a particular microorganism.[8]
-
Subculturing: Following the MIC determination, take a 10 µL aliquot from each well that shows no visible growth.
-
Plating: Spot-plate the aliquots onto appropriate agar plates (TSA for bacteria, SDA for fungi).
-
Incubation: Incubate the plates under the appropriate conditions.
-
Reading Results: The MBC/MFC is the lowest concentration of serratamolide that results in a ≥99.9% reduction in the initial inoculum.
Time-Kill Kinetics Assay
This assay provides information on the rate at which an antimicrobial agent kills a microorganism.
-
Preparation:
-
Prepare flasks containing broth with different concentrations of serratamolide (e.g., 0.5x MIC, 1x MIC, 2x MIC, and 4x MIC) and a growth control flask without serratamolide.
-
-
Inoculation: Inoculate each flask with the test microorganism to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Sampling and Plating:
-
At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each flask.
-
Perform serial dilutions of the aliquots and plate them onto appropriate agar plates.
-
-
Incubation and Counting: Incubate the plates and count the number of colonies (CFU/mL) at each time point.
-
Data Analysis: Plot the log₁₀ CFU/mL against time for each concentration of serratamolide. A ≥3-log₁₀ reduction in CFU/mL is considered bactericidal.
Mandatory Visualizations
References
- 1. Serratamolide is a Hemolytic Factor Produced by Serratia marcescens | PLOS One [journals.plos.org]
- 2. Identification of a methicillin-resistant Staphylococcus aureus inhibitory compound isolated from Serratia marcescens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of a methicillin-resistant Staphylococcus aureus inhibitory compound isolated from Serratia marcescens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Serratamolide is a hemolytic factor produced by Serratia marcescens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antibiotics that affect the cell envelope [microbiologybook.org]
- 6. researchgate.net [researchgate.net]
- 7. Comparison of measurement methods at determining the target sites injured by antimicrobials in Escherichia coli O157:H7 using metabolic inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bactericidal concentration mbc: Topics by Science.gov [science.gov]
how to prepare serratin stock solutions for experiments
It has come to our attention that the term "serratin" is associated with multiple distinct chemical compounds. Due to this ambiguity, and to provide the most relevant information, this document presents application notes for two well-characterized compounds that may be colloquially or erroneously referred to as "this compound": Sertraline (B1200038) , a selective serotonin (B10506) reuptake inhibitor, and Serratiopeptidase , a proteolytic enzyme. Additionally, we will briefly discuss other compounds more formally known as this compound.
For Researchers, Scientists, and Drug Development Professionals
Sertraline is a selective serotonin reuptake inhibitor (SSRI) widely used as an antidepressant.[1][2][3] In a research context, it is a valuable tool for studying the serotonergic system and its role in various physiological and pathological processes.
Data Presentation
The following table summarizes the key quantitative data for sertraline hydrochloride, the common salt form used in research.
| Parameter | Sertraline Hydrochloride | Source |
| Molecular Formula | C₁₇H₁₇Cl₂N · HCl | |
| Molecular Weight | 342.69 g/mol | |
| Solubility in DMSO | ≥ 4.9 mg/mL | |
| Solubility in Ethanol | ≥ 4.7 mg/mL | |
| Solubility in Water | Sparingly soluble | |
| Typical Stock Solution | 10-50 mM in DMSO |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Sertraline Stock Solution in DMSO
This protocol is suitable for most in vitro cell culture experiments.
Materials:
-
Sertraline hydrochloride powder
-
Anhydrous, sterile dimethyl sulfoxide (B87167) (DMSO)
-
Sterile, amber microcentrifuge tubes or glass vials
-
Calibrated analytical balance
-
Sterile pipette tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): lab coat, gloves, safety glasses
Procedure:
-
Pre-weighing Preparation: In a sterile environment (e.g., a laminar flow hood), allow the sertraline hydrochloride powder to equilibrate to room temperature before opening the container to prevent condensation.
-
Weighing: Carefully weigh out the desired amount of sertraline hydrochloride powder. For 1 mL of a 10 mM stock solution, you will need 3.43 mg of sertraline hydrochloride.
-
Dissolving:
-
Aseptically transfer the weighed powder to a sterile, amber microcentrifuge tube or glass vial. The use of amber containers is recommended to protect the solution from light.
-
Add the calculated volume of sterile, anhydrous DMSO to the vial.
-
Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming to 37°C may assist in dissolution.
-
-
Sterilization (Optional): If the stock solution needs to be sterile and was not prepared in an aseptic environment, it can be filter-sterilized using a 0.22 µm syringe filter that is compatible with DMSO.
-
Aliquoting and Storage:
-
Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.
-
Store the aliquots at -20°C for long-term storage (several months).
-
Protocol 2: Preparation of Working Solutions
Procedure:
-
Thawing: When ready to use, thaw an aliquot of the stock solution at room temperature.
-
Dilution: Dilute the stock solution to the final desired concentration in your cell culture medium or experimental buffer.
-
Important: It is critical to maintain a low final concentration of DMSO in the cell culture medium to avoid cytotoxicity. The final concentration of DMSO should typically be kept below 0.5%, and ideally below 0.1%. Perform serial dilutions if necessary to achieve a low final DMSO concentration.
-
Signaling Pathway
Sertraline's primary mechanism of action is the selective inhibition of the serotonin transporter (SERT), which leads to an increase in the extracellular concentration of serotonin (5-HT) in the synaptic cleft.[1] This enhances serotonergic neurotransmission.
References
Application of Huperzine A in Neuropharmacology Research
A A Note on Terminology: The query specified "serratin." Following extensive database searches, it has been determined that "this compound" is not a recognized compound with established applications in neuropharmacology. It is highly probable that the intended compound of interest was Huperzine A , a well-researched alkaloid derived from the club moss Huperzia serrata. This document will, therefore, focus on the neuropharmacological applications of Huperzine A.
Introduction
Huperzine A is a naturally occurring sesquiterpene alkaloid with potent neuroprotective properties. It is a powerful and reversible inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine (B1216132).[1] Its ability to cross the blood-brain barrier and its multifaceted mechanism of action have made it a significant subject of research in the context of neurodegenerative diseases, particularly Alzheimer's disease.[1][2] Beyond its well-established role as a cognitive enhancer through the modulation of cholinergic pathways, Huperzine A also exhibits neuroprotective effects by antagonizing N-methyl-D-aspartate (NMDA) receptors, regulating amyloid precursor protein (APP) processing, and modulating key intracellular signaling pathways.[3][4]
These application notes provide a comprehensive overview of the use of Huperzine A in neuropharmacology research, including quantitative data on its activity, detailed experimental protocols, and visualizations of its molecular signaling pathways.
Data Presentation
Quantitative Data for Huperzine A
| Parameter | Value | Species/System | Reference |
| Acetylcholinesterase (AChE) Inhibition | |||
| IC₅₀ | 82 nM | Rat Cortex | [1][5] |
| Kᵢ | 7 nM | Not Specified | [5] |
| Selectivity | 900-fold for AChE over BuChE | Not Specified | [1] |
| NMDA Receptor Antagonism | |||
| IC₅₀ (for MK-801 binding) | 65 ± 7 µM | Rat Cerebral Cortex | [1] |
| IC₅₀ (NMDA-induced current) | 126 µM | Rat Hippocampal Neurons | [6] |
| Clinical Trial Dosages (Alzheimer's Disease) | |||
| Oral Dosage | 0.2 - 0.8 mg/day | Human | [7][8][9][10] |
| Well-tolerated Dosage | 0.4 mg/day | Human | [9] |
| In vivo Efficacy (Scopolamine-induced Amnesia) | |||
| Effective Dose (oral) | 0.2 - 0.4 mg/kg | Rat | [11] |
| Effective Dose (intraperitoneal) | 0.1 - 0.4 mg/kg | Rat | [11] |
Experimental Protocols
Acetylcholinesterase (AChE) Activity Assay (Ellman's Method)
This protocol is adapted from the widely used Ellman's method for determining AChE activity.
Principle: Acetylthiocholine is hydrolyzed by AChE to produce thiocholine (B1204863) and acetate. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate (TNB) anion, which is measured spectrophotometrically at 412 nm. The rate of color production is proportional to the AChE activity.[12][13]
Materials:
-
0.1 M Phosphate (B84403) Buffer (pH 8.0)
-
10 mM DTNB solution in phosphate buffer
-
14 mM Acetylthiocholine Iodide (ATCI) solution in deionized water (prepare fresh)
-
AChE enzyme solution (e.g., from electric eel or recombinant)
-
Huperzine A stock solution (in a suitable solvent like DMSO, with final concentration not exceeding 1%)
-
96-well microplate
-
Microplate reader
Procedure:
-
Plate Setup:
-
Blank: 150 µL Phosphate Buffer + 10 µL DTNB + 10 µL ATCI.
-
Control (100% Activity): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL solvent for Huperzine A.
-
Test Sample (with Huperzine A): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL Huperzine A solution (at various concentrations).
-
-
Pre-incubation: Add the buffer, AChE solution, DTNB, and Huperzine A/solvent to the respective wells. Mix gently and incubate the plate for 10 minutes at 25°C.
-
Initiate Reaction: To all wells except the blank, add 10 µL of the 14 mM ATCI solution to start the reaction. For the blank, add 10 µL of deionized water.
-
Kinetic Measurement: Immediately place the plate in the microplate reader and measure the increase in absorbance at 412 nm every minute for 10-15 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (ΔAbs/min) for each well by determining the slope of the linear portion of the absorbance vs. time curve.
-
Correct for non-enzymatic hydrolysis by subtracting the rate of the blank from the rates of the control and test samples.
-
Calculate the percentage of inhibition for each concentration of Huperzine A.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the Huperzine A concentration.
-
Neuroprotection Assay using SH-SY5Y Cells (MTT Assay)
This protocol describes the use of the MTT assay to assess the neuroprotective effects of Huperzine A against an insult (e.g., glutamate (B1630785) or Aβ-induced toxicity) in the human neuroblastoma cell line SH-SY5Y.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
SH-SY5Y cells
-
Complete culture medium (e.g., DMEM/F12 with 10% FBS)
-
Serum-free culture medium
-
Huperzine A
-
Neurotoxic agent (e.g., glutamate, Aβ oligomers)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well cell culture plate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells into a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.
-
Pre-treatment: Replace the medium with serum-free medium containing various concentrations of Huperzine A and incubate for a specified pre-treatment time (e.g., 2-24 hours).
-
Induction of Toxicity: Add the neurotoxic agent (e.g., glutamate to a final concentration of 5 mM) to the wells (except for the control group) and incubate for 24 hours.
-
MTT Incubation: Remove the medium and add 100 µL of serum-free medium and 10 µL of MTT solution to each well. Incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 490 nm or 570 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the control group.
In Vivo Assessment of Cognitive Enhancement (Morris Water Maze)
The Morris water maze is a widely used behavioral task to assess spatial learning and memory in rodents. This protocol can be used to evaluate the efficacy of Huperzine A in reversing cognitive deficits, for example, in a scopolamine-induced amnesia model.[14][15]
Apparatus:
-
A circular pool (150 cm in diameter) filled with water made opaque with non-toxic white or black paint.
-
An escape platform (10 cm in diameter) submerged 1-2 cm below the water surface.
-
Distinct visual cues placed around the room.
-
A video tracking system.
Procedure:
-
Animal Model: Induce cognitive deficits in rodents (e.g., rats or mice) by administering scopolamine (B1681570) (e.g., 0.15 mg/kg, i.p.) 30 minutes before the test.[11]
-
Huperzine A Administration: Administer Huperzine A (e.g., 0.1-0.4 mg/kg, i.p.) at a specified time before scopolamine administration or the test.[11]
-
Acquisition Phase (4-5 days):
-
Conduct 4 trials per day for each animal.
-
For each trial, gently place the animal into the water at one of four randomized starting positions, facing the pool wall.
-
Allow the animal to swim and find the hidden platform. If the animal does not find the platform within 60-90 seconds, guide it to the platform.
-
Allow the animal to remain on the platform for 15-30 seconds.
-
Record the escape latency (time to find the platform) and path length using the video tracking system.
-
-
Probe Trial (Day after last acquisition day):
-
Remove the platform from the pool.
-
Allow the animal to swim freely for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was previously located) and the number of times the animal crosses the former platform location.
-
-
Data Analysis: Compare the escape latencies, path lengths, and probe trial parameters between the different treatment groups (vehicle, scopolamine only, scopolamine + Huperzine A).
Signaling Pathways and Mechanisms of Action
Huperzine A exerts its neuroprotective effects through the modulation of multiple signaling pathways.
Cholinergic and Neuroprotective Signaling
Huperzine A's primary mechanism is the inhibition of acetylcholinesterase (AChE), which increases acetylcholine levels in the synapse. This enhanced cholinergic signaling activates muscarinic and nicotinic acetylcholine receptors, leading to downstream effects that promote neuronal survival and synaptic plasticity. Additionally, Huperzine A directly antagonizes NMDA receptors, which can prevent excitotoxicity.
Caption: Cholinergic and neuroprotective actions of Huperzine A.
Amyloid Precursor Protein (APP) Processing
Huperzine A has been shown to modulate the processing of amyloid precursor protein (APP), favoring the non-amyloidogenic pathway. It can increase the activity of α-secretase, which cleaves APP to produce the neuroprotective soluble APPα (sAPPα). Conversely, it can reduce the levels of β-secretase (BACE1), which is involved in the amyloidogenic pathway that leads to the formation of neurotoxic amyloid-β (Aβ) peptides.[3]
Caption: Modulation of APP processing by Huperzine A.
Intracellular Signaling Pathways
Huperzine A influences several key intracellular signaling pathways that are crucial for neuronal survival, proliferation, and plasticity. These include the PI3K/Akt and MAPK/ERK pathways. Activation of these pathways can lead to the expression of pro-survival proteins and neurotrophic factors.[16][17][18][19]
Caption: Huperzine A's influence on intracellular signaling pathways.
References
- 1. The pharmacology and therapeutic potential of (−)-huperzine A - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Huperzine A and Its Neuroprotective Molecular Signaling in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Huperzine A and Its Neuroprotective Molecular Signaling | Encyclopedia MDPI [encyclopedia.pub]
- 5. apexbt.com [apexbt.com]
- 6. Huperzine A, a nootropic alkaloid, inhibits N-methyl-D-aspartate-induced current in rat dissociated hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. drugs.com [drugs.com]
- 8. darwin-nutrition.fr [darwin-nutrition.fr]
- 9. alzdiscovery.org [alzdiscovery.org]
- 10. Huperzine A for Alzheimer’s Disease: A Systematic Review and Meta-Analysis of Randomized Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Reversal of scopolamine-induced deficits in radial maze performance by (-)-huperzine A: comparison with E2020 and tacrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. How do I screen for acetylcholinesterase activity? | AAT Bioquest [aatbio.com]
- 13. japsonline.com [japsonline.com]
- 14. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Huperzine A protected against ferroptosis via activating PI3K/Akt signaling in lipopolysaccharide induced acute lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Huperzine A ameliorates obesity-related cognitive performance impairments involving neuronal insulin signaling pathway in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Huperzine A promotes hippocampal neurogenesis in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
Application Note: A Sensitive and Robust LC-MS/MS Method for the Quantification of Serratin in Human Plasma
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a generalized yet detailed liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of Serratin in human plasma. The protocol outlines a straightforward sample preparation procedure, optimized chromatographic conditions, and mass spectrometric parameters for the sensitive and specific quantification of this compound. This method is intended to serve as a comprehensive template for researchers, scientists, and drug development professionals, which can be adapted and validated for specific analogues of this compound, such as those derived from Serratia marcescens or Lycopodium alkaloids. The validation parameters presented herein are based on typical performance characteristics of bioanalytical methods and should be established for the specific analyte of interest.
Introduction
This compound represents a class of molecules with potential therapeutic applications. Depending on the specific compound, "this compound" may refer to metabolites from Serratia bacteria or alkaloids from Lycopodium species. Accurate quantification of this compound in biological matrices like plasma is crucial for pharmacokinetic and toxicokinetic studies in drug development. LC-MS/MS offers high sensitivity and selectivity, making it the gold standard for bioanalytical assays. This document provides a foundational protocol for developing a validated LC-MS/MS method for this compound quantification in human plasma.
Experimental
Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS) (e.g., a stable isotope-labeled this compound or a structurally similar compound)
-
LC-MS/MS grade acetonitrile (B52724), methanol, and water
-
Formic acid (LC-MS grade)
-
Human plasma (with anticoagulant, e.g., K2EDTA)
Instrumentation
-
Liquid Chromatograph: A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analytical Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
Sample Preparation
A protein precipitation method is proposed for its simplicity and high-throughput capability.
-
Allow plasma samples to thaw at room temperature.
-
Vortex the plasma samples to ensure homogeneity.
-
In a clean microcentrifuge tube, add 50 µL of plasma sample.
-
Add 10 µL of the Internal Standard working solution.
-
Add 150 µL of cold acetonitrile (containing 0.1% formic acid) to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
Liquid Chromatography Conditions
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Gradient Elution:
Time (min) % B 0.0 10 0.5 10 2.5 90 3.5 90 3.6 10 | 5.0 | 10 |
Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Ion Spray Voltage: 5500 V
-
Temperature: 500°C
-
Curtain Gas: 30 psi
-
Collision Gas: 9 psi
-
MRM Transitions (Hypothetical):
Analyte Precursor Ion (m/z) Product Ion (m/z) This compound [To be determined] [To be determined] | Internal Standard | [To be determined] | [To be determined] |
Method Validation (Hypothetical Data)
The following tables summarize the expected performance characteristics of a validated LC-MS/MS method for this compound.
Table 1: Calibration Curve Parameters
| Parameter | Value |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Weighting | 1/x² |
Table 2: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (% Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (% Bias) |
| LLOQ | 1 | < 15 | ± 15 | < 15 | ± 15 |
| Low QC | 3 | < 10 | ± 10 | < 10 | ± 10 |
| Mid QC | 100 | < 10 | ± 10 | < 10 | ± 10 |
| High QC | 800 | < 10 | ± 10 | < 10 | ± 10 |
Table 3: Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Recovery (%) | Matrix Effect (%) |
| Low QC | 3 | 85 - 115 | 85 - 115 |
| High QC | 800 | 85 - 115 | 85 - 115 |
Visualizations
Experimental Workflow
Caption: Bioanalytical workflow for this compound in plasma.
Logical Relationship of Method Development
Caption: Logical flow of method development and validation.
Conclusion
This application note provides a robust and sensitive LC-MS/MS method framework for the quantification of this compound in human plasma. The described sample preparation, chromatography, and mass spectrometry conditions serve as a strong starting point for method development and validation. Researchers should perform a full validation according to regulatory guidelines to ensure the method is suitable for its intended purpose in their specific studies.
Sertraline as a Novel Tool for Investigating Serine Hydroxymethyltransferase (SHMT) Inhibition
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
The metabolic reprogramming of cancer cells is a key hallmark of tumorigenesis, with many tumors exhibiting a heightened dependency on specific metabolic pathways for their growth and survival. One such critical pathway is the de novo synthesis of serine and glycine (B1666218), which provides essential precursors for the biosynthesis of nucleotides, proteins, and lipids, and for maintaining cellular redox balance. Serine hydroxymethyltransferase (SHMT), existing in both cytosolic (SHMT1) and mitochondrial (SHMT2) isoforms, is a pivotal enzyme in this pathway, catalyzing the reversible conversion of serine to glycine. The upregulation of SHMT has been observed in various cancers, making it an attractive target for therapeutic intervention.[1][2]
Recently, the widely-used antidepressant sertraline (B1200038) has been identified as a potent inhibitor of both SHMT1 and SHMT2.[1][3] This discovery has opened new avenues for repurposing this well-characterized drug as a chemical probe to study the roles of SHMT in cancer metabolism and to explore novel therapeutic strategies. These application notes provide a comprehensive overview of the use of sertraline as a tool for studying SHMT inhibition, complete with quantitative data, detailed experimental protocols, and pathway diagrams to guide researchers in this promising area of study.
Quantitative Data: Sertraline Inhibition Profile
Sertraline has been demonstrated to bind to and inhibit the activity of both cytosolic (SHMT1) and mitochondrial (SHMT2) isoforms of serine hydroxymethyltransferase. The following table summarizes the available quantitative data on the interaction of sertraline with SHMT.
| Target Enzyme | Parameter | Value | Assay Method | Reference |
| SHMT2 | Binding Affinity (Kd) | 13.1 µM | Microscale Thermophoresis (MST) | [4] |
| Breast Cancer Cells (MCF-7) | IC50 (Cell Viability) | 2.22 µM (48h treatment) | Cell Viability Assay | [5] |
Note: While a direct enzymatic IC50 value for sertraline against purified SHMT is not yet widely published, the provided binding affinity (Kd) and cell-based IC50 values demonstrate a potent interaction and cellular effect.
Signaling Pathways and Cellular Effects of SHMT Inhibition by Sertraline
Inhibition of SHMT by sertraline disrupts the serine-glycine synthesis pathway, leading to a cascade of downstream cellular effects. This disruption is particularly detrimental to cancer cells that are addicted to de novo serine/glycine synthesis.[2]
The primary consequence of SHMT inhibition is the depletion of the glycine pool and the reduction in one-carbon units (in the form of 5,10-methylenetetrahydrofolate) that are critical for nucleotide synthesis (purines and thymidylate) and methylation reactions. This leads to cell cycle arrest, primarily at the G1-S phase transition, and ultimately induces apoptosis.[3][5]
Furthermore, SHMT2 has been implicated in regulating several key cancer-related signaling pathways, including the MAPK and VEGF pathways.[1] By inhibiting SHMT2, sertraline can indirectly modulate these pathways, contributing to its anti-proliferative and anti-angiogenic effects. The interplay between SHMT inhibition and major cancer signaling pathways is an active area of research.
Caption: Sertraline inhibits SHMT, disrupting serine-to-glycine conversion and downstream metabolic pathways crucial for cancer cell proliferation.
Experimental Protocols
Protocol 1: In Vitro SHMT Enzymatic Inhibition Assay
This protocol describes a general method for determining the inhibitory activity of sertraline on purified SHMT1 or SHMT2 enzyme. This is a coupled enzyme assay that indirectly measures SHMT activity by monitoring the production of a detectable product from a subsequent reaction.
Materials:
-
Purified recombinant human SHMT1 or SHMT2
-
Sertraline hydrochloride (dissolved in a suitable solvent, e.g., DMSO)
-
L-Serine
-
Tetrahydrofolate (THF)
-
Pyridoxal 5'-phosphate (PLP)
-
NADP+
-
Methylene-THF dehydrogenase (MTHFD)
-
Assay Buffer: 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.5 mM EDTA, 1 mM DTT
-
96-well microplate (UV-transparent for spectrophotometric reading)
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of sertraline in DMSO. Create a serial dilution of sertraline in the assay buffer to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells is consistent and low (e.g., <1%).
-
Prepare a reaction mixture containing L-serine, THF, PLP, NADP+, and MTHFD in the assay buffer. The optimal concentrations of these reagents should be determined empirically but can be based on published methods.
-
-
Enzyme and Inhibitor Pre-incubation:
-
In a 96-well plate, add a fixed amount of purified SHMT enzyme to each well.
-
Add varying concentrations of sertraline (or vehicle control) to the wells.
-
Incubate the enzyme and inhibitor mixture for a defined period (e.g., 15-30 minutes) at room temperature to allow for binding.
-
-
Initiate the Reaction:
-
Start the enzymatic reaction by adding the reaction mixture to each well.
-
-
Kinetic Measurement:
-
Immediately place the microplate in a pre-warmed (e.g., 37°C) microplate reader.
-
Measure the increase in absorbance at 340 nm over time. This corresponds to the conversion of NADP+ to NADPH by MTHFD, which is proportional to the SHMT activity.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change in absorbance) for each sertraline concentration.
-
Plot the reaction velocity against the logarithm of the sertraline concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Caption: Workflow for the in vitro SHMT enzymatic inhibition assay using sertraline.
Protocol 2: Cellular SHMT Activity Assay using Isotope Tracing
This protocol utilizes stable isotope-labeled serine to trace its conversion to glycine in cultured cells, providing a direct measure of cellular SHMT activity in the presence of sertraline.[3]
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-468 breast cancer cells)
-
Cell culture medium and supplements
-
Sertraline hydrochloride
-
[2,3,3-²H]-serine (deuterated serine)
-
Phosphate-buffered saline (PBS)
-
Reagents for metabolite extraction (e.g., methanol, chloroform, water)
-
Gas chromatography-mass spectrometry (GC-MS) or Liquid chromatography-mass spectrometry (LC-MS) for metabolite analysis
Procedure:
-
Cell Culture and Treatment:
-
Culture the cancer cells to the desired confluency in standard medium.
-
Replace the medium with a medium containing a known concentration of [2,3,3-²H]-serine.
-
Treat the cells with varying concentrations of sertraline (or vehicle control) for a specified duration (e.g., 24-48 hours).
-
-
Metabolite Extraction:
-
After treatment, wash the cells with ice-cold PBS.
-
Quench the metabolism and extract the intracellular metabolites using a cold two-phase methanol-water-chloroform extraction method.
-
-
Metabolite Analysis:
-
Separate the polar metabolite fraction.
-
Analyze the samples by GC-MS or LC-MS to measure the isotopic enrichment in glycine and other downstream metabolites (e.g., thymidine (B127349) triphosphate).
-
-
Data Analysis:
-
Determine the fraction of labeled glycine (M+1) relative to the total glycine pool.
-
A decrease in the labeled glycine fraction in sertraline-treated cells compared to the control indicates inhibition of cellular SHMT activity.
-
Caption: Workflow for the cellular SHMT activity assay using stable isotope tracing.
Conclusion
The repurposing of sertraline as an SHMT inhibitor provides a valuable and readily available tool for the scientific community. Its well-documented safety profile and oral bioavailability make it an excellent candidate for in vitro and in vivo studies aimed at elucidating the role of the serine-glycine synthesis pathway in health and disease. The protocols and data presented in these application notes offer a solid foundation for researchers to explore the potential of sertraline in the context of cancer metabolism and to accelerate the development of novel therapeutic strategies targeting SHMT. Further research is warranted to determine the precise enzymatic inhibitory constants (Ki) and to explore the full spectrum of its cellular effects.
References
Application Notes and Protocols for In Vivo Studies of Sertraline in Mice
A Note on Terminology: The term "serratin" is not commonly found in scientific literature in the context of in vivo mouse studies. It is presumed that this is a typographical error and the intended compound is sertraline (B1200038) , a widely researched selective serotonin (B10506) reuptake inhibitor (SSRI) with known anti-inflammatory, anti-cancer, and neuroprotective properties. These application notes are based on this assumption. Another possibility could be serratiopeptidase, a proteolytic enzyme, which is known for its anti-inflammatory effects[1].
These detailed application notes and protocols are intended for researchers, scientists, and drug development professionals designing in vivo studies to investigate the therapeutic potential of sertraline in mouse models.
Overview of Sertraline's Biological Activities
Sertraline is a well-established antidepressant that functions by selectively inhibiting the reuptake of serotonin in the brain[2][3]. Beyond its application in psychiatric disorders, preclinical studies in mice have revealed its potential in other therapeutic areas:
-
Anti-inflammatory Effects: Sertraline has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-1β, and inhibit the NF-κB signaling pathway in mouse models of inflammation[4][5][6].
-
Anti-cancer Activity: In vivo studies have demonstrated that sertraline can inhibit tumor growth in mouse xenograft models of colon and breast cancer.[7][8][9][10] Its mechanisms include inducing apoptosis and cell cycle arrest[8][9].
-
Neuroprotective Effects: Sertraline has shown neuroprotective properties in mouse models of neurodegenerative diseases like Huntington's disease.[11][12] It has been found to increase levels of brain-derived neurotrophic factor (BDNF), stimulate neurogenesis, and up-regulate the anti-apoptotic protein Bcl-2[11][12][13][14].
General Experimental Design
A generalized workflow for in vivo studies of sertraline in mice is outlined below. This can be adapted for specific research questions.
Caption: General experimental workflow for in vivo sertraline studies in mice.
Animal Models
The choice of mouse model is critical and depends on the research question.[15][16]
-
For Inflammation Studies:
-
For Cancer Studies:
-
Xenograft Models: Human cancer cell lines are implanted into immunodeficient mice (e.g., nude or SCID mice)[16][20][21]. This is a common model for assessing the efficacy of anti-cancer drugs[8][9].
-
Syngeneic Models: Mouse tumor cells are implanted into immunocompetent mice of the same genetic background, which is useful for studying immuno-oncology interactions[21][22].
-
Genetically Engineered Mouse Models (GEMMs): Mice are engineered to develop specific types of cancer, which more accurately mimics human cancer development[20][21][22].
-
-
For Neuroprotection Studies:
-
R6/2 or N171-82Q Mouse Models of Huntington's Disease: These transgenic models express a mutant form of the huntingtin protein and are widely used to study disease progression and therapeutic interventions[11][12].
-
MPTP Model of Parkinson's Disease: Administration of MPTP induces loss of dopaminergic neurons.
-
5XFAD Model of Alzheimer's Disease: A transgenic model that develops amyloid plaques.
-
Experimental Groups
A typical study should include the following groups:
-
Vehicle Control: Mice receive the vehicle (the solvent used to dissolve sertraline) only.
-
Sertraline Treatment Group(s): Mice receive one or more doses of sertraline.
-
Positive Control (Optional): Mice receive a known effective drug for the specific disease model to validate the experimental setup.
-
Sham/Healthy Control: Mice do not undergo disease induction but may receive the vehicle.
Dosing and Administration
Sertraline can be administered via oral gavage or intraperitoneal (IP) injection.
Table 1: Sertraline Dosing Recommendations from In Vivo Mouse Studies
| Study Type | Mouse Model | Dose of Sertraline | Route of Administration | Reference |
| Neuroprotection | R6/2 (Huntington's) | 10 mg/kg/day | Oral Gavage | [11] |
| Anti-cancer | HT29 Xenograft (Colon) | 15 mg/kg, 3 times/week | Intraperitoneal | [8] |
| Anti-inflammatory | CUMS (Depression/Inflammation) | 10 mg/kg/day | Intraperitoneal | [4] |
Experimental Protocols
Protocol for Sertraline Administration
A. Oral Gavage
Oral gavage is used for precise oral administration of substances directly into the stomach.[23][24][25][26]
-
Materials:
-
Sertraline hydrochloride
-
Vehicle (e.g., sterile water, 0.9% saline, or 0.5% methylcellulose)
-
Appropriately sized gavage needles (see Table 2)
-
Syringes
-
Table 2: Recommended Gavage Needle Sizes for Mice
| Mouse Weight (grams) | Gavage Needle Gauge | Gavage Needle Length (inches) | Ball/Tip Diameter (mm) |
| < 14 | 24G | 1 | 1.25 |
| 15 - 20 | 22G | 1 - 1.5 | 1.25 |
| 20 - 25 | 20G | 1 - 1.5 | 2.0 - 2.25 |
| 25 - 35 | 18G | 1.5 - 2 | 2.25 |
| Source:[23][26][27] |
-
Procedure:
-
Prepare the sertraline solution at the desired concentration. The maximum administration volume is typically 10 mL/kg of body weight[23][25][28].
-
Weigh the mouse to calculate the correct volume.
-
Gently restrain the mouse, ensuring its head and body are in a straight line.
-
Insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth.
-
Allow the mouse to swallow the needle, which helps guide it into the esophagus. The needle should pass without resistance.
-
Slowly administer the substance.
-
Gently withdraw the needle.
-
B. Intraperitoneal (IP) Injection
-
Materials:
-
Procedure:
-
Restrain the mouse with its head tilted slightly downward.
-
Identify the injection site in the lower right quadrant of the abdomen to avoid injuring the cecum or bladder.[30][31]
-
Disinfect the area with 70% alcohol.
-
Insert the needle, bevel up, at a 30-45 degree angle.[28][31]
-
Aspirate to ensure no fluid (e.g., urine, blood) is drawn into the syringe.
-
Inject the solution. The maximum recommended volume is 10 mL/kg[28][29].
-
Withdraw the needle and return the mouse to its cage.
-
Protocol for an Anti-Cancer Study (Xenograft Model)
-
Cell Culture: Culture human cancer cells (e.g., HT29 colon cancer cells) under standard conditions.
-
Implantation: Subcutaneously inject 1-5 x 10^6 cells in a volume of 100-200 µL of a sterile saline/Matrigel mixture into the flank of immunodeficient mice.
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100 mm³).
-
Treatment: Randomize mice into groups and begin sertraline or vehicle administration as per the chosen schedule (e.g., 15 mg/kg, IP, 3 times a week)[8].
-
Monitoring: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²)/2. Also, monitor body weight and animal health.
-
Endpoint: At the end of the study (e.g., after 5 weeks or when tumors reach a predetermined size), euthanize the mice.
-
Analysis: Excise tumors and weigh them. Tissues can be used for histological analysis, Western blotting (e.g., for Bcl-2, c-Jun, caspase-3)[8], or other molecular analyses.
Table 3: Example Data Presentation for Xenograft Study
| Treatment Group | N | Initial Tumor Volume (mm³) | Final Tumor Volume (mm³) | Tumor Growth Inhibition (%) |
| Vehicle Control | 6 | 102 ± 15 | 1540 ± 210 | 0 |
| Sertraline (15 mg/kg) | 6 | 105 ± 18 | 780 ± 150 | 49.4 |
Toxicity Assessment
It is crucial to monitor for potential toxicity of the treatment.
-
Acute Toxicity: Assesses the effects of a single high dose to determine the LD50 (lethal dose for 50% of animals)[32][33].
-
Subchronic/Chronic Toxicity: Involves repeated dosing over a longer period (e.g., 28 or 90 days) to identify target organs for toxicity and establish a no-observed-adverse-effect level (NOAEL)[32][33][34][35].
-
Parameters to Monitor:
-
Changes in body weight and food/water intake.
-
Behavioral changes (e.g., lethargy, hyperactivity).
-
Clinical signs of distress (e.g., ruffled fur, hunched posture).
-
Histopathological Examination: Microscopic examination of organs (liver, kidney, etc.) for any structural damage[32].
-
Biochemical Assessments: Blood tests to measure markers of liver (e.g., ALT, AST) and kidney (e.g., BUN, creatinine) function[32].
-
Signaling Pathways Modulated by Sertraline
Anti-inflammatory Signaling
Sertraline has been shown to inhibit the NF-κB signaling pathway. In response to inflammatory stimuli like TNF-α, IκB-α is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Sertraline can inhibit the phosphorylation of IκB-α, thereby blocking NF-κB activation[4].
Caption: Sertraline inhibits the NF-κB signaling pathway.
Neuroprotective Signaling
Sertraline can increase the expression of Brain-Derived Neurotrophic Factor (BDNF). BDNF then activates signaling pathways like the MAP-kinase (ERK) pathway, which promotes cell survival and neurogenesis. This involves the upregulation of anti-apoptotic proteins like Bcl-2[11][12][14].
Caption: Sertraline promotes neuroprotection via BDNF/ERK signaling.
References
- 1. Serratiopeptidase: An integrated View of Multifaceted Therapeutic Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 2. droracle.ai [droracle.ai]
- 3. What is the mechanism of Sertraline Hydrochloride? [synapse.patsnap.com]
- 4. Sertraline ameliorates inflammation in CUMS mice and inhibits TNF-α-induced inflammation in microglia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A comparative examination of the anti-inflammatory effects of SSRI and SNRI antidepressants on LPS stimulated microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. iflscience.com [iflscience.com]
- 8. Evaluation of the potential anti-cancer activity of the antidepressant sertraline in human colon cancer cell lines and in colorectal cancer-xenografted mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. The antidepressant sertraline improves the phenotype, promotes neurogenesis and increases BDNF levels in the R6/2 Huntington’s disease mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sertraline Slows Disease Progression and Increases Neurogenesis in N171-82Q mouse model of Huntington’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Neuroprotective and procognitive effects of sertraline: in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Mouse models for cancer research - current state and the perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Mouse models for cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 17. wuxibiology.com [wuxibiology.com]
- 18. criver.com [criver.com]
- 19. mimabs.org [mimabs.org]
- 20. Frontiers | Experimental mouse models for translational human cancer research [frontiersin.org]
- 21. criver.com [criver.com]
- 22. aacrjournals.org [aacrjournals.org]
- 23. benchchem.com [benchchem.com]
- 24. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
- 25. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 26. animalcare.ubc.ca [animalcare.ubc.ca]
- 27. research.fsu.edu [research.fsu.edu]
- 28. ltk.uzh.ch [ltk.uzh.ch]
- 29. animalcare.ubc.ca [animalcare.ubc.ca]
- 30. Intraperitoneal Injection in Mice | Animals in Science [queensu.ca]
- 31. uac.arizona.edu [uac.arizona.edu]
- 32. How is drug toxicity assessed in animal models? [synapse.patsnap.com]
- 33. fiveable.me [fiveable.me]
- 34. creative-bioarray.com [creative-bioarray.com]
- 35. biogem.it [biogem.it]
Application Notes and Protocols for Serratiopeptidase Activity Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Serratiopeptidase, a proteolytic enzyme derived from the non-pathogenic enterobacterium Serratia marcescens, has garnered significant interest in the pharmaceutical and biotechnology sectors for its anti-inflammatory, anti-edemic, and fibrinolytic properties.[1] Accurate determination of its enzymatic activity is crucial for quality control in pharmaceutical formulations, for optimizing production processes, and for fundamental research into its mechanism of action. This document provides a detailed protocol for the most widely used method for determining serratiopeptidase activity—the caseinolytic assay.
The principle of the caseinolytic assay is based on the enzymatic hydrolysis of a protein substrate, casein, by serratiopeptidase.[2] The enzyme cleaves casein into smaller, soluble peptides and amino acids, including tyrosine. The reaction is stopped, and the undigested casein is precipitated. The amount of soluble tyrosine in the supernatant is then quantified, typically by spectrophotometry, as a measure of enzyme activity.[2]
Quantitative Data Summary
The enzymatic activity of serratiopeptidase is influenced by several factors, including pH, temperature, and substrate concentration. The following table summarizes key quantitative parameters for serratiopeptidase activity.
| Parameter | Value | Conditions | Reference |
| EC Number | 3.4.24.40 | N/A | [1][2][3] |
| Optimal pH | 8.0 - 9.0 | Caseinolytic Assay | [1][4] |
| Optimal Temperature | 40°C | Caseinolytic Assay | [1][2][4] |
| Inactivation Temperature | 55°C (for 15 minutes) | In vitro enzyme activity assay | [2][4] |
| Molecular Weight | 45-60 kDa | SDS-PAGE | [1][4] |
Experimental Protocol: Caseinolytic Assay for Serratiopeptidase Activity
This protocol details the steps for determining the proteolytic activity of serratiopeptidase using casein as a substrate.
Principle:
Serratiopeptidase catalyzes the hydrolysis of casein, releasing smaller peptides and amino acids. The reaction is terminated by the addition of a precipitating agent, such as trichloroacetic acid (TCA), which stops the enzymatic reaction and precipitates the unhydrolyzed casein. The amount of liberated, acid-soluble tyrosine is then determined spectrophotometrically, often using Folin & Ciocalteu's phenol (B47542) reagent, which produces a colored complex in the presence of tyrosine.[5] The intensity of the color, measured at a specific wavelength (e.g., 660 nm), is directly proportional to the enzymatic activity of serratiopeptidase.[5][6]
Materials and Reagents:
-
Serratiopeptidase enzyme solution (sample)
-
Casein (Hammerstein grade)
-
Sodium Borate Buffer (pH 9.0)
-
Trichloroacetic Acid (TCA) solution
-
Folin & Ciocalteu's Phenol Reagent
-
Sodium Carbonate solution
-
L-Tyrosine standard solution
-
Spectrophotometer
-
Water bath
-
Centrifuge
-
Test tubes
-
Pipettes
Procedure:
-
Preparation of Reagents:
-
Casein Substrate Solution (1.2% w/v): Dissolve 1.2 g of casein in 100 mL of Sodium Borate Buffer (pH 9.0). Heat in a boiling water bath for 1-2 minutes to facilitate dissolution, then cool to the assay temperature.[7]
-
Tyrosine Standard Curve: Prepare a series of standard solutions of L-Tyrosine in the appropriate buffer. These will be used to generate a standard curve to determine the concentration of tyrosine released in the enzymatic reaction.
-
-
Enzymatic Reaction:
-
Pipette the casein substrate solution into test tubes and pre-incubate at the optimal temperature (e.g., 37°C or 40°C) for 5 minutes.[7]
-
Add a defined volume of the serratiopeptidase enzyme solution to the pre-warmed substrate to initiate the reaction.
-
Incubate the reaction mixture at the optimal temperature for a specific period (e.g., 20 minutes).[6][7]
-
-
Reaction Termination:
-
Sample Clarification:
-
Centrifuge the tubes to pellet the precipitated casein or filter the solution to obtain a clear supernatant.[6]
-
-
Colorimetric Determination:
-
Take an aliquot of the clear supernatant.
-
Add Sodium Carbonate solution followed by Folin & Ciocalteu's reagent.[7]
-
Incubate for a specified time to allow for color development.[7]
-
Measure the absorbance of the resulting colored solution at the appropriate wavelength (e.g., 660 nm) using a spectrophotometer.[5][6]
-
-
Data Analysis:
-
Determine the amount of tyrosine released in the sample by comparing its absorbance to the tyrosine standard curve.
-
One unit of serratiopeptidase activity is typically defined as the amount of enzyme that liberates a specific amount of tyrosine (e.g., 1 µmol) per minute under the defined assay conditions.
-
Visualizations
Caption: Workflow for the caseinolytic assay of serratiopeptidase activity.
Caption: Enzymatic hydrolysis of casein by serratiopeptidase.
References
- 1. Serratiopeptidase: Insights into the therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Serratiopeptidase | 37312-62-2 | FS176286 | Biosynth [biosynth.com]
- 4. mdpi.com [mdpi.com]
- 5. japsonline.com [japsonline.com]
- 6. pharmadevils.com [pharmadevils.com]
- 7. pharmadekho.com [pharmadekho.com]
- 8. applications.emro.who.int [applications.emro.who.int]
Application Notes and Protocols for the Isolation of Secondary Metabolites from Serratia
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the isolation of prominent secondary metabolites from bacteria of the genus Serratia. The focus is on prodigiosin (B1679158) and serratamolide, two well-studied compounds with significant therapeutic potential.
Introduction to Serratia Secondary Metabolites
Serratia, a genus of Gram-negative bacteria belonging to the family Yersiniaceae, is a rich source of diverse secondary metabolites.[1][2] These bioactive compounds are not essential for the primary growth of the bacteria but play crucial roles in environmental interactions, including defense and communication.[2] Of particular interest to the pharmaceutical and biotechnology industries are pigments like prodigiosin and biosurfactants such as serratamolide, which exhibit a range of biological activities, including antimicrobial, anticancer, and immunosuppressive properties.[3][4][5] The production of these metabolites is often tightly regulated by complex signaling networks, including quorum sensing, in response to environmental cues like temperature and nutrient availability.[6][7][8]
Key Secondary Metabolites from Serratia
-
Prodigiosin: A family of natural red pigments characterized by a common tripyrrole skeleton.[9] Prodigiosin and its analogs are known for their impressive array of bioactivities, including antibacterial, antifungal, antimalarial, immunosuppressive, and anticancer effects.[3][4] Its synthesis in Serratia marcescens is a bifurcated process involving the production of two pyrrole (B145914) precursors that are then condensed to form the final pigment.[10]
-
Serratamolide: A cyclic lipodepsipeptide that acts as a biosurfactant.[5] Also known as serrawettin W1, it is composed of two molecules of L-serine and two molecules of 3-hydroxydecanoic acid linked by ester and amide bonds.[5] Serratamolide exhibits hemolytic and antimicrobial activities and has been implicated in the swarming motility of Serratia.[5][11]
Data Presentation: Yields of Secondary Metabolites
The yield of secondary metabolites from Serratia can vary significantly depending on the strain, culture medium, and fermentation conditions. The following tables summarize reported yields for prodigiosin and serratamolide from various studies.
Table 1: Prodigiosin Yield from Serratia marcescens under Various Culture Conditions
| Serratia marcescens Strain | Culture Medium/Conditions | Reported Yield | Reference |
| UCP 1549 | 6% Cassava wastewater + 2% Mannitol (pH 7, 28°C, 48h) | 49.5 g/L | [12] |
| Ka3 | Peptone glycerol (B35011) medium + 1% Huangshui (60h) | 48,341 mg/L | [13] |
| QSC23 | Tilapia scale hydrolysates (150 rpm, 1.5% NaCl, 72h) | 516.03 units/cell | [14] |
| Not Specified | Nutrient broth | 0.35 mg/mL | [15] |
| Not Specified | Nutrient agar (B569324) | 0.6 mg/mL | [15] |
Table 2: Serratamolide Yield from Serratia marcescens
| Serratia marcescens Strain | Culture Medium/Conditions | Reported Yield | Reference |
| SmSA | Soybean oil as substrate | 14.26 g/L (crude product) | [1] |
Experimental Protocols
Protocol 1: Isolation and Purification of Prodigiosin from Serratia marcescens
This protocol details the steps for the extraction and purification of prodigiosin, a red pigment with a wide range of biological activities.
1. Cultivation of Serratia marcescens
-
Inoculum Preparation: Aseptically transfer a single colony of S. marcescens from a nutrient agar plate to a flask containing Luria-Bertani (LB) broth.[16] Incubate overnight at 28-30°C with shaking (150-200 rpm).[16][17] Note that prodigiosin production is often inhibited at temperatures above 37°C.[6][9]
-
Production Culture: Inoculate a larger volume of a suitable production medium, such as Peptone Glycerol Broth or nutrient broth supplemented with a carbon source like glycerol or mannitol.[12][17] Incubate for 48-96 hours at 28-30°C with agitation.[18][19]
2. Extraction of Crude Prodigiosin
-
Cell Harvesting: After incubation, harvest the bacterial cells by centrifugation at 8,000-10,000 rpm for 15-30 minutes.[9][17] Discard the supernatant.
-
Pigment Extraction: Resuspend the cell pellet in acidified methanol (B129727) (e.g., methanol containing 4% 1M HCl) or ethyl acetate (B1210297).[15][17][20] Vortex vigorously to ensure complete extraction of the pigment from the cells.
-
Cell Debris Removal: Centrifuge the mixture at 5,000-8,000 rpm for 15 minutes to pellet the cell debris.[9][17]
-
Crude Pigment Collection: Carefully collect the colored supernatant containing the crude prodigiosin extract.[9]
-
Solvent Evaporation: Concentrate the crude extract using a rotary evaporator at 40°C to obtain a crude pigment powder.[15]
3. Purification of Prodigiosin
-
Silica (B1680970) Gel Column Chromatography:
-
Prepare a silica gel column (e.g., silica gel 60, 200-400 mesh).[21]
-
Dissolve the crude prodigiosin extract in a minimal amount of a suitable solvent like ethyl acetate or chloroform.[3][22]
-
Load the dissolved sample onto the column.
-
Elute the pigment using a gradient of solvents, such as petroleum ether and ethyl acetate, with increasing polarity (e.g., starting from 50:1 and gradually moving to 5:1, v/v).[22] Alternatively, a mixture of n-hexane and ethyl acetate can be used.[21]
-
Collect the red-colored fractions.[22]
-
Monitor the separation using Thin Layer Chromatography (TLC) with a solvent system like chloroform:methanol (9:1, v/v).[15]
-
-
High-Performance Liquid Chromatography (HPLC):
-
For higher purity, the fractions from column chromatography can be further purified by preparative HPLC.[20][22]
-
A C18 column is commonly used.[22]
-
The mobile phase can be a gradient of methanol and 0.1% glacial acetic acid.[22]
-
Monitor the elution at 535 nm.[22]
-
Collect the peak corresponding to prodigiosin.
-
4. Final Product Preparation
-
Combine the purified fractions and evaporate the solvent under vacuum.
-
The resulting purified prodigiosin can be stored as a dry powder.
Protocol 2: Isolation and Purification of Serratamolide from Serratia marcescens
This protocol outlines the procedure for extracting and purifying serratamolide, a cyclic lipodepsipeptide biosurfactant.
1. Cultivation of Serratia marcescens
-
Follow the same procedure for inoculum preparation and production culture as described for prodigiosin (Protocol 1, Step 1). R2A broth has been reported to be a suitable medium for serratamolide production.[16]
2. Extraction of Crude Serratamolide
-
Cell Harvesting: Centrifuge the culture at high speed (e.g., 12,100 rpm) for 30 minutes at 4°C to pellet the bacterial cells.[16]
-
Supernatant Collection: Carefully transfer the supernatant to a new flask.[16]
-
Acidification: Adjust the pH of the supernatant to 2.0 using 12 M HCl.[16]
-
Solvent Extraction: Add an equal volume of a chloroform:methanol (2:1, v/v) solution to the acidified supernatant and mix thoroughly.[16] Alternatively, the supernatant can be extracted twice with ethyl acetate.[5]
-
Phase Separation: Allow the mixture to separate into two phases. The serratamolide will be in the organic (chloroform/ethyl acetate) layer.
-
Crude Extract Collection: Carefully collect the organic layer.
-
Solvent Evaporation: Evaporate the solvent in vacuo to obtain the crude serratamolide extract.[5]
3. Purification of Serratamolide
-
High-Performance Liquid Chromatography (HPLC):
-
Dissolve the crude extract in methanol.[5]
-
Purify the serratamolide using preparative HPLC with a C18 column.[11]
-
The mobile phase can be a gradient of acetonitrile (B52724) and water.
-
Monitor the elution by mass spectrometry, looking for the characteristic m/z of serratamolide (around 515.5).[5]
-
Collect the corresponding peak.
-
4. Final Product Preparation
-
Evaporate the solvent from the purified fraction to obtain pure serratamolide.
-
The purity can be confirmed by analytical HPLC and structural identity by HR-MS and NMR analysis.[5][11]
Visualizations: Signaling Pathways and Experimental Workflows
Signaling Pathway for Prodigiosin Regulation
The biosynthesis of prodigiosin in Serratia marcescens is a complex process regulated by a variety of factors at the transcriptional level.[6] Key regulatory inputs include quorum sensing, two-component systems, and other transcriptional regulators that integrate environmental signals such as cell density and temperature.
Caption: Regulation of prodigiosin biosynthesis in Serratia marcescens.
Experimental Workflow for Prodigiosin Isolation
The following diagram illustrates the general workflow for the isolation and purification of prodigiosin from Serratia marcescens.
Caption: General workflow for prodigiosin isolation and purification.
Logical Relationship for Serratamolide Extraction
This diagram outlines the key logical steps involved in the extraction of serratamolide from the culture supernatant of Serratia marcescens.
Caption: Logical steps for crude serratamolide extraction.
References
- 1. researchgate.net [researchgate.net]
- 2. juniperpublishers.com [juniperpublishers.com]
- 3. vjs.ac.vn [vjs.ac.vn]
- 4. Frontiers | Serratia Secondary Metabolite Prodigiosin Inhibits Pseudomonas aeruginosa Biofilm Development by Producing Reactive Oxygen Species that Damage Biological Molecules [frontiersin.org]
- 5. Serratamolide is a Hemolytic Factor Produced by Serratia marcescens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thermoregulation of Prodigiosin Biosynthesis by Serratia marcescens is Controlled at the Transcriptional Level and Requires HexS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Metabolic and regulatory engineering of Serratia marcescens: mimicking phage-mediated horizontal acquisition of antibiotic biosynthesis and quorum-sensing capacities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Extraction of prodigiosin from Serratia marcescens and its application as an antibacterial spray - IP Int J Med Microbiol Trop Dis [ijmmtd.org]
- 10. Enhanced Prodigiosin Production in Serratia marcescens JNB5-1 by Introduction of a Polynucleotide Fragment into the pigN 3′ Untranslated Region and Disulfide Bonds into O-Methyl Transferase (PigF) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. iovs.arvojournals.org [iovs.arvojournals.org]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Production of Prodigiosin Using Serratia Marcescens from Tilapia Scale Hydrolysates: Influence of Stirring Speed and Nacl Concentration | Chemical Engineering Transactions [cetjournal.it]
- 15. Optimization of prodigiosin biosynthesis by Serratia marcescens using unconventional bioresources - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. rjlbpcs.com [rjlbpcs.com]
- 18. bepls.com [bepls.com]
- 19. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 20. Purification and characterization of prodigiosin produced by integrated bioreactor from Serratia sp. KH-95 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. CN102311981B - Method for preparing and purifying prodigiosin - Google Patents [patents.google.com]
Purchasing Serratin Analytical Standard for Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides comprehensive application notes and protocols for researchers interested in purchasing and utilizing serratin (5,7-Dihydroxy-4-phenylcoumarin, CAS No. 7758-73-8) analytical standards in their research. This compound is a coumarin (B35378) derivative with demonstrated antioxidant, anti-inflammatory, and antibacterial properties, making it a compound of interest for various therapeutic areas.[1][2]
Physicochemical Properties and Suppliers
A clear understanding of the physicochemical properties of this compound is crucial for its effective use in experimental settings.
| Property | Value |
| CAS Number | 7758-73-8 |
| Molecular Formula | C₁₅H₁₀O₄ |
| Molecular Weight | 254.24 g/mol |
| Melting Point | 227-233 °C |
| Appearance | Solid |
| Solubility | Soluble in DMSO and methanol (B129727).[2] |
Table 1: Physicochemical Properties of this compound (5,7-Dihydroxy-4-phenylcoumarin).
Several chemical suppliers offer this compound analytical standards. It is recommended to obtain a certificate of analysis (CoA) from the supplier to ensure the purity and identity of the compound.
Potential Suppliers:
Biological Activities and Research Applications
This compound and its derivatives have been investigated for a range of biological activities. The following table summarizes some of the reported in vitro activities, which can serve as a starting point for designing new experiments.
| Biological Activity | Assay Type | Cell Line / System | Endpoint | Effective Concentration / IC₅₀ |
| Anti-inflammatory | Nitric Oxide (NO) Production Assay | RAW 264.7 macrophages | NO Inhibition | IC₅₀: 7.6 μM (for a 5,7-dihydroxycoumarin (B1309657) derivative)[8] |
| Antioxidant | DPPH Radical Scavenging Assay | Cell-free | Radical Scavenging | Potent activity reported for derivatives[8] |
| Antioxidant | Xanthine/Xanthine Oxidase Assay | Cell-free | Superoxide Radical Scavenging | Potent activity at 100 μM for derivatives[8] |
| Melanogenesis | Melanin Content Assay | B16F10 melanoma cells | Melanin Production | Increased production observed with a methyl derivative[9] |
| Osteogenesis | Cell Proliferation & Differentiation | MC3T3-E1 osteoblast precursor cells | Proliferation & Differentiation | 10 to 40 μM (for a 5,7-dihydroxy-4-methylcoumarin)[8] |
Table 2: Summary of Reported Biological Activities of this compound and its Derivatives.
Signaling Pathways
Understanding the molecular mechanisms of this compound is key to its development as a therapeutic agent. Research suggests that this compound and its derivatives modulate several important signaling pathways.
Figure 1: Simplified diagrams of signaling pathways potentially modulated by this compound and its derivatives.
Experimental Protocols
The following are detailed protocols for common experiments involving this compound.
High-Performance Liquid Chromatography (HPLC) Analysis
This protocol provides a general method for the quantification of this compound. Method optimization may be required depending on the sample matrix.[10]
Figure 2: General workflow for the HPLC analysis of this compound.
Materials:
-
This compound analytical standard (≥98% purity)
-
HPLC-grade methanol and water
-
Acetonitrile (B52724) (HPLC grade)
-
Phosphoric acid or formic acid (for mobile phase adjustment)
-
C18 reverse-phase HPLC column
Procedure:
-
Standard Solution Preparation:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol.
-
Perform serial dilutions to create a series of standard solutions for the calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
-
Sample Preparation:
-
Plant Extracts: Extract the powdered plant material with a suitable solvent like methanol using sonication or maceration. Centrifuge and filter the supernatant before injection.[10]
-
Cell Culture Media/Lysates: Perform protein precipitation with a cold solvent like acetonitrile. Centrifuge and filter the supernatant.
-
-
Chromatographic Conditions (starting point):
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid for MS compatibility).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: Approximately 298 nm and 345 nm.[10]
-
Injection Volume: 10-20 µL.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
-
Cell Viability (MTT) Assay
This assay is used to assess the effect of this compound on cell proliferation and cytotoxicity.[8]
Materials:
-
Target cell line (e.g., RAW 264.7, B16F10)
-
Complete cell culture medium
-
This compound stock solution in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plates
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a suitable density and allow them to attach overnight.
-
Treatment: Treat the cells with various concentrations of this compound. Include a vehicle control (DMSO) and an untreated control.
-
Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan (B1609692) crystals.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control.
Nitric Oxide (NO) Inhibition Assay (Griess Assay)
This assay is used to evaluate the anti-inflammatory potential of this compound by measuring the inhibition of NO production in lipopolysaccharide (LPS)-stimulated macrophages.[8]
Materials:
-
RAW 264.7 macrophage cells
-
LPS from E. coli
-
This compound stock solution in DMSO
-
Griess Reagent System
-
Sodium nitrite (B80452) standard
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.
-
Pre-treatment: Pre-treat the cells with different concentrations of this compound for 1-2 hours.
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production.
-
Griess Assay:
-
Transfer a portion of the cell culture supernatant to a new 96-well plate.
-
Add the components of the Griess Reagent System according to the manufacturer's instructions.
-
Measure the absorbance at 540 nm.
-
-
Data Analysis:
-
Create a standard curve using sodium nitrite.
-
Calculate the nitrite concentration in the samples.
-
Determine the percentage of NO inhibition by comparing the this compound-treated groups to the LPS-only control.
-
Safety Precautions
When handling this compound analytical standards, it is important to follow standard laboratory safety procedures. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Consult the Safety Data Sheet (SDS) provided by the supplier for detailed hazard information and handling instructions.
References
- 1. Cas 7758-73-8,5 7-DIHYDROXY-4-PHENYLCOUMARIN | lookchem [lookchem.com]
- 2. 57-Dihydroxy-4-phenylcoumarin | 7758-73-8 | Antibacterial | MOLNOVA [molnova.com]
- 3. Sigma Aldrich 5,7-Dihydroxy-4-phenylcoumarin 1 g | Buy Online | Sigma Aldrich | Fisher Scientific [fishersci.com]
- 4. Sigma Aldrich 5,7-Dihydroxy-4-phenylcoumarin 1 g | Buy Online | Sigma Aldrich | Fisher Scientific [fishersci.com]
- 5. 5,7-Dihydroxy-4-phenylcoumarin | 7758-73-8 [chemicalbook.com]
- 6. alkalisci.com [alkalisci.com]
- 7. 5,7-Dihydroxy-4-phenylcoumarin - Amerigo Scientific [amerigoscientific.com]
- 8. benchchem.com [benchchem.com]
- 9. 5,7-Dihydroxy-4-Methylcoumarin as a Functional Compound for Skin Pigmentation and Human Skin Safety [mdpi.com]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for Serratin Crystallization for X-ray Crystallography
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the crystallization of serratin, a metalloprotease from Serratia marcescens, for the purpose of X-ray crystallography. This compound, also known as serralysin or serratiopeptidase, is of significant interest for its therapeutic applications, and high-resolution structural data is crucial for understanding its mechanism of action and for the development of novel therapeutics.
Introduction to this compound Crystallization
This compound is a zinc-dependent metalloprotease with a molecular weight of approximately 45-60 kDa.[1][2] Successful crystallization of this compound is a critical step in determining its three-dimensional structure at atomic resolution using X-ray diffraction. This process involves bringing a purified and concentrated protein solution to a state of supersaturation under controlled conditions to promote the formation of well-ordered crystals.
The protocols outlined below are based on established methods for the purification and crystallization of this compound and homologous bacterial metalloproteases. The provided data and methodologies serve as a starting point for crystallization screening and optimization.
Data Presentation: Crystallization Conditions for Serratia Proteases
While specific crystallization conditions for this compound can be elusive and often require extensive screening, the following table summarizes conditions that have been successfully used for the crystallization of proteases from Serratia species. These conditions provide a valuable starting point for designing initial crystallization screens for this compound.
| Protein | PDB ID | Precipitants | Buffer/pH | Temperature (°C) | Method | Reference |
| Serralysin | 1SAT | Not explicitly stated in abstract | Not explicitly stated in abstract | Not explicitly stated in abstract | X-RAY DIFFRACTION | Baumann, U. (1994) J Mol Biol 242: 244-251[3] |
| Serratia marcescens Nuclease | Not applicable | Ammonium (B1175870) Sulfate (B86663) | Not explicitly stated in abstract | Not explicitly stated in abstract | Not specified | Friedhoff, P., et al. (1992) J Mol Biol 228(3):979-81 |
Experimental Protocols
Purification of this compound
High purity of the protein sample is paramount for successful crystallization. The following protocol describes a general workflow for the purification of this compound from a Serratia marcescens culture.
Materials:
-
Serratia marcescens culture supernatant
-
Ammonium sulfate
-
Dialysis tubing (10-12 kDa MWCO)
-
Tris-HCl buffer (50 mM, pH 8.0)
-
Sodium chloride (NaCl)
-
Hydrophobic Interaction Chromatography (HIC) column (e.g., Phenyl-Sepharose)
-
Ion-Exchange Chromatography (IEX) column (e.g., DEAE-Sepharose or Mono Q)
-
Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-100 or Superdex 75)
-
Bradford assay reagent
-
SDS-PAGE reagents
Protocol:
-
Ammonium Sulfate Precipitation:
-
Slowly add solid ammonium sulfate to the chilled culture supernatant to achieve 30-80% saturation while stirring.[4]
-
Allow the protein to precipitate for several hours to overnight at 4°C.
-
Centrifuge the suspension to pellet the precipitated protein.
-
Resuspend the pellet in a minimal volume of 50 mM Tris-HCl, pH 8.0.
-
-
Dialysis:
-
Transfer the resuspended protein solution to a dialysis bag.
-
Dialyze against 50 mM Tris-HCl, pH 8.0, with several buffer changes to remove the ammonium sulfate.
-
-
Hydrophobic Interaction Chromatography (HIC):
-
Equilibrate the HIC column with a high salt buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 1 M (NH₄)₂SO₄).
-
Apply the dialyzed sample to the column.
-
Wash the column with the equilibration buffer.
-
Elute the protein using a decreasing salt gradient (e.g., 1 M to 0 M (NH₄)₂SO₄ in 50 mM Tris-HCl, pH 8.0).
-
Collect fractions and assay for protease activity and protein concentration. Pool the active fractions.
-
-
Ion-Exchange Chromatography (IEX):
-
Equilibrate the IEX column with a low salt buffer (e.g., 50 mM Tris-HCl, pH 8.0).
-
Apply the pooled fractions from HIC.
-
Wash the column with the equilibration buffer.
-
Elute the protein using an increasing salt gradient (e.g., 0 to 1 M NaCl in 50 mM Tris-HCl, pH 8.0).
-
Collect fractions and analyze for purity and activity. Pool the purest fractions.
-
-
Size-Exclusion Chromatography (SEC):
-
Equilibrate the SEC column with a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM NaCl).
-
Concentrate the pooled fractions from IEX and apply to the SEC column.
-
Elute with the equilibration buffer. This step serves to further purify the protein and exchange it into the final buffer for crystallization.
-
Collect fractions containing the purified this compound.
-
-
Purity Assessment and Concentration:
-
Assess the purity of the final sample by SDS-PAGE. The protein should appear as a single band.
-
Concentrate the purified this compound to a final concentration of 5-20 mg/mL using a centrifugal concentrator.
-
Determine the final protein concentration using a Bradford assay or by measuring absorbance at 280 nm.
-
Crystallization of this compound
The following are generalized protocols for common crystallization techniques. The optimal conditions for this compound will need to be determined empirically through screening.
3.2.1. Hanging Drop Vapor Diffusion
Materials:
-
Purified, concentrated this compound (5-20 mg/mL)
-
Crystallization screening kits (e.g., Hampton Research Crystal Screen™, PEG/Ion™)
-
24-well crystallization plates
-
Siliconized glass cover slips
-
Pipette tips
-
Microscope
Protocol:
-
Pipette 500 µL of the reservoir solution from a crystallization screen into a well of a 24-well plate.
-
On a clean, siliconized cover slip, pipette 1 µL of the purified this compound solution.
-
Pipette 1 µL of the reservoir solution from the corresponding well and mix it with the protein drop. Avoid introducing bubbles.
-
Invert the cover slip and place it over the well, ensuring a good seal with the grease on the rim of the well.
-
Repeat for all conditions in the screen.
-
Incubate the plates at a constant temperature (e.g., 4°C or 20°C) and periodically observe the drops under a microscope for crystal growth over several days to weeks.
3.2.2. Sitting Drop Vapor Diffusion
Materials:
-
Same as for hanging drop, but with sitting drop crystallization plates.
Protocol:
-
Pipette 80-100 µL of the reservoir solution into the reservoir of a sitting drop well.
-
Pipette 1 µL of the purified this compound solution onto the sitting drop post.
-
Pipette 1 µL of the reservoir solution and mix it with the protein drop on the post.
-
Seal the well with clear sealing tape.
-
Incubate and observe as described for the hanging drop method.
Mandatory Visualizations
Experimental Workflow for this compound Crystallization
Caption: Experimental workflow for this compound purification and crystallization.
Logical Relationships in Vapor Diffusion Crystallization
Caption: Principle of vapor diffusion crystallization.
References
Application Notes and Protocols for Serratin in Biofilm Disruption Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Serratin, also known as serratiopeptidase or serrapeptase, is a proteolytic enzyme derived from the non-pathogenic bacterium Serratia marcescens.[1][2] This enzyme has garnered significant interest in the biomedical and pharmaceutical fields due to its multifaceted therapeutic properties, including potent anti-inflammatory, analgesic, and, notably, anti-biofilm activities.[1][2][3][4] Biofilms are structured communities of microorganisms encased in a self-produced matrix of extracellular polymeric substances (EPS), which adhere to both biological and non-biological surfaces. This protective barrier renders the embedded bacteria highly resistant to conventional antimicrobial agents and the host immune system, posing a significant challenge in clinical settings.
This compound exhibits its anti-biofilm effects through the enzymatic degradation of key components of the biofilm matrix, such as proteins and functional amyloids.[1][5] This disruption of the biofilm architecture can enhance the efficacy of antibiotics and facilitate the clearance of persistent infections.[3][6] These application notes provide detailed protocols for assessing the biofilm disruption capabilities of this compound using common in vitro assays.
Quantitative Data Summary
The efficacy of this compound in disrupting biofilms of various bacterial species has been quantified in several studies. The following tables summarize key findings for easy comparison.
Table 1: Inhibitory Concentration (IC₅₀) of this compound Against Bacterial Biofilms
| Bacterial Species | Surface Material | IC₅₀ | Reference |
| Pseudomonas aeruginosa ATCC 27853 | Plastic | 11.26 µg/mL | [6] |
| Pseudomonas aeruginosa ATCC 27853 | Glass | 0.27 µg/mL | [6] |
| Staphylococcus aureus (MSSA) ATCC 25923 | Not Specified | 0.67 µg/mL | [7] |
| Staphylococcus aureus (MRSA) ST80 | Not Specified | 7.70 µg/mL | [7] |
| Escherichia coli ATCC 25922 | Not Specified | 14.2 ng/mL | [5] |
Table 2: Efficacy of this compound in Biofilm Inhibition and Bacterial Viability Reduction
| Bacterial Species | This compound Concentration | Biofilm Inhibition (%) | Reduction in Bacterial Viability (%) | Reference |
| Pseudomonas aeruginosa ATCC 27853 | 10 µg/mL | 55% | Not Specified | |
| Staphylococcus aureus (MSSA) ATCC 25923 | 8 µg/mL | 88% | 46% (at 2 µg/mL) | [7] |
| Staphylococcus aureus (MRSA) ST80 | 20 µg/mL | 83% | 27% | [7] |
| Escherichia coli ATCC 25922 | 500 ng/mL | 92% | 45% | [5] |
Experimental Protocols
Crystal Violet Assay for Biofilm Quantification
This protocol provides a method for the quantitative assessment of biofilm formation in the presence of this compound.
Workflow for Crystal Violet Assay
Caption: Workflow of the Crystal Violet Biofilm Assay.
Materials:
-
96-well flat-bottom microtiter plates
-
Bacterial strain of interest
-
Appropriate growth medium (e.g., Tryptic Soy Broth (TSB) supplemented with glucose)
-
This compound solution of known concentration
-
Phosphate-buffered saline (PBS)
-
0.1% (w/v) Crystal Violet solution
-
30% (v/v) Acetic acid in water or 95% ethanol (B145695)
-
Microplate reader
Procedure:
-
Preparation of Bacterial Inoculum: Culture the bacterial strain overnight in the appropriate growth medium. Dilute the overnight culture to the desired starting optical density (OD), typically OD₆₀₀ of 0.05-0.1.
-
Plate Setup: Add 100 µL of the diluted bacterial culture to each well of a 96-well plate. Add 100 µL of this compound solution at various concentrations (test wells) or 100 µL of medium without this compound (control wells). Include wells with sterile medium only as a blank.
-
Incubation: Cover the plate and incubate at 37°C for 24-48 hours under static conditions to allow for biofilm formation.
-
Washing: Gently discard the culture medium and wash the wells twice with 200 µL of PBS to remove planktonic (non-adherent) bacteria.
-
Staining: Add 150 µL of 0.1% Crystal Violet solution to each well and incubate at room temperature for 15-20 minutes.
-
Washing: Remove the Crystal Violet solution and wash the wells thoroughly with distilled water until the wash water is clear.
-
Solubilization: Add 200 µL of 30% acetic acid or 95% ethanol to each well to solubilize the bound Crystal Violet. Incubate for 10-15 minutes with gentle shaking.
-
Absorbance Measurement: Transfer 150 µL of the solubilized stain to a new flat-bottom plate and measure the absorbance at 570 nm using a microplate reader.
Data Analysis: The percentage of biofilm inhibition is calculated using the following formula: % Inhibition = [1 - (OD₅₇₀ of Test Well / OD₅₇₀ of Control Well)] x 100
MTT Assay for Bacterial Viability within Biofilms
This assay determines the metabolic activity of bacteria within the biofilm, providing an indication of cell viability after treatment with this compound.
Workflow for MTT Assay
Caption: Workflow of the MTT Assay for Biofilm Viability.
Materials:
-
Biofilms grown in 96-well plates (as in the Crystal Violet assay)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO) or isopropanol (B130326) with 0.04 M HCl
-
Microplate reader
Procedure:
-
Biofilm Formation: Grow biofilms in a 96-well plate with and without this compound as described in the Crystal Violet assay protocol (Steps 1-3).
-
Washing: Discard the culture medium and wash the wells twice with PBS to remove planktonic cells.
-
MTT Addition: Add 100 µL of fresh medium and 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubation: Incubate the plate in the dark at 37°C for 2-4 hours. Metabolically active bacteria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO or acidified isopropanol to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: The percentage of viability reduction is calculated as: % Reduction in Viability = [1 - (OD₅₇₀ of Test Well / OD₅₇₀ of Control Well)] x 100
Confocal Laser Scanning Microscopy (CLSM) for Biofilm Visualization
CLSM allows for the three-dimensional visualization of biofilm architecture and the assessment of cell viability within the biofilm.
Materials:
-
Biofilms grown on glass-bottom dishes or chamber slides
-
LIVE/DEAD™ BacLight™ Bacterial Viability Kit (containing SYTO 9 and propidium (B1200493) iodide) or other suitable fluorescent stains
-
Confocal microscope
Procedure:
-
Biofilm Growth: Grow biofilms on a suitable surface for microscopy (e.g., glass coverslips, chamber slides) with and without this compound.
-
Staining: Gently wash the biofilms with PBS. For live/dead staining, add a solution of SYTO 9 (stains live bacteria green) and propidium iodide (stains dead bacteria red) according to the manufacturer's instructions. Incubate in the dark for 15-30 minutes.
-
Imaging: Mount the stained biofilm on a microscope slide. Visualize the biofilm using a confocal laser scanning microscope. Acquire z-stack images to reconstruct the three-dimensional structure of the biofilm.
-
Image Analysis: Use appropriate software (e.g., ImageJ, Imaris) to analyze the CLSM images for parameters such as biofilm thickness, biovolume, and the ratio of live to dead cells.
Real-Time Quantitative PCR (RT-qPCR) for Gene Expression Analysis
This protocol provides a generalized framework for analyzing the effect of this compound on the expression of genes involved in biofilm formation.
Procedure:
-
Biofilm Culture and RNA Extraction: Grow biofilms with and without this compound. Harvest the bacterial cells from the biofilm and extract total RNA using a commercially available RNA extraction kit suitable for bacteria, ensuring a DNase treatment step to remove contaminating genomic DNA.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
RT-qPCR: Perform RT-qPCR using a suitable master mix, the synthesized cDNA as a template, and primers specific for the target genes. Target genes could include those involved in adhesion (e.g., fnbA, fnbB), EPS production (e.g., icaA, icaD), and quorum sensing (e.g., agrA, luxS).[8] Use a housekeeping gene (e.g., 16S rRNA) for normalization.
-
Data Analysis: Analyze the RT-qPCR data using the comparative Cq (ΔΔCq) method to determine the relative fold change in gene expression in this compound-treated biofilms compared to untreated controls.
Mechanism of Action of this compound on Biofilms
This compound primarily disrupts biofilms through its proteolytic activity, targeting key proteinaceous components of the extracellular matrix. Additionally, a non-proteolytic mechanism may also contribute to its anti-biofilm effects.
Proposed Mechanism of this compound in Biofilm Disruption
Caption: Proposed mechanism of this compound's anti-biofilm activity.
This compound's proteolytic action directly targets and degrades proteins and functional amyloids within the biofilm matrix.[1][5] This enzymatic activity weakens the structural integrity of the biofilm, leading to its disruption. Some evidence also suggests that this compound may have a non-proteolytic role in preventing biofilm formation, possibly by interfering with bacterial adhesion.[9] The disruption of the biofilm exposes the resident bacteria, making them more susceptible to the action of conventional antibiotics.[3][6] Furthermore, this compound has been shown to affect cellular processes such as phosphate (B84403) metabolism, which could also contribute to its overall anti-biofilm efficacy.[7]
References
- 1. In vitro and in silico evaluation of the serrapeptase effect on biofilm and amyloids of Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Serrapeptase impairs biofilm, wall, and phospho-homeostasis of resistant and susceptible Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Serratiopeptidase: An integrated View of Multifaceted Therapeutic Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Serrapeptase impairs biofilm, wall, and phospho-homeostasis of resistant and susceptible Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. web.iitd.ac.in [web.iitd.ac.in]
Troubleshooting & Optimization
Technical Support Center: Improving Serratin Solubility
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the solubility of "Serratin" in aqueous buffers. Initial research indicates that in a pharmaceutical context, "this compound" most commonly refers to Serratiopeptidase , a proteolytic enzyme with anti-inflammatory properties. This guide will focus primarily on Serratiopeptidase, while also briefly addressing other compounds sharing the "this compound" name, such as this compound alkaloids and serratene-type triterpenoids, which present distinct solubility challenges.
Common issues with Serratiopeptidase include low solubility, instability, and a tendency to aggregate or precipitate in aqueous solutions, all of which can impact experimental reproducibility and therapeutic efficacy.[1]
Frequently Asked Questions (FAQs)
Q1: What is Serratiopeptidase and why is its solubility a challenge?
A1: Serratiopeptidase is a proteolytic enzyme, a protein with a molecular weight of approximately 45-60 kDa.[2] Like many large proteins, its solubility in aqueous buffers is highly dependent on factors such as pH, ionic strength, and temperature. Its complex three-dimensional structure must be maintained for both solubility and biological activity. Challenges arise from its proteinaceous nature, making it prone to degradation, aggregation, and precipitation, especially in unfavorable conditions like acidic pH which can be found in the gastrointestinal tract.[1][3]
Q2: What is the optimal pH for solubilizing and maintaining the activity of Serratiopeptidase?
A2: Serratiopeptidase generally exhibits maximum activity and stability in a neutral to alkaline pH range.[4] Studies have shown optimal activity at pH 9.0, with stability observed over a wide range of pH values.[5][6] However, for formulation purposes, buffers with a pH around 7.0 to 9.0 are often used. For instance, Tris-HCl buffer at pH 7.0 has been shown to be a suitable medium, retaining a high percentage of the enzyme's activity over time compared to distilled water or phosphate (B84403) buffer.[7]
Q3: Can co-solvents or excipients be used to improve Serratiopeptidase solubility?
A3: Yes, certain co-solvents and excipients can be used, but their selection is critical to avoid denaturation. For topical formulations, co-solvents like ethanol (B145695) can aid in solubilization.[8] In tablet formulations, various excipients like microcrystalline cellulose (B213188) and crospovidone are used to ensure stability and proper dissolution.[9] For experimental purposes, low concentrations of organic solvents like methanol (B129727) and ethanol have been used, but aqueous buffers remain the preferred medium to maintain enzymatic activity.[10]
Q4: What if I'm working with a non-enzymatic "this compound"?
A4: If you are working with this compound alkaloids or serratene-type triterpenoids, the solubility challenges are different. These are generally hydrophobic molecules with poor water solubility.[11]
-
Alkaloids : Often poorly soluble in water but soluble in organic solvents like diethyl ether or chloroform. Their solubility can be increased by forming salts through reaction with acids. Complexation with materials like carboxymethylstarch has also been shown to increase the aqueous solubility of some alkaloids.[12]
-
Triterpenoids : These are typically isolated and purified using organic solvents such as methanol, chloroform, and hexanes, indicating their low aqueous solubility.[11][13] Improving their solubility in aqueous media for biological assays often requires the use of detergents or co-solvents like DMSO.
Troubleshooting Guide
Problem: My Serratiopeptidase has precipitated out of solution.
| Potential Cause | Troubleshooting Step | Explanation |
| Incorrect pH | Verify the pH of your buffer. Adjust to a range of 7.0 - 9.0 using a suitable buffer system (e.g., Tris-HCl). | Serratiopeptidase is less stable and soluble at acidic pH. Optimal activity and stability are often found at pH 9.0.[5][6] |
| Buffer Composition | Switch to a Tris-HCl buffer (pH 7.0-8.5). | Studies show Tris-buffer can be superior to phosphate buffers or distilled water for maintaining Serratiopeptidase stability and activity in solution.[7] |
| High Concentration | Reduce the working concentration of the enzyme. | Like many proteins, Serratiopeptidase may aggregate and precipitate at very high concentrations. |
| Temperature Stress | Prepare solutions on ice and store at 4°C. Avoid repeated freeze-thaw cycles. | The enzyme can be inactivated at temperatures of 55°C.[5] Thermal stress can lead to unfolding and aggregation. |
| Mechanical Stress | Avoid vigorous vortexing or shaking. Mix gently by inversion or slow pipetting. | Excessive mechanical agitation can cause proteins to denature and aggregate. |
Quantitative Data Summary
The stability of Serratiopeptidase is crucial for maintaining its solubility and function. The following table summarizes the enzyme's stability in different aqueous media at two different temperatures over a 12-hour period.
Table 1: Serratiopeptidase Stability in Various Aqueous Media
| Medium | Temperature | % Activity Retained (after 12h) |
|---|---|---|
| Distilled Water | Room Temperature | 53% |
| Distilled Water | 37°C | 42% |
| Phosphate Buffer (pH 7.0) | Room Temperature | 49.83% |
| Phosphate Buffer (pH 7.0) | 37°C | 68% |
| Tris-Buffer (pH 7.0) | Room Temperature | 96% |
| Tris-Buffer (pH 7.0) | 37°C | 93% |
(Data sourced from Nirale and Menon, 2010)[7]
Key Experimental Protocols
Protocol 1: Basic Solubilization of Serratiopeptidase for In Vitro Assays
This protocol is designed for preparing a stock solution of Serratiopeptidase for biochemical or cell-based assays.
-
Buffer Preparation : Prepare a 50 mM Tris-HCl buffer. Adjust the pH to 8.0 using HCl. Filter sterilize the buffer using a 0.22 µm filter. Chill the buffer on ice.
-
Weighing the Enzyme : Accurately weigh the required amount of lyophilized Serratiopeptidase powder in a sterile microcentrifuge tube. Perform this step quickly to avoid moisture absorption.
-
Solubilization : Add the chilled Tris-HCl buffer to the lyophilized powder to achieve the desired stock concentration (e.g., 1-10 mg/mL).
-
Mixing : Gently flick the tube or pipette the solution up and down slowly to dissolve the powder. Avoid vortexing. A brief, low-speed centrifugation can help bring all the material to the bottom of the tube before adding the buffer.
-
Sterilization & Storage : If required for cell culture, filter the final solution through a sterile 0.22 µm syringe filter compatible with protein solutions (e.g., PVDF). Aliquot the solution into smaller volumes to avoid multiple freeze-thaw cycles and store at -20°C or -80°C for long-term use. For short-term use (a few days), the solution can be stored at 4°C.
Protocol 2: Determining Serratiopeptidase Solubility and Stability
This method can be used to compare the stability of Serratiopeptidase in different buffer systems.
-
Prepare Test Solutions : Accurately weigh 10 mg of Serratiopeptidase and dissolve it in 10 mL of each test medium (e.g., distilled water, phosphate buffer pH 7.0, Tris-buffer pH 7.0).[7]
-
Dilution : Further dilute 0.25 mL of each stock solution into 25 mL of the respective medium to create test sample solutions.[7]
-
Incubation : Aliquot the test samples and incubate them under different conditions (e.g., room temperature, 37°C).
-
Time-Point Analysis : At predetermined time intervals (e.g., 0, 2, 4, 6, 8, 12 hours), withdraw a sample from each incubated solution.[7]
-
Activity Assay : Immediately determine the remaining enzymatic activity using a suitable proteolytic assay, such as the caseinolytic method.[14] This involves incubating the enzyme with a casein solution and measuring the resulting hydrolysis products.
-
Data Analysis : Calculate the percentage of activity retained at each time point relative to the activity at time zero.
Visual Guides
Caption: Workflow for Solubilizing Serratiopeptidase.
Caption: Troubleshooting Precipitation of Serratiopeptidase.
References
- 1. Advances and challenges in serratiopeptidase topical formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Serratiopeptidase: Insights into the therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. Serratiopeptidase: An integrated View of Multifaceted Therapeutic Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Purification and characterization of thermoactive serratiopeptidase from Serratia marcescens AD-W2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Topical Formulations of Serratiopeptidase: Development and Pharmacodynamic Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. hrpub.org [hrpub.org]
- 9. Formulation and development of Serratiopeptidase enteric coated tablets and analytical method validation by UV Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijpsr.com [ijpsr.com]
- 11. Serratene-type triterpenoids from Huperzia serrata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Enhanced Solubility of Alkaloids by Complexation with Polycarboxylic Materials for Controlled Release Formulations: Case of Peschiera fuchsiaefolia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cycloartane- and Lanostane-Type Triterpenoids from the Resin of Parthenium argentatum AZ-2, a Byproduct of Guayule Rubber Production - PMC [pmc.ncbi.nlm.nih.gov]
- 14. applications.emro.who.int [applications.emro.who.int]
Technical Support Center: Troubleshooting Serratin Instability in Cell Culture Media
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering instability of Serratin in cell culture media. The following troubleshooting guides and frequently asked questions (FAQs) address common issues to help ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common signs of this compound instability in my cell culture medium?
A1: Common indicators of this compound instability include:
-
Precipitation or turbidity: The medium may appear cloudy or contain visible particles after the addition of this compound.[1]
-
Loss of biological activity: A decrease or complete loss of the expected biological effect of this compound on your cells over time.
-
Inconsistent experimental results: High variability in data between replicate wells or different experiments.[1]
-
Cell clumping or aggregation: Changes in cell morphology and growth patterns, such as the formation of cell aggregates, can sometimes be linked to issues with media components.[2]
Q2: What are the primary factors that can contribute to this compound instability?
A2: Several factors can affect the stability of proteins like this compound in cell culture media:
-
pH: Proteins have an optimal pH range for stability. Deviations from this range can lead to denaturation and aggregation.[3] For enzymes from Serratia, the optimal pH is often near neutral to slightly alkaline (pH 7-9).[4][5]
-
Temperature: Elevated temperatures can cause protein unfolding and degradation. While cell cultures are typically maintained at 37°C, some proteins may be less stable at this temperature over extended periods.[3] Serratiopeptidase, for example, shows maximum stability at higher temperatures (up to 60°C in some cases) but this can vary based on the specific protein and buffer conditions.[5]
-
Presence of Proteases: Cell cultures can contain endogenous proteases that may degrade this compound.
-
Interaction with Media Components: Components in the cell culture medium, such as salts, amino acids, or serum proteins, can interact with this compound and affect its stability.[1][6]
-
Oxidative Stress: Some media components can generate reactive oxygen species, which can damage proteins.[1]
-
Adsorption to Surfaces: Proteins can adsorb to the plastic surfaces of culture vessels, reducing the effective concentration in the medium.[6]
Q3: How should I prepare and store this compound for cell culture experiments?
A3: Proper handling and storage are critical for maintaining this compound's activity:
-
Reconstitution: Reconstitute lyophilized this compound in a sterile, recommended buffer at a high concentration to create a stock solution. Avoid repeated freeze-thaw cycles of the stock solution by preparing single-use aliquots.[1]
-
Stock Solution Solvent: If using an organic solvent like DMSO for a small molecule, ensure the final concentration in the media is low (e.g., < 0.5% v/v) to avoid solvent toxicity.[6] For a protein like this compound, a buffered aqueous solution is more appropriate.
-
Storage: Store stock solutions at the recommended temperature, typically -20°C or -80°C.
-
Working Dilutions: Prepare fresh working dilutions of this compound in your cell culture medium immediately before each experiment. Avoid storing diluted this compound in media for extended periods.[6]
Troubleshooting Guides
Issue 1: Precipitate Formation in Cell Culture Media
Symptoms: The cell culture medium becomes cloudy or forms visible precipitates after adding this compound.
Possible Causes and Solutions:
| Possible Cause | Recommended Action |
| Low Aqueous Solubility | Prepare a higher concentration stock solution of this compound in an appropriate buffer. Ensure the protein is fully dissolved before diluting it into the cell culture medium.[6] |
| Incorrect pH of Medium | Verify that the pH of your cell culture medium is within the optimal range for this compound stability (typically pH 7.0-8.0 for similar enzymes).[4][5][7] Adjust the medium's pH if necessary before adding this compound. |
| Interaction with Media Components | Some components of serum-containing media can interact with proteins and cause precipitation. Try reducing the serum concentration or using a serum-free medium formulation if your cells can tolerate it.[8] |
| Temperature Shock | Pre-warm the cell culture media to 37°C before adding the this compound stock solution to avoid precipitation due to rapid temperature changes.[1][6] |
Issue 2: Loss of this compound Activity Over Time
Symptoms: The biological effect of this compound diminishes during the course of the experiment.
Possible Causes and Solutions:
| Possible Cause | Recommended Action |
| Enzymatic Degradation | This compound may be degraded by proteases present in the cell culture. Consider adding a broad-spectrum protease inhibitor cocktail to the medium, if compatible with your experimental goals. |
| Thermal Instability | This compound may not be stable at 37°C for the duration of your experiment. Perform a time-course experiment to determine the stability of this compound at 37°C in your culture medium.[6] If instability is confirmed, you may need to replenish the medium with fresh this compound at regular intervals. |
| Oxidative Damage | The culture medium may generate reactive oxygen species that can damage this compound. Ensure your medium contains appropriate antioxidants if your cells are sensitive to oxidative stress.[1] |
| Adsorption to Plasticware | This compound may be adsorbing to the surface of your culture plates or tubes, reducing its effective concentration. Use low-protein-binding plates and tubes to minimize this effect.[6] |
Issue 3: Inconsistent Experimental Results
Symptoms: High variability in results between replicate wells or experiments.
Possible Causes and Solutions:
| Possible Cause | Recommended Action |
| Inaccurate Pipetting | Ensure accurate and consistent pipetting of this compound and other reagents. Use calibrated pipettes and proper technique. |
| Uneven Cell Seeding | Inconsistent cell numbers across wells can lead to variable results. Ensure your cells are evenly suspended before seeding. |
| Media Evaporation | Evaporation from the outer wells of a multi-well plate can concentrate media components and affect cell growth and this compound activity. Maintain proper humidity in the incubator and consider not using the outer wells for critical experiments. |
| Batch-to-Batch Variability of Reagents | Different lots of serum or other media components can have varying compositions, leading to inconsistent results.[2] Test new lots of critical reagents before use in large-scale experiments. |
Experimental Protocols
Protocol 1: Assessment of this compound Stability by Western Blot
Objective: To determine the degradation profile of this compound in cell culture medium over time.
Methodology:
-
Prepare a solution of this compound in your cell culture medium at the desired final concentration.
-
Dispense the solution into multiple sterile, low-protein-binding tubes.
-
Place the tubes in a 37°C, 5% CO2 incubator.
-
At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove a tube and immediately freeze it at -80°C to halt any further degradation.
-
After collecting all time points, thaw the samples and load equal volumes onto an SDS-PAGE gel.
-
Perform a Western blot using an antibody specific to this compound to visualize the protein.
-
A decrease in the intensity of the this compound band over time indicates degradation.
Protocol 2: Functional Assay for this compound Activity
Objective: To quantify the biological activity of this compound in cell culture.
Methodology: This is a generic protocol and should be adapted based on the specific biological function of this compound.
-
Seed your target cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in fresh cell culture medium.
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (medium without this compound).
-
Incubate the plate for a predetermined time, based on the expected biological response.
-
At the end of the incubation period, measure the biological endpoint. This could be cell viability (e.g., using an MTT or CellTiter-Glo assay), gene expression (by qPCR), or a specific signaling event (e.g., by ELISA).
-
Plot the response as a function of this compound concentration to determine the EC50 (half-maximal effective concentration), which is a measure of its potency. A shift in the EC50 over time can indicate a loss of activity.
Data Presentation
Table 1: Influence of pH and Temperature on this compound Activity
| pH | Relative Activity at 37°C | Temperature (°C) | Relative Activity at pH 7.5 |
| 6.0 | 55% | 22 | 100% |
| 6.5 | 78% | 37 | 125% |
| 7.0 | 95% | 55 | 120% |
| 7.5 | 100% | 65 | 60% |
| 8.0 | 98% | 75 | 50% |
| 8.5 | 85% | ||
| 9.0 | 70% | ||
| 9.5 | 50% | ||
| Data is hypothetical and based on typical stability profiles for similar enzymes.[4] |
Table 2: Effect of Additives on this compound Stability
| Additive (Concentration) | Fold Increase in Half-Life at 37°C |
| None (Control) | 1.0 |
| Calcium Chloride (5 mM) | 2.5[9] |
| Magnesium Chloride (5 mM) | 1.2 |
| Protease Inhibitor Cocktail (1X) | 1.8 |
| 0.1% BSA | 1.3 |
| Data is hypothetical and for illustrative purposes. |
Visualizations
Caption: Workflow for assessing this compound stability.
Caption: Troubleshooting logic for this compound precipitation.
References
- 1. benchchem.com [benchchem.com]
- 2. Troubleshooting Cell Aggregation in Culture [procellsystem.com]
- 3. Factors Affecting Protein Stability In Vitro [opsdiagnostics.com]
- 4. Interdomain Contacts and the Stability of Serralysin Protease from Serratia marcescens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. blog.mblintl.com [blog.mblintl.com]
- 9. Cell-Free Expression of a Therapeutic Protein Serratiopeptidase - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Serratiopeptidase Dosage for Animal Models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing serratiopeptidase dosage in preclinical animal models. This resource includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data summaries to facilitate effective and reproducible experimental design.
Troubleshooting Guides
This section addresses common issues encountered during in vivo experiments with serratiopeptidase, offering potential causes and solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Lack of Efficacy or High Variability in Anti-inflammatory Response | Inadequate Dosage: The dose of serratiopeptidase may be too low to elicit a significant anti-inflammatory effect. There are conflicting reports on efficacy at lower doses (e.g., 5.4 mg/kg in rats).[1][2] Poor Oral Bioavailability: Serratiopeptidase is a protein and can be degraded in the gastrointestinal tract, leading to low and variable absorption.[2][3][4] Timing of Administration: The therapeutic window for observing effects might be missed if the administration is not timed correctly relative to the induction of inflammation. | Dose-Response Study: Conduct a pilot study with a range of doses (e.g., 10-20 mg/kg in rats) to determine the optimal effective dose for your specific model.[5] Formulation: Use an enteric-coated formulation to protect the enzyme from gastric acid and improve absorption in the intestine. Route of Administration: While oral gavage is common, consider alternative routes if bioavailability issues persist, though this may alter the pharmacokinetic profile. Timing Optimization: Administer serratiopeptidase prior to the inflammatory stimulus. For acute models like carrageenan-induced paw edema, administration 30-60 minutes beforehand is typical.[1][6] |
| Inconsistent Results in Wound Healing Studies | Dosage and Formulation: The concentration of serratiopeptidase in topical formulations or the oral dose might be suboptimal. One study using 5 mg/kg orally in rabbits showed delayed wound healing.[7][8] Animal Model Variability: The type of wound and the animal species can significantly influence the outcomes. Assessment Timepoints: Healing is a dynamic process; single timepoint assessments may not capture the full effect. | Optimize Topical Concentration: For topical applications, test different concentrations (e.g., 0.5% and 1% ointments have shown positive effects in rabbits).[9] Select Appropriate Model: Ensure the chosen animal model is well-validated for the type of wound being studied. Multiple Timepoint Analysis: Assess wound healing at several time points to track the progression and potential effects of serratiopeptidase. |
| Adverse Effects Observed | High Dosage: While generally considered safe, high doses may lead to gastrointestinal upset.[4][10] Contraindications: Due to its fibrinolytic activity, serratiopeptidase should be used with caution in models with active bleeding or abscesses, as it may promote the spread of infection.[11] | Dose Reduction: If adverse effects are noted, consider reducing the dosage. Careful Model Selection: Avoid using serratiopeptidase in experimental models of active infection or where hemorrhaging is a concern. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for serratiopeptidase in inflammation?
A1: Serratiopeptidase is a proteolytic enzyme that exerts its anti-inflammatory effects through multiple mechanisms. It hydrolyzes inflammatory mediators such as bradykinin, histamine, and serotonin, which reduces pain and swelling.[2][12] It is also thought to modulate the cyclooxygenase (COX) pathways, thereby reducing the production of prostaglandins. Additionally, its fibrinolytic properties help to thin exudates and facilitate their drainage from the site of inflammation.
Q2: What is a typical starting dose for serratiopeptidase in a rat model of inflammation?
A2: Based on the literature, a common starting dose for anti-inflammatory studies in rats is between 10 mg/kg and 20 mg/kg, administered orally.[2][5][12] Some studies have used lower doses with conflicting results, so a dose-finding study is recommended.[1]
Q3: How should serratiopeptidase be prepared for oral administration in animal models?
A3: For oral administration, serratiopeptidase is typically dissolved in distilled water or saline. To ensure accurate dosing, oral gavage is the preferred method.[1][13][14][15] It is crucial to use an enteric-coated preparation of the enzyme if it is not in a formulation designed to protect it from the acidic environment of the stomach.
Q4: Are there any known interactions with other drugs in animal models?
A4: Serratiopeptidase has been shown to have a synergistic effect with some non-steroidal anti-inflammatory drugs (NSAIDs) like aspirin.[6] It may also increase the concentration of antibiotics at the site of infection.[3] Caution should be exercised when co-administering with anticoagulants due to its fibrinolytic activity.
Q5: What is the general safety profile of serratiopeptidase in animals?
A5: Serratiopeptidase is generally considered to have a low toxicity profile in animal models.[10] However, some studies have reported mild gastrointestinal side effects.[2] A key precaution is to avoid its use in the presence of active infections or abscesses, as its fibrinolytic action could potentially lead to the spread of infection.[11]
Quantitative Data Summary
The following tables summarize effective dosages of serratiopeptidase in various animal models for anti-inflammatory and wound healing applications.
Table 1: Serratiopeptidase Dosage for Anti-Inflammatory Effects
| Animal Model | Route of Administration | Effective Dosage Range | Key Findings | Reference(s) |
| Rat (Carrageenan-induced paw edema) | Oral | 0.45 - 2.70 mg/kg | Dose-dependent anti-inflammatory activity. | [6] |
| Rat (Formalin-induced paw edema) | Oral | 10 - 20 mg/kg | Comparable anti-inflammatory effect to diclofenac (B195802) (0.5 mg/kg). | [5] |
| Rat (Carrageenan-induced paw edema) | Oral | 5.4 mg/kg | No significant anti-inflammatory effect observed in one study. | [1] |
| Mouse (Formalin-induced paw edema) | Topical (1% and 2% ointment) | Not Applicable | Significant reduction in edema and pain response. | [16][17] |
Table 2: Serratiopeptidase Dosage for Wound Healing
| Animal Model | Application | Dosage | Outcome | Reference(s) |
| Rabbit (Oral mucosal wound) | Oral | 5 mg/kg daily for 10 days | Delayed wound healing observed. | [7][8] |
| Rabbit (Facial wound) | Topical (0.5% and 1% ointment) | Not Applicable | Improved wound healing with complete re-epithelialization. | [9] |
| Rabbit (Skin grafting) | Topical (1% ointment) | Not Applicable | Enhanced skin graft healing. | [18] |
Experimental Protocols
Protocol 1: Carrageenan-Induced Paw Edema in Rats
This protocol is a standard method for evaluating the acute anti-inflammatory activity of a compound.
Materials:
-
Male Wistar or Sprague-Dawley rats (150-200 g)
-
Serratiopeptidase
-
Carrageenan (1% w/v in sterile saline)
-
Vehicle (distilled water or saline)
-
Oral gavage needles
-
Plethysmometer or digital calipers
-
Anesthetic (e.g., ether or isoflurane)
Procedure:
-
Animal Acclimatization: Acclimatize animals to the laboratory conditions for at least one week before the experiment.
-
Grouping: Randomly divide the rats into groups (n=6 per group), including a control group (vehicle), a positive control group (e.g., diclofenac 6.75 mg/kg, IP), and serratiopeptidase treatment groups (e.g., 5, 10, 20 mg/kg).[1][5]
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Drug Administration: Administer serratiopeptidase or the vehicle orally via gavage 30-60 minutes before carrageenan injection.[1][6]
-
Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw of each rat.[1][19][20][21]
-
Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
Data Analysis: Calculate the percentage of edema inhibition for each group compared to the control group.
Protocol 2: Excisional Wound Healing Model in Rabbits
This protocol is used to assess the effect of topically applied serratiopeptidase on wound healing.
Materials:
-
Healthy male rabbits (1.25 ± 0.25 kg)
-
Serratiopeptidase ointment (e.g., 0.5% and 1%)
-
Vehicle/control ointment (e.g., Vaseline)
-
Anesthetic (e.g., xylazine (B1663881) and ketamine)
-
Surgical instruments for creating excisional wounds
-
Wound dressing materials
-
Digital camera and software for wound area analysis
Procedure:
-
Animal Preparation: Anesthetize the rabbits and shave the dorsal thoracic region.
-
Wound Creation: Create a full-thickness excisional wound of a standardized size (e.g., 1 cm x 1 cm) on the back of each rabbit.
-
Grouping: Divide the rabbits into groups: a no-treatment control, a vehicle control, and serratiopeptidase treatment groups (0.5% and 1% ointment).[9]
-
Topical Application: Apply the respective ointments to the wounds once daily.
-
Wound Assessment: Monitor the wounds daily and measure the wound area at specific time points (e.g., days 3, 7, 10, and 14) using a digital camera and image analysis software.
-
Histopathological Analysis: On the final day of the experiment, collect tissue samples from the wound site for histological examination to assess re-epithelialization, collagen deposition, and inflammatory cell infiltration.
Visualizations
Signaling Pathway of Serratiopeptidase in Inflammation
Caption: Proposed anti-inflammatory mechanism of Serratiopeptidase.
Experimental Workflow for Oral Gavage in Mice
Caption: Standard workflow for oral gavage administration in mice.
References
- 1. Anti-inflammatory effect of the serratiopeptidase--rationale or fashionable: a study in rat paw oedema model induced by the carrageenan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Serratiopeptidase: Insights into the therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. e-lactancia.org [e-lactancia.org]
- 4. downloads.regulations.gov [downloads.regulations.gov]
- 5. enzymeresearchgroup.s3.amazonaws.com [enzymeresearchgroup.s3.amazonaws.com]
- 6. ijpsonline.com [ijpsonline.com]
- 7. researchgate.net [researchgate.net]
- 8. ViewArticleDetail [ijpronline.com]
- 9. researchgate.net [researchgate.net]
- 10. A clinical view of SERRAPEPTASE: Mechanisms of action, therapeutic applications and safety - Carnomed [carnomed.sk]
- 11. droracle.ai [droracle.ai]
- 12. wondrousroots.org [wondrousroots.org]
- 13. youtube.com [youtube.com]
- 14. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. impactfactor.org [impactfactor.org]
- 17. researchgate.net [researchgate.net]
- 18. researcherslinks.com [researcherslinks.com]
- 19. inotiv.com [inotiv.com]
- 20. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]
- 21. Systemic changes following carrageenan-induced paw inflammation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Low Yield in Serratinine Chemical Synthesis
Welcome to the technical support center for the chemical synthesis of serratinine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common challenges encountered during the synthesis of this complex Lycopodium alkaloid, with a focus on overcoming issues of low yield.
Frequently Asked Questions (FAQs)
Q1: My overall yield for the serratinine synthesis is consistently low. What are the most likely contributing steps?
A1: Low overall yields in complex natural product synthesis, such as that of serratinine, often stem from inefficiencies in key bond-forming or stereocenter-setting reactions. The construction of the intricate polycyclic core of serratinine likely involves several challenging transformations. A common bottleneck in the synthesis of related alkaloids is the Pictet-Spengler reaction, which is often used to form a key heterocyclic ring system. Low yields in this step can be due to a variety of factors including inefficient iminium ion formation, competing side reactions, or difficult purification. Late-stage functionalizations on the complex serratinine scaffold can also be low-yielding due to steric hindrance and the presence of multiple reactive sites.
Q2: I'm observing a complex mixture of diastereomers after a key cyclization step. How can I improve the stereoselectivity?
A2: Poor stereoselectivity is a frequent cause of low yields of the desired product. In the context of a Pictet-Spengler type reaction, the diastereoselectivity is influenced by the reaction conditions. The use of chiral catalysts or auxiliaries can enforce a specific stereochemical outcome. Additionally, reaction temperature and the choice of solvent and acid catalyst can impact the kinetic versus thermodynamic control of the cyclization, thereby affecting the diastereomeric ratio. For instance, stronger acids and higher temperatures may favor the thermodynamically more stable diastereomer.
Q3: I am struggling with the purification of my intermediates, leading to significant material loss. What strategies can I employ?
A3: Purification of polar, nitrogen-containing intermediates, which are common in alkaloid synthesis, can be challenging. Consider using specialized chromatography techniques such as ion-exchange chromatography or reversed-phase chromatography if standard silica (B1680970) gel chromatography is ineffective. Salt formation by treating the amine-containing intermediate with an acid can sometimes facilitate crystallization and purification. Alternatively, converting the intermediate to a less polar derivative through a protecting group strategy can improve its behavior on silica gel.
Q4: Are there any general strategies to boost the yield of my reactions?
A4: Yes, several general laboratory practices can help improve reaction yields. Ensure all reagents and solvents are pure and anhydrous, as trace impurities can often inhibit catalysts or cause side reactions. Carefully control the reaction temperature, as deviations can lead to the formation of byproducts. Dropwise addition of reagents can help maintain a low concentration of the reactive species, which can suppress side reactions. Thoroughly drying glassware to remove any residual moisture is also critical for many organic reactions.
Troubleshooting Guide: Key Reactions
A critical step in the synthesis of many alkaloids with a tetrahydroisoquinoline or related heterocyclic core is the Pictet-Spengler reaction . Below is a troubleshooting guide for common issues encountered in this reaction.
| Issue | Potential Cause | Troubleshooting Strategy | Expected Outcome |
| Low to No Product Formation | 1. Incomplete iminium ion formation. 2. Decomposition of starting materials. 3. Catalyst deactivation. | 1. Use a stronger acid catalyst (e.g., trifluoroacetic acid). 2. Lower the reaction temperature. 3. Use a stoichiometric amount of a Lewis acid if catalytic amounts are ineffective. | Increased conversion to the desired product. |
| Poor Diastereoselectivity | 1. Reaction is under kinetic control, favoring the undesired diastereomer. 2. Insufficient steric guidance. | 1. Increase reaction temperature to favor the thermodynamic product. 2. Use a bulkier protecting group on the nitrogen atom. 3. Employ a chiral catalyst or auxiliary. | Improved diastereomeric ratio in favor of the desired product. |
| Formation of Side Products | 1. Oxidation of the indole (B1671886) or related electron-rich aromatic ring. 2. N-alkylation or other reactions of the starting amine. | 1. Run the reaction under an inert atmosphere (e.g., nitrogen or argon). 2. Use a protecting group on the nitrogen to prevent side reactions. | Reduction in the formation of impurities and a cleaner reaction profile. |
| Difficult Product Isolation | 1. Product is highly polar and water-soluble. 2. Product co-elutes with starting materials or byproducts. | 1. Perform an acidic-basic extraction to isolate the amine product. 2. Derivatize the product to a less polar compound before chromatography. | Improved recovery and purity of the final product. |
Experimental Protocols
General Protocol for a Pictet-Spengler Reaction in Alkaloid Synthesis
This protocol provides a general methodology for the acid-catalyzed cyclization of a tryptamine (B22526) derivative with an aldehyde to form a tetrahydro-β-carboline, a core structure relevant to the synthesis of serratinine-like alkaloids.
Materials:
-
Tryptamine derivative (1.0 eq)
-
Aldehyde (1.1 eq)
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA) (1.2 eq)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve the tryptamine derivative in anhydrous DCM in a flame-dried, round-bottom flask under an inert atmosphere of nitrogen.
-
Add the aldehyde to the solution and stir for 10 minutes at room temperature.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add TFA to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution until the effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol (B129727) in DCM).
Visualizations
Experimental Workflow for Serratinine Core Synthesis
Caption: A generalized workflow for the synthesis of the core structure of serratinine.
Hypothesized Signaling Pathway for Serratinine
Given the structural similarities of serratinine to other alkaloids that interact with neurotransmitter systems, a plausible biological target is the serotonin (B10506) receptor. The following diagram illustrates a hypothesized signaling cascade following the interaction of serratinine with a G-protein coupled serotonin receptor.
Caption: A hypothesized signaling pathway initiated by serratinine.
Technical Support Center: Serratin Stability and Storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of serratin during storage.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for storing this compound?
For short-term storage (up to a few weeks), this compound solutions are best kept at 4°C. For long-term storage, freezing at -20°C or -80°C is recommended to minimize degradation. Lyophilization (freeze-drying) is also an excellent method for long-term preservation.[1] Avoid repeated freeze-thaw cycles as this can lead to protein degradation.
Q2: What is the ideal pH for this compound stability?
This compound exhibits maximum activity at an alkaline pH of around 9.0.[2][3][4] It is stable over a wide pH range, but for storage, maintaining a pH between 7.0 and 9.0 is recommended to ensure both stability and activity.
Q3: Is this compound sensitive to light?
While specific studies on the photosensitivity of this compound are not extensively documented, it is a general best practice to protect all protein solutions, including this compound, from light exposure to prevent potential photo-oxidation and degradation. Store this compound solutions in amber vials or cover the storage container with aluminum foil.
Q4: Can I store this compound in a simple buffer like PBS or in distilled water?
Storing this compound in distilled water is not recommended as it can lead to a significant decrease in stability.[5][6][7] While phosphate-buffered saline (PBS) can be used, a Tris-based buffer (pH 7.0-9.0) has been shown to better preserve its enzymatic activity.[6][7]
Q5: How can I prevent proteolytic degradation of this compound, especially if my sample is not highly purified?
This compound is itself a protease, which can lead to autolysis. Additionally, other contaminating proteases in a sample can degrade it. To prevent this, consider the following:
-
Work at low temperatures: Perform all purification and handling steps at 4°C to reduce enzymatic activity.
-
Use protease inhibitors: Since this compound is a metalloprotease, a specific inhibitor can be used if you wish to inhibit its activity for certain applications. For broader protection against other contaminating proteases, a protease inhibitor cocktail can be added to your sample.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Loss of this compound activity after storage | Improper storage temperature: Storage at room temperature or repeated freeze-thaw cycles can lead to rapid degradation. | Store at 4°C for short-term and -20°C or -80°C for long-term storage. Aliquot the sample before freezing to avoid multiple freeze-thaw cycles. |
| Suboptimal pH: The pH of the storage buffer may have shifted outside the optimal range for this compound stability. | Use a buffered solution with a pH between 7.0 and 9.0. Verify the pH of your buffer before and after adding this compound. | |
| Proteolytic degradation: Autolysis or degradation by other proteases in the sample. | Add a metalloprotease inhibitor like EDTA if you need to inhibit this compound's activity. For impure samples, use a broad-spectrum protease inhibitor cocktail. | |
| Precipitation of this compound during storage | High protein concentration: Highly concentrated protein solutions are more prone to aggregation and precipitation. | Store this compound at a lower concentration if possible. You can also add cryoprotectants like glycerol (B35011) (at a final concentration of 25-50%) to prevent aggregation during freezing. |
| Incorrect buffer composition: The buffer may not be suitable for maintaining this compound solubility. | Use a Tris-based buffer (pH 7.0-9.0). | |
| Inconsistent results between experiments | Variability in storage conditions: Inconsistent storage times, temperatures, or buffer compositions can lead to variable this compound activity. | Standardize your storage protocols. Ensure all aliquots are stored under identical conditions. |
| Degradation of stock solution: The main stock solution may have degraded over time. | Prepare fresh stock solutions regularly and re-qualify their activity periodically using a standard assay. |
Quantitative Data on this compound Stability
The following tables summarize the stability of this compound under different conditions.
Table 1: Stability of this compound in Different Buffers at Room Temperature and 37°C over 12 Hours
| Buffer | Temperature | Retained Activity (%) |
| Distilled Water | Room Temperature | 53% |
| 37°C | 42% | |
| Tris-HCl (pH 7.0) | Room Temperature | 96% |
| 37°C | 93% | |
| Phosphate Buffer (pH 7.0) | Room Temperature | 49.83% |
| 37°C | 68% | |
| Data adapted from a study on topical formulations of serratiopeptidase.[6][7] |
Table 2: Thermal Stability of Purified Serratiopeptidase
| Temperature | Incubation Time | Retained Activity (%) |
| 50°C | 20 minutes | 65% |
| 55°C | 10 minutes | 15% |
| Data from a study on thermoactive serratiopeptidase from Serratia marcescens AD-W2.[4] |
Experimental Protocols
Caseinolytic Assay for Serratiopeptidase Activity
This assay measures the amount of tyrosine released from the hydrolysis of casein by serratiopeptidase.
Materials:
-
Casein substrate (1.2% w/v in disodium (B8443419) tetraborate (B1243019) buffer, pH 9.0)
-
Serratiopeptidase sample
-
Trichloroacetic acid (TCA), 15%
-
Tyrosine standard solutions
-
Folin-Ciocalteu reagent
-
Spectrophotometer
Protocol:
-
Reaction Setup:
-
Label two sets of test tubes as "TEST" and "BLANK".
-
To the "TEST" tubes, add 5 mL of casein substrate.
-
To the "BLANK" tubes, add 5 mL of TCA.
-
Pre-warm all tubes at 37°C for 5 minutes.[8]
-
-
Enzyme Reaction:
-
Add 1 mL of the serratiopeptidase solution to all tubes.
-
Vortex immediately for 10 seconds.
-
Incubate the tubes in a water bath at 37°C for exactly 20 minutes.[8]
-
-
Reaction Termination:
-
After 20 minutes, add 5 mL of TCA to the "TEST" tubes to stop the reaction.
-
Add 5 mL of casein substrate to the "BLANK" tubes.[8]
-
-
Measurement:
-
Calculation:
-
Calculate the enzyme activity based on a standard curve prepared with known concentrations of tyrosine. One unit of activity is often defined as the amount of enzyme that liberates 1 µmol of tyrosine per minute under the assay conditions.[10]
-
Enzyme-Linked Immunosorbent Assay (ELISA) for Serratiopeptidase Quantification
This protocol provides a general framework for a sandwich ELISA to quantify this compound. Specific antibody pairs and concentrations will need to be optimized.
Materials:
-
ELISA plate
-
Capture antibody (specific for serratiopeptidase)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Serratiopeptidase standards and samples
-
Detection antibody (specific for serratiopeptidase, conjugated to an enzyme like HRP)
-
Substrate for the enzyme (e.g., TMB for HRP)
-
Stop solution (e.g., 2N H₂SO₄)
-
Wash buffer (e.g., PBS with 0.05% Tween 20)
-
Plate reader
Protocol:
-
Coating:
-
Coat the wells of an ELISA plate with the capture antibody diluted in coating buffer.
-
Incubate overnight at 4°C.
-
-
Washing and Blocking:
-
Wash the plate three times with wash buffer.
-
Add blocking buffer to each well and incubate for 1-2 hours at room temperature.
-
-
Sample and Standard Incubation:
-
Wash the plate three times.
-
Add serratiopeptidase standards and samples to the wells.
-
Incubate for 2 hours at room temperature.
-
-
Detection Antibody Incubation:
-
Wash the plate three times.
-
Add the enzyme-conjugated detection antibody.
-
Incubate for 1-2 hours at room temperature.
-
-
Substrate Development:
-
Wash the plate five times.
-
Add the substrate solution and incubate in the dark until a color develops.
-
-
Reading:
-
Add stop solution to each well.
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).
-
-
Analysis:
-
Generate a standard curve from the absorbance values of the standards and determine the concentration of this compound in the samples.
-
Visualizations
Caption: Troubleshooting logic for loss of this compound activity.
Caption: Workflow for the caseinolytic assay of this compound.
References
- 1. pharmacyfreak.com [pharmacyfreak.com]
- 2. Serratiopeptidase: An integrated View of Multifaceted Therapeutic Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Serratiopeptidase: Insights into the therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Purification and characterization of thermoactive serratiopeptidase from Serratia marcescens AD-W2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Formulation and development of Serratiopeptidase enteric coated tablets and analytical method validation by UV Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Topical Formulations of Serratiopeptidase: Development and Pharmacodynamic Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. pharmadevils.com [pharmadevils.com]
- 9. benchchem.com [benchchem.com]
- 10. applications.emro.who.int [applications.emro.who.int]
Technical Support Center: Standardization of Serratin Extracts
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of batch-to-batch variability in serratin extracts. Our goal is to ensure the consistency and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary bioactive components?
A1: "this compound" refers to extracts derived from plants of the Serratula genus, particularly Serratula coronata. These extracts are complex mixtures containing several classes of bioactive compounds. The primary components responsible for their biological activity include phytoecdysteroids (such as 20-hydroxyecdysone (B1671079), polypodine B, and ajugasterone C) and flavonoids (like quercetin (B1663063) and apigenin).[1][2] The concentrations of these compounds can vary significantly, contributing to the extracts' therapeutic effects, which include anti-inflammatory and adaptogenic properties.[3]
Q2: What causes batch-to-batch variability in this compound extracts?
A2: Batch-to-batch variability in botanical extracts is a multifaceted issue stemming from the natural diversity of the source material and inconsistencies in manufacturing processes.[4] Key factors include:
-
Botanical Factors: Genetic differences, the specific plant part used (leaves, stems, flowers), and the geographical location of cultivation can all impact the chemical profile of the plant.[5]
-
Harvesting and Post-Harvest Processing: The time of year and the specific growth stage at which the plant is harvested can significantly alter the concentration of bioactive compounds like 20-hydroxyecdysone.[6] Storage conditions and duration post-harvest also play a crucial role.[4]
-
Extraction Procedure: The choice of solvent, temperature, pressure, and duration of the extraction process can selectively favor the extraction of certain compounds over others, leading to different chemical profiles in the final extract.[7]
-
Downstream Processing: Subsequent steps such as filtration, concentration, and drying can also introduce variability if not strictly controlled.
Q3: Why is standardizing this compound extracts crucial for research and drug development?
A3: Standardization is the process of implementing quality control measures to ensure that every batch of extract has a consistent chemical composition and biological activity.[8][9] This is critical for:
-
Reproducibility of Results: Consistent extract quality is fundamental for obtaining reliable and reproducible data in both preclinical and clinical studies.
-
Safety and Efficacy: A standardized extract ensures a consistent dosage of active components, which is essential for evaluating the therapeutic window and ensuring patient safety.[10]
-
Regulatory Compliance: Regulatory bodies like the WHO provide guidelines for the quality control of herbal medicines, which are necessary for market approval.[8]
Q4: What are the key analytical techniques for standardizing this compound extracts?
A4: A combination of chromatographic and spectroscopic methods is typically employed for comprehensive standardization:
-
High-Performance Thin-Layer Chromatography (HPTLC): Useful for creating a chemical "fingerprint" of the extract, allowing for a quick qualitative comparison between batches.[10]
-
High-Performance Liquid Chromatography (HPLC): The gold standard for separating, identifying, and quantifying key marker compounds like 20-hydroxyecdysone and specific flavonoids.[8]
-
Gas Chromatography (GC): Suitable for analyzing any volatile components within the extract.[8]
-
Mass Spectrometry (MS): Often coupled with HPLC or GC (i.e., HPLC-MS, GC-MS), MS provides structural information for definitive compound identification.[8]
-
UV-Vis Spectroscopy: Can be used for the quantitative estimation of total phenolic or flavonoid content, or for specific compounds with a characteristic chromophore.[11]
Troubleshooting Guide
| Issue Encountered | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Target Bioactive Compound (e.g., 20-Hydroxyecdysone) | 1. Suboptimal plant material (wrong harvesting season, incorrect plant part).2. Inefficient extraction solvent or parameters.3. Degradation of the compound during processing. | 1. Source plant material harvested during the peak blossoming period (July-August) for higher ecdysteroid content.[6] Ensure the correct plant parts (leaves and flowers) are used.[1]2. Optimize the extraction solvent system. Ethanol or methanol (B129727) are commonly effective.[3] Experiment with temperature and time to maximize extraction efficiency.[7]3. Avoid excessive heat during solvent evaporation and drying steps. |
| Inconsistent Chromatographic Fingerprint (HPLC/HPTLC) Between Batches | 1. Variation in the raw plant material.2. Inconsistent extraction protocol.3. Differences in sample preparation for analysis. | 1. Implement stringent raw material qualification, including macroscopic and microscopic identification.[9] Source from a single, reliable supplier with controlled cultivation practices.2. Strictly adhere to a validated Standard Operating Procedure (SOP) for extraction.[12]3. Ensure consistent sample dilution, filtration, and injection volumes for chromatographic analysis. |
| Variable Biological Activity in Cell-Based Assays | 1. Fluctuating concentrations of one or more active components.2. Presence of interfering compounds that vary between batches.3. Synergistic or antagonistic effects between compounds are not consistent. | 1. Standardize the extract based on the quantification of one or more key bioactive marker compounds (e.g., mg of 20-hydroxyecdysone per gram of extract).2. Develop a comprehensive phytochemical profile to identify and monitor major components, not just the primary actives.3. If possible, test fractions of the extract to understand the contribution of different compound classes to the overall activity. |
| Poor Solubility of Dried Extract for In Vitro Experiments | 1. Aggregation of compounds during the drying process.2. Inappropriate solvent used for reconstitution. | 1. Consider alternative drying methods like lyophilization (freeze-drying) to obtain a finer, more easily soluble powder.2. Test a panel of biocompatible solvents (e.g., DMSO, ethanol) for optimal reconstitution. Ensure the final solvent concentration is not cytotoxic to your cell model. |
Experimental Protocols
Protocol 1: Standardized Extraction of this compound
This protocol outlines a general method for obtaining a this compound extract. Optimization may be required based on the specific plant material and target compounds.
-
Raw Material Preparation:
-
Use dried, powdered aerial parts of Serratula coronata.
-
Determine the moisture content of the raw material to ensure consistency.[13]
-
-
Extraction:
-
Macerate 100g of the powdered plant material in 1L of 70% ethanol.
-
Stir the mixture at room temperature for 24 hours.
-
Filter the mixture through Whatman No. 1 filter paper.
-
Collect the filtrate and re-extract the plant material two more times with fresh solvent.
-
-
Concentration:
-
Combine the filtrates from all three extractions.
-
Evaporate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.
-
-
Drying:
-
Dry the resulting concentrated extract in a vacuum oven or by lyophilization to obtain a solid powder.
-
-
Characterization:
-
Calculate the extraction yield.
-
Proceed with analytical quality control as described in Protocol 2.
-
Protocol 2: Quality Control of this compound Extract using HPLC
This protocol provides a framework for the quantitative analysis of 20-hydroxyecdysone as a marker compound.
-
Standard Preparation:
-
Prepare a stock solution of 20-hydroxyecdysone reference standard (e.g., 1 mg/mL) in methanol.
-
Create a series of calibration standards by diluting the stock solution to concentrations ranging from 10 to 200 µg/mL.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the dried this compound extract.
-
Dissolve the extract in 10 mL of methanol.
-
Vortex thoroughly and sonicate for 10 minutes to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
-
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B52724) (B).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 245 nm.
-
Injection Volume: 20 µL.
-
-
Analysis:
-
Inject the calibration standards to generate a standard curve (Peak Area vs. Concentration).
-
Inject the prepared sample solution.
-
Identify the 20-hydroxyecdysone peak in the sample chromatogram by comparing its retention time to that of the standard.
-
Quantify the amount of 20-hydroxyecdysone in the extract using the calibration curve. The result should be expressed as mg/g of extract.
-
Data Presentation
Table 1: Example Quality Control Parameters for this compound Extract Batches
| Parameter | Batch A | Batch B | Batch C | Acceptance Criteria |
| Appearance | Greenish-brown powder | Greenish-brown powder | Greenish-brown powder | Conforms to standard |
| Moisture Content (%) | 4.2 | 4.5 | 4.3 | ≤ 5.0% |
| Total Ash (%) | 7.8 | 8.1 | 7.9 | ≤ 10.0% |
| 20-Hydroxyecdysone (mg/g) | 25.1 | 24.8 | 25.5 | 25.0 ± 1.0 mg/g |
| Total Flavonoids (mg QE/g) | 45.3 | 46.1 | 44.9 | 45.0 ± 2.0 mg/g |
QE: Quercetin Equivalents
Visualizations
Experimental and Analytical Workflows
Signaling Pathways of this compound Bioactives
The anti-inflammatory effects of this compound extracts are largely attributed to their flavonoid and phytoecdysteroid content. These compounds can modulate key signaling pathways involved in the inflammatory response.
References
- 1. The role of 20-hydroxyecdysone signaling in Drosophila pupal metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phytoecdysteroids from Serratula coronata L. for Psoriatic Skincare - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolites of Serratula L. and Klasea Cass. (Asteraceae): Diversity, Separation Methods, and Bioactivity [mdpi.com]
- 4. Serratula coronata in cream may curb effects of inflammatory skin diseases [personalcareinsights.com]
- 5. 20-Hydroxyecdysone (20E) signaling as a promising target for the chemical control of malaria vectors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-inflammatory activities of flavonoid derivates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sterol Regulation of Development and 20-Hydroxyecdysone Biosynthetic and Signaling Genes in Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 5280functionalmed.com [5280functionalmed.com]
- 9. joe.bioscientifica.com [joe.bioscientifica.com]
- 10. Flavonoids as Potential Anti-Inflammatory Molecules: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Flavonoids as Natural Anti-Inflammatory Agents Targeting Nuclear Factor-Kappa B (NFκB) Signaling in Cardiovascular Diseases: A Mini Review [frontiersin.org]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Refining HPLC Separation of Serratin Isomers
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the HPLC separation of serratin isomers. Given that "this compound" can refer to serratinane-type alkaloids from Lycopodium species or serratane-type triterpenoids, this guide addresses challenges common to the separation of these complex, structurally similar natural product isomers.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Q1: My this compound isomers are not separating and are co-eluting. What should I do?
A1: Co-elution is a common challenge when separating isomers due to their similar physicochemical properties. A systematic approach to enhance column selectivity (α) and efficiency (N) is required.
Troubleshooting Steps:
-
Optimize the Mobile Phase:
-
Adjust Solvent Strength: In reversed-phase HPLC (RP-HPLC), decrease the percentage of the organic modifier (e.g., acetonitrile (B52724) or methanol) to increase retention times, which may improve separation.
-
Switch Organic Modifier: Acetonitrile and methanol (B129727) offer different selectivities. If you are using acetonitrile, try switching to methanol, or vice-versa. This can alter interactions with the stationary phase and improve resolution.
-
Modify pH: For serratinane alkaloids, which are basic, adjusting the mobile phase pH can significantly alter their ionization state and retention, thereby improving selectivity. Adding a small amount of a modifier like diethylamine (B46881) (DEA) can also improve peak shape for basic compounds.
-
Incorporate Additives: For chiral separations, chiral mobile phase additives like cyclodextrins can be used with standard achiral columns to form transient diastereomeric complexes that can be separated.
-
-
Change the Stationary Phase:
-
If mobile phase optimization is insufficient, the column chemistry may not be suitable. For separating closely related isomers, consider columns with different selectivities (e.g., a phenyl-hexyl or cyano phase instead of a standard C18).
-
For separating enantiomers, a chiral stationary phase (CSP) is necessary. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often effective for separating complex alkaloid and triterpenoid (B12794562) isomers.
-
-
Adjust Temperature and Flow Rate:
-
Temperature: Systematically varying the column temperature can fine-tune selectivity. Lowering the temperature sometimes enhances chiral recognition on CSPs.
-
Flow Rate: Reducing the flow rate can increase column efficiency and may improve the resolution of closely eluting peaks, although it will increase the analysis time.
-
Q2: I'm observing significant peak tailing for my this compound isomer peaks. What is the cause and how can I fix it?
A2: Peak tailing is often caused by secondary interactions between the analytes and the stationary phase, particularly with acidic silanol (B1196071) groups on silica-based columns.
Solutions:
-
Mobile Phase pH Adjustment: For basic alkaloids, adding a small amount of a basic modifier like diethylamine (DEA) or a buffer to the mobile phase can suppress silanol interactions and improve peak shape.
-
Use an End-Capped Column: Modern, high-purity, end-capped silica (B1680970) columns have fewer exposed silanol groups, which minimizes tailing for basic compounds.
-
Check for Column Contamination: Column contamination or degradation can also lead to peak tailing. Try flushing the column with a strong solvent or, if necessary, replace it.
-
Sample Overload: Injecting too much sample can lead to peak distortion, including tailing. Try reducing the injection volume or sample concentration.
Q3: My retention times are shifting from one injection to the next. Why is this happening?
A3: Unstable retention times can compromise peak identification and indicate issues with the HPLC system's stability or the method's robustness.[1]
Common Causes and Solutions:
-
Inconsistent Mobile Phase Composition: Ensure the mobile phase is prepared accurately and consistently. If using a gradient, ensure the pump's mixing performance is adequate.[2] Premixing the mobile phase can sometimes resolve issues related to the pump's proportioning valves.
-
Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. This is particularly important for gradient methods.
-
Temperature Fluctuations: Use a column oven to maintain a constant temperature, as temperature changes can affect retention times.[3]
-
Pump Malfunction or Leaks: Check the HPLC pump for leaks and ensure it delivers a consistent flow rate.[1] Pressure fluctuations are often a sign of pump issues.[1]
Q4: I am seeing unexpected "ghost" peaks in my chromatogram. What is their source?
A4: Ghost peaks are extraneous peaks that can originate from the sample, the mobile phase, or carryover from previous injections.
Troubleshooting Steps:
-
Run a Blank Gradient: Inject a blank (mobile phase or sample solvent) and run the full gradient. If the ghost peaks are still present, they are likely coming from the mobile phase or the HPLC system itself.
-
Check Solvent Purity: Use high-purity, HPLC-grade solvents and prepare fresh mobile phases daily, especially if using buffered solutions that can support microbial growth.
-
Clean the System: Contamination may be present in the injector or detector. Clean the autosampler needle and injection port.
-
Evaluate Sample Carryover: If the ghost peak appears after injecting a concentrated sample, it is likely due to carryover. Implement a robust needle wash step between injections, using a strong solvent to clean the injection system.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for developing an HPLC method for this compound isomers?
A1: A good starting point for separating serratinane-type compounds (alkaloids or triterpenoids) is a reversed-phase HPLC method.
-
Column: A C18 column with high-purity, end-capped silica is a common first choice.
-
Mobile Phase: A gradient elution using acetonitrile and water is typical. For alkaloids, adding 0.1% diethylamine (DEA) or another basic modifier to the mobile phase is often necessary to achieve good peak shape.
-
Detection: UV detection is commonly used. The specific wavelength will depend on the chromophores present in the this compound isomers, but a lower wavelength like 210-220 nm is often a good starting point if the exact UV maximum is unknown.
Q2: How do I choose between a C18 and a chiral column for my separation?
A2: The choice depends on the type of isomers you are separating.
-
Diastereomers: These are stereoisomers that are not mirror images of each other and have different physical properties.[4] They can often be separated on standard achiral columns like C18, although optimization of the mobile phase is usually required.
-
Enantiomers: These are non-superimposable mirror images that have identical physical properties in an achiral environment.[5] To separate enantiomers, you must introduce a chiral environment. This is typically achieved by using a Chiral Stationary Phase (CSP) . Polysaccharide-based columns are a versatile and widely used option for this purpose.
Q3: Can I use methanol instead of acetonitrile as the organic modifier?
A3: Yes, methanol can be used and switching between acetonitrile and methanol is a powerful tool for changing the selectivity of the separation. Acetonitrile is generally a stronger eluting solvent in reversed-phase mode and provides different selectivity due to its distinct chemical properties compared to methanol. If you are struggling to resolve two isomers with acetonitrile, trying a method with methanol is a recommended optimization step.
Q4: How does temperature affect the separation of this compound isomers?
A4: Temperature primarily affects mobile phase viscosity and the kinetics of interaction between the analytes and the stationary phase.
-
Efficiency: Increasing the temperature lowers the mobile phase viscosity, which can lead to sharper peaks and better column efficiency.
-
Selectivity: Changing the temperature can also alter the selectivity of the separation, sometimes in unpredictable ways. This parameter can be fine-tuned (e.g., testing at 25°C, 30°C, and 35°C) to optimize the resolution between critical isomer pairs. For some chiral separations, lower temperatures can enhance the enantioselectivity.
Experimental Protocols
Protocol 1: General RP-HPLC Method for Diastereomeric Serratinane Alkaloid Separation
This protocol provides a general starting point for the separation of diastereomeric serratinane alkaloids.
-
HPLC System: A standard HPLC system with a gradient pump, autosampler, column oven, and UV detector.
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
A: Water with 0.1% Diethylamine (DEA)
-
B: Acetonitrile with 0.1% Diethylamine (DEA)
-
-
Gradient Elution:
-
Start with a linear gradient of 10% B to 90% B over 30 minutes.
-
Hold at 90% B for 5 minutes.
-
Return to 10% B over 1 minute and equilibrate for 5-10 minutes before the next injection.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 215 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the purified sample fraction in the initial mobile phase (90:10 A:B) and filter through a 0.22 µm syringe filter before injection.
Protocol 2: Chiral HPLC Method for Enantiomeric this compound Isomer Separation
This protocol is designed for separating enantiomeric pairs using a chiral stationary phase.
-
HPLC System: A standard HPLC system with a gradient pump, autosampler, column oven, and UV detector.
-
Column: Chiral Stationary Phase (CSP) column, polysaccharide-based (e.g., amylose or cellulose tris(3,5-dimethylphenylcarbamate)) (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase (Normal Phase):
-
A: n-Hexane
-
B: 2-Propanol (IPA)
-
For basic alkaloids, add 0.1% Diethylamine (DEA) to the mobile phase.
-
-
Isocratic Elution: Start with an isocratic mobile phase of 90:10 (A:B). The ratio of hexane (B92381) to alcohol is the most critical parameter to adjust for optimizing resolution.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at 220 nm.
-
Injection Volume: 5-10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase and filter through a 0.22 µm syringe filter.
Data Presentation
The following tables provide examples of how to structure quantitative data from your HPLC experiments for clear comparison.
Table 1: Effect of Organic Modifier on Retention Time (tʀ) and Resolution (Rs) of Two this compound Isomers
| Parameter | Isomer 1 tʀ (min) | Isomer 2 tʀ (min) | Resolution (Rs) |
| Method A: Acetonitrile Gradient | 15.2 | 15.8 | 1.3 |
| Method B: Methanol Gradient | 18.5 | 19.5 | 1.8 |
Note: A resolution value (Rs) of ≥ 1.5 indicates baseline separation.
Table 2: Influence of Mobile Phase pH on Peak Tailing (Asymmetry Factor)
| Mobile Phase pH | Isomer 1 Asymmetry Factor | Isomer 2 Asymmetry Factor |
| 6.0 (No Modifier) | 2.1 | 2.3 |
| 8.5 (with 0.1% DEA) | 1.1 | 1.2 |
Note: An asymmetry factor of 1.0 indicates a perfectly symmetrical peak. Values > 1.2 are typically considered tailing.
Visualizations
Diagram 1: Experimental Workflow for Method Development
Caption: A workflow for developing and optimizing an HPLC method for this compound isomer separation.
Diagram 2: Troubleshooting Logic for Poor Resolution
References
- 1. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 2. Simple quantitative analytical methods for the determination of alkaloids from medicinal and edible plant foods using a homemade chromatographic monolithic column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Single-run reversed-phase HPLC method for determining sertraline content, enantiomeric purity, and related substances in drug substance and finished product - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analysis of alkaloids (indole alkaloids, isoquinoline alkaloids, tropane alkaloids) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. public.pensoft.net [public.pensoft.net]
Technical Support Center: Managing Off-Target Effects of Small Molecules in Cellular Assays
A Case Study on Sertraline (B1200038)
Disclaimer: The initial query for "serratin" was ambiguous. Based on the context of managing off-target effects in cellular assays for a scientific audience, this guide focuses on Sertraline . Sertraline, a well-known antidepressant, has extensively documented off-target activities, particularly in cancer research, making it an excellent model compound for this topic.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals manage and interpret the off-target effects of sertraline in cellular assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary (on-target) mechanism of action for sertraline?
Sertraline is a selective serotonin (B10506) reuptake inhibitor (SSRI)[1][2][3]. Its primary therapeutic action is to block the serotonin transporter (SERT), which prevents the reuptake of serotonin into the presynaptic neuron. This leads to an increased concentration of serotonin in the synaptic cleft, enhancing serotonergic neurotransmission[2][[“]][5].
Q2: What are the known significant off-target effects of sertraline observed in cellular assays?
Beyond its primary function as a SERT inhibitor, sertraline has demonstrated considerable off-target activities, particularly antiproliferative and cytotoxic effects in various cancer cell lines.[6][7] Key off-target pathways affected include:
-
Inhibition of mTOR Signaling: Sertraline can inhibit the mTOR (mammalian target of rapamycin) signaling pathway, a central regulator of cell growth, proliferation, and protein synthesis.[8][9][10] This effect appears to be downstream of the TSC1/TSC2 complex and Rheb.[8][9]
-
Induction of Apoptosis: Sertraline induces programmed cell death (apoptosis) through multiple mechanisms, including the activation of caspases, mitochondrial dysfunction, and downregulation of anti-apoptotic proteins like Bcl-2.[11][12][13]
-
Induction of Autophagy and ER Stress: It can disrupt autophagy and induce the unfolded protein response (UPR), contributing to cellular stress and death.[11][12]
-
Modulation of TCTP and p53: Sertraline can interfere with the Translationally Controlled Tumor Protein (TCTP) and p53 feedback loop, leading to the stabilization of the tumor suppressor p53.[6]
-
Ion Channel Modulation: Sertraline has been shown to inhibit various ion channels, which can affect neuronal excitability and other cellular processes.[[“]]
Q3: I am observing cytotoxicity in my cell line at a specific sertraline concentration. Is this an on-target or off-target effect?
The cytotoxic effects of sertraline, especially in non-neuronal cells like cancer cell lines, are generally considered off-target . The antiproliferative effects are observed in cells that may not even express the primary target, SERT. The concentrations required to induce cytotoxicity in vitro (typically in the micromolar range) are also significantly higher than the serum levels achieved for its antidepressant effects (nanomolar range).[9] For example, the IC50 for cytotoxicity in HepG2 liver cancer cells was found to be 1.24 µM, while in HeLa cervical cancer cells, it was 16.5 µg/ml.[6][14]
Q4: How can I confirm that the observed phenotype in my assay is a true biological response and not an artifact?
Assay interference is a common issue with small molecules. To validate your observations, consider the following:
-
Use an Orthogonal Assay: Confirm the phenotype using a different experimental method that measures a downstream effect of the same pathway. For example, if you observe decreased cell viability with an MTS assay, confirm it with a method that measures apoptosis, like a caspase-3/7 activity assay.[15]
-
Rule out Non-specific Toxicity: Perform a dose-response curve to determine if the effect is occurring at a reasonable concentration. High concentrations of any compound can cause non-specific cytotoxicity.[16]
Troubleshooting Guide
Here are some common issues encountered when working with sertraline in cellular assays and steps to resolve them.
Issue 1: High variability in cell viability or signaling readout between experiments.
-
Possible Cause 1: Inconsistent Drug Concentration. Sertraline may degrade or precipitate in media over long incubation times.
-
Troubleshooting Steps:
-
Always prepare fresh dilutions of your sertraline stock for each experiment.
-
Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells, including controls, and is below a cytotoxic threshold (typically <0.5%).
-
Visually inspect the media in treated wells under a microscope for any signs of drug precipitation, especially at higher concentrations.
-
-
-
Possible Cause 2: Cell Health and Confluency. The metabolic state and density of cells can significantly impact their response to a compound.
-
Troubleshooting Steps:
-
Maintain a consistent cell seeding density across all experiments.
-
Ensure cells are in the exponential growth phase at the time of treatment.[17]
-
Regularly test your cell line for mycoplasma contamination.
-
-
Issue 2: The observed effect (e.g., apoptosis) does not correlate with the intended off-target pathway (e.g., mTOR inhibition).
-
Possible Cause: Sertraline's Polypharmacology. Sertraline affects multiple pathways simultaneously, and the observed phenotype may be a result of a combination of these effects or a different off-target altogether.[[“]][7]
-
Troubleshooting Steps:
-
Genetic Knockdown/Knockout: Use siRNA or CRISPR/Cas9 to reduce the expression of the protein you believe is the target (e.g., a component of the mTOR pathway). If sertraline's effect is diminished in these cells compared to wild-type, it provides strong evidence for on-target activity within that pathway.
-
Rescue Experiments: If sertraline inhibits a specific enzyme, try to rescue the phenotype by adding back the product of that enzyme's activity.
-
Use a More Specific Inhibitor: Compare the cellular phenotype induced by sertraline to that of a highly specific inhibitor of the pathway (e.g., rapamycin (B549165) for mTORC1). This can help dissect which effects are specific to that pathway.
-
-
Data Presentation: Sertraline Activity
The following tables summarize key quantitative data for sertraline's activity. Note that IC50 (half-maximal inhibitory concentration) and EC50 (half-maximal effective concentration) values can vary significantly between cell lines and assay conditions.
Table 1: On-Target Binding Affinity
| Target | Binding Affinity (Ki, nM) | Species |
| Serotonin Transporter (SERT) | 0.15 - 3.3 | Human |
(Data sourced from Wikipedia, which aggregates multiple pharmacodynamic studies)[1]
Table 2: Off-Target Cytotoxic Activity (IC50)
| Cell Line | Cancer Type | IC50 | Assay Duration |
| HepG2 | Hepatocellular Carcinoma | 1.24 µM | Not Specified |
| HeLa | Cervical Cancer | 16.5 µg/mL (~54 µM) | 24 hours |
| Hek293 | Normal Embryonic Kidney | >6.25 µg/mL (~20 µM) | 24 hours |
| SIRC | Rabbit Corneal Epithelial | ~15 µM | 24 hours |
| Primary Astrocytes | Normal | ~10 µM | 48 hours |
(Data compiled from multiple sources)[6][14][17][18][19]
Experimental Protocols
Protocol 1: Validating Off-Target Engagement using Western Blot
This protocol describes how to verify if sertraline is engaging the mTOR pathway by analyzing the phosphorylation status of its downstream effectors.
-
Cell Seeding: Plate your cells of interest (e.g., MCF-7 breast cancer cells) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Treatment: The next day, treat the cells with varying concentrations of sertraline (e.g., 5, 10, 20 µM) and a vehicle control (DMSO). Include a positive control for mTOR inhibition, such as rapamycin (20 nM). Incubate for the desired time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blot:
-
Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C. Key antibodies include:
-
Phospho-p70S6K (Thr389)
-
Total p70S6K
-
Phospho-4E-BP1 (Thr37/46)
-
Total 4E-BP1
-
A loading control (e.g., β-Actin or GAPDH).
-
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection and Analysis: Visualize bands using an ECL substrate and imaging system. A decrease in the ratio of phosphorylated to total protein for p70S6K and 4E-BP1 indicates inhibition of the mTOR pathway.[9]
Visualizations
Below are diagrams illustrating key concepts for managing off-target effects.
Caption: Workflow for Deconvoluting Off-Target Effects.
Caption: On-Target vs. Off-Target Mechanisms of Sertraline.
References
- 1. Sertraline - Wikipedia [en.wikipedia.org]
- 2. news-medical.net [news-medical.net]
- 3. Sertraline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. consensus.app [consensus.app]
- 5. What is the mechanism of Sertraline Hydrochloride? [synapse.patsnap.com]
- 6. Antidepressant Drug Sertraline against Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antidepressant Drug Sertraline against Human Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The antidepressant sertraline inhibits translation initiation by curtailing mammalian target of rapamycin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Repurposing the Antidepressant Sertraline: A Systematic Scoping Review of Its Anticancer Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. In vitro cytogenotoxic evaluation of sertraline - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. oncotarget.com [oncotarget.com]
- 19. jobiost.com [jobiost.com]
Technical Support Center: Troubleshooting Poor Signal in Serratin Mass Spectrometry
Welcome to the technical support center for serratin mass spectrometry analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to poor signal intensity during their experiments.
Frequently Asked Questions (FAQs)
Q1: I am not seeing any peak for this compound, or the signal is extremely low. What are the initial steps I should take?
A1: A complete loss or significant lack of signal for this compound can be alarming. The issue can typically be traced back to one of three main areas: the sample itself, the liquid chromatography (LC) system, or the mass spectrometer (MS). A systematic approach is crucial to identify the root cause.
Begin by confirming that the mass spectrometer is functioning correctly. This can be done by injecting a standard compound that you know works well on your system. If you see a strong signal for the standard, you can likely rule out a major instrument malfunction.[1] Next, ensure your this compound sample is properly prepared. Issues with extraction, concentration, or stability can all lead to a weak or absent signal.[2] Finally, check the LC system for any potential problems like leaks, clogs, or issues with mobile phase delivery, as these can prevent your sample from reaching the mass spectrometer effectively.[1]
Here is a logical workflow to diagnose the problem:
Q2: My this compound signal is inconsistent across multiple injections of the same sample. What could be the cause?
A2: Signal instability, characterized by fluctuating responses for the same analyte concentration, can significantly impact the reproducibility and reliability of your results.[3] The primary causes of such variability often lie in sample preparation, the LC-MS method itself, or instrument hardware performance.[3]
Inconsistent sample preparation can introduce variability. For instance, if this compound is being extracted from a complex matrix like bacterial culture, variations in the extraction efficiency between samples can lead to different final concentrations.[3] Method instability, such as an improperly flushed LC column that accumulates matrix components over time, can also cause fluctuating signals.[3] Furthermore, issues with the mass spectrometer's ion source, such as a contaminated or unstable spray, can lead to erratic ionization and therefore, an unstable signal.[1]
To diagnose the source of irreproducibility, a systematic injection experiment is recommended. This involves injecting a series of blanks, standards, and your sample to pinpoint where the instability is being introduced.
Q3: I suspect ion suppression is affecting my this compound signal. How can I confirm and mitigate this?
A3: Ion suppression is a common phenomenon in mass spectrometry where co-eluting compounds from the sample matrix interfere with the ionization of the target analyte, in this case, this compound.[4][5] This is particularly prevalent when analyzing samples from complex biological matrices, such as fermentation broths or biological fluids, which may contain high concentrations of salts, proteins, and lipids.[6][7]
To confirm ion suppression, a post-column infusion experiment can be performed. In this setup, a constant flow of a this compound standard is introduced into the mobile phase after the analytical column, while a blank matrix sample (without this compound) is injected. A dip in the baseline signal of the this compound standard at the retention time of the interfering matrix components confirms ion suppression.
Strategies to mitigate ion suppression include:
-
Improved Sample Cleanup: Employing techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can effectively remove interfering matrix components.[4][6]
-
Chromatographic Separation: Optimizing the LC method to better separate this compound from co-eluting matrix components can significantly reduce suppression.[6]
-
Sample Dilution: Diluting the sample can reduce the concentration of interfering compounds, though this may also decrease the this compound signal.[8]
-
Matrix-Matched Standards: Preparing calibration standards in a blank matrix that matches your sample can help to compensate for matrix effects.[4]
Troubleshooting Guides
Guide 1: Optimizing Sample Preparation for this compound Analysis
Proper sample preparation is critical for achieving a strong and reproducible signal in this compound mass spectrometry.[9][10] The goal is to effectively extract this compound from its matrix while minimizing contaminants that can cause ion suppression or contaminate the instrument.
Experimental Protocol: Solid-Phase Extraction (SPE) for this compound Purification
This protocol is a general guideline for purifying this compound from a liquid culture supernatant. The choice of SPE sorbent and solvents should be optimized for your specific application.
-
Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol (B129727) followed by 5 mL of water through it. Do not allow the cartridge to dry out.
-
Loading: Load 10 mL of the culture supernatant onto the conditioned cartridge at a slow flow rate (approximately 1-2 mL/min).
-
Washing: Wash the cartridge with 5 mL of 5% methanol in water to remove salts and other polar impurities.
-
Elution: Elute the this compound from the cartridge with 5 mL of 95% acetonitrile (B52724) with 0.1% formic acid.
-
Drying and Reconstitution: Dry the eluate under a gentle stream of nitrogen. Reconstitute the dried sample in a smaller volume (e.g., 200 µL) of the initial mobile phase for LC-MS analysis.
Data Presentation: Impact of Sample Cleanup on this compound Signal
The following table illustrates the hypothetical improvement in this compound signal intensity after implementing different sample preparation techniques.
| Sample Preparation Method | This compound Peak Area (Arbitrary Units) | Signal-to-Noise Ratio |
| Direct Injection of Supernatant | 5,000 | 15 |
| Protein Precipitation | 25,000 | 75 |
| Solid-Phase Extraction (SPE) | 150,000 | 450 |
As shown in the table, more rigorous sample cleanup methods like SPE can significantly enhance the signal intensity and signal-to-noise ratio for this compound analysis.
Guide 2: Instrument Calibration and Maintenance
Regular calibration and maintenance of your mass spectrometer are essential for optimal performance and accurate mass determination.[2][4] A poorly calibrated or contaminated instrument is a common cause of poor signal intensity.[2]
Key Maintenance and Calibration Steps:
-
Mass Calibration: Perform a mass calibration regularly using the manufacturer's recommended calibration standards. This ensures accurate mass measurements.[4]
-
Ion Source Cleaning: The ion source is prone to contamination, especially when analyzing complex samples.[2] A contaminated ion source can lead to a gradual or sudden decrease in signal intensity.[2] Refer to your instrument's manual for the proper cleaning procedure.
-
Tuning: Regularly tune the mass spectrometer to ensure that the voltages of the ion source and optics are optimized for your analyte.
Experimental Protocol: Ion Source Cleaning (General Procedure)
Caution: Always follow the manufacturer's specific instructions for your instrument model.
-
Venting the System: Safely vent the mass spectrometer according to the manufacturer's guidelines. Ensure all heated components have cooled down.
-
Disassembly: Carefully remove the ion source from the instrument. Disassemble the source components (e.g., capillary, skimmer, lenses) on a clean, lint-free surface. It is advisable to take pictures at each step to aid in reassembly.
-
Cleaning: Sonicate the metal components in a sequence of solvents, for example, 50:50 water/methanol, followed by methanol, and then acetonitrile. Use appropriate cleaning solutions as recommended by the instrument manufacturer.
-
Drying: Thoroughly dry all components with a stream of nitrogen gas before reassembly.
-
Reassembly and Pump-down: Carefully reassemble the ion source and reinstall it in the mass spectrometer. Pump down the system and allow it to stabilize before proceeding with tuning and calibration.
References
- 1. biotage.com [biotage.com]
- 2. benchchem.com [benchchem.com]
- 3. Diagnosing signal instability when processing data in Analyst®, MultiQuant™, or SCIEX OS software [sciex.com]
- 4. gmi-inc.com [gmi-inc.com]
- 5. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 6. longdom.org [longdom.org]
- 7. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. info.gbiosciences.com [info.gbiosciences.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Optimization of Serratia marcescens Culture for Metabolite Production
Welcome to the technical support center for the optimization of Serratia marcescens culture. This resource is designed for researchers, scientists, and drug development professionals to address common issues and provide guidance on maximizing the production of valuable metabolites such as prodigiosin (B1679158), chitinase (B1577495), and lipase (B570770).
Frequently Asked Questions (FAQs)
Q1: My Serratia marcescens culture is not producing the characteristic red pigment, prodigiosin. What are the common causes?
A1: The most common reason for the lack of prodigiosin production is the incubation temperature. Serratia marcescens typically produces prodigiosin at room temperature (20-30°C), and pigment production is often inhibited at temperatures above 37°C.[1][2][3][4] Other factors that can affect prodigiosin production include the composition of the culture medium, pH, and aeration.[2][5]
Q2: What are the optimal pH and temperature for prodigiosin production?
A2: For optimal prodigiosin production, a temperature of around 25-30°C and a pH of 7.0 are generally recommended.[5] However, some studies have shown maximum production at a pH of 9.[2] It is advisable to optimize these parameters for your specific strain and culture conditions.
Q3: How can I improve the yield of chitinase from my Serratia marcescens culture?
A3: To enhance chitinase production, it is crucial to use a suitable carbon source, such as colloidal chitin (B13524).[6][7][8][9] Optimization of other parameters like nitrogen source, temperature, and pH is also important. For instance, one study reported maximal chitinase activity with 0.75% colloidal chitin as the carbon source and 0.5% (NH4)2SO4 as the nitrogen source, at a temperature of 32°C and pH 8.0.[6][7]
Q4: My lipase production is low. What factors can I optimize?
A4: Lipase production in Serratia marcescens is often induced by the presence of lipids in the culture medium.[10] Using inducers like soybean oil or Tween 80 can significantly increase lipase activity.[10][11][12] The optimal temperature and pH for lipase activity are generally around 30-50°C and pH 7-8, respectively.[11][13][14]
Q5: I am observing contamination in my Serratia marcescens culture. What are the best practices to avoid this?
A5: Serratia marcescens itself can be a source of contamination in clinical settings.[15][16][17] To maintain a pure culture, strict aseptic techniques are mandatory. This includes sterilizing all media and equipment, working in a laminar flow hood, and regularly monitoring the culture for any signs of foreign growth. Ensure that any water sources used are sterile, as Serratia marcescens is commonly found in moist environments.[1][18][19]
Troubleshooting Guides
Issue 1: Low or No Prodigiosin Production
| Possible Cause | Troubleshooting Step |
| Inappropriate Temperature | Incubate the culture at a lower temperature, ideally between 25°C and 30°C.[1][3][5] Avoid temperatures above 37°C.[2][20] |
| Suboptimal pH | Adjust the initial pH of the medium to a range of 7.0-9.0.[2][5] Monitor and maintain the pH during fermentation. |
| Nutrient Limitation | Optimize the carbon and nitrogen sources. Dextrose and yeast extract have been shown to support good prodigiosin production.[5] |
| Inadequate Aeration | Ensure sufficient aeration by using baffled flasks and optimizing the agitation speed (e.g., 150 rpm).[5] |
| Strain Variation | Different strains of S. marcescens have varying capacities for prodigiosin production. Consider screening different isolates. |
Issue 2: Poor Chitinase Yield
| Possible Cause | Troubleshooting Step |
| Ineffective Inducer | Use colloidal chitin as the primary carbon source to induce chitinase production.[6][7][8][9][21] |
| Suboptimal Culture Conditions | Optimize the temperature to around 30-37°C and the pH to approximately 7.0-8.0.[6][9][21] |
| Incorrect Incubation Time | Determine the optimal incubation time for maximal enzyme production through a time-course experiment. Production often peaks after 24-72 hours.[9][21] |
| Inappropriate Nitrogen Source | Test different nitrogen sources. Malt extract and ammonium (B1175870) sulfate (B86663) have been reported to be effective.[6][8] |
Issue 3: Low Lipase Activity
| Possible Cause | Troubleshooting Step |
| Lack of Inducer | Supplement the culture medium with an inducer such as soybean oil or Tween 80.[10][11][12] |
| Unfavorable Temperature or pH | Optimize the temperature in the range of 30-50°C and the pH between 7.0 and 8.0 for maximal lipase activity.[11][13][14] |
| Repression by Carbon Sources | Simple carbon sources like glucose can repress lipase production.[10] Consider using a medium where a lipid is the primary carbon source. |
Data Presentation: Optimized Culture Conditions
Table 1: Prodigiosin Production Optimization
| Parameter | Optimal Value | Reference(s) |
| Temperature | 22-28°C | [2][5] |
| pH | 7.0 - 9.0 | [2][5] |
| Carbon Source | Dextrose, Sucrose, Crude Glycerol (B35011) | [2][5][22] |
| Nitrogen Source | Peptone, Yeast Extract | [5][22] |
| Agitation | 150-180 rpm | [5][23] |
| Incubation Time | 36-48 hours | [5][22] |
Table 2: Chitinase Production Optimization
| Parameter | Optimal Value | Reference(s) |
| Temperature | 30-37°C | [6][8][9][21] |
| pH | 7.0 - 8.0 | [6][8][9][21] |
| Carbon Source | 0.75-1% Colloidal Chitin | [6][7][8][21] |
| Nitrogen Source | 0.5% (NH4)2SO4, Malt Extract, Yeast Extract | [6][7][8][9] |
| Incubation Time | 24-72 hours | [6][7][9][21] |
Table 3: Lipase Production Optimization
| Parameter | Optimal Value | Reference(s) |
| Temperature | 30-50°C | [11][13] |
| pH | 7.0 - 8.0 | [11][12][13] |
| Carbon Source/Inducer | Soybean Oil, Tween-80 | [10][11][12] |
| Nitrogen Source | Peptone | [12] |
Experimental Protocols
Protocol 1: Cultivation of Serratia marcescens for Prodigiosin Production
-
Media Preparation: Prepare a suitable production medium such as Peptone Glycerol Broth or a custom medium with optimized carbon and nitrogen sources (e.g., 16.29 g/L sucrose, 11.76 g/L peptone).[22][24] Adjust the pH to 7.0-7.4.[22]
-
Inoculation: Inoculate the sterile medium with a fresh overnight culture of Serratia marcescens (e.g., a 2% inoculation amount).[22]
-
Incubation: Incubate the culture at 28°C with shaking at 180 rpm for 48 hours.[22]
-
Monitoring: Monitor for the characteristic red pigment production visually.
Protocol 2: Extraction and Quantification of Prodigiosin
-
Cell Harvesting: After incubation, harvest the cells by centrifugation (e.g., 8000 g for 30 minutes).[20][25]
-
Extraction: Discard the supernatant and resuspend the cell pellet in acidified methanol (B129727) (pH 3.0).[25][26] Vortex vigorously to ensure complete extraction.
-
Clarification: Centrifuge the mixture (e.g., 5000 g for 15 minutes) to pellet the cell debris.[20][25]
-
Quantification: Collect the supernatant containing the prodigiosin and measure its absorbance at 535 nm using a spectrophotometer. The concentration can be calculated using a standard curve or by HPLC analysis.[22]
Protocol 3: Preparation of Colloidal Chitin for Chitinase Induction
-
Acid Hydrolysis: Mix 20g of chitin powder with 400 ml of concentrated HCl and let it stand overnight at 25°C.[9]
-
Neutralization: Neutralize the suspension by adding 10 N NaOH.[9]
-
Washing: Centrifuge the suspension (5,000 rpm for 30 min) and wash the pellet with sterile distilled water until the pH is neutral (7.0).[9]
-
Storage: The resulting colloidal chitin can be freeze-dried or stored as a paste at 4°C.[9]
Visualizations
Caption: Experimental workflow for metabolite production.
Caption: Prodigiosin biosynthesis pathway in S. marcescens.[27][28]
Caption: Quorum sensing regulation in S. marcescens.[29][30][31][32][33]
References
- 1. microbenotes.com [microbenotes.com]
- 2. Optimization of prodigiosin production by Serratia marcescens using crude glycerol and enhancing production using gamma radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bacterial Cultures, Serratia marcescens | Flinn Scientific [flinnsci.com]
- 4. biologyjournal.in [biologyjournal.in]
- 5. researchgate.net [researchgate.net]
- 6. Production of Chitinase and its Optimization from a Novel Isolate Serratia marcescens XJ-01 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Production of Chitinase and its Optimization from a Novel Isolate Serratia marcescens XJ-01 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ijpbs.com [ijpbs.com]
- 10. academic.oup.com [academic.oup.com]
- 11. Production and application of a thermostable lipase from Serratia marcescens in detergent formulation and biodiesel production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. bbrc.in [bbrc.in]
- 14. scielo.br [scielo.br]
- 15. my.clevelandclinic.org [my.clevelandclinic.org]
- 16. Serratia marcescens outbreak due to contaminated 2% aqueous chlorhexidine | Enfermedades Infecciosas y Microbiología Clínica (English Edition) [elsevier.es]
- 17. journals.asm.org [journals.asm.org]
- 18. Serratia marcescens - Wikipedia [en.wikipedia.org]
- 19. How Do You Get Serratia? Causes, Symptoms, Treatment [emedicinehealth.com]
- 20. scispace.com [scispace.com]
- 21. researchgate.net [researchgate.net]
- 22. Two-Step Optimization for Improving Prodigiosin Production Using a Fermentation Medium for Serratia marcescens and an Extraction Process [mdpi.com]
- 23. OPTIMIZED PRODIGIOSIN PRODUCTION BY SERRATIA MARCESCENS AND ITS ANTIMICROBIAL EFFECT | The Bioscientist Journal [bioscientistjournal.com]
- 24. A Metabolomics and Molecular Networking Approach to Elucidate the Structures of Secondary Metabolites Produced by Serratia marcescens Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Extraction of prodigiosin from Serratia marcescens and its application as an antibacterial spray - IP Int J Med Microbiol Trop Dis [ijmmtd.org]
- 26. Isolation, Identification, and Antimicrobial Evaluation of Secondary Metabolite from Serratia marcescens via an In Vivo Epicutaneous Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Prodigiosin synthesis in mutants of Serratia marcesens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Frontiers | Identification of Essential Genes Associated With Prodigiosin Production in Serratia marcescens FZSF02 [frontiersin.org]
- 29. researchgate.net [researchgate.net]
- 30. Frontiers | Exploring the Anti-quorum Sensing and Antibiofilm Efficacy of Phytol against Serratia marcescens Associated Acute Pyelonephritis Infection in Wistar Rats [frontiersin.org]
- 31. Quorum sensing-regulated functions of Serratia marcescens are reduced by eugenol - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Biofilm Formation and Sloughing in Serratia marcescens Are Controlled by Quorum Sensing and Nutrient Cues - PMC [pmc.ncbi.nlm.nih.gov]
- 33. journals.asm.org [journals.asm.org]
Technical Support Center: Enhancing the Bioavailability of Serratiopeptidase for In Vivo Studies
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the in vivo delivery of serratiopeptidase. Here, you will find troubleshooting guidance and frequently asked questions to support your experimental success.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in achieving adequate in vivo bioavailability of serratiopeptidase?
A1: The primary challenge stems from the proteinaceous nature of serratiopeptidase. When administered orally in an unprotected form, the enzyme is susceptible to degradation by the acidic environment of the stomach and proteolytic enzymes in the gastrointestinal (GI) tract.[[“]][2][3] Additionally, its hydrophilic nature and large molecular size limit its permeability across the intestinal membrane.[2]
Q2: Why is enteric coating a common strategy for serratiopeptidase formulations?
A2: Enteric coating is a widely used strategy to protect serratiopeptidase from the harsh acidic conditions of the stomach.[[“]][4] The coating is designed to be resistant to gastric fluid but dissolve in the more neutral pH of the small intestine, releasing the enzyme at the primary site of absorption.[[“]][4] This approach aims to increase the amount of active enzyme that reaches the intestine, thereby improving the potential for absorption.[[“]]
Q3: What are some advanced formulation strategies beyond simple enteric coating?
A3: Several advanced formulation strategies are being explored to further enhance the bioavailability of serratiopeptidase. These include:
-
Liposomal Formulations: Encapsulating serratiopeptidase in liposomes can protect it from degradation and improve its permeability across the intestinal epithelium.[5][6][7]
-
Nanoparticles: Formulations using polymers like chitosan (B1678972) to create nanoparticles can offer controlled and sustained release, while also protecting the enzyme and enhancing its absorption.[8][9][10]
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These systems can improve the solubility and absorption of drugs, although their application for large protein molecules like serratiopeptidase is an area of ongoing research.
Q4: How is the in vivo efficacy of different serratiopeptidase formulations typically assessed?
A4: In vivo efficacy is often evaluated using animal models of inflammation, such as the rat paw edema model.[8][10] The reduction in paw volume or swelling over time after administration of the serratiopeptidase formulation is a key indicator of its anti-inflammatory activity and, indirectly, its bioavailability. Pharmacokinetic studies that measure the concentration of serratiopeptidase in the blood plasma over time are also crucial for directly assessing absorption and bioavailability.[2][11]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or no detectable plasma concentration of serratiopeptidase after oral administration. | Enzymatic Degradation: The formulation may not be adequately protecting the enzyme from gastric acid and proteases. | Optimize Enteric Coating: Ensure the enteric coating is of sufficient thickness and is resistant to dissolution at low pH (e.g., pH 1.2). Test the formulation's in vitro release profile in simulated gastric and intestinal fluids.[4] Utilize Advanced Formulations: Consider encapsulating the enzyme in liposomes or nanoparticles to provide an additional layer of protection.[5][8] |
| Poor Intestinal Permeability: The large size and hydrophilic nature of serratiopeptidase limit its passage across the intestinal wall.[2][3] | Incorporate Permeation Enhancers: Some advanced formulations, like liposomes, may inherently improve permeability.[6][7] Researching the use of safe and effective permeation enhancers in your formulation could be beneficial. Nanoparticle Formulations: Chitosan nanoparticles have been shown to prolong the anti-inflammatory effect, suggesting improved absorption and/or retention.[8][9] | |
| High inter-animal variability in pharmacokinetic (PK) or pharmacodynamic (PD) data. | Inconsistent Dosing: Inaccurate or inconsistent administration of the oral formulation. | Standardize Dosing Technique: Ensure a consistent and accurate oral gavage technique is used for all animals. |
| Physiological Differences: Variations in gastric emptying time, intestinal pH, and gut microbiota among animals can affect drug absorption.[[“]] | Control for Biological Variables: Use animals of the same strain, age, and sex. Ensure a consistent fasting period before dosing to minimize variability in GI conditions. | |
| Formulation Instability: The formulation may not be uniform, leading to variable dosing of the active enzyme. | Ensure Formulation Homogeneity: Thoroughly mix the formulation before each administration to ensure a uniform suspension or solution. | |
| Rapid clearance of serratiopeptidase from plasma. | Natural Clearance Mechanisms: Once absorbed, the enzyme is subject to clearance from the bloodstream. | Sustained-Release Formulations: Employing formulations like chitosan nanoparticles can provide a sustained release of the enzyme, potentially prolonging its therapeutic effect.[8][9][10] |
Summary of In Vivo Bioavailability Enhancement Strategies
The following table summarizes the outcomes of different formulation strategies aimed at enhancing the in vivo bioavailability of serratiopeptidase, based on findings from various studies.
| Formulation Strategy | Animal Model | Key In Vivo/In Vitro Findings | Reference(s) |
| Plain Serratiopeptidase | Rat | Detectable in plasma, but requires high doses. Peak plasma concentration between 30 mins and 2 hours. | [11] |
| Enteric-Coated Tablets | In Vitro Models | Restricted release in acidic conditions (simulated gastric fluid) and enhanced release in simulated intestinal fluid. | [[“]][4] |
| Liposomal Formulations | In Vitro (Caco-2 cells) | Improved permeability compared to the pure drug. Increased flux across the Caco-2 monolayer. | [5][6][7] |
| Chitosan Nanoparticles | Rat (paw edema model) | Prolonged anti-inflammatory effect for up to 32 hours compared to plain serratiopeptidase. | [8][9][10] |
Experimental Protocols
Protocol 1: Preparation of Serratiopeptidase-Loaded Chitosan Nanoparticles
This protocol is based on the ionic gelation method.
Materials:
-
Serratiopeptidase (SER)
-
Chitosan (CS)
-
Tripolyphosphate (TPP)
-
Acetic Acid
-
Trehalose (for lyophilization)
-
Deionized water
Procedure:
-
Chitosan Solution Preparation: Prepare a chitosan solution (e.g., 1% w/v) in a dilute acetic acid solution (e.g., 1% v/v). Stir overnight to ensure complete dissolution. Adjust the pH to a suitable level (e.g., 5.5) to ensure chitosan is protonated.
-
Serratiopeptidase Solution: Dissolve serratiopeptidase in deionized water to a desired concentration.
-
Nanoparticle Formation:
-
Add the serratiopeptidase solution to the chitosan solution and stir.
-
Prepare a TPP solution in deionized water.
-
Add the TPP solution dropwise to the chitosan-serratiopeptidase mixture under constant magnetic stirring.
-
Continue stirring for a specified period (e.g., 60 minutes) to allow for the formation of nanoparticles through ionic cross-linking.
-
-
Purification: Centrifuge the nanoparticle suspension to separate the nanoparticles from the supernatant containing unentrapped serratiopeptidase.
-
Lyophilization (Optional): For long-term storage, the nanoparticles can be freeze-dried. Resuspend the nanoparticle pellet in a cryoprotectant solution (e.g., 20% trehalose) before freeze-drying.
Protocol 2: In Vivo Anti-Inflammatory Activity Assessment (Rat Paw Edema Model)
Materials:
-
Wistar rats (or other suitable strain)
-
Carrageenan (or other phlogistic agent)
-
Parenteral serratiopeptidase solution (positive control)
-
Test formulations of serratiopeptidase
-
Vehicle control (e.g., saline)
-
Plethysmometer
Procedure:
-
Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.
-
Grouping: Divide the animals into different groups (e.g., vehicle control, positive control, and test formulation groups).
-
Fasting: Fast the animals overnight before the experiment, with free access to water.
-
Formulation Administration: Administer the respective formulations (vehicle, positive control, test formulations) orally to the animals in each group.
-
Induction of Edema: After a specific time post-administration (e.g., 1 hour), induce paw edema by injecting a small volume of carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at regular intervals (e.g., 0, 1, 2, 4, 8, 12, 24, and 32 hours) after the carrageenan injection.
-
Data Analysis: Calculate the percentage inhibition of edema for each group at each time point and compare the efficacy of the test formulations against the controls.
Visualizations
Caption: Experimental workflow for nanoparticle formulation and in vivo evaluation.
Caption: Overcoming the bioavailability barriers of oral serratiopeptidase.
References
- 1. consensus.app [consensus.app]
- 2. Serratiopeptidase: Insights into the therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. examine.com [examine.com]
- 4. Formulation and development of Serratiopeptidase enteric coated tablets and analytical method validation by UV Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Liposomal formulations of serratiopeptidase: in vitro studies using PAMPA and Caco-2 models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Serratiopeptidase Loaded Chitosan Nanoparticles by Polyelectrolyte Complexation: In Vitro and In Vivo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
- 11. Intestinal absorption of serrapeptase (TSP) in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Serratin Cross-Reactivity in Immunoassays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges arising from serratin cross-reactivity in immunoassays.
Frequently Asked Questions (FAQs)
Q1: What is "this compound" and why does it interfere with my immunoassay?
A1: "this compound" commonly refers to proteolytic enzymes produced by bacteria of the Serratia genus, most notably Serratia marcescens. The primary interfering proteins are serratiopeptidase and serralysin, which are metalloproteases.[1] These enzymes can interfere with immunoassays in several ways:
-
Degradation of Assay Components: As proteases, they can degrade the target analyte, the capture antibody, or the detection antibody, leading to falsely low or absent signals.
-
Non-Specific Binding: this compound proteins themselves may non-specifically bind to the microplate surface or to assay antibodies, causing high background noise or false-positive signals.
-
Epitope Masking: Binding of this compound to the target analyte may mask the epitope recognized by the assay antibodies, preventing detection.
Q2: Which types of immunoassays are most susceptible to this compound interference?
A2: Any immunoassay that relies on protein-protein interactions can be affected. This includes, but is not limited to:
-
Enzyme-Linked Immunosorbent Assays (ELISA)
-
Western Blots
-
Immunohistochemistry (IHC)
-
Immunoprecipitation (IP)
Sandwich ELISAs are particularly vulnerable because of the multiple antibody and protein interaction steps.
Q3: How can I determine if this compound cross-reactivity is affecting my results?
A3: Several signs may indicate this compound interference:
-
Inconsistent or non-reproducible results: High variability between replicate wells or experiments.
-
High background signal: Unusually high readings in negative control or blank wells.
-
Lower than expected signal: Signal is lower than anticipated based on previous experiments or expected sample concentrations.
-
Complete loss of signal: No signal is detected even in positive controls.
-
Degradation bands on a Western blot: The appearance of lower molecular weight bands in addition to or instead of the expected target band.
To confirm interference, you can perform a spike-and-recovery experiment. Add a known amount of your target analyte to a sample matrix with and without a suspected source of this compound. A significantly lower recovery in the this compound-containing sample suggests proteolytic degradation.
Q4: What are the main strategies to mitigate this compound cross-reactivity?
A4: The primary strategies involve inhibiting the enzymatic activity of this compound or removing the interfering proteins from the sample. Key approaches include:
-
Use of Protease Inhibitors: Adding a protease inhibitor cocktail to your samples and buffers is a crucial first step.[2][3][4]
-
Sample Pre-treatment: Methods to remove or inactivate proteases before running the assay.
-
Assay Buffer Optimization: Modifying buffer components to reduce non-specific binding and protease activity.
-
Antibody Pre-adsorption: This technique can help remove antibodies that cross-react with this compound proteins.
Troubleshooting Guides
Problem 1: High Background or False-Positive Signals
High background can obscure the specific signal from your target analyte, leading to inaccurate quantification and reduced assay sensitivity.
| Possible Cause | Troubleshooting Step | Detailed Protocol |
| Non-specific binding of this compound proteins to the plate surface or antibodies. | Optimize blocking and washing steps. | Protocol 1: Enhanced Blocking and Washing 1. Blocking: Increase the concentration of your blocking agent (e.g., BSA or non-fat dry milk) to 3-5%. Extend the blocking incubation time to 2 hours at room temperature or overnight at 4°C.2. Washing: Increase the number of wash steps (from 3 to 5) after each incubation. Add a non-ionic detergent like Tween-20 (0.05% - 0.1%) to your wash buffer to help disrupt weak, non-specific interactions. |
| Antibody cross-reactivity with this compound proteins. | Pre-adsorb your primary antibody against a Serratia marcescens lysate. | Protocol 2: Antibody Pre-adsorption 1. Prepare a lysate from a Serratia marcescens culture that does not express your target analyte.2. Incubate your primary antibody with an excess of the S. marcescens lysate for 1-2 hours at room temperature with gentle agitation.3. Centrifuge the mixture at high speed (e.g., 14,000 x g) for 15-20 minutes at 4°C.4. Use the supernatant, which now contains the pre-adsorbed antibody, in your immunoassay. |
Problem 2: Low or No Signal
A weak or absent signal can be caused by the degradation of key assay components by this compound proteases.
| Possible Cause | Troubleshooting Step | Detailed Protocol |
| Degradation of the target analyte, capture antibody, or detection antibody. | Add a broad-spectrum protease inhibitor cocktail to all samples and buffers. | Protocol 3: Use of Protease Inhibitor Cocktails 1. Select a broad-spectrum protease inhibitor cocktail that is effective against metalloproteases. EDTA is a known inhibitor of serralysin-like metalloproteases.[5][6]2. Reconstitute the inhibitor cocktail according to the manufacturer's instructions immediately before use.3. Add the cocktail to your sample lysis buffer and all subsequent assay buffers (e.g., dilution buffers, wash buffers) at the recommended concentration (typically 1X).4. Always keep samples and buffers on ice to reduce protease activity.[3] |
| Presence of active proteases in the sample matrix. | Perform sample pre-treatment to inactivate or remove proteases. | Protocol 4: Sample Heat Inactivation 1. Note: This method is only suitable for heat-stable analytes.2. Heat your sample at 56-60°C for 30-60 minutes to denature and inactivate many proteases. Serratiopeptidase can be inactivated at 55°C for 15 minutes.3. Centrifuge the sample at high speed to pellet any precipitated proteins.4. Use the supernatant for your immunoassay. It is advisable to validate that this treatment does not affect your target analyte's integrity and detection. |
Quantitative Data Summary
While specific quantitative data on this compound cross-reactivity is limited in the literature, the following table summarizes the known characteristics of major this compound proteases, which can inform the design of mitigation strategies.
| Property | Serratiopeptidase (Serralysin) | Implication for Immunoassays |
| Molecular Weight | ~50-60 kDa[1] | Can be a confounding band in Western blots if the target protein is of a similar size. |
| Enzyme Class | Zinc Metalloprotease[1] | Activity can be inhibited by chelating agents like EDTA.[5][6] |
| Optimal pH | 8.0 - 9.0 | Activity is highest under alkaline conditions, which are common in some immunoassay buffers. |
| Optimal Temperature | 40 - 50°C | Activity is significant at room temperature and 37°C, common incubation temperatures for immunoassays. |
| Inactivation | 55°C for 15 minutes | Heat inactivation of samples can be an effective strategy if the analyte is heat-stable. |
Experimental Protocols
Protocol 1: Enhanced Blocking and Washing
-
Plate Coating: Coat microplate wells with capture antibody as per your standard protocol.
-
Washing: Wash wells 3 times with 200 µL of wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Add 200 µL of blocking buffer (e.g., PBS with 3% BSA and 0.05% Tween-20) to each well.
-
Incubate for 2 hours at room temperature or overnight at 4°C.
-
Washing: Wash wells 5 times with 200 µL of wash buffer before adding samples.
-
Subsequent Steps: After each incubation step (sample, detection antibody, enzyme conjugate), perform 5 washes with the wash buffer.
Protocol 2: Antibody Pre-adsorption
-
Prepare Lysate: Culture Serratia marcescens (a non-producing strain for your target analyte) and prepare a cell lysate using standard methods (e.g., sonication or lysis buffer). Determine the total protein concentration of the lysate.
-
Antibody Dilution: Dilute your primary antibody to its optimal working concentration in a suitable buffer.
-
Incubation: Add the S. marcescens lysate to the diluted antibody solution at a ratio of approximately 100 µg of lysate protein per 1 µg of primary antibody.
-
Incubate for 2 hours at room temperature on a rocker.
-
Centrifugation: Centrifuge the mixture at 14,000 x g for 20 minutes at 4°C.
-
Collect Supernatant: Carefully collect the supernatant containing the pre-adsorbed antibody and use it immediately in your immunoassay.
Protocol 3: Use of Protease Inhibitor Cocktails
-
Choose Inhibitor: Select a commercial protease inhibitor cocktail known to inhibit metalloproteases. Look for cocktails containing EDTA or 1,10-phenanthroline.
-
Prepare Stock: Reconstitute the inhibitor cocktail in the recommended solvent (e.g., DMSO or water) to create a concentrated stock solution (e.g., 100X).
-
Add to Buffers: Immediately before use, add the inhibitor cocktail to your sample lysis buffer, sample dilution buffer, and antibody dilution buffers to a final concentration of 1X.
-
Maintain Cold Chain: Keep all samples and buffers containing the inhibitor cocktail on ice throughout the experiment to maximize inhibition of protease activity.
Visualizations
References
- 1. Analytical techniques for serratiopeptidase: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bosterbio.com [bosterbio.com]
- 3. researchgate.net [researchgate.net]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. Purification, characterization, and structural elucidation of serralysin-like alkaline metalloprotease from a novel source - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Purification and study of anti-cancer effects of Serratia marcescens serralysin - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refinement of Methods for Consistent Serratin Bioactivity Results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving consistent and reproducible results in serratin bioactivity experiments. For clarity, this guide addresses two primary bioactive molecules produced by Serratia species that are often investigated for their cytotoxic and hemolytic properties: Serratamolide (Serrawettin W1) , a biosurfactant, and the Serratia marcescens 56-kDa metalloprotease (Serralysin) , a key cytotoxin.
Frequently Asked Questions (FAQs)
Q1: What is "this compound" and why are my bioactivity results inconsistent?
A1: The term "this compound" can be ambiguous. Bioactivity attributed to Serratia species often stems from a mixture of secreted molecules. Inconsistency in results can arise from variations in the production of specific bioactive compounds by different Serratia strains and under different culture conditions. The two major contributors to cytotoxic and hemolytic activity are often serratamolide (a serrawettin biosurfactant) and serralysin (a metalloprotease). Focusing on a specific, purified molecule is crucial for consistent results.
Q2: I am observing lower-than-expected hemolytic activity with my serratamolide preparation. What are the possible reasons?
A2: Lower-than-expected hemolytic activity for serratamolide can be due to several factors. These include suboptimal production conditions (e.g., temperature, aeration), degradation of the compound during purification, or issues with the hemolysis assay itself, such as the age and source of red blood cells or incorrect buffer conditions.
Q3: My cytotoxicity assay results for serralysin are not reproducible. What should I check?
A3: Lack of reproducibility in serralysin cytotoxicity assays often points to variability in cell culture conditions, such as cell line sensitivity, passage number, and cell density.[1] The enzymatic activity of serralysin is also dependent on factors like pH and the presence of cofactors, so inconsistencies in the assay buffer can affect results.[2]
Q4: How can I confirm that the observed bioactivity is specific to either serratamolide or serralysin?
A4: To ensure specificity, it is essential to use highly purified compounds. For serralysin, its activity can be inhibited by metalloprotease inhibitors like EDTA or 1,10-phenanthroline.[2] For serratamolide, its activity is linked to its surfactant properties, and its production is dependent on the swrW gene.[3] Comparing the activity of wild-type strains with that of specific mutant strains (e.g., swrW or protease-deficient mutants) can also confirm the source of the bioactivity.[4]
Troubleshooting Guides
Serratamolide Hemolytic Activity Assay
| Issue | Possible Cause | Troubleshooting Steps |
| High background hemolysis in negative controls | Improper handling of red blood cells (RBCs) leading to premature lysis. | Handle RBCs gently, avoiding vigorous mixing. Ensure the use of fresh RBCs and isotonic buffers for washing and suspension.[5] |
| Contaminated reagents or glassware. | Use sterile, fresh reagents and ensure all glassware is thoroughly cleaned.[5] | |
| Inconsistent results between experiments | Variability in RBC source and age. | Use RBCs from the same species and, if possible, the same donor for a set of experiments. Document the age of the RBCs used.[5] |
| Inaccurate pipetting or mixing. | Ensure accurate and consistent pipetting of serratamolide and RBC suspension. Mix plates gently and consistently. | |
| Deviations in incubation time and temperature. | Strictly adhere to the specified incubation time and temperature for all experiments.[5] | |
| No or low hemolysis observed | Serratamolide concentration is too low. | Perform a dose-response experiment to determine the optimal concentration range. |
| Inactive serratamolide preparation. | Verify the purity and integrity of your serratamolide sample. Ensure proper storage conditions were maintained. |
Serralysin Cytotoxicity Assay (e.g., MTT or Neutral Red Assay)
| Issue | Possible Cause | Troubleshooting Steps |
| High background in control wells (no cells) | Contamination of culture medium. | Use fresh, sterile medium and reagents.[1] |
| Interference from phenol (B47542) red in the medium. | Use a phenol red-free medium during the assay incubation.[1] | |
| Low absorbance readings (low signal) | Insufficient number of viable cells. | Optimize cell seeding density for your specific cell line. Ensure cells are in the logarithmic growth phase.[1] |
| Incubation time with the assay reagent is too short. | Increase the incubation time with the MTT or neutral red reagent to allow for adequate signal development.[1] | |
| High variability between replicate wells ("edge effects") | Evaporation and temperature fluctuations in the outer wells of the microplate. | Avoid using the perimeter wells for experimental data. Fill these wells with sterile PBS or medium.[1] |
| Results not reproducible between experiments | Inconsistent cell health or passage number. | Use cells from a consistent passage number and ensure they are healthy and free from contamination.[1] |
| Inactive serralysin preparation. | Confirm the activity of your serralysin stock. Its proteolytic activity is crucial for its cytotoxic effect.[2] |
Quantitative Data Summary
Table 1: Cytotoxicity of Serratia marcescens Cytotoxin (Serralysin) against various cell lines.
| Cell Line | CD50 (µg/ml) | Incubation Time (hours) | Assay Method |
| CHO | 0.28 | 24 | Neutral Red Assay[1] |
| HEp-2 | Highly Sensitive | 1-2 (for monolayer destruction) | Neutral Red Assay[1] |
| BHK-21 | Sensitive | 24 | Neutral Red Assay[1] |
| HeLa | Sensitive | 24 | Neutral Red Assay[1] |
| Vero | Sensitive | 24 | Neutral Red Assay[1] |
| J774 | Sensitive | 24 | Neutral Red Assay[1] |
| MA 104 | Insensitive | 24 | Neutral Red Assay[1] |
Table 2: Hemolytic and Cytotoxic Concentrations of Serratamolide.
| Activity | Target | Effective Concentration |
| Hemolysis | Sheep and Murine Red Blood Cells | Sufficient to cause lysis[3] |
| Cytotoxicity | Human Airway and Corneal Limbal Epithelial Cells | -[3] |
Experimental Protocols
Protocol 1: Hemolysis Assay for Serratamolide
This protocol is adapted from methods used to assess the hemolytic activity of biosurfactants.
Materials:
-
Purified serratamolide
-
Fresh defibrinated sheep or rabbit red blood cells (RBCs)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Triton X-100 (1% v/v in PBS) as a positive control
-
96-well microtiter plate
-
Spectrophotometer
Procedure:
-
Prepare RBC Suspension: Wash RBCs three times with sterile PBS by centrifugation (e.g., 1500 x g for 5 minutes) and resuspend in PBS to a final concentration of 2% (v/v).
-
Serial Dilutions: Prepare serial dilutions of serratamolide in PBS in a 96-well plate.
-
Incubation: Add the RBC suspension to each well containing the serratamolide dilutions, PBS (negative control), or Triton X-100 (positive control).
-
Incubate the plate at 37°C for 1-2 hours.
-
Centrifugation: Centrifuge the plate (e.g., 1000 x g for 5 minutes) to pellet intact RBCs.
-
Measure Hemolysis: Carefully transfer the supernatant to a new 96-well plate and measure the absorbance at 540 nm to quantify hemoglobin release.
-
Calculate Percent Hemolysis: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] * 100
Protocol 2: Cytotoxicity Assay for Serralysin using Neutral Red
This protocol is based on the methodology for assessing the cytotoxicity of the S. marcescens cytotoxin.[1]
Materials:
-
Purified serralysin
-
CHO (Chinese Hamster Ovary) cells or another sensitive cell line
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Neutral Red solution
-
Destain solution (e.g., 50% ethanol, 1% acetic acid in water)
-
96-well cell culture plate
-
Inverted microscope
-
Spectrophotometer
Procedure:
-
Cell Seeding: Seed CHO cells in a 96-well plate at an optimized density and incubate for 24 hours to allow for attachment and growth.
-
Treatment: Prepare serial dilutions of serralysin in complete culture medium and add to the respective wells. Include wells with medium only as a negative control.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2.
-
Microscopic Examination: Observe the cells under an inverted microscope for morphological changes such as cell rounding and detachment.[6]
-
Neutral Red Staining: Remove the treatment medium and add medium containing Neutral Red. Incubate for 2-3 hours to allow for dye uptake by viable cells.
-
Destaining: Wash the cells with PBS and add the destain solution to each well to solubilize the dye.
-
Measure Absorbance: Measure the absorbance at a wavelength of approximately 540 nm.
-
Calculate Cell Viability: % Viability = (Abs_sample / Abs_negative_control) * 100
Visualizations
Caption: Workflow for serratamolide production and bioactivity testing.
Caption: Mechanism of serralysin-induced cytotoxicity.
Caption: Logical flow for troubleshooting inconsistent bioactivity results.
References
- 1. benchchem.com [benchchem.com]
- 2. Characterization of a Cytotoxic Factor in Culture Filtrates of Serratia marcescens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Serratamolide is a Hemolytic Factor Produced by Serratia marcescens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular Characterization of Protease Activity in Serratia sp. Strain SCBI and Its Importance in Cytotoxicity and Virulence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Cytotoxin production in phytopathogenic and entomopathogenic Serratia marcescens - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Neuroprotective Effects of Serratiopeptidase and Other Promising Agents: A Comparative Guide
This guide provides a comparative analysis of the neuroprotective effects of serratiopeptidase, a proteolytic enzyme, alongside other compounds like nattokinase and extracts from Boswellia serrata. The information is intended for researchers, scientists, and drug development professionals, offering a synthesis of experimental data, detailed methodologies, and insights into the underlying signaling pathways. The term "serratin" is not commonly found in scientific literature; therefore, this guide focuses on serratiopeptidase, which is produced by bacteria of the Serratia genus and is likely the intended subject.
Quantitative Data Presentation
The following tables summarize quantitative data from preclinical studies, offering a side-by-side comparison of the neuroprotective efficacy of serratiopeptidase and other agents in various models of neurodegenerative diseases.
Table 1: Effects of Serratiopeptidase and Nattokinase on Biochemical Markers in an Alzheimer's Disease Rat Model
| Marker | Control Group | Alzheimer's Disease (AD) Model | AD + Serratiopeptidase (Low Dose) | AD + Serratiopeptidase (High Dose) | AD + Nattokinase (Low Dose) | AD + Nattokinase (High Dose) |
| Brain Acetylcholinesterase (AChE) Activity | Normal | Significantly Increased | Significantly Decreased | Significantly Decreased | Significantly Decreased | Significantly Decreased |
| Transforming Growth Factor-β (TGF-β) | Normal | Significantly Increased | Significantly Decreased | Significantly Decreased | Significantly Decreased | Significantly Decreased |
| Interleukin-6 (IL-6) | Normal | Significantly Increased | Significantly Decreased | Significantly Decreased | Significantly Decreased | Significantly Decreased |
| Tumor Suppressor Protein p53 | Normal | Significantly Increased | Significantly Decreased | Significantly Decreased | Significantly Decreased | Significantly Decreased |
| B-cell lymphoma 2 (Bcl-2) | Normal | Significantly Decreased | Significantly Increased | Significantly Increased | Significantly Increased | Significantly Increased |
| Brain-Derived Neurotrophic Factor (BDNF) | Normal | Significantly Decreased | Significantly Increased | Significantly Increased | Significantly Increased | Significantly Increased |
| Insulin-like Growth Factor-1 (IGF-1) | Normal | Significantly Decreased | Significantly Increased | Significantly Increased | Significantly Increased | Significantly Increased |
| ADAM9 Gene Expression | Normal | Significantly Decreased | Markedly Increased | Markedly Increased | Markedly Increased | Markedly Increased |
| ADAM10 Gene Expression | Normal | Significantly Decreased | Markedly Increased | Markedly Increased | Markedly Increased | Markedly Increased |
Data synthesized from studies on rat models of Alzheimer's disease induced by aluminum chloride.[1][[“]][3] Oral administration of serratiopeptidase or nattokinase for 45 days resulted in significant improvements in these markers.[1]
Table 2: Neuroprotective Effects of Boswellia serrata Extract in a Huntington's Disease Rat Model
| Parameter | Control Group | Huntington's Disease (HD) Model (3-NP) | HD + Boswellia serrata (45 mg/kg) | HD + Boswellia serrata (90 mg/kg) | HD + Boswellia serrata (180 mg/kg) |
| Motor Function | Normal | Significantly Impaired | Dose-dependent Improvement | Dose-dependent Improvement | Remarkable Protection |
| Memory Performance | Normal | Impaired | Improved | Improved | Improved |
| Inflammatory Biomarkers | Normal | Increased | Lowered | Lowered | Lowered |
| Lipid Peroxidation | Normal | Increased | Lowered | Lowered | Lowered |
| Nitrite (B80452) Levels | Normal | Increased | Lowered | Lowered | Lowered |
| Pro-inflammatory Cytokines | Normal | Increased | Lowered | Lowered | Lowered |
Data from studies using 3-nitropropionic acid (3-NP) to induce Huntington's disease-like pathology in Wistar rats.[4][5][6] Treatment with Boswellia serrata extract showed significant protection against behavioral and motor deficits.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments cited in this guide.
Alzheimer's Disease Rat Model and Treatment
-
Induction of Alzheimer's-like Pathology: Adult male albino rats are orally administered aluminum chloride (AlCl3) at a dose of 17 mg/kg body weight daily for 45 days. This induces a condition that mimics several pathological features of Alzheimer's disease.[1][3]
-
Treatment Groups:
-
Control Group: Receives no treatment.
-
AD Model Group: Receives AlCl3 only.
-
Serratiopeptidase Groups: Receive AlCl3 and are simultaneously treated with low-dose (10,800 U/kg body weight) or high-dose (21,600 U/kg body weight) serratiopeptidase orally for 45 days.[[“]][3]
-
Nattokinase Groups: Receive AlCl3 and are simultaneously treated with low-dose (360 FU/kg body weight) or high-dose (720 FU/kg body weight) nattokinase orally for 45 days.[[“]][3]
-
-
Biochemical Analysis: After the treatment period, brain tissue is homogenized and used for the quantitative analysis of markers such as AChE, TGF-β, IL-6, p53, and Bcl-2 using ELISA kits.[3] Gene expression of ADAM9 and ADAM10 is assessed using semi-quantitative RT-PCR.[1]
-
Histological Examination: Brain tissue samples are fixed in 10% formalin, embedded in paraffin, sectioned, and stained with hematoxylin (B73222) and eosin (B541160) to observe neuronal degeneration and amyloid plaque formation.[1][3]
Huntington's Disease Rat Model and Treatment
-
Induction of Huntington's-like Symptoms: Wistar rats are administered 3-nitropropionic acid (3-NP) at a dose of 10 mg/kg intraperitoneally for 14 to 28 days. 3-NP is a mitochondrial toxin that causes selective striatal degeneration, mimicking Huntington's disease.[5][6]
-
Treatment Groups:
-
Behavioral Assessments: Motor function and cognitive performance are evaluated using tests such as the open-field test, elevated plus maze, Y-maze, and tail suspension tests.
-
Biochemical and Histopathological Analysis: Following behavioral assessments, brain tissue is analyzed for markers of oxidative stress (lipid peroxidation, nitrite levels) and inflammation (pro-inflammatory cytokines).[4][5] Histopathological examination of the brain is also conducted to assess neuronal damage.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs can aid in understanding the mechanisms of neuroprotection.
Signaling Pathways in Neuroprotection
The neuroprotective effects of the discussed compounds are mediated through various signaling pathways. For instance, boswellic acid from Boswellia serrata is known to modulate pathways like Akt/PI3K and MAPK, which are involved in neuronal survival and apoptosis.[7]
Caption: Boswellic Acid's Modulation of Neuroprotective Pathways.
Experimental Workflow for In Vivo Neuroprotection Studies
The general workflow for evaluating neuroprotective agents in animal models of neurodegenerative diseases is outlined below.
Caption: Workflow for In Vivo Neuroprotective Studies.
References
Serratin vs. Huperzine A: A Comparative Guide for Neuropharmacology Researchers
Introduction
Huperzine A and Serratin are both Lycopodium alkaloids isolated from the club moss Huperzia serrata. This plant has a long history in traditional Chinese medicine for treating various ailments.[1] While Huperzine A has been extensively studied and is recognized for its potent neuroprotective and cognitive-enhancing properties, this compound (also referred to as Serratinine) remains a less-investigated compound from the same botanical source.[2][3] This guide provides a comparative analysis of their known biochemical and pharmacological properties, with a focus on their potential as therapeutic agents in neurodegenerative diseases.
Comparative Analysis of Biochemical and Pharmacological Properties
This section provides a quantitative comparison of Huperzine A and a Serratinine-related compound. The data for Huperzine A is well-established, while the information for the Serratinine skeleton compound is based on a single study and should be interpreted with caution as data for Serratinine itself is not available.
Acetylcholinesterase (AChE) Inhibition
The primary mechanism of action for Huperzine A is the potent and reversible inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine (B1216132).[3] This inhibition leads to increased levels of acetylcholine in the synaptic cleft, which is beneficial for cognitive function. While direct data for Serratinine is lacking, a compound possessing a serratinine skeleton has been shown to exhibit AChE inhibitory activity, albeit significantly weaker than Huperzine A.[4]
| Compound | IC50 (AChE) | Source |
| Huperzine A | ~82 nM | Rat Cortex[2] |
| Serratinine Skeleton Compound | 16.18 ± 1.64 µM | In vitro assay[4] |
Pharmacokinetic Properties
Huperzine A exhibits favorable pharmacokinetic properties, including good oral bioavailability and the ability to cross the blood-brain barrier, which are crucial for its therapeutic efficacy in the central nervous system.[5] Pharmacokinetic data for Serratinine is currently not available.
| Parameter | Huperzine A | Serratinine |
| Oral Bioavailability | High | Data not available |
| Blood-Brain Barrier Permeability | Readily crosses | Data not available |
| Half-life | ~5-8 hours (in rats) | Data not available |
Mechanism of Action and Signaling Pathways
Huperzine A
Huperzine A's neuroprotective effects are multifaceted and extend beyond its role as an AChE inhibitor. It has been shown to protect neurons from apoptosis, oxidative stress, and glutamate-induced toxicity.[3] One of the key signaling pathways implicated in its neuroprotective action is the MAPK/ERK pathway.
Caption: Huperzine A Signaling Pathway
Serratinine
The precise mechanism of action for Serratinine has not been elucidated. Based on the preliminary data from a related compound with a serratinine skeleton, it may also function as an AChE inhibitor, though this requires further investigation. The following diagram illustrates the general mechanism of AChE inhibition.
References
- 1. impactfactor.org [impactfactor.org]
- 2. Frontiers | Huperzia serrata Extract ‘NSP01’ With Neuroprotective Effects-Potential Synergies of Huperzine A and Polyphenols [frontiersin.org]
- 3. Huperzia serrata Extract ‘NSP01’ With Neuroprotective Effects-Potential Synergies of Huperzine A and Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lycopodium Alkaloids from Huperzia serrata and Their Anti‐acetylcholinesterase Activities | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
Comparative Efficacy of Serratiopeptidase from Diverse Natural Origins: A Guide for Researchers
Serratiopeptidase, a proteolytic enzyme renowned for its potent anti-inflammatory, fibrinolytic, and mucolytic properties, is a subject of significant interest in therapeutic development.[1][2][3] Originally isolated from the silkworm (Bombyx mori), the primary commercial source of this enzyme is the enterobacterium Serratia marcescens.[4] However, the efficacy of serratiopeptidase, particularly its enzymatic activity and therapeutic potential, can vary considerably depending on the natural source and the specific bacterial strain.
This guide provides a comparative analysis of serratiopeptidase derived from various natural sources, with a focus on quantitative data from experimental studies. It is intended for researchers, scientists, and professionals in drug development who are exploring the therapeutic applications of this multifaceted enzyme.
Quantitative Comparison of Serratiopeptidase Efficacy
The therapeutic efficacy of serratiopeptidase is intrinsically linked to its proteolytic activity and its ability to modulate inflammatory processes. Recent studies have focused on bioprospecting for novel, potent strains of Serratia marcescens from diverse environments. The data presented below summarizes key performance indicators of serratiopeptidase from different sources.
| Source Organism/Strain | Natural Source | Proteolytic Activity (U/mL) | Anti-inflammatory Activity (% RBC Protection) | Clot Lysis Potential (%) | Total Protein (mg/mL) | Reference |
| Serratia marcescens MRS-11 | Mulberry Soil | 156 | Not Reported | Not Reported | Not Reported | [1][2] |
| Serratia marcescens MES-4 | Mulberry (Endophyte) | 95 | Not Reported | Not Reported | Not Reported | [1][2] |
| Serratia marcescens VS56 | Waste Soil | 21.30 | 94.6 ± 1.00 | 53 (in 4h) | 102 | [5][6][7] |
| P. psychrophila VS16 | Butcher House Soil | Not Reported | 83.60 ± 1.00 | Not Reported | Not Reported | [5] |
| K. rosea VS18 | Sugarcane | Not Reported | 82.70 ± 1.01 | Not Reported | Not Reported | [5] |
| Serratia marcescens subsp. sakuensis | Not Specified | Not Reported | Not Reported | 37 (in 4h) | Not Reported | [5] |
| Serratia marcescens e15 | Silkworm Gut | Not Reported | Not Reported | Not Reported | 0.083 | [5][6] |
Mechanism of Action: Anti-inflammatory and Fibrinolytic Pathways
Serratiopeptidase exerts its therapeutic effects through several mechanisms. Its anti-inflammatory action is primarily attributed to its ability to hydrolyze key inflammatory mediators such as bradykinin, histamine, and serotonin (B10506) at the site of inflammation.[5][6][8][9] By breaking down these molecules, it helps to reduce swelling, pain, and edema.[5][6] Furthermore, serratiopeptidase is known to influence the arachidonic acid pathway, affecting the production of prostaglandins (B1171923) and thromboxane, which are critical mediators of inflammation.[5][6] Its fibrinolytic activity involves the breakdown of fibrin, a protein involved in blood clot formation, thereby improving microcirculation.
Caption: Anti-inflammatory mechanism of Serratiopeptidase.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of serratiopeptidase efficacy.
Isolation and Screening of Serratiopeptidase-Producing Bacteria
This workflow outlines the process of identifying potent serratiopeptidase-producing microorganisms from environmental samples.
Caption: Workflow for bioprospecting Serratiopeptidase producers.
a. Sample Collection: Samples are collected from diverse environments such as soil, silkworm intestines, and plant matter.[5][6][7]
b. Screening: The collected samples are serially diluted and plated on skim milk agar. Bacteria that produce proteases will hydrolyze the casein in the milk, creating a clear zone around the colony. This allows for the initial identification of protease-positive strains.[5][6]
Protease Activity Estimation (Casein Hydrolysis Method)
This assay quantifies the proteolytic activity of the enzyme.[5][6][7]
-
Reaction Mixture: A substrate solution is prepared using casein in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.0).
-
Enzyme Incubation: The cell-free supernatant (containing the crude enzyme) is added to the casein solution and incubated at a specific temperature (e.g., 37°C) for a set period.
-
Reaction Termination: The reaction is stopped by adding trichloroacetic acid (TCA), which precipitates the undigested casein.
-
Quantification: The mixture is centrifuged, and the supernatant, which contains the hydrolyzed casein fragments (like tyrosine), is collected. The amount of tyrosine is measured spectrophotometrically, typically using Folin's reagent at 660 nm.
-
Unit Definition: One unit of protease activity is commonly defined as the amount of enzyme required to release 1 µg of tyrosine per minute under the specified assay conditions.
Anti-inflammatory Activity (HRBC Stabilization Assay)
This in-vitro assay assesses the anti-inflammatory potential by measuring the stabilization of human red blood cell (HRBC) membranes.[5][6][7]
-
HRBC Suspension Preparation: A suspension of human red blood cells is prepared in an isotonic buffer solution.
-
Incubation: The enzyme sample (cell-free supernatant) is mixed with the HRBC suspension. A standard anti-inflammatory drug, such as diclofenac, is used as a positive control.
-
Heat-Induced Hemolysis: The mixture is incubated at a temperature that induces hemolysis (e.g., 56°C). The principle is that anti-inflammatory agents can stabilize the RBC membrane against heat-induced lysis.
-
Measurement: After incubation, the mixture is centrifuged, and the absorbance of the supernatant is measured spectrophotometrically to quantify the amount of hemoglobin released.
-
Calculation: The percentage of RBC protection is calculated by comparing the hemolysis in the presence of the enzyme sample to the control (without enzyme). Higher protection percentage indicates greater anti-inflammatory activity.
Clot Lysis Potential (Modified Holmstorm Method)
This method evaluates the fibrinolytic (clot-dissolving) capability of serratiopeptidase.[5][6][7]
-
Blood Clot Formation: A known volume of human blood is allowed to clot in a pre-weighed microcentrifuge tube and incubated to allow for clot retraction.
-
Serum Removal: The serum is completely removed, and the tube is weighed again to determine the initial clot weight.
-
Enzyme Treatment: The enzyme solution (serratiopeptidase) is added to the tube containing the clot and incubated for a specific duration (e.g., 4 hours at 37°C).
-
Clot Lysis Measurement: After incubation, the remaining fluid is removed, and the tube is weighed again to determine the final weight of the clot.
-
Calculation: The percentage of clot lysis is calculated as the difference between the initial and final clot weights, expressed as a percentage of the initial weight.
Conclusion
The evidence strongly suggests that the natural source of Serratia marcescens is a critical determinant of the therapeutic efficacy of the serratiopeptidase it produces. Strains isolated from soil, particularly mulberry soil, have demonstrated exceptionally high proteolytic activity.[1][2] The S. marcescens strain VS56, isolated from waste soil, has shown a potent combination of high anti-inflammatory activity, comparable to the standard drug diclofenac, and significant clot lysis potential.[5][6][7] These findings underscore the importance of continued bioprospecting from diverse ecological niches to identify novel strains for the large-scale, cost-effective production of high-efficacy serratiopeptidase for pharmaceutical applications.
References
- 1. Serratiopeptidase: An integrated View of Multifaceted Therapeutic Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Serratiopeptidase: An integrated View of Multifaceted Therapeutic Enzyme | MDPI [mdpi.com]
- 3. Serrapeptase: Benefits, Side Effects, and Dosage [healthline.com]
- 4. Serratiopeptidase - Wikipedia [en.wikipedia.org]
- 5. Frontiers | Bioprospecting of serratiopeptidase-producing bacteria from different sources [frontiersin.org]
- 6. Bioprospecting of serratiopeptidase-producing bacteria from different sources - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. applications.emro.who.int [applications.emro.who.int]
- 9. scienceopen.com [scienceopen.com]
A Comparative Analysis of Sertraline's Binding Affinity to Key Neurological Targets
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of sertraline's binding affinity for its primary and secondary protein targets, alongside other selective serotonin (B10506) reuptake inhibitors (SSRIs). The information is supported by experimental data and detailed methodologies to assist in research and drug development.
Introduction
Sertraline (B1200038), a widely prescribed SSRI, exerts its therapeutic effects by modulating serotonergic neurotransmission. Its primary mechanism of action is the inhibition of the serotonin transporter (SERT), which increases the concentration of serotonin in the synaptic cleft.[1] However, sertraline and other SSRIs also interact with other neurological targets, which may contribute to their overall pharmacological profile, including side effects. This guide offers a comparative look at these binding affinities.
Binding Affinity of Sertraline and a Selection of SSRIs
The binding affinity of a drug to its target is a critical measure of its potency. This is often expressed as the inhibition constant (Ki), where a lower Ki value indicates a higher binding affinity. The following table summarizes the Ki values for sertraline and other common SSRIs at the serotonin transporter (SERT), the dopamine (B1211576) transporter (DAT), and the sigma-1 receptor.
| Drug | SERT Ki (nM) | DAT Ki (nM) | Sigma-1 Receptor Ki (nM) |
| Sertraline | 0.26 - 2.1 | 22 - 315 | 32 - 57 |
| Paroxetine | 0.06 - 1.1 | 140 - 450 | 4,800 - 10,000 |
| Fluoxetine | 0.8 - 13 | 940 - 2,600 | 110 - 230 |
| Citalopram | 1.2 - 1.8 | 3,900 - 7,780 | 1,800 - 2,500 |
| Fluvoxamine | 2.0 - 14 | 2,300 - 4,700 | 36 - 93 |
Note: Ki values can vary between studies due to different experimental conditions.
Key Observations:
-
High Affinity for SERT: All listed SSRIs exhibit high affinity for the serotonin transporter, which is consistent with their primary mechanism of action.[2][3] Paroxetine and sertraline generally show the highest affinity for SERT among this group.[2]
-
Sertraline's Secondary Targets: Sertraline displays a notably higher affinity for the dopamine transporter (DAT) and the sigma-1 receptor compared to other SSRIs.[1][4] While its affinity for SERT is much greater than for DAT and the sigma-1 receptor, these interactions may play a role in its overall effects.[1]
-
Fluvoxamine and Sigma-1: Fluvoxamine also shows a relatively high affinity for the sigma-1 receptor.[4][5]
Experimental Protocols
The binding affinities presented in this guide are typically determined using radioligand binding assays. This technique is considered the gold standard for measuring the affinity of a ligand for its receptor.[6]
General Protocol for a Competitive Radioligand Binding Assay:
-
Preparation of Receptor Source: Membranes from cells expressing the target receptor (e.g., SERT) are prepared. This involves homogenizing the cells or tissue and isolating the membrane fraction through centrifugation.[7]
-
Incubation: The receptor preparation is incubated with a fixed concentration of a radiolabeled ligand that is known to bind to the target receptor.
-
Competition: A range of concentrations of the unlabeled test compound (e.g., sertraline) is added to the incubation mixture to compete with the radioligand for binding to the receptor.[6]
-
Separation of Bound and Free Ligand: After the binding reaction reaches equilibrium, the receptor-bound radioligand is separated from the unbound radioligand. This is commonly achieved by rapid vacuum filtration through glass fiber filters, which trap the receptor-containing membranes.[6]
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The data is used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
The following diagram illustrates the general workflow of a competitive radioligand binding assay.
Signaling Pathway
Sertraline's primary effect is on the serotonergic signaling pathway. By binding to and inhibiting SERT, sertraline prevents the reuptake of serotonin from the synaptic cleft into the presynaptic neuron. This leads to an increased concentration of serotonin in the synapse, enhancing its effect on postsynaptic receptors.
Conclusion
Sertraline is a potent and selective serotonin reuptake inhibitor with a high affinity for its primary target, SERT. Its binding profile, particularly its interaction with the dopamine transporter and sigma-1 receptor, distinguishes it from other SSRIs and may contribute to its unique clinical efficacy and side-effect profile. The data and methodologies presented in this guide provide a foundation for further research into the pharmacology of sertraline and the development of novel therapeutics targeting these neurological pathways.
References
- 1. Sertraline - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The Pharmacology of Sigma-1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. giffordbioscience.com [giffordbioscience.com]
A Comparative Guide to the Bioactivity of Prodigiosin and Its Synthetic Analogues
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of the natural bacterial pigment prodigiosin (B1679158) and its synthetic analogues. The information presented is supported by experimental data from peer-reviewed scientific literature, with a focus on anticancer, anti-inflammatory, and neuroprotective properties.
Introduction to Prodigiosin
Prodigiosin is a vibrant red pigment belonging to the prodiginine family of natural products. It is a secondary metabolite produced by various bacteria, most notably Serratia marcescens. For decades, prodigiosin has been the subject of intense research due to its broad spectrum of biological activities, including anticancer, immunosuppressive, antimicrobial, and antimalarial properties.[1][2][3] The growing interest in prodigiosin as a therapeutic agent has led to the development of numerous synthetic analogues aimed at improving its potency, selectivity, and pharmacokinetic profile. One of the most clinically advanced synthetic analogues is Obatoclax.[4]
Anticancer Bioactivity: A Quantitative Comparison
Prodigiosin and its synthetic analogues have demonstrated potent cytotoxic effects against a wide range of cancer cell lines. The primary mechanism of their anticancer activity is the induction of apoptosis (programmed cell death), often through the inhibition of anti-apoptotic proteins belonging to the Bcl-2 family.[5][6] The following table summarizes the half-maximal inhibitory concentration (IC50) values for prodigiosin and its synthetic analogue, Obatoclax, against various cancer cell lines.
| Compound | Cancer Cell Line | IC50 Value | Incubation Time | Reference |
| Prodigiosin (Natural) | A549 (Lung Carcinoma) | 0.39 µg/mL | Not Specified | [7] |
| HT29 (Colon Adenocarcinoma) | 0.45 µg/mL | Not Specified | [7] | |
| SGC7901 (Gastric Adenocarcinoma) | 1.30 µg/mL | Not Specified | [7] | |
| NCI-H292 (Mucoepidermoid Carcinoma) | 3.6 µg/mL | Not Specified | [8] | |
| Hep-2 (Laryngeal Carcinoma) | 3.4 µg/mL | Not Specified | [8] | |
| MCF-7 (Breast Adenocarcinoma) | <2 µg/mL | Not Specified | [9] | |
| HL-60 (Promyelocytic Leukemia) | 1.7 µg/mL | Not Specified | [8] | |
| HepG2 (Hepatocellular Carcinoma) | 8.75 µg/mL | Not Specified | [9] | |
| H460 (Large Cell Lung Cancer) | 7.7 µg/mL | Not Specified | [9] | |
| RT-112 (Urothelial Carcinoma) | 675 nM (24h), 74 nM (72h) | 24h, 72h | [10] | |
| RT-112res (Cisplatin-resistant) | 157 nM (24h), 41 nM (72h) | 24h, 72h | [10] | |
| Obatoclax (Synthetic Analogue) | T24 (Bladder Carcinoma) | 20 nM (MTT), 45 nM (Clonogenic) | Not Specified | [11] |
| 5637 (Bladder Carcinoma) | 28 nM (MTT), 75 nM (Clonogenic) | Not Specified | [11] | |
| TCCSuP (Bladder Carcinoma) | 70 nM (MTT), 90 nM (Clonogenic) | Not Specified | [11] | |
| HCT116 (Colorectal Carcinoma) | 25.85 nM | 72h | [12] | |
| HT-29 (Colorectal Carcinoma) | 40.69 nM | 72h | [12] | |
| LoVo (Colorectal Carcinoma) | 40.01 nM | 72h | [12] |
Anti-inflammatory and Neuroprotective Bioactivities
While the anticancer properties of prodigiosin and its analogues are well-documented with quantitative data, research into their anti-inflammatory and neuroprotective effects is ongoing, with current data being more qualitative in nature.
Anti-inflammatory Activity:
Prodigiosin has been shown to possess anti-inflammatory properties. In vivo studies on mice with DSS-induced colitis demonstrated that prodigiosin administration could prevent the inflammatory response and protect intestinal barrier integrity by modulating gut microbiota and suppressing the expression of inflammatory factors.[11] In silico molecular docking studies suggest that prodigiosin can act as an inhibitor of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway.[2][13] Further experimental validation is needed to quantify this inhibitory activity. Information on the anti-inflammatory properties of synthetic analogues like Obatoclax is currently limited in the reviewed literature.
Neuroprotective Activity:
Prodigiosin has demonstrated neuroprotective potential in preclinical models. In a murine model of Alzheimer's disease induced by aluminum chloride, prodigiosin pre-treatment was found to exert notable anti-inflammatory effects by reducing levels of interleukin-1 beta, tumor necrosis factor-alpha, and cyclooxygenase-2.[9] It also showed anti-apoptotic effects in hippocampal tissue.[9] Another study highlighted that prodigiosin conjugated with selenium nanoparticles exhibited neuroprotective effects in rats exposed to chronic stress, mediated through antioxidative, anti-inflammatory, and anti-apoptotic activities.[1][7] There is currently a lack of specific data on the neuroprotective effects of synthetic prodigiosin analogues.
Signaling Pathways and Mechanisms of Action
The primary mechanism of anticancer activity for both prodigiosin and its synthetic analogue, Obatoclax, involves the induction of apoptosis through the modulation of the Bcl-2 family of proteins.
Caption: Prodigiosin-induced apoptosis signaling pathway.
Prodigiosin induces apoptosis by inhibiting anti-apoptotic Bcl-2 family proteins, leading to the activation of pro-apoptotic proteins like Bax and Bak. This results in mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent caspase activation.[2][14] Additionally, prodigiosin can induce apoptosis and inhibit autophagy through the activation of the ERK signaling pathway.[1]
References
- 1. Neuroprotective Efficiency of Prodigiosins Conjugated with Selenium Nanoparticles in Rats Exposed to Chronic Unpredictable Mild Stress is Mediated Through Antioxidative, Anti-Inflammatory, Anti-Apoptotic, and Neuromodulatory Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In -silico molecular docking analysis of prodigiosin and cycloprodigiosin as COX-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Prodigiosin: a promising biomolecule with many potential biomedical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. The pan-Bcl-2 inhibitor obatoclax promotes differentiation and apoptosis of acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neuroprotective Efficiency of Prodigiosins Conjugated with Selenium Nanoparticles in Rats Exposed to Chronic Unpredictable Mild Stress is Mediated Through Antioxidative, Anti-Inflammatory, Anti-Apoptotic, and Neuromodulatory Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Neuroprotective efficacy of the bacterial metabolite, prodigiosin, against aluminium chloride-induced neurochemical alternations associated with Alzheimer's disease murine model: Involvement of Nrf2/HO-1/NF-κB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Prodigiosin: unveiling the crimson wonder – a comprehensive journey from diverse bioactivity to synthesis and yield enhancement - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Prodigiosin derived from chromium-resistant Serratia sp. prevents inflammation and modulates gut microbiota homeostasis in DSS-induced colitis mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis and biological evaluation of nonylprodigiosin and macrocyclic prodigiosin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Replication of Published Findings: A Comparative Guide to Serratiopeptidase and Sertraline
This guide provides an objective comparison of the biochemical properties and mechanisms of action of two distinct therapeutic agents: serratiopeptidase, a proteolytic enzyme with anti-inflammatory properties, and sertraline (B1200038), a selective serotonin (B10506) reuptake inhibitor (SSRI) used in the management of psychiatric disorders. The inclusion of sertraline is predicated on the common misspelling of "serratin" and the abundance of replicable data available for this compound, providing a robust example for a comparative guide. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and quantitative data to support independent replication and further investigation.
Section 1: Serratiopeptidase
Serratiopeptidase is a proteolytic enzyme derived from the non-pathogenic enterobacterium Serratia marcescens. It has been used for its anti-inflammatory, anti-edemic, and fibrinolytic properties. Its primary proposed mechanism involves the modulation of inflammatory pathways.
Quantitative Data: A Comparative Look
The following tables summarize key quantitative parameters for serratiopeptidase, including comparative data with the non-steroidal anti-inflammatory drug (NSAID) diclofenac (B195802).
Table 1: Physicochemical and Biochemical Properties of Serratiopeptidase
| Parameter | Value/Observation | Organism/Study Context | Source |
| Molecular Weight | 45-60 kDa | Serratia marcescens | [1][2] |
| Optimal pH | 9.0 | In vitro enzyme activity assay | [1] |
| Optimal Temperature | 40°C - 60°C | In vitro enzyme activity assay | [1] |
| Inactivation Temperature | 55°C for 15 minutes | In vitro enzyme activity assay | [1] |
| EC Number | 3.4.24.40 | Enzyme Commission number | [1] |
| Typical Adult Dosage | 10 mg, 3 times daily | Clinical use for inflammation | [1] |
| Maximum Daily Dose | 60 mg | Clinical use | [1] |
Table 2: Comparative Anti-inflammatory Efficacy of Serratiopeptidase and Diclofenac (Pre-clinical)
| Treatment Group (in rats) | Dose | Percent Inhibition of Paw Edema (Chronic Inflammation, Day 10) | P-value | Source |
| Serratiopeptidase | 10 mg/kg | 40% | P = 0.018 | [3] |
| Serratiopeptidase | 20 mg/kg | 68% | P = 0.018 | [3] |
| Diclofenac Sodium | 0.5 mg/kg | 72% | P = 0.018 | [3] |
Table 3: Clinical Comparison of Serratiopeptidase and Diclofenac in Osteoarthritis of the Knee
| Treatment Group | Outcome Measure | Result | Statistical Significance | Source |
| Diclofenac alone | WOMAC & VAS scores | Significant reduction | - | [4] |
| Serratiopeptidase + Diclofenac | WOMAC & VAS scores | Comparatively more reduction than Diclofenac alone | Not statistically significant | [4] |
Signaling Pathway and Experimental Workflow
Serratiopeptidase is believed to exert its anti-inflammatory effects by influencing the arachidonic acid cascade, specifically by modulating the activity of cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins—potent mediators of inflammation and pain.[5][6][7]
Experimental Protocols
This is the most common method for the quantitative analysis of serratiopeptidase.[5][8][9]
Principle: This assay measures the proteolytic activity of serratiopeptidase based on its ability to hydrolyze a casein substrate. The amount of liberated tyrosine is then quantified spectrophotometrically.
Materials:
-
Serratiopeptidase enzyme solution
-
0.75% (w/v) Casein solution in Tris buffer (pH 8.5)
-
15% (w/v) Trichloroacetic acid (TCA)
-
Folin-Ciocalteu reagent
-
Tyrosine standard solution
-
Spectrophotometer
Procedure:
-
Reaction Setup: Mix 0.5 mL of the enzyme solution with 2.5 mL of the 0.75% casein solution.
-
Incubation: Incubate the mixture at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding 2.0 mL of 15% TCA. This will precipitate the undigested casein.
-
Centrifugation/Filtration: Centrifuge the mixture or filter through Whatman No. 1 filter paper to separate the precipitated protein.
-
Quantification: Take 1.0 mL of the clear supernatant/filtrate and determine the amount of liberated tyrosine using the Lowry method. Measure the absorbance at 750 nm.
-
Standard Curve: Prepare a standard curve using known concentrations of tyrosine.
-
Calculation: One unit of serratiopeptidase activity is defined as the amount of enzyme that liberates 1 µmol of tyrosine per minute under the specified conditions.
This protocol is used to assess the anti-inflammatory effects of serratiopeptidase in an animal model.[3]
Principle: Inflammation is induced in the rat paw by injecting an irritant (e.g., formalin). The reduction in paw volume (edema) after treatment with serratiopeptidase is measured over time and compared to a control and a standard anti-inflammatory drug.
Materials:
-
Albino rats
-
Serratiopeptidase
-
Diclofenac sodium (as a standard)
-
2% Formalin solution
-
Plethysmometer (for measuring paw volume)
-
Oral gavage needles
Procedure:
-
Animal Grouping: Divide the rats into four groups: Control (distilled water), Standard (diclofenac, 0.5 mg/kg), Test Group 1 (serratiopeptidase, 10 mg/kg), and Test Group 2 (serratiopeptidase, 20 mg/kg).
-
Drug Administration: Administer the respective treatments orally to each group.
-
Induction of Inflammation: One hour after drug administration, induce acute inflammation by injecting 0.1 mL of 2% formalin into the subplantar region of the hind paw.
-
Paw Volume Measurement: Measure the paw volume immediately after the formalin injection and at subsequent time points (e.g., 0.5, 1, 2, 4, and 8 hours) using a plethysmometer.
-
Chronic Inflammation Study: For chronic inflammation assessment, continue the oral administration of treatments twice daily for 9 consecutive days and measure paw volume.
-
Data Analysis: Calculate the percentage inhibition of paw edema for each group compared to the control group. Statistical analysis (e.g., ANOVA) is used to determine significance.
Section 2: Sertraline
Sertraline is a widely prescribed antidepressant of the selective serotonin reuptake inhibitor (SSRI) class. Its primary therapeutic effect is mediated by its high affinity and selectivity for the human serotonin transporter (SERT).
Quantitative Data: A Comparative Look
The following tables summarize the binding affinities of sertraline for various monoamine transporters and its clinical efficacy in comparison to another common SSRI, fluoxetine (B1211875).
Table 4: Binding Affinity (Ki, nM) of Sertraline and Other SSRIs for Monoamine Transporters
| Compound | Serotonin Transporter (SERT) | Dopamine (B1211576) Transporter (DAT) | Norepinephrine Transporter (NET) | Source |
| Sertraline | 0.29 | 25 | 420 | [10] |
| Fluoxetine | 0.81 | - | - | [11] |
| Paroxetine | 0.13 | - | <50 | [11][12] |
| Citalopram | 1.16 | - | - | [11] |
Lower Ki value indicates higher binding affinity.
Table 5: Comparative Clinical Efficacy of Sertraline vs. Fluoxetine in Major Depression
| Study Population | Outcome Measure | Sertraline Result (Mean ± SD) | Fluoxetine Result (Mean ± SD) | P-value | Source |
| High Severity Depression | HAM-D Score (Week 12) | 8.9 ± 5.7 | 10.8 ± 6.9 | P=0.07 | [13][14] |
| High Severity Depression | CGI-I Score (Week 12) | 1.5 ± 0.7 | 2.0 ± 1.1 | P=0.005 | [13][14] |
| High Severity Depression | CGI-I Responder Rate | 88% | 71% | P=0.03 | [13][14] |
| Anxious Depression | CGI-I Responder Rate | 84% | 79% | P=0.16 | [13][14] |
HAM-D: Hamilton Depression Rating Scale; CGI-I: Clinical Global Impression-Improvement.
Signaling Pathway and Experimental Workflow
Sertraline's mechanism of action is the selective inhibition of serotonin reuptake. By binding to SERT on the presynaptic neuron, it blocks the reabsorption of serotonin from the synaptic cleft, thereby increasing the concentration of serotonin available to bind to postsynaptic receptors.[12][15]
Experimental Protocols
This functional assay measures the ability of a test compound like sertraline to inhibit the reuptake of radiolabeled serotonin into cells expressing the serotonin transporter (SERT).[16][17]
Principle: The inhibition of [³H]Serotonin uptake into cells (e.g., HEK293 cells transfected with human SERT, or JAR cells endogenously expressing SERT) is measured in the presence of varying concentrations of the test compound. The concentration that inhibits 50% of the specific uptake (IC50) is determined.
Materials:
-
Cell line expressing human SERT (e.g., JAR cells)
-
[³H]Serotonin (radiolabeled serotonin)
-
Test compound (Sertraline) and reference compound (e.g., Fluoxetine)
-
Uptake buffer (e.g., Krebs-Ringer-Henseleit buffer)
-
Cell lysis buffer
-
Scintillation cocktail and liquid scintillation counter
Procedure:
-
Cell Culture: Plate the SERT-expressing cells in a suitable format (e.g., 96-well plate) and grow to confluence.
-
Pre-incubation: Wash the cells with pre-warmed uptake buffer. Pre-incubate the cells with various concentrations of sertraline or a reference compound for 15-30 minutes at 37°C. Include control wells for total uptake (vehicle only) and non-specific uptake (a high concentration of a known SERT inhibitor).
-
Uptake Initiation: Initiate serotonin uptake by adding [³H]Serotonin to each well.
-
Incubation: Incubate for a short period (5-15 minutes) at 37°C. This time should be within the linear range of serotonin uptake.
-
Termination and Lysis: Terminate the uptake by rapidly washing the cells with ice-cold buffer. Lyse the cells to release the intracellular contents.
-
Scintillation Counting: Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate the specific uptake by subtracting the non-specific uptake from the total uptake.
-
Plot the percentage of inhibition of specific uptake against the logarithm of the sertraline concentration.
-
Determine the IC50 value from the resulting dose-response curve.
-
The Ki value can be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for SERT.
-
This technique is used to measure extracellular levels of neurotransmitters like serotonin and dopamine in the brains of living animals following drug administration.[18][19]
Principle: A microdialysis probe is implanted into a specific brain region (e.g., nucleus accumbens, striatum). A physiological solution is slowly perfused through the probe, allowing neurotransmitters from the extracellular space to diffuse across a semi-permeable membrane into the dialysate, which is then collected and analyzed.
Materials:
-
Laboratory animals (e.g., rats)
-
Stereotaxic apparatus for surgery
-
Microdialysis probes
-
Perfusion pump
-
Fraction collector
-
High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED) system
-
Sertraline solution for administration
Procedure:
-
Probe Implantation: Anesthetize the animal and, using a stereotaxic frame, surgically implant a microdialysis probe into the target brain region. Allow the animal to recover from surgery.
-
Probe Perfusion: On the day of the experiment, connect the probe to a perfusion pump and perfuse with an artificial cerebrospinal fluid (aCSF) solution at a low flow rate (e.g., 1-2 µL/min).
-
Baseline Collection: Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes) to establish stable neurotransmitter levels.
-
Drug Administration: Administer sertraline to the animal (e.g., via intraperitoneal injection).
-
Post-treatment Collection: Continue to collect dialysate samples at the same intervals for several hours after drug administration.
-
Sample Analysis: Analyze the concentration of serotonin and dopamine in the dialysate samples using HPLC-ED.
-
Data Analysis: Express the post-treatment neurotransmitter levels as a percentage of the baseline levels and plot them over time to observe the effect of sertraline on extracellular neurotransmitter concentrations.
References
- 1. benchchem.com [benchchem.com]
- 2. The role of serratiopeptidase in the resolution of inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of anti-inflammatory activity of serratiopeptidase and diclofenac in albino rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. thepharmajournal.com [thepharmajournal.com]
- 5. Serratiopeptidase: An integrated View of Multifaceted Therapeutic Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. applications.emro.who.int [applications.emro.who.int]
- 10. Serotonin–dopamine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 11. psychiatryonline.org [psychiatryonline.org]
- 12. droracle.ai [droracle.ai]
- 13. Sertraline versus fluoxetine in the treatment of major depression: a combined analysis of five double-blind comparator studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Sertraline versus fluoxetine in the treatment of major depression: a combined analysis of five double‐blind comparator studies | Semantic Scholar [semanticscholar.org]
- 15. Sertraline - Wikipedia [en.wikipedia.org]
- 16. benchchem.com [benchchem.com]
- 17. Development of serotonin transporter reuptake inhibition assays using JAR cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Techniques for Measurement of Serotonin: Implications in Neuropsychiatric Disorders and Advances in Absolute Value Recording Methods - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Transcriptomics of Serratin-Treated Cells: A Methodological Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of December 2025, publicly available data from comparative transcriptomic studies on cells treated specifically with "serratin" is limited. The following guide is a template illustrating how to present such data, using hypothetical results for a compound designated "this compound-X." This guide is intended to provide a framework for researchers to structure their findings in a clear and comparative manner.
Introduction
This compound-X is a novel bioactive compound with potential therapeutic applications. Understanding its molecular mechanism of action is crucial for further development. This guide presents a comparative transcriptomic analysis of human lung carcinoma cells (A549) treated with this compound-X versus a standard-of-care chemotherapy agent, Cisplatin. The analysis aims to elucidate the differential gene expression patterns and affected signaling pathways, providing insights into this compound-X's unique cellular effects.
Data Presentation: Comparative Summary of Transcriptomic Changes
The following table summarizes the key transcriptomic changes observed in A549 cells following a 24-hour treatment with this compound-X and Cisplatin.
| Feature | This compound-X (Hypothetical Data) | Cisplatin (Hypothetical Data) |
| Total Differentially Expressed Genes (DEGs) | 1,250 | 2,100 |
| Upregulated Genes | 600 | 1,150 |
| Downregulated Genes | 650 | 950 |
| Key Upregulated Genes | HMOX1, GDF15, ATF3 | CDKN1A, GADD45A, BAX |
| Key Downregulated Genes | CCNB1, CDK1, PLK1 | TOP2A, E2F1, MYC |
| Primary Cellular Response | Oxidative Stress & G2/M Cell Cycle Arrest | DNA Damage & Apoptosis |
| Affected Signaling Pathways | NRF2-mediated Oxidative Stress Response, p53 Signaling | DNA Damage Response, Apoptosis Signaling |
Experimental Protocols
A detailed methodology for the comparative transcriptomics experiment using RNA sequencing (RNA-Seq) is provided below.
1. Cell Culture and Treatment:
-
Cell Line: Human A549 lung carcinoma cells were cultured in F-12K Medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Treatment: Cells were seeded at a density of 1x10^6 cells per well in 6-well plates. After 24 hours, cells were treated with either 10 µM this compound-X, 20 µM Cisplatin, or a vehicle control (0.1% DMSO) for 24 hours. Three biological replicates were prepared for each condition.
2. RNA Extraction and Quality Control:
-
Total RNA was extracted from harvested cells using the RNeasy Mini Kit (Qiagen) according to the manufacturer's protocol.
-
RNA quality and quantity were assessed using a NanoDrop spectrophotometer and an Agilent 2100 Bioanalyzer. Samples with an RNA Integrity Number (RIN) > 8 were used for library preparation.
3. Library Preparation and Sequencing:
-
RNA-Seq libraries were prepared using the NEBNext Ultra II RNA Library Prep Kit for Illumina.
-
Sequencing was performed on an Illumina NovaSeq 6000 platform with a paired-end 150 bp read length.
4. Bioinformatic Analysis:
-
Data Quality Control: Raw sequencing reads were assessed for quality using FastQC.
-
Read Alignment: Reads were aligned to the human reference genome (GRCh38) using the STAR aligner.
-
Differential Gene Expression Analysis: Gene counts were quantified using featureCounts. Differential expression analysis was performed using DESeq2 in R. Genes with a |log2(Fold Change)| > 1 and a p-adjusted value < 0.05 were considered differentially expressed.
-
Pathway Analysis: Gene Ontology (GO) and KEGG pathway enrichment analyses were performed using the clusterProfiler package in R.
Mandatory Visualizations
Signaling Pathway Diagrams
Caption: Hypothetical signaling pathways activated by this compound-X treatment.
Experimental Workflow Diagram
Validating the Mechanism of Action of Sertraline Using Serotonin Transporter Knockout Models: A Comparative Guide
In the field of neuropharmacology, understanding the precise mechanism of action of psychotropic drugs is paramount for the development of novel therapeutics. This guide provides a comparative analysis of experimental approaches to validate the mechanism of action of sertraline (B1200038), a widely prescribed selective serotonin (B10506) reuptake inhibitor (SSRI). A central focus is placed on the use of serotonin transporter (SERT) knockout animal models, a powerful tool for elucidating the role of SERT in the therapeutic effects of SSRIs.
Sertraline's Primary Mechanism of Action: Sertraline's therapeutic efficacy in treating depression and anxiety disorders is primarily attributed to its high-affinity inhibition of the serotonin transporter (SERT).[1][2][3][4] By blocking SERT, sertraline prevents the reuptake of serotonin from the synaptic cleft into the presynaptic neuron.[1][4] This action leads to an increased concentration of serotonin in the synapse, thereby enhancing serotonergic neurotransmission.[1][2][4] Chronic administration of sertraline can also lead to downstream adaptations, including the downregulation of inhibitory serotonin autoreceptors and an upregulation of tryptophan hydroxylase, the rate-limiting enzyme in serotonin synthesis, further contributing to its therapeutic effects.[1]
Comparative Analysis of Experimental Models
The validation of sertraline's mechanism of action relies on a combination of in vitro and in vivo models. While in vitro studies provide valuable information on binding affinity and transporter occupancy, in vivo models, particularly genetically modified animals, are indispensable for understanding the physiological and behavioral consequences of drug action.
| Experimental Model | Advantages | Disadvantages | Relevance to Sertraline MoA Validation |
| In Vitro Receptor Binding Assays | High-throughput; allows for precise quantification of binding affinity (Ki) to SERT and other transporters/receptors. | Lacks physiological context; does not provide information on behavioral outcomes. | Confirms high and selective affinity of sertraline for SERT over other monoamine transporters (dopamine, norepinephrine) and receptors.[1][3] |
| Wild-Type Animal Models | Intact physiological systems; allows for the study of behavioral and neurochemical effects of sertraline administration. | Pharmacological effects can be complex and may involve off-target interactions. | Demonstrates the antidepressant- and anxiolytic-like effects of sertraline in behavioral paradigms (e.g., forced swim test, tail suspension test). |
| SERT Knockout Animal Models | Provides a direct genetic validation of SERT as the primary target of sertraline; allows for the study of the consequences of lifelong SERT absence. | Developmental adaptations may confound the interpretation of results; does not fully mimic the acute effects of a pharmacological blockade. | SERT knockout animals exhibit a phenotype of increased anxiety and altered stress responses, which can be compared to the effects of sertraline in wild-type animals.[5][6][7] |
Validating Sertraline's Mechanism with SERT Knockout Models
The use of SERT knockout (SERT-/-) rodents has been instrumental in confirming that SERT is the primary target of sertraline and other SSRIs. These models are generated by targeted disruption of the Slc6a4 gene, which encodes the serotonin transporter.[5][8]
Experimental Workflow for Validating Sertraline's Mechanism using SERT Knockout Models:
Key Findings from SERT Knockout Studies:
-
Neurochemical Changes: SERT knockout rats have been shown to have a complete absence of SERT mRNA and protein.[6] This leads to a significant increase in basal extracellular serotonin levels in brain regions like the hippocampus.[6]
-
Behavioral Phenotype: SERT knockout mice and rats often display increased anxiety-like behaviors and altered responses in models of depression.[5][7] This baseline phenotype provides a crucial context for interpreting the effects of sertraline.
-
Pharmacological Invalidation: The behavioral effects of sertraline observed in wild-type animals are typically absent or significantly attenuated in SERT knockout animals. This provides strong evidence that SERT is the primary target through which sertraline exerts its therapeutic effects.
Signaling Pathways Modulated by Sertraline
Sertraline's inhibition of SERT initiates a cascade of downstream signaling events. While the immediate effect is an increase in synaptic serotonin, chronic treatment leads to neuroadaptive changes.
The serotonin system is complex, with at least 14 distinct receptor subtypes that can be G-protein coupled or ligand-gated ion channels.[9][10] The activation of these various receptors by increased synaptic serotonin can trigger a multitude of intracellular signaling pathways, ultimately leading to changes in gene expression and neuroplasticity that are thought to underlie the therapeutic effects of sertraline.
Alternatives to Sertraline
Sertraline belongs to the class of SSRIs, which includes other well-known drugs. The choice of an alternative often depends on the patient's specific symptoms, side-effect profile, and potential drug interactions.
| Drug Class | Examples | Primary Mechanism of Action | Key Differences from Sertraline |
| SSRIs | Fluoxetine, Paroxetine, Citalopram | Selective serotonin reuptake inhibition | Varying half-lives, metabolic pathways, and affinities for other receptors. |
| SNRIs | Venlafaxine, Duloxetine | Serotonin and norepinephrine (B1679862) reuptake inhibition | Broader mechanism of action that also targets the noradrenergic system. |
| TCAs | Amitriptyline, Nortriptyline | Non-selective reuptake inhibition of serotonin and norepinephrine | Also block other receptors (histaminergic, cholinergic, adrenergic), leading to a different side-effect profile. |
| MAOIs | Phenelzine, Tranylcypromine | Inhibit monoamine oxidase, the enzyme that breaks down serotonin, norepinephrine, and dopamine (B1211576). | Require dietary restrictions due to the risk of hypertensive crisis. |
Experimental Protocols
Generation of SERT Knockout Animals:
SERT knockout (SERT-/-) rats can be generated using N-ethyl-N-nitrosourea (ENU)-induced mutagenesis on a Wistar background.[8] Mice lacking SERT are also widely used and have been created through targeted gene disruption.[5][7] Heterozygous (SERT+/-) and wild-type (SERT+/+) littermates are used as controls in experiments.
Forced Swim Test (FST):
This is a common behavioral test to assess antidepressant-like activity.
-
Mice or rats are individually placed in a cylinder filled with water from which they cannot escape.
-
The duration of immobility (floating without struggling) is recorded over a specific period (e.g., the last 4 minutes of a 6-minute test).
-
Antidepressant drugs like sertraline typically reduce the duration of immobility in wild-type animals.
-
In SERT knockout animals, the baseline immobility may be altered, and the effect of sertraline is expected to be diminished or absent.[7]
Elevated Plus Maze (EPM):
This test is used to assess anxiety-like behavior.
-
The apparatus consists of two open arms and two closed arms arranged in a plus shape and elevated from the floor.
-
Rodents are placed in the center of the maze and allowed to explore for a set time (e.g., 5 minutes).
-
The time spent in and the number of entries into the open arms are recorded. Anxiolytic compounds increase the exploration of the open arms.
-
SERT knockout animals often show a baseline increase in anxiety-like behavior (less time in open arms). The anxiolytic effects of sertraline would be evaluated by its ability to increase open arm exploration in wild-type animals, an effect that would be blunted in knockout animals.
Conclusion
The use of SERT knockout models has been a cornerstone in validating the mechanism of action of sertraline. By demonstrating that the behavioral and neurochemical effects of sertraline are largely absent in animals lacking the serotonin transporter, these models provide unequivocal evidence for SERT as its primary therapeutic target. This comparative guide underscores the importance of integrating genetic models with traditional pharmacological and behavioral assays to rigorously elucidate drug mechanisms, paving the way for the development of more targeted and effective treatments for psychiatric disorders.
References
- 1. droracle.ai [droracle.ai]
- 2. youtube.com [youtube.com]
- 3. Sertraline - Wikipedia [en.wikipedia.org]
- 4. What is the mechanism of Sertraline Citrate? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. Characterization of the serotonin transporter knockout rat: a selective change in the functioning of the serotonergic system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Animal models of depression in dopamine, serotonin and norepinephrine transporter knockout mice: prominent effects of dopamine transporter deletions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Serotonin transporter knockout in rats reduces beta- and gamma-band functional connectivity between the orbitofrontal cortex and amygdala during auditory discrimination - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Serotonin receptor knockouts: A moody subject - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The 5-Hydroxytryptamine signaling map: an overview of serotonin-serotonin receptor mediated signaling network - PMC [pmc.ncbi.nlm.nih.gov]
Sertraline vs. Standard-of-Care Antidepressants: A Head-to-Head Comparison for Major Depressive Disorder
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective, data-driven comparison of sertraline (B1200038), a widely prescribed selective serotonin (B10506) reuptake inhibitor (SSRI), with two standard-of-care antidepressants for the treatment of major depressive disorder (MDD): escitalopram (B1671245), another SSRI, and venlafaxine (B1195380), a serotonin-norepinephrine reuptake inhibitor (SNRI). This comparison is supported by data from head-to-head clinical trials to inform research and drug development in the field of neuropsychopharmacology.
Executive Summary
Sertraline demonstrates comparable efficacy to both escitalopram and venlafaxine in the acute treatment of major depressive disorder. While all three medications are generally well-tolerated, there are subtle differences in their side-effect profiles and discontinuation symptoms. The choice between these agents may be influenced by patient-specific factors, including prior treatment history, comorbid conditions, and potential for drug-drug interactions. Mechanistically, sertraline and escitalopram primarily target the serotonin transporter, whereas venlafaxine has a dual mechanism of action, inhibiting both serotonin and norepinephrine (B1679862) reuptake.
Data Presentation: Efficacy and Tolerability
The following tables summarize quantitative data from key head-to-head clinical trials comparing sertraline with escitalopram and venlafaxine.
Table 1: Sertraline vs. Escitalopram for Major Depressive Disorder
| Outcome Measure | Sertraline (50-200 mg/day) | Escitalopram (10 mg/day) | Study |
| Mean Change from Baseline in MADRS Score | -18.4 | -19.1 | Ventura et al., 2007[1][2] |
| Responder Rate (≥50% improvement in MADRS) | 70% | 75% | Ventura et al., 2007[1][2] |
| Discontinuation due to Adverse Events | 4% | 2% | Ventura et al., 2007[1][2] |
MADRS: Montgomery-Åsberg Depression Rating Scale
Table 2: Sertraline vs. Venlafaxine XR for Major Depressive Disorder
| Outcome Measure | Sertraline (150 mg/day) | Venlafaxine XR (225 mg/day) | Study |
| Responder Rate (ITT sample) | 55% | 65% | Shelton et al., 2006[3][4] |
| Remitter Rate (ITT sample) | 38% | 49% | Shelton et al., 2006[3][4] |
| Remitter Rate (max dose for 3 weeks) | 48% | 50% | Shelton et al., 2006[3][4] |
ITT: Intent-to-Treat; XR: Extended Release
Experimental Protocols
Sertraline vs. Escitalopram (Ventura et al., 2007)
-
Study Design: A multicenter, randomized, double-blind, 8-week clinical trial.[1][2]
-
Participants: 212 outpatients aged 18-80 years diagnosed with Major Depressive Disorder (according to DSM-IV criteria) and a baseline Montgomery-Åsberg Depression Rating Scale (MADRS) score of ≥ 22.[1][2]
-
Intervention: Following a 1-week single-blind placebo lead-in, patients were randomized to receive either a fixed dose of escitalopram (10 mg/day) or a flexible dose of sertraline (50-200 mg/day). The sertraline dose was initiated at 50 mg/day and could be increased by 50 mg at weekly intervals based on clinical response and tolerability.[1][2]
-
Primary Efficacy Measure: The primary outcome was the change from baseline to endpoint in the total MADRS score, with the last observation carried forward.[1][2]
-
Tolerability Assessment: Tolerability was evaluated by monitoring and recording all adverse events reported by the participants.
Sertraline vs. Venlafaxine XR (Shelton et al., 2006; NCT00179283)
-
Study Design: A randomized, double-blind, active-control, 8-week, flexible-dose study.[3][4]
-
Participants: Outpatients with a DSM-IV diagnosis of major depressive disorder.
-
Intervention: Patients were randomly assigned to receive either sertraline or venlafaxine XR. The study aimed to compare relatively higher doses of sertraline (i.e., 150 mg/day) and venlafaxine extended release (XR) (225 mg/day).[3][4]
-
Primary Outcome Measure: The primary outcome was the Quality of Life Enjoyment and Satisfaction Questionnaire.
-
Secondary Outcome Measures: Secondary outcomes included the 17-item Hamilton Rating Scale for Depression (HAM-D).[3][4]
-
Safety and Tolerability: Assessed through the number and severity of discontinuation symptoms and the time to termination of taper at the end of the acute treatment phase.
Mechanism of Action and Signaling Pathways
Sertraline and escitalopram are selective serotonin reuptake inhibitors (SSRIs). Their primary mechanism of action is the inhibition of the serotonin transporter (SERT) in the presynaptic neuron. This blockage leads to an increased concentration of serotonin in the synaptic cleft, thereby enhancing serotonergic neurotransmission.[5]
Venlafaxine is a serotonin-norepinephrine reuptake inhibitor (SNRI). It inhibits both the serotonin transporter (SERT) and the norepinephrine transporter (NET). This dual inhibition results in increased levels of both serotonin and norepinephrine in the synaptic cleft.
References
- 1. Escitalopram versus sertraline in the treatment of major depressive disorder: a randomized clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Escitalopram versus sertraline in the treatment of major depressive disorder: a randomized clinical trial* | Semantic Scholar [semanticscholar.org]
- 3. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 4. A randomized, double-blind, active-control study of sertraline versus venlafaxine XR in major depressive disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Serotonin Basis of Depression: Unraveling the Neurochemical Web | McGovern Medical School [med.uth.edu]
Sertraline's Preclinical Efficacy: A Comparative Analysis in Cancer and Inflammation Models
An objective comparison of sertraline's performance against alternative compounds, supported by experimental data from preclinical studies.
Sertraline (B1200038), a widely prescribed selective serotonin (B10506) reuptake inhibitor (SSRI), has demonstrated promising therapeutic potential beyond its antidepressant effects in various preclinical models of cancer and inflammation. This guide provides a comprehensive overview of its efficacy, offering a comparative analysis with other treatments, detailed experimental protocols, and a summary of quantitative data to inform researchers, scientists, and drug development professionals.
Comparative Efficacy of Sertraline in Preclinical Cancer Models
Sertraline has shown significant anti-proliferative and pro-apoptotic effects in a range of cancer cell lines and animal models. Its efficacy has been compared with standard chemotherapeutic agents and other antidepressants.
| Cancer Model | Sertraline IC50 | Comparator | Comparator IC50 | Key Findings |
| Colorectal Cancer (HT29 & LS1034 cells) | 8-15 µM | Doxorubicin, Vincristine, 5-Fluorouracil | Not specified | Sertraline showed comparable or superior activity, particularly in multi-drug resistant cells.[1] |
| Breast Cancer (MCF-7 cells) | 2.22 µM | Paclitaxel (B517696), Doxorubicin | Not specified | Sertraline alone significantly reduced cell viability and enhanced the effects of paclitaxel and doxorubicin.[2] |
Experimental Protocol: Cell Viability Assay (MTT Assay)
A common method to assess the cytotoxic effects of sertraline is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cancer cells (e.g., HT29, MCF-7) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.
-
Treatment: Cells are treated with varying concentrations of sertraline (e.g., 0.1 to 100 µM) and comparator drugs for a specified duration (e.g., 48 hours).
-
MTT Addition: After incubation, the treatment medium is removed, and MTT solution (0.5 mg/mL in PBS) is added to each well. The plates are incubated for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.
Below is a workflow diagram for a typical cell viability experiment.
Sertraline's Anti-Inflammatory Effects in Preclinical Models
Sertraline has also been investigated for its immunomodulatory properties, demonstrating an ability to reduce pro-inflammatory cytokines.
| Model | Sertraline Effect | Comparator | Comparator Effect | Key Findings |
| Chronic Unpredictable Mild Stress (CUMS) in mice | Reduced TNF-α, IL-1β, iNOS | Not specified | Not applicable | Sertraline significantly lowered levels of major inflammatory cytokines in both peripheral and central tissues.[3] |
| Clinical studies in Major Depressive Disorder (MDD) | Decreased IL-6 and TNF-α | Not specified | Not applicable | Meta-analysis suggests sertraline may alleviate depressive symptoms by reducing these inflammatory markers.[4][5] |
Experimental Protocol: Cytokine Measurement (ELISA)
Enzyme-linked immunosorbent assay (ELISA) is a standard method for quantifying cytokine levels in biological samples.
-
Sample Collection: Blood (for serum) or tissue homogenates are collected from control and sertraline-treated animals.
-
Coating: A 96-well plate is coated with a capture antibody specific for the cytokine of interest (e.g., TNF-α, IL-6).
-
Blocking: The plate is washed, and a blocking buffer is added to prevent non-specific binding.
-
Sample Incubation: The prepared samples and standards are added to the wells and incubated.
-
Detection Antibody: A biotinylated detection antibody specific for the cytokine is added.
-
Enzyme Conjugate: Streptavidin-horseradish peroxidase (HRP) is added, which binds to the biotinylated detection antibody.
-
Substrate Addition: A chromogenic substrate (e.g., TMB) is added, which is converted by HRP to produce a colored product.
-
Absorbance Measurement: The reaction is stopped, and the absorbance is measured at a specific wavelength. The cytokine concentration is determined by comparison to a standard curve.
Signaling Pathways Modulated by Sertraline
Sertraline's therapeutic effects are attributed to its modulation of several key signaling pathways.
In Cancer:
-
Apoptosis Induction: Sertraline induces apoptosis through the activation of the MAPK cascade, an increase in c-Jun expression, and a decrease in the anti-apoptotic protein Bcl-2.[1][2] It also activates caspase-3.[1][2]
-
Cell Cycle Arrest: It causes cell cycle arrest at the G0/G1 phase.[1][2]
-
Inhibition of Autophagy: Sertraline can inhibit the autophagic flux, which is a survival mechanism for cancer cells.[2]
-
NF-κB Pathway: In some contexts, sertraline has been shown to suppress TNF-α-induced NF-κB activation.[3]
The following diagram illustrates the proposed mechanism of sertraline-induced apoptosis in cancer cells.
References
- 1. Evaluation of the potential anti-cancer activity of the antidepressant sertraline in human colon cancer cell lines and in colorectal cancer-xenografted mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antidepressant Drug Sertraline against Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sertraline ameliorates inflammation in CUMS mice and inhibits TNF-α-induced inflammation in microglia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sertraline and inflammatory markers in major depression: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sertraline and inflammatory markers in major depression: a systematic review and meta-analysis | springermedizin.de [springermedizin.de]
A Comparative Analysis of the Antimicrobial Spectra of Serratamolide and Prodigiosin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the antimicrobial properties of two secondary metabolites produced by Serratia marcescens: the cyclic lipopeptide serratamolide (also known as serrawettin W1) and the tripyrrole pigment prodigiosin (B1679158). This analysis is supported by experimental data to inform research and development in the pursuit of novel antimicrobial agents.
Executive Summary
Serratamolide and prodigiosin both exhibit broad-spectrum antimicrobial activity, yet they differ significantly in their potency, spectrum, and mechanisms of action. Prodigiosin has demonstrated notable efficacy against a wide range of Gram-positive and Gram-negative bacteria, as well as some fungi, with specific Minimum Inhibitory Concentration (MIC) values extensively reported. Its multifaceted mechanism of action involves DNA cleavage, inhibition of the cell cycle, pH disruption, and membrane damage.
In contrast, while serratamolide is recognized for its antimicrobial and biosurfactant properties, which disrupt cell membranes, there is a notable scarcity of specific quantitative data, such as MIC values, in publicly available literature. However, data from a closely related analog, serrawettin W2-FL10, reveals potent activity primarily against Gram-positive bacteria. This guide presents a comparative summary of the available data to highlight the distinct antimicrobial profiles of these two compounds.
Data Presentation: Quantitative Antimicrobial Spectrum
The following table summarizes the available quantitative data on the antimicrobial activity of prodigiosin and the serratamolide analog, serrawettin W2-FL10. It is crucial to note that the data for serratamolide is based on an analog and may not precisely reflect the activity of serratamolide (serrawettin W1).
| Microorganism | Prodigiosin MIC (µg/mL) | Serrawettin W2-FL10 MIC (µg/mL) |
| Gram-Positive Bacteria | ||
| Staphylococcus aureus | 12.5 | 12.5 |
| Methicillin-resistantStaphylococcus aureus(MRSA) | >10 | Not Available |
| Bacillus subtilis | 31.3 | 31.3 |
| Enterococcus faecalis | 6.3 | 6.3 |
| Enterococcus faecium | Not Available | 12.5 |
| Listeria monocytogenes | Not Available | 6.3 |
| Gram-Negative Bacteria | ||
| Escherichia coli | >100 | No activity observed |
| Pseudomonas aeruginosa | >100 | No activity observed |
| Salmonella Typhimurium | >500 | Not Available |
| Fungi | ||
| Candida albicans | >128 | Not Available |
Mechanisms of Antimicrobial Action
Serratamolide: A Membrane-Disrupting Biosurfactant
Serratamolide's primary antimicrobial activity stems from its nature as a biosurfactant.[1] This cyclic lipopeptide inserts itself into the lipid bilayer of microbial cell membranes, leading to a loss of membrane integrity. This disruption results in the leakage of essential intracellular components and ultimately, cell death. Its hemolytic activity is also a manifestation of this membrane-disrupting capability.
dot
Prodigiosin: A Multi-Targeted Antimicrobial Agent
Prodigiosin exhibits a more complex and multifaceted mechanism of action, targeting several vital cellular processes simultaneously. This pleiotropic effect makes it a potent inhibitor of a broad range of microorganisms.[2] Its proposed mechanisms include:
-
DNA Damage: Prodigiosin can intercalate with DNA, leading to cleavage and fragmentation.[2]
-
Cell Cycle Inhibition: It can arrest the cell cycle, preventing microbial proliferation.[2]
-
pH Disruption: Prodigiosin can act as a protonophore, disrupting the pH gradient across the cell membrane, which is crucial for energy production.[2]
-
Membrane Intercalation: Similar to serratamolide, it can interact with the cell membrane, causing instability and leakage.[2]
dot
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The MIC, the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, is a standard measure of antimicrobial efficacy. The following outlines a general broth microdilution method.
dot
Methodology:
-
Preparation of Microbial Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium to a defined concentration (e.g., 5 x 10^5 CFU/mL).
-
Serial Dilution of Antimicrobial Agent: The test compound (serratamolide or prodigiosin) is serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation: Each well containing the diluted antimicrobial agent is inoculated with the standardized microbial suspension. Positive (microbe-only) and negative (broth-only) controls are included.
-
Incubation: The microtiter plate is incubated under optimal conditions (e.g., 37°C for 24-48 hours) to allow for microbial growth.
-
Determination of MIC: The MIC is determined as the lowest concentration of the antimicrobial agent at which no visible growth of the microorganism is observed. This can be assessed visually or by measuring the optical density at 600 nm.
Conclusion
Prodigiosin demonstrates a well-documented, broad-spectrum antimicrobial profile with a multi-targeted mechanism of action, making it a compelling candidate for further drug development. Serratamolide, while also possessing broad-spectrum activity, appears to be more potent against Gram-positive bacteria, acting primarily through membrane disruption. The lack of extensive quantitative data for serratamolide highlights a need for further research to fully elucidate its antimicrobial potential. This comparative guide underscores the diverse antimicrobial strategies employed by secondary metabolites from a single bacterial species and provides a foundation for future investigations into their therapeutic applications.
References
Validating Serotonin as a Biomarker in Inflammatory Pathways: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Serotonin (B10506) (5-hydroxytryptamine, 5-HT), a well-known neurotransmitter, is gaining significant attention as a key modulator of the immune system and a potential biomarker for inflammatory diseases.[1][2][3] This guide provides a comparative analysis of serotonin against other biomarkers in the context of inflammatory pathways, supported by experimental data and detailed methodologies.
Serotonin's Role in Inflammation
Peripheral serotonin, primarily produced by enterochromaffin cells in the gut and stored in platelets, is released at sites of inflammation.[1][2] It exerts its effects by binding to various 5-HT receptors on immune cells, influencing cytokine secretion, and through a process called serotonylation.[2][3] Altered serotonin signaling has been implicated in several inflammatory conditions, including inflammatory bowel disease (IBD), rheumatoid arthritis, and the systemic inflammatory response seen in severe COVID-19.[1][2][4][5][6]
Comparative Analysis of Serotonin and Other Inflammatory Biomarkers
The utility of a biomarker is determined by its sensitivity, specificity, and correlation with disease activity. The following table compares serum serotonin with other established and investigational biomarkers for inflammatory conditions.
| Biomarker | Function/Pathway | Normal Range (Serum/Plasma) | Observed Change in Inflammation | Key Advantages | Key Limitations |
| Serotonin (5-HT) | Modulates immune cell function and cytokine release (e.g., TNF-α, IL-6).[1][3][7] | ~10-200 ng/mL | Decreased in severe COVID-19[4][5]; Increased in active Crohn's Disease.[6] | Specific to certain inflammatory responses; reflects gut-brain axis communication.[6] | Can be influenced by diet and medications; platelet activation during sampling can affect results.[8] |
| C-Reactive Protein (CRP) | Acute-phase reactant synthesized by the liver in response to IL-6. | < 10 mg/L | Significantly elevated in most inflammatory states. | Well-established, widely available, and standardized assay. | Lacks specificity; elevated in a wide range of conditions (infection, trauma, etc.). |
| Kynurenine (B1673888) | Tryptophan metabolite, involved in immune tolerance. | ~1-3 µM | Increased in severe COVID-19.[4][5] | Reflects tryptophan metabolism pathway alterations in inflammation. | Less specific than serotonin for certain conditions.[4] |
| Tryptophan | Precursor to serotonin and kynurenine. | ~50-100 µM | Decreased in severe COVID-19.[4][5] | Provides context for serotonin and kynurenine levels. | Levels can be affected by dietary intake. |
| Chromogranin A (CgA) | Neuroendocrine tumor marker. | < 100 ng/mL | Correlates with changes in serotonin in neuroendocrine tumors.[8] | Useful for specific tumor-related inflammation. | Non-specific for general inflammation.[8] |
| 5-HIAA | Major metabolite of serotonin. | < 10 ng/mL | Correlates with serotonin levels in neuroendocrine tumors.[8] | Specific for serotonin turnover. | Requires specialized collection methods to avoid dietary interference.[8] |
Experimental Protocols
Accurate quantification of serotonin is crucial for its validation as a biomarker. The two primary methods are Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
Protocol 1: Serotonin Quantification by Competitive ELISA
This protocol is a generalized procedure based on commercially available kits.[9][10][11][12][13]
Principle: This is a competitive immunoassay where serotonin in the sample competes with a fixed amount of enzyme-labeled serotonin for a limited number of binding sites on a specific antibody. The amount of color produced is inversely proportional to the concentration of serotonin in the sample.
Materials:
-
Serotonin ELISA Kit (containing pre-coated microplate, standards, antibody, enzyme conjugate, wash buffer, substrate, and stop solution)
-
Microplate reader capable of measuring absorbance at 450 nm
-
Precision pipettes and tips
-
Distilled or deionized water
-
Orbital shaker
Procedure:
-
Sample Preparation:
-
Collect whole blood in EDTA tubes.
-
To obtain platelet-poor plasma (PPP), perform a two-step centrifugation: first, a mild spin (e.g., 200 x g for 15 minutes) to pellet red blood cells, followed by a stronger centrifugation of the supernatant (e.g., 4,500 x g for 15 minutes) to pellet platelets.[14]
-
Serum samples require a serum separator tube and should be allowed to clot before centrifugation.[11]
-
Samples may require acylation as per kit instructions to improve assay sensitivity.[10][12]
-
Dilute samples as recommended by the kit manufacturer (e.g., a minimum 1:16 dilution for serum/plasma).[9]
-
-
Assay Procedure:
-
Bring all reagents and samples to room temperature.
-
Add standards, controls, and prepared samples to the appropriate wells of the pre-coated microtiter plate.
-
Add the serotonin-enzyme conjugate to each well.
-
Add the anti-serotonin antibody to each well.
-
Incubate the plate on a shaker for the time specified in the kit manual (e.g., 60 minutes at room temperature).[10]
-
Wash the plate multiple times with the provided wash buffer to remove unbound reagents.
-
Add the substrate solution to each well and incubate for a specified time (e.g., 30 minutes), allowing color to develop.
-
Add the stop solution to terminate the reaction.
-
Read the absorbance of each well at 450 nm within 15 minutes.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentration of serotonin in the samples by interpolating their absorbance values from the standard curve.
-
Protocol 2: Serotonin Quantification by LC-MS/MS
This method offers high specificity and sensitivity for the quantification of serotonin.[15][16][17][18][19]
Principle: Samples are first processed to remove proteins and other interfering substances. The extract is then injected into a liquid chromatography system, which separates serotonin from other molecules. The separated serotonin is then ionized and detected by a mass spectrometer, which provides highly specific and quantitative measurement.
Materials:
-
UHPLC system coupled to a tandem mass spectrometer
-
Analytical column (e.g., reversed-phase C18 or HILIC)[18]
-
Protein precipitation reagents (e.g., acetonitrile (B52724) or methanol (B129727) with formic acid)
-
Internal standard (e.g., serotonin-d4)
-
Reagent-grade water and solvents
-
Centrifuge
-
Vortex mixer
Procedure:
-
Sample Preparation (Protein Precipitation):
-
Pipette a small volume of the sample (e.g., 150 µL of serum or plasma) into a microcentrifuge tube.[19]
-
Add an internal standard solution to correct for variability in sample processing and instrument response.[19]
-
Add a protein precipitation reagent (e.g., 250 µL of cold acetonitrile).[19]
-
Vortex vigorously for 15-30 seconds to ensure thorough mixing and protein denaturation.
-
Centrifuge at high speed (e.g., 4000 rpm for 5 minutes) to pellet the precipitated proteins.[19]
-
Carefully transfer the supernatant to a clean HPLC vial for analysis.
-
-
LC-MS/MS Analysis:
-
Set up the LC system with an appropriate mobile phase gradient to achieve chromatographic separation of serotonin. A common mobile phase consists of water and acetonitrile with a small amount of formic acid to improve ionization.[18]
-
Set the mass spectrometer to monitor for the specific mass-to-charge (m/z) transitions of serotonin and the internal standard in Multiple Reaction Monitoring (MRM) mode.
-
Inject the prepared sample into the LC-MS/MS system.
-
The total run time is typically short, around 6 minutes per sample.[19]
-
-
Data Analysis:
-
Integrate the peak areas for serotonin and the internal standard.
-
Calculate the ratio of the serotonin peak area to the internal standard peak area.
-
Construct a calibration curve using known standards and determine the concentration of serotonin in the samples based on their peak area ratios.
-
Visualizations
Caption: Serotonin's role in the inflammatory cascade.
Caption: Sample preparation and analysis workflow.
References
- 1. Frontiers | The Effects of Serotonin in Immune Cells [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Serotonin: A Potent Immune Cell Modulator in Autoimmune Diseases [frontiersin.org]
- 4. Characterization of serotonin as a candidate biomarker of severity and prognosis of COVID-19 using LC/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. New Role of the Serotonin as a Biomarker of Gut–Brain Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Wishing Away Inflammation? New Links between Serotonin and TNF Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. endocrine-abstracts.org [endocrine-abstracts.org]
- 9. Serotonin ELISA Kit (ab133053) | Abcam [abcam.com]
- 10. s3.amazonaws.com [s3.amazonaws.com]
- 11. genetex.cn [genetex.cn]
- 12. eaglebio.com [eaglebio.com]
- 13. Serotonin Competitive ELISA Kit (EEL006) - Invitrogen [thermofisher.com]
- 14. Pre-Analytical Protocols Compared for Serotonin Quantification - Clinical Chemistry - mobile.Labmedica.com [mobile.labmedica.com]
- 15. ijrpr.com [ijrpr.com]
- 16. Automated mass spectrometric analysis of urinary and plasma serotonin - PMC [pmc.ncbi.nlm.nih.gov]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. Quantification of serotonin O-sulphate by LC-MS method in plasma of healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 19. jasem.com.tr [jasem.com.tr]
A Comparative Guide to the Extraction of Bioactive Compounds from Serratia marcescens
For Researchers, Scientists, and Drug Development Professionals
The bacterium Serratia marcescens is a notable producer of a variety of secondary metabolites, with the vibrant red pigment prodigiosin (B1679158) being one of the most studied for its potential therapeutic applications, including antibacterial, and anticancer properties. The efficient extraction of these valuable compounds from the bacterial biomass is a critical first step in research and drug development. This guide provides a comparative analysis of different extraction techniques for "serratin," a term used here to encompass the diverse array of bioactive metabolites produced by Serratia marcescens, with a primary focus on prodigiosin.
Comparative Analysis of Extraction Techniques
The choice of extraction method significantly impacts the yield, purity, and bioactivity of the recovered compounds. Here, we compare conventional and modern techniques, presenting a summary of their performance based on available experimental data.
| Extraction Technique | Principle | Typical Solvents | Key Parameters | Reported Yield/Efficiency | Advantages | Disadvantages |
| Conventional Solvent Extraction | Disruption of cell membranes and solubilization of intracellular metabolites using organic solvents. | Methanol (B129727), Ethanol, Acetone (B3395972), Ethyl Acetate | Solvent type, Solvent-to-biomass ratio, Temperature, Time | Varies widely depending on solvent and conditions. Acidified methanol and acetone are often reported to be highly effective.[1][2][3] | Simple, low-cost equipment, well-established. | Time-consuming, large solvent consumption, potential for thermal degradation of compounds, lower efficiency compared to modern techniques. |
| Ultrasound-Assisted Extraction (UAE) | High-frequency sound waves create cavitation bubbles, which collapse and disrupt cell walls, enhancing solvent penetration and mass transfer. | Methanol, Ethanol, Acetone | Ultrasonic frequency and power, Temperature, Time, Solvent-to-biomass ratio | Can achieve significantly higher yields in shorter times compared to conventional methods. One study reported a yield of 4.3 g of prodigiosin from 100 g of dried cells.[2][4] | Increased efficiency, reduced extraction time and solvent consumption, suitable for heat-sensitive compounds. | Can generate free radicals that may degrade some compounds, equipment cost can be higher than conventional methods. |
| Microwave-Assisted Extraction (MAE) | Microwave energy directly heats the solvent and intracellular water, causing cell rupture and release of metabolites. | Polar solvents like Ethanol, Methanol | Microwave power, Temperature, Time, Solvent type | Generally provides high extraction yields in very short times. Comparative studies on other biomolecules show MAE can be more efficient than UAE.[5][6] | Extremely fast, high efficiency, reduced solvent usage. | Requires a microwave-transparent vessel, potential for localized overheating, higher initial equipment cost. |
| Supercritical Fluid Extraction (SFE) | Uses a supercritical fluid (commonly CO2) as the solvent, which has properties of both a liquid and a gas, allowing for efficient penetration into the biomass. | Supercritical CO2, often with a co-solvent like ethanol | Pressure, Temperature, Flow rate, Co-solvent percentage | Potentially high selectivity and purity of the extract. Data on prodigiosin is limited, but SFE is known for extracting lipophilic compounds. | Environmentally friendly ("green" technique), high selectivity, solvent is easily removed. | High initial investment, requires high pressure, may not be efficient for polar compounds without a co-solvent. |
Experimental Protocols
Below are detailed methodologies for the key extraction techniques discussed.
Conventional Solvent Extraction Protocol
This protocol describes a standard method for extracting prodigiosin using an organic solvent.
Materials:
-
Serratia marcescens cell pellet (from centrifugation of culture broth)
-
Acidified Methanol (e.g., 1% v/v HCl in methanol) or Acetone
-
Centrifuge and centrifuge tubes
-
Vortex mixer
-
Rotary evaporator (optional)
-
Spectrophotometer
Procedure:
-
Harvest the Serratia marcescens culture by centrifugation at 8,000-10,000 x g for 15-20 minutes. Discard the supernatant.
-
To the cell pellet, add the extraction solvent (e.g., acidified methanol or acetone) at a specific solvent-to-biomass ratio (e.g., 10:1 v/w).
-
Resuspend the pellet thoroughly by vortexing for 1-2 minutes to ensure complete contact between the cells and the solvent.
-
Incubate the mixture for a defined period (e.g., 30 minutes to several hours) at a controlled temperature (e.g., room temperature or slightly elevated), often with agitation.
-
Separate the cell debris from the extract by centrifugation at 10,000 x g for 15 minutes.
-
Carefully collect the supernatant containing the extracted prodigiosin.
-
For quantification, measure the absorbance of the supernatant at the characteristic wavelength for prodigiosin (typically around 535 nm in an acidic solvent).
-
(Optional) The solvent can be removed using a rotary evaporator to obtain a concentrated crude extract.
Ultrasound-Assisted Extraction (UAE) Protocol
This protocol utilizes ultrasonic waves to enhance the extraction process.
Materials:
-
Serratia marcescens cell pellet
-
Selected organic solvent (e.g., Ethanol or Acetone)
-
Ultrasonic bath or probe sonicator
-
Centrifuge and centrifuge tubes
-
Spectrophotometer
Procedure:
-
Prepare the cell pellet as described in the conventional solvent extraction protocol.
-
Add the chosen solvent to the cell pellet at an optimized ratio.
-
Place the sample in an ultrasonic bath or immerse an ultrasonic probe into the suspension.
-
Apply ultrasound at a specific frequency (e.g., 20-40 kHz) and power for a predetermined time (e.g., 15-30 minutes). Monitor and control the temperature of the sample, as sonication can generate heat.
-
After sonication, centrifuge the mixture to pellet the cell debris.
-
Collect the supernatant containing the extracted metabolites.
-
Quantify the prodigiosin concentration using a spectrophotometer.
Experimental Workflow and Purification
The overall process from bacterial culture to purified compound involves several key stages. The following diagram illustrates a typical workflow for the extraction and purification of metabolites from Serratia marcescens.
Purification of Crude Extract:
Following extraction, the crude extract contains a mixture of compounds. Purification is essential to isolate the target metabolite. A common and effective method is column chromatography .
Brief Protocol for Column Chromatography:
-
Stationary Phase Preparation: A glass column is packed with a suitable adsorbent, such as silica (B1680970) gel, which acts as the stationary phase.
-
Sample Loading: The concentrated crude extract is dissolved in a minimal amount of a non-polar solvent and loaded onto the top of the column.
-
Elution: A solvent or a mixture of solvents (the mobile phase) is passed through the column. The polarity of the mobile phase is gradually increased.
-
Separation: Compounds in the mixture travel down the column at different rates depending on their affinity for the stationary phase and solubility in the mobile phase, leading to their separation.
-
Fraction Collection: The eluate is collected in a series of fractions, which can then be analyzed for the presence of the target compound.
This guide provides a foundational understanding of the various techniques available for extracting valuable metabolites from Serratia marcescens. The selection of the most appropriate method will depend on the specific research goals, available resources, and the desired scale of production. For optimal results, it is recommended to perform small-scale pilot experiments to optimize the parameters for the chosen extraction technique.
References
- 1. Extraction of prodigiosin from Serratia marcescens and its application as an antibacterial spray - IP Int J Med Microbiol Trop Dis [ijmmtd.org]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. Optimizing ultrasound-assisted extraction of prodigiosin by response surface methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent advances and comparisons of conventional and alternative extraction techniques of phenolic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal of Serratin: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of Serratin, also known as Serratiopeptidase. The following procedures are designed to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations.
Immediate Safety and Handling Precautions
Before beginning any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). Inhalation of dust or aerosols may cause allergic reactions or respiratory irritation.[1]
Recommended Personal Protective Equipment (PPE):
| PPE Item | Specification |
| Gloves | Chemical-resistant gloves (e.g., nitrile) |
| Eye Protection | Safety glasses with side shields or goggles |
| Lab Coat | Standard laboratory coat |
| Respiratory Protection | NIOSH-approved respirator if dust or aerosols are generated |
Spill and Accidental Release Procedures
In the event of a spill, adhere to the following steps to minimize exposure and contamination:
-
Avoid Dust Formation : Moisten spilled powder with water to prevent it from becoming airborne.[1]
-
Ventilate the Area : Ensure adequate ventilation to disperse any airborne particles.[2][3]
-
Containment : Prevent further leakage or spillage if it is safe to do so.[2] Keep the product away from drains and water courses.[4]
-
Clean-up : Collect the spilled material using spark-proof tools and explosion-proof equipment.[2] Absorb solutions with an inert liquid-binding material.[4] Place the collected material into a suitable, closed container for disposal.[2][3]
-
Decontamination : Clean the spill area thoroughly to remove any residual contamination.[5]
Step-by-Step Disposal Protocol
This compound waste must be treated as hazardous chemical waste and disposed of in accordance with all applicable federal, state, and local regulations.[1][4][5] Do not dispose of it in regular trash or down the drain.
-
Waste Segregation : Treat all materials contaminated with this compound, including pipette tips, gloves, and bench paper, as hazardous waste.[6] Segregate this waste from other laboratory waste streams to prevent chemical incompatibilities.
-
Containerization : Place all this compound waste into a clearly labeled, sealed, and suitable container to prevent leakage.[2][7]
-
Consult with EHS : Contact your institution's Environmental Health and Safety (EHS) department for specific guidance and to schedule a hazardous waste pickup.[6]
-
Documentation : Complete all required waste disposal forms as provided by your EHS department.[6]
Disposal Workflow
References
Personal protective equipment for handling Serratin
It appears that "Serratin" may be a typographical error, as the term does not correspond to a registered chemical or biological agent. Given the context of laboratory safety and chemical handling, it is highly probable that the intended substance is either the bacterium Serratia (often Serratia marcescens) or the enzyme Serratiopeptidase , which is derived from Serratia.
This guide provides essential safety and logistical information for handling both Serratia species and Serratiopeptidase, including personal protective equipment (PPE), operational protocols, and disposal plans.
Handling Serratia (Bacterium)
Serratia is a genus of Gram-negative bacteria. While some strains are classified as Biosafety Level 1 (BSL-1), Serratia marcescens is often treated as a Biosafety Level 2 (BSL-2) agent due to its potential as an opportunistic pathogen in humans, capable of causing infections in the respiratory and urinary tracts.[1][2]
Personal Protective Equipment (PPE) for Serratia
The following table summarizes the required PPE for handling Serratia cultures in a laboratory setting.
| PPE Item | Specification |
| Gloves | Nitrile or latex gloves should be worn when handling cultures or contaminated surfaces. |
| Lab Coat | A clean, buttoned lab coat is required to protect skin and clothing from contamination. |
| Eye Protection | Safety glasses or goggles must be worn to protect against splashes or aerosols.[1] |
| Face Shield | A face shield should be used in conjunction with safety glasses or goggles when there is a significant risk of splashes. |
Experimental Protocol: Handling Serratia Cultures
This protocol outlines the basic steps for safely handling Serratia cultures in a BSL-2 laboratory.
Materials:
-
Serratia culture (plate or broth)
-
Sterile inoculating loops or sticks
-
Bunsen burner or micro-incinerator
-
Appropriate growth media
-
Disinfectant (e.g., 10% bleach, 70% ethanol)[1]
-
Biohazard waste container
Procedure:
-
Don the appropriate PPE as outlined in the table above.
-
Perform all manipulations of Serratia cultures within a biological safety cabinet (BSC).
-
Sterilize inoculating loops before and after use by flaming them in a Bunsen burner or using a micro-incinerator.
-
When transferring cultures, open plates and tubes minimally to prevent aerosol generation.
-
After inoculation, incubate cultures in a designated and properly labeled incubator.
-
Decontaminate all work surfaces with an appropriate disinfectant (e.g., 10% bleach solution) upon completion of work.
-
Dispose of all contaminated materials in a designated biohazard waste container.
Disposal Plan for Serratia
All materials that have come into contact with Serratia must be decontaminated before disposal.
| Waste Type | Disposal Method |
| Solid Waste (e.g., plates, gloves, tubes) | Place in a biohazard bag and decontaminate via autoclaving (steam sterilization) before disposal in regular waste. |
| Liquid Waste (e.g., broth cultures) | Decontaminate with a 10% bleach solution for at least 30 minutes before pouring down the drain with copious amounts of water. |
| Sharps (e.g., needles, slides) | Place in a designated sharps container for autoclaving and subsequent disposal. |
Workflow for Handling Serratia
Workflow for handling Serratia in a BSL-2 laboratory.
Handling Serratiopeptidase (Enzyme)
Serratiopeptidase is a proteolytic enzyme that can cause skin and eye irritation, as well as allergic reactions or asthma-like symptoms if inhaled.[3][4]
Personal Protective Equipment (PPE) for Serratiopeptidase
The following table summarizes the required PPE for handling Serratiopeptidase powder.
| PPE Item | Specification |
| Gloves | Chemical-resistant gloves (e.g., nitrile) should be worn to prevent skin contact.[5] |
| Lab Coat | A lab coat should be worn to protect clothing. |
| Eye/Face Protection | Wear tightly fitting safety goggles. A face shield may be necessary for larger quantities.[6] |
| Respiratory Protection | A NIOSH-approved respirator is required if ventilation is inadequate or if handling large quantities of powder to avoid inhalation.[5][6] |
Experimental Protocol: Preparing a Serratiopeptidase Solution
This protocol outlines the basic steps for safely preparing a solution from Serratiopeptidase powder.
Materials:
-
Serratiopeptidase powder
-
Appropriate solvent (e.g., buffer, water)
-
Weighing scale and weigh paper
-
Spatula
-
Conical tube or beaker
-
Ventilated enclosure (fume hood or powder-handling enclosure)
Procedure:
-
Don the appropriate PPE as outlined in the table above.
-
Perform all weighing and handling of Serratiopeptidase powder in a ventilated enclosure to minimize inhalation risk.
-
Carefully weigh the desired amount of Serratiopeptidase powder onto weigh paper.
-
Transfer the powder to the conical tube or beaker.
-
Slowly add the solvent to the powder, mixing gently to dissolve. Avoid creating dust.
-
Once dissolved, the solution can be handled on a standard lab bench, though PPE should still be worn.
-
Clean all equipment and surfaces that came into contact with the powder.
Disposal Plan for Serratiopeptidase
Dispose of Serratiopeptidase waste according to chemical safety guidelines.
| Waste Type | Disposal Method |
| Solid Waste (e.g., powder, contaminated gloves) | Collect in a sealed container and dispose of as chemical waste through a licensed chemical destruction plant or controlled incineration. Do not dispose of in regular trash.[6] |
| Liquid Waste (e.g., solutions) | Consult your institution's chemical waste disposal guidelines. Do not pour down the drain unless specifically permitted.[6] |
Workflow for Handling Serratiopeptidase
Workflow for handling Serratiopeptidase powder.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
